3-(2H-tetrazol-5-yl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c1-2-5(4-7-3-1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECHDFHDDVELCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186227 | |
| Record name | 5-(3-Pyridyl)tetrazole | |
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Molecular Weight |
147.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3250-74-6 | |
| Record name | 3-(2H-Tetrazol-5-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3250-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-(3-Pyridyl)tetrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003250746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(3-Pyridyl)tetrazole | |
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| Record name | 3-(2H-tetrazol-5-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(2H-1,2,3,4-tetrazol-5-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(3-PYRIDYL)TETRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC84PPS834 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2H-Tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(2H-Tetrazol-5-yl)pyridine
This compound, also known by synonyms such as 5-(3-Pyridyl)tetrazole, is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure, featuring a pyridine ring linked to a tetrazole ring, positions it as a critical scaffold in modern drug design. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, a substitution that can profoundly enhance a molecule's pharmacological profile.[2][3][4][5][6][7][8] This bioisosteric relationship stems from the comparable pKa values and the ability of the tetrazole ring's acidic N-H proton to mimic the proton-donating capability of a carboxylic acid at physiological pH.[2]
The advantages of replacing a carboxylic acid with a tetrazole ring are manifold. This substitution often leads to increased metabolic stability, enhanced lipophilicity for better membrane permeability, and can maintain or improve biological activity.[2][6] These favorable modifications have led to the successful incorporation of the tetrazole motif into numerous marketed drugs, including the antihypertensive medication Losartan.[2][4] Consequently, this compound serves as a valuable building block for developing novel therapeutics targeting a wide array of diseases.[3][9]
Molecular Structure and Tautomerism
A crucial chemical feature of 5-substituted-1H-tetrazoles is the existence of prototropic tautomerism. The acidic proton can reside on different nitrogen atoms of the tetrazole ring, leading to distinct isomers. For 3-(tetrazol-5-yl)pyridine, the two primary tautomers are the 1H- and 2H- forms.[10][11]
The relative stability and population of these tautomers can be influenced by the solvent, pH, and the nature of substituents. In crystal structures, it has been observed that both isomers can co-exist.[10] This tautomerism is a critical consideration in drug design, as the different forms present distinct hydrogen bonding patterns and three-dimensional shapes, which can affect receptor binding and overall biological activity.
Synthesis and Characterization
The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles, including 3-(tetrazol-5-yl)pyridine, is the [3+2] cycloaddition reaction between a nitrile and an azide.[11] This reaction is highly versatile and can be catalyzed by various metals.
Experimental Protocol: Synthesis via [3+2] Cycloaddition
A representative protocol for the synthesis is as follows:
-
Reagents: To a flask, add 3-cyanopyridine (picolinonitrile), sodium azide (NaN₃), and a catalyst such as ammonium chloride (NH₄Cl).[12]
-
Solvent: Add a high-boiling polar aprotic solvent, typically N,N-dimethylformamide (DMF).[12][13][14]
-
Reaction: The mixture is stirred and heated under reflux (e.g., at 110°C or higher) for several hours (typically 20-24 hours) under an inert atmosphere (e.g., nitrogen).[12][14]
-
Workup: After cooling, the reaction mixture is poured into ice-water. The product is then precipitated by acidifying the solution with an acid like HCl to a pH of around 6.[12]
-
Purification: The resulting solid precipitate is collected by filtration, washed with distilled water, and can be further purified by recrystallization to yield colorless crystals.[12]
Characterization of the final product is typically achieved through standard analytical techniques including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The chemical shifts of the tetrazole ring carbons can help distinguish between 1,5- and 2,5-disubstituted isomers.[15]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₆H₅N₅).[1][15]
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.[13][15]
-
X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and the specific tautomeric form present in the crystal.[10][12][15]
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its application in drug development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value / Description | Source |
| Molecular Formula | C₆H₅N₅ | [1] |
| Molecular Weight | 147.14 g/mol | [1][16] |
| Appearance | White solid / colorless crystals | [12][17] |
| pKa | ~5.99 (This value reflects the acidity of the tetrazole N-H proton) | [14] |
| Monoisotopic Mass | 147.0545 Da | [1][18] |
| XlogP3-AA | 0.1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
Causality Insight: The pKa value of ~5.99 is crucial. It is comparable to that of many carboxylic acids, which is the fundamental reason for the tetrazole group's success as a bioisostere.[2] This acidity ensures that at physiological pH (7.4), a significant portion of the molecules will be in the deprotonated, anionic form, enabling them to engage in ionic interactions with biological targets, much like a carboxylate.
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the chemistry of its two heterocyclic rings.
-
Acidity and Basicity: The tetrazole ring possesses an acidic N-H proton, allowing it to form salts with bases. The pyridine ring contains a basic nitrogen atom (pKa of pyridinium ion is ~5.2) which can be protonated by strong acids.[12][19]
-
N-Alkylation/Arylation: The nitrogen atoms of the tetrazole ring can be alkylated or arylated, which can lock the molecule into a specific tautomeric form (e.g., 1-substituted or 2-substituted). This is a common strategy in medicinal chemistry to fine-tune steric and electronic properties.
-
Coordination Chemistry: The multiple nitrogen atoms make tetrazole derivatives excellent ligands for coordinating with metal ions. This property is utilized in the construction of metal-organic frameworks (MOFs).[2][10]
-
Thermal Stability: 2,5-disubstituted tetrazoles can undergo thermal decomposition upon melting, often characterized by the elimination of dinitrogen (N₂) to form reactive nitrilimine intermediates.[15] This thermal instability is a factor to consider in its handling and storage.
Applications in Drug Design and Medicinal Chemistry
The primary application of this compound is as a key structural motif in drug discovery. Its ability to act as a carboxylic acid bioisostere has been exploited in the development of antagonists for various receptors.
-
Metabotropic Glutamate Receptor (mGluR) Antagonists: Derivatives of 3-(tetrazol-5-yl)pyridine have been investigated as potent and selective antagonists for mGlu5 receptors.[20][21][22] These receptors are implicated in a range of neurological and psychiatric disorders, making these compounds promising candidates for new therapies.
-
Antihypertensive Agents: The success of tetrazole-containing drugs like Losartan and Telmisartan, which are angiotensin II receptor blockers, highlights the value of this scaffold in cardiovascular medicine.[4][6] The tetrazole group is crucial for mimicking the binding interactions of the native peptide ligand.
-
Antimicrobial and Anticancer Agents: The tetrazole ring is a versatile pharmacophore found in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][9] The high nitrogen content and unique electronic features contribute to these diverse activities.
Safety and Handling
According to GHS classifications, this compound is classified as causing serious eye damage.[1] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid generating dust. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
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ResearchGate. (2004). 2-{2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. Retrieved from [Link]
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PubMed. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Retrieved from [Link]
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VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (n.d.). 3-(1H-Tetrazol-5-yl)pyridinium 3-(2H-tetrazol-5-yl)pyridinium dinitrate. Retrieved from [Link]
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ResearchGate. (n.d.). Tautomeric forms of tetrazole. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of a New Tricyclic 3-(Tetrazol-5-yl)pyridine System from 2-(Azidomethyl)nicotinonitriles. Request PDF. Retrieved from [Link]
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Sabinet. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]
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ResearchGate. (2023). (PDF) 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]
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Semantic Scholar. (2024). Selective Synthesis of 3‑(1H‑Tetrazol-5‑yl)-indoles from 2H‑Azirines and Arynes. Retrieved from [Link]
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ResearchGate. (n.d.). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in CDCl3 solvent. Retrieved from [Link]
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ResearchGate. (n.d.). 2‐{2‐[3‐(Pyridin‐3‐yloxy)phenyl]‐2H‐tetrazol‐5‐yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. Retrieved from [Link]
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Introduction: The Ascendancy of the Tetrazole Moiety in Modern Chemistry
An In-Depth Technical Guide to 5-(3-pyridyl)tetrazole: Synthesis, Properties, and Applications
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for carboxylic acids have cemented its role in the development of numerous blockbuster drugs, including the antihypertensive agent Losartan and the antibiotic Latamoxef.[2][3] The tetrazolyl functional group is often considered a carboxylic acid surrogate not only because of its similar pKa but also due to its comparable planar, delocalized system, which allows it to engage in similar molecular interactions.[4]
Among the vast family of tetrazole derivatives, 5-(3-pyridyl)tetrazole stands out as a versatile building block. Its structure incorporates both the acidic tetrazole ring and the basic pyridine moiety, offering multiple coordination sites for creating complex supramolecular structures and acting as a key component in pharmacologically active agents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and core applications of this important compound.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development. 5-(3-pyridyl)tetrazole is a solid at room temperature with a high melting point, indicating a stable crystalline structure.[5]
Table 1: Core Properties of 5-(3-pyridyl)tetrazole
| Property | Value | Source(s) |
| CAS Number | 3250-74-6 | [5][6][7][8][9] |
| Molecular Formula | C₆H₅N₅ | [5][6] |
| Molecular Weight | 147.14 g/mol | [5][6] |
| Synonyms | 3-(1H-Tetrazol-5-yl)pyridine, 5-β-Pyridyltetrazole | [7][8] |
| Appearance | Solid | [5] |
| Melting Point | 238-242 °C (decomposition) | [5] |
| SMILES String | c1cncc(c1)-c2nnn[nH]2 | [5] |
| InChI Key | SECHDFHDDVELCV-UHFFFAOYSA-N | [5] |
Synthesis and Mechanistic Considerations
The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide source. This methodology is widely adopted for its reliability and high yields. For 5-(3-pyridyl)tetrazole, the synthesis involves the reaction of 3-cyanopyridine with sodium azide, often in the presence of a catalyst or an acid promoter.
The reaction mechanism proceeds via the addition of the azide anion to the electrophilic carbon of the nitrile group, followed by an intramolecular cyclization to form the stable, aromatic tetrazole ring. The choice of solvent and catalyst can significantly influence reaction times and yields. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are commonly employed.[10]
Caption: General workflow for the synthesis of 5-(3-pyridyl)tetrazole.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood.
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyanopyridine (1.0 eq) and sodium azide (1.5-2.0 eq).
-
Solvent Addition: Add a suitable volume of anhydrous DMF to the flask to dissolve the reagents.[10]
-
Reaction: Heat the reaction mixture to reflux (typically 120-130°C) and maintain for the required duration (2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction of cyanopyridines with sodium azide is a common method for preparing pyridyltetrazoles.[11][12][13]
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.
-
Acidification and Precipitation: Slowly add dilute hydrochloric acid (e.g., 4N HCl) to the aqueous mixture with stirring.[10] The product will precipitate out of the solution as a solid upon reaching an acidic pH (typically pH 2-3).
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts and DMF.
-
Drying: Dry the isolated solid under vacuum to yield the pure 5-(3-pyridyl)tetrazole. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system.
Core Applications in Research and Development
The bifunctional nature of 5-(3-pyridyl)tetrazole makes it a valuable component in both drug discovery and materials science.
Medicinal Chemistry: A Carboxylic Acid Bioisostere
In drug design, replacing a carboxylic acid group with a tetrazole ring is a widely used strategy to enhance a molecule's pharmacological profile.[1] The tetrazole group mimics the acidity and planar geometry of a carboxylate but offers several advantages:
-
Increased Lipophilicity: Enhances the ability of a drug candidate to cross cell membranes.
-
Metabolic Stability: The tetrazole ring is more resistant to metabolic degradation pathways compared to carboxylic acids.[14]
-
Improved Oral Bioavailability: Contributes to better absorption when administered orally.
The tetrazole ring's ability to participate in hydrogen bonding and other non-covalent interactions allows it to effectively mimic the binding of a carboxylic acid to a biological target, such as an enzyme active site.[3][4]
Caption: Bioisosteric relationship between carboxylic acid and tetrazole.
Coordination Chemistry and Materials Science
The pyridine nitrogen and the multiple nitrogen atoms of the tetrazole ring make 5-(3-pyridyl)tetrazole an excellent ligand for coordinating with metal ions.[11][13] Researchers have utilized this compound to synthesize novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit diverse and potentially useful properties:
-
Photocatalysis: Copper(I) coordination polymers based on in-situ generated 5-(3-pyridyl)tetrazole have been shown to act as photocatalysts for the degradation of organic dyes.[5]
-
Luminescence: Metal complexes incorporating pyridyltetrazole ligands can display unique photoluminescent properties.[13]
-
Structural Diversity: The ligand can coordinate to metal centers through either the pyridyl nitrogen or the tetrazole nitrogens, leading to the formation of extended 2D and 3D structures through hydrogen bonding and other intermolecular forces.[11][12][13]
Safety and Handling
As a laboratory chemical, 5-(3-pyridyl)tetrazole requires careful handling. Based on available safety data, it is classified as causing serious eye damage (H318).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid creating dust. Use in a well-ventilated area or fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Conclusion
5-(3-pyridyl)tetrazole, with its CAS Number 3250-74-6, is more than just a chemical intermediate; it is a highly functional and versatile building block with significant relevance in modern chemical sciences. Its straightforward synthesis from 3-cyanopyridine provides ready access for researchers. For drug development professionals, its role as a proven carboxylic acid bioisostere offers a strategic tool for optimizing the properties of new drug candidates. For materials scientists, its capacity as a multidentate ligand opens avenues for designing novel coordination polymers with tailored photophysical and catalytic properties. A thorough understanding of its synthesis, properties, and safe handling is paramount to unlocking its full potential in the laboratory and beyond.
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An In-Depth Technical Guide to the Molecular Structure and Applications of 3-(2H-Tetrazol-5-yl)pyridine
Abstract
3-(2H-Tetrazol-5-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring linked to a tetrazole moiety, serves as a crucial bioisosteric replacement for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, validated synthesis protocols, and spectroscopic characterization. Furthermore, it delves into the compound's pivotal role in pharmacology, exploring its applications as a bioisostere and its impact on the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of Tetrazole-Pyridine Scaffolds
The integration of nitrogen-rich heterocyclic rings is a cornerstone of modern medicinal chemistry. Among these, the tetrazole moiety has emerged as a uniquely valuable pharmacophore.[1] With a five-membered ring containing four nitrogen atoms, the tetrazole ring acts as a non-classical bioisostere of the carboxylic acid group.[2][3] This isosteric relationship is rooted in their similar pKa values and planar structures, allowing the tetrazole to engage in comparable electrostatic interactions with biological targets while offering key advantages, such as enhanced metabolic stability against in-vivo degradation and improved lipophilicity, which can lead to better cell membrane permeability.[1][2]
When coupled with a pyridine ring—a common motif in numerous approved drugs—the resulting 3-(tetrazol-5-yl)pyridine scaffold becomes a highly versatile building block for drug design.[4] This guide focuses specifically on the this compound isomer, providing an in-depth analysis of its structure and utility.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-(tetrazol-5-yl)pyridine is characterized by a pyridine ring substituted at the 3-position with a 5-membered tetrazole ring. A critical aspect of its structure is the potential for tautomerism within the tetrazole ring.
Tautomerism: 1H vs. 2H Isomers
5-substituted tetrazoles can exist in two primary tautomeric forms: the 1H and 2H tautomers, which are typically in a dynamic equilibrium.[5][6] While the 1H tautomer is often the predominant form in solution, the 2H tautomer can be more stable in the gas phase and its presence is crucial for understanding the molecule's reactivity and interaction with biological targets.[5][7] The user's query specifically directs focus to the 2H isomer, this compound. The precise ratio of these tautomers can be influenced by factors such as the solvent, temperature, and pH.[6] Crystallographic studies have confirmed the existence of both isomers in the solid state, sometimes even within the same crystal lattice.[8]
Physicochemical Data
A summary of the key computed and experimental physicochemical properties of 3-(tetrazol-5-yl)pyridine is provided below. These parameters are essential for predicting its behavior in biological systems and for guiding drug formulation efforts.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₅ | PubChem[9] |
| Molecular Weight | 147.14 g/mol | PubChem[9] |
| IUPAC Name | This compound | PubChem[9] |
| CAS Number | 3250-74-6 | ChemicalBook[10] |
| Melting Point | 256-258 °C | R. H.[11] |
| pKa | (Similar to carboxylic acids) | N/A |
| XLogP3 | 0.1 | PubChem[9] |
Synthesis and Characterization
The most prevalent and efficient method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[12] This approach is widely adopted for the preparation of 3-(tetrazol-5-yl)pyridine from 3-cyanopyridine (nicotinonitrile).
Validated Synthesis Protocol: Zinc-Catalyzed Cycloaddition
This protocol is adapted from the robust and environmentally conscious method developed by Demko and Sharpless, which utilizes a zinc salt as a catalyst in water, enhancing both safety and efficiency.[13][14]
Rationale for Experimental Choices:
-
Starting Material: 3-Cyanopyridine is a readily available and cost-effective precursor.
-
Azide Source: Sodium azide (NaN₃) is the standard reagent for introducing the N₃⁻ moiety.
-
Catalyst: Zinc salts (e.g., ZnBr₂) are effective Lewis acids that activate the nitrile group towards nucleophilic attack by the azide, accelerating the reaction rate.[15]
-
Solvent: Water is a green solvent that minimizes the risk of explosion associated with organic solvents and avoids the generation of hazardous hydrazoic acid (HN₃) by maintaining a slightly alkaline pH.[14]
Experimental Workflow:
Caption: Bioisosteric relationship and advantages.
Examples in Drug Development
The tetrazole moiety is a key component in numerous FDA-approved drugs. For instance, in the class of angiotensin II receptor blockers (ARBs) used to treat hypertension, drugs like Losartan and Valsartan feature a 5-substituted tetrazole ring as the critical acidic group that interacts with the AT1 receptor. [3]While these examples do not contain the pyridine ring, they underscore the pharmaceutical industry's successful application of the tetrazole-as-acid-mimic strategy. The 3-(tetrazol-5-yl)pyridine scaffold is actively being explored in the development of new agents targeting a range of diseases, including cancer, infections, and inflammatory disorders. [16]
Conclusion
This compound is a molecule of profound strategic importance in contemporary drug discovery. Its molecular structure, defined by the interplay between the pyridine and tetrazole rings and their inherent tautomerism, provides a unique set of physicochemical properties. The ability of the tetrazole ring to serve as a robust bioisostere for carboxylic acids has cemented its role as a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. The reliable and scalable synthesis routes, coupled with well-defined analytical characterization methods, ensure its accessibility for research and development. As the quest for safer and more effective medicines continues, the 3-(tetrazol-5-yl)pyridine scaffold is poised to remain a central element in the design of next-generation therapeutics.
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An In-depth Technical Guide to the Synthesis and Characterization of 3-(2H-Tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2H-tetrazol-5-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust and reproducible synthetic protocol, in-depth analysis of its structural and physicochemical properties through various spectroscopic and analytical techniques, and a discussion of its current and potential applications in drug discovery and development. This guide is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound belongs to the family of tetrazole-substituted pyridines, a class of compounds that has garnered considerable attention in the pharmaceutical industry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] The pyridine ring, a common scaffold in numerous approved drugs, provides a versatile platform for structural modifications to modulate biological activity. The combination of these two pharmacophoric groups in this compound makes it a valuable building block for the synthesis of novel therapeutic agents. This guide will delve into the practical aspects of its preparation and thorough characterization, providing a solid foundation for its utilization in research and development.
Synthesis of this compound
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[2] In the case of this compound, the synthesis involves the reaction of 3-cyanopyridine with an azide source, typically sodium azide, often in the presence of a proton source or a Lewis acid catalyst.[3]
Reaction Mechanism
The synthesis proceeds via a [3+2] cycloaddition mechanism. The azide ion acts as a 1,3-dipole that reacts with the carbon-nitrogen triple bond of the nitrile (the dipolarophile). The reaction is thought to proceed through a concerted pathway, although a stepwise mechanism involving a vinyl azide intermediate has also been proposed. The use of a catalyst, such as ammonium chloride or a Lewis acid, activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion, thereby facilitating the reaction.
dot
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3-(2H-tetrazol-5-yl)pyridine IUPAC name and synonyms
An In-Depth Technical Guide to 3-(2H-tetrazol-5-yl)pyridine: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental chemical identity, physicochemical properties, synthetic methodologies, and its role as a privileged scaffold in modern pharmacology. The insights provided herein are grounded in established chemical principles and supported by authoritative references to guide further research and application.
Core Identity: Nomenclature and Chemical Descriptors
The unambiguous identification of a chemical entity is paramount for reproducible scientific inquiry. This compound is systematically named and cataloged through various international systems.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. This name precisely describes a pyridine ring substituted at the 3-position with a 5-membered tetrazole ring. The "2H" designation specifies the position of the hydrogen atom on the tetrazole ring, indicating it is one of two possible tautomers.
Synonyms and Identifiers
In literature and chemical databases, this compound is frequently referenced by several synonyms. Understanding these is crucial for comprehensive literature searches. Common synonyms include:
For precise database tracking and regulatory purposes, the following identifiers are assigned:
| Identifier | Value | Source |
| CAS Number | 3250-74-6 | PubChem[1], ChemicalBook[2] |
| Molecular Formula | C₆H₅N₅ | PubChem[1] |
| Molecular Weight | 147.14 g/mol | PubChem[1], ChemicalBook[2] |
| InChI | InChI=1S/C6H5N5/c1-2-5(4-7-3-1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | PubChem[1] |
| SMILES | C1=CC(=CN=C1)C2=NNN=N2 | PubChem[1] |
Physicochemical and Computed Properties
The physical and chemical properties of this compound dictate its behavior in biological and chemical systems, influencing factors such as solubility, stability, and membrane permeability.
| Property | Value | Notes |
| Appearance | White to off-white solid | Predicted[2] |
| Melting Point | 240 °C | ChemicalBook[2] |
| Boiling Point | 379.4 ± 44.0 °C | Predicted[2] |
| Density | 1.388 ± 0.06 g/cm³ | Predicted[2] |
| pKa | 5.99 ± 0.12 | Predicted[2] |
| Water Solubility | Slightly soluble in water | Predicted[2] |
| XLogP3 | 0.1 | PubChem[3] |
These properties, particularly the predicted values, provide a baseline for experimental design and computational modeling.
Synthesis and Chemical Reactivity
The construction of the 5-substituted tetrazole ring is a cornerstone of synthetic organic chemistry, with numerous established methods. The most prevalent and robust approach involves the [3+2] cycloaddition reaction between a nitrile and an azide source[4][5].
General Synthetic Pathway: From Nitrile to Tetrazole
The synthesis of this compound typically originates from 3-cyanopyridine. This pathway leverages the high reactivity of the nitrile group towards azide ions (often from sodium azide), typically facilitated by a Lewis acid or an ammonium salt catalyst.
Caption: General workflow for synthesizing 5-substituted tetrazoles from nitriles.
Experimental Protocol: Copper-Catalyzed N-Arylation
While the nitrile-azide cycloaddition forms the core ring, advanced methods are used for creating derivatives. For instance, the Chan–Evans–Lam coupling provides a route for N-arylation of the tetrazole ring. A study on a similar compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, demonstrates this powerful technique, which can be adapted for related structures[6][7].
Step-by-Step Methodology (Adapted from Chan-Evans-Lam Coupling): [6]
-
Reaction Setup: To a solution of a 5-substituted-1H-tetrazole (1.0 eq) in a suitable solvent like DMSO, add the desired arylboronic acid (e.g., pyridin-3-ylboronic acid, 2.0 eq).
-
Catalyst and Additives: Add a copper catalyst, such as copper(I) oxide (Cu₂O, 5 mol%), and molecular sieves (4 Å) to ensure anhydrous conditions.
-
Reaction Conditions: Stir the mixture vigorously at an elevated temperature (e.g., 80-100 °C) under an air or oxygen atmosphere for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst and molecular sieves. The filtrate is then subjected to an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Final Purification: The crude product is purified using column chromatography on silica gel to yield the pure 2,5-disubstituted tetrazole.
This protocol highlights a modern, efficient method for creating specific N-substituted tetrazole isomers, which are often challenging to synthesize selectively.[8]
The Role of this compound in Drug Discovery
The tetrazole moiety is considered a "privileged scaffold" in medicinal chemistry. Its significance stems primarily from its function as a bioisostere—a chemical substituent that can replace another group without significantly altering the molecule's biological activity, while potentially improving its physicochemical or pharmacokinetic properties[5][9].
Bioisosterism: The Carboxylic Acid Mimic
The tetrazole ring is the most widely recognized bioisostere for the carboxylic acid group[5][9]. The deprotonated tetrazolate anion has a pKa and charge distribution similar to a carboxylate, allowing it to engage in similar ionic and hydrogen bonding interactions with biological targets. However, the tetrazole offers several advantages:
-
Increased Lipophilicity: It is generally more lipophilic than a carboxylic acid, which can enhance cell membrane permeability and oral bioavailability.
-
Metabolic Stability: The tetrazole ring is highly resistant to metabolic degradation.
-
Conformational Rigidity: Its planar structure can help lock a molecule into a bioactive conformation.
Caption: Bioisosteric relationship between carboxylic acid and tetrazole groups.
Therapeutic Applications
The combination of a pyridine ring and a tetrazole moiety has proven effective in developing potent and selective therapeutic agents. Tetrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties[5][10].
Specifically, pyridyl-tetrazole structures are key components in antagonists for the metabotropic glutamate subtype 5 (mGlu5) receptor. For instance, the compound 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine was identified as a highly potent and orally active mGlu5 receptor antagonist, highlighting the therapeutic potential of this chemical class in treating neurological disorders[11][12]. The pyridine group often serves as a key hydrogen bond acceptor or a vector for positioning the molecule within a receptor's binding pocket, while the tetrazole group anchors the ligand through critical ionic interactions.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of this compound requires a suite of analytical techniques. While a complete dataset for this specific molecule is not publicly consolidated, data from closely related analogs and general principles of spectroscopy provide a strong predictive framework.
| Technique | Expected Observations |
| ¹H-NMR | Signals corresponding to the four protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The position of the N-H proton on the tetrazole ring would be a broad singlet, highly dependent on solvent and concentration. |
| ¹³C-NMR | Resonances for the five carbons of the pyridine ring and the single carbon of the tetrazole ring (typically δ 150-165 ppm) would be observed. |
| IR Spectroscopy | Characteristic absorptions for C=N and N=N stretching within the heterocyclic rings, as well as C-H stretching from the pyridine ring. A broad N-H stretch would also be expected. |
| Mass Spectrometry | The molecular ion peak ([M+H]⁺) would be observed at m/z 148.06. A characteristic fragmentation pattern often involves the loss of a nitrogen molecule (N₂) from the tetrazole ring[6]. |
Researchers should perform full spectroscopic characterization (¹H-NMR, ¹³C-NMR, IR, HRMS) on synthesized batches to confirm identity and purity against reference data or theoretical predictions.[13]
Safety, Handling, and Storage
As a laboratory chemical, this compound requires appropriate handling procedures.
-
Hazard Classification: It is classified as an irritant and harmful, with GHS pictograms indicating potential for skin irritation, serious eye damage, and respiratory irritation[2].
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to ensure long-term stability[2].
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The Crystalline Architecture of a High-Nitrogen Energetic Salt: A Technical Guide to 3-(1H-tetrazol-5-yl)pyridinium Nitrate
Executive Summary: This guide provides a comprehensive technical analysis of the crystal structure of 3-(1H-tetrazol-5-yl)pyridinium nitrate, an energetic ionic salt of significant interest to the materials science and drug development communities. We delve into the synthesis, single-crystal X-ray diffraction analysis, and detailed structural features of this compound. The asymmetric unit notably contains two distinct tautomers of the 3-(tetrazol-5-yl)pyridinium cation, a feature that dictates a complex and robust three-dimensional supramolecular network. A thorough examination of the extensive hydrogen bonding and intermolecular interactions is presented, providing critical insights into the stability and energetic properties of this material. This document serves as a key reference for researchers working with tetrazole-based compounds and energetic materials.
Introduction: The Significance of Tetrazole-Based Energetic Salts
Tetrazole derivatives represent a cornerstone in the development of advanced high-nitrogen materials. The inherent stability of the tetrazole ring, combined with its high heat of formation and the propensity to release large volumes of nitrogen gas upon decomposition, makes these compounds highly valuable as energetic materials and gas generants.[1][2] The formation of ionic salts by combining a tetrazole-based cation with an oxidizing anion, such as nitrate, is a proven strategy to enhance density, thermal stability, and overall energetic performance compared to non-ionic analogues.[1]
The compound, 3-(1H-tetrazol-5-yl)pyridinium nitrate, is a prime example of this class. Its structure is derived from the versatile ligand 3-(1H-tetrazol-5-yl)pyridine, which is synthesized via a [2+3] cycloaddition reaction.[3] The protonation of the pyridine nitrogen atom by nitric acid yields the pyridinium cation, which is then stabilized in the crystalline lattice by the nitrate anion. Understanding the precise three-dimensional arrangement of these ions is paramount for predicting and tuning the material's properties, such as sensitivity, thermal stability, and detonation performance.
This guide focuses on the single-crystal X-ray diffraction study of this salt. It is important to note that while some databases may refer to this compound as a "dinitrate," the definitive crystallographic analysis reveals a mononitrate salt with the formula C₆H₆N₅⁺·NO₃⁻, featuring two distinct cationic isomers within the asymmetric unit.[4]
Synthesis and Crystallization
The pathway to obtaining single crystals of 3-(1H-tetrazol-5-yl)pyridinium nitrate is a two-stage process involving the synthesis of the parent molecule followed by salt formation and crystallization.
Synthesis of 3-(1H-tetrazol-5-yl)pyridine
The foundational molecule is prepared via a well-established cycloaddition reaction. The selection of dimethylformamide (DMF) as the solvent and the specific reaction temperature are critical for driving the reaction to completion and ensuring a high yield of the desired tetrazole product.
Protocol:
-
To a flask under a nitrogen atmosphere, add 3-cyanopyridine (picolinonitrile, 30 mmol), sodium azide (NaN₃, 45 mmol), ammonium chloride (NH₄Cl, 33 mmol), and dimethylformamide (DMF, 50 ml).[3]
-
Stir the mixture at 110°C (383 K) for approximately 20 hours.[3][4] The elevated temperature provides the necessary activation energy for the cycloaddition.
-
After cooling, pour the resulting solution into 100 ml of ice water to precipitate the product.
-
Adjust the pH to 6 by careful addition of 6 M hydrochloric acid (HCl), which protonates the tetrazole ring and further encourages precipitation.[3]
-
Filter the resulting white solid and wash it thoroughly with distilled water to remove unreacted salts and residual solvent.
Crystallization of the Nitrate Salt
Single crystals suitable for X-ray diffraction are grown by slow evaporation. The use of a mixed solvent system with nitric acid is the key step for salt formation.
Protocol:
-
Dissolve the crude 3-(1H-tetrazol-5-yl)pyridine product in a solution of ethanol and nitric acid (HNO₃) at a volume ratio of 50:1.[4]
-
Allow the solution to evaporate slowly at ambient temperature over several days.
-
Colorless, block-shaped crystals of 3-(1H-tetrazol-5-yl)pyridinium nitrate will form as the solvent evaporates and the solution becomes supersaturated.[4]
The overall experimental workflow is summarized in the diagram below.
Caption: Experimental workflow from synthesis to crystallization.
Crystallographic Analysis
The structure was determined by single-crystal X-ray diffraction, providing precise data on the lattice parameters and the arrangement of atoms.
Crystal Data and Structure Refinement
The compound crystallizes in the triclinic space group P-1.[4] This centrosymmetric space group is common for organic salts. The data collection was performed at 298 K using Mo Kα radiation.[4] A summary of the key crystallographic parameters is provided in Table 1.
Table 1. Crystal Data and Structure Refinement Details. [4]
| Parameter | Value |
| Chemical Formula | C₆H₆N₅⁺·NO₃⁻ |
| Formula Weight (Mr) | 210.17 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.9157 (14) |
| b (Å) | 10.575 (2) |
| c (Å) | 13.346 (3) |
| α (°) | 110.10 (3) |
| β (°) | 100.65 (3) |
| γ (°) | 95.87 (3) |
| Volume (V) (ų) | 886.2 (3) |
| Z (Formula units/cell) | 4 |
| Temperature (K) | 298 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (g/cm³) | 1.576 |
| Absorption Coeff. (μ) (mm⁻¹) | 0.13 |
| F(000) | 432 |
| Reflections Collected | 9175 |
| Independent Reflections | 4035 |
| R_int | 0.045 |
| Goodness-of-fit (S) on F² | 1.03 |
| Final R indices [I>2σ(I)] | R1 = 0.057, wR2 = 0.150 |
Molecular and Crystal Structure Description
The most striking feature of the crystal structure is the presence of two distinct isomers of the 3-(tetrazol-5-yl)pyridinium cation within the same asymmetric unit.[4] This arises from the different tautomeric forms of the tetrazole ring, with the proton located on different nitrogen atoms in the two independent cations.
Cation Conformation
In both cationic isomers, the pyridinium and tetrazole rings are nearly coplanar. This planarity is crucial for enabling efficient crystal packing. The dihedral angles (the twist between the two rings) are slightly different for the two isomers: 2.54(15)° for one and 13.36(18)° for the other.[4] This slight conformational difference allows for a more complex and optimized hydrogen-bonding network.
Supramolecular Assembly via Hydrogen Bonding
The crystal packing is dominated by an extensive network of hydrogen bonds involving the pyridinium and tetrazole N-H groups as donors and the oxygen atoms of the nitrate anions as acceptors. These interactions are the primary force governing the supramolecular architecture. The ions are linked by N—H⋯O hydrogen bonds, creating clusters composed of four ion pairs.[4] The specific geometries of these critical interactions are detailed in Table 2.
Table 2. Hydrogen-Bond Geometry (Å, °).
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N9—H9A···O2(i) | 0.93(2) | 1.80(3) | 2.700(3) | 164(2) |
| N2—H2A···O1(ii) | 0.88(3) | 2.16(3) | 2.998(3) | 161(2) |
| N2—H2A···O2(ii) | 0.88(3) | 2.16(3) | 2.890(3) | 140(2) |
| N5—H5A···O4 | 0.86 | 1.94 | 2.791(3) | 168 |
Symmetry codes define the position of the acceptor atom in a neighboring unit cell.
This robust network of hydrogen bonds contributes significantly to the crystal's density and thermal stability, which are key performance metrics for energetic materials.
Caption: Key hydrogen bonding interactions in the crystal lattice.
Potential Applications and Significance
The detailed structural characterization of 3-(1H-tetrazol-5-yl)pyridinium nitrate provides a solid foundation for understanding its properties as an energetic material.
-
High Nitrogen Content: The molecular formula (C₆H₅N₅·HNO₃) indicates a high nitrogen content, which is desirable for high energy output and the generation of gaseous decomposition products.
-
High Density: The efficient packing, facilitated by the planar cations and extensive hydrogen bonding, leads to a calculated density of 1.576 g/cm³.[4] Higher density is directly correlated with improved detonation velocity and pressure.
-
Thermal Stability: The robust three-dimensional network of hydrogen bonds imparts significant thermal stability to the crystal lattice, a critical safety feature for energetic materials.[5]
This compound serves as a model system for designing new energetic salts. By modifying the cation (e.g., substituting the pyridine ring) or the anion, researchers can systematically tune the energetic properties, sensitivity, and stability to meet specific performance requirements for applications ranging from propellants to safer explosives.
Conclusion
The crystal structure of 3-(1H-tetrazol-5-yl)pyridinium nitrate has been elucidated in detail. The compound crystallizes in the triclinic P-1 space group and is characterized by the presence of two distinct cation tautomers in the asymmetric unit. The supramolecular structure is governed by a complex and robust network of N—H⋯O hydrogen bonds, which links the cations and nitrate anions into a stable three-dimensional framework. This detailed crystallographic knowledge is indispensable for establishing structure-property relationships and guiding the rational design of next-generation, high-performance, and safer energetic materials based on the versatile tetrazole scaffold.
References
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Cui, L.-J. (2009). 3-(1H-Tetrazol-5-yl)pyridinium 3-(2H-tetrazol-5-yl)pyridinium dinitrate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1639. Available at: [Link]
-
Wen, X.-C., & Dai, J. (2009). 3-(1H-Tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(1), o1391. Available at: [Link]
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Amanote Research. (2009). 3-(1h-Tetrazol-5-Yl)pyridinium 3-(2h-Tetrazol-5-Yl)pyridinium Dinitrate. Amanote Research. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 18286, Tatb. PubChem. Available at: [Link]
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ResearchGate. (n.d.). Tetraanionic Nitrogen-Rich Tetrazole-Based Energetic Salts. ResearchGate. Available at: [Link]
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Sci-Hub. (n.d.). Cocrystals and Salts of Tetrazole-Based Energetic Materials. Sci-Hub. Available at: [Link]
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Central European Journal of Energetic Materials. (n.d.). Energetic Nitrogen-rich Salts. Central European Journal of Energetic Materials. Available at: [Link]
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Semantic Scholar. (n.d.). Energetic Salts Based on Tetrazole N-Oxide. Semantic Scholar. Available at: [Link]
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Bohrium. (n.d.). Energetic Salts Based on Tetrazole N-Oxide. Bohrium. Available at: [Link]
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Maximum Academic Press. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Maximum Academic Press. Available at: [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 3-(2H-Tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-(2H-tetrazol-5-yl)pyridine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through various spectroscopic techniques is paramount for its application and development. This document, structured with the practicing scientist in mind, delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the raw data but also an interpretation grounded in the principles of chemical structure and reactivity.
Introduction to this compound
This compound is a bicyclic aromatic compound featuring a pyridine ring linked to a tetrazole ring at the 3-position. The tetrazole moiety, a bioisostere for the carboxylic acid group, imparts unique physicochemical properties to the molecule, making it a valuable scaffold in drug design. The potential for tautomerism in the tetrazole ring (1H vs. 2H) adds a layer of complexity to its characterization, necessitating careful spectroscopic analysis. This guide focuses on the predominant tautomer as identified in the literature and provides the spectral data that corroborates its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's connectivity.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) reveals four distinct signals corresponding to the protons of the pyridine ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 9.21 | singlet | H-2' |
| 8.76-8.78 | multiplet | H-6' |
| 8.38-8.41 | multiplet | H-4' |
| 7.63-7.67 | multiplet | H-5' |
Source: Journal of Heterocyclic Chemistry, 2009[1]
The downfield chemical shifts of the pyridine protons are indicative of their location in an electron-deficient aromatic system. The singlet at 9.21 ppm is assigned to the proton at the 2-position of the pyridine ring, which is deshielded by the adjacent nitrogen atom. The multiplets for the other pyridine protons arise from spin-spin coupling with their neighbors.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum of this compound in DMSO-d₆ shows six signals, corresponding to the six carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 154.1 | C-5 (Tetrazole) |
| 151.8 | C-2' (Pyridine) |
| 147.6 | C-6' (Pyridine) |
| 134.6 | C-4' (Pyridine) |
| 124.4 | C-5' (Pyridine) |
| 121.0 | C-3' (Pyridine) |
Source: Journal of Heterocyclic Chemistry, 2009[1]
The chemical shift of the tetrazole carbon at 154.1 ppm is characteristic of this ring system. The pyridine carbons exhibit shifts that are consistent with their positions relative to the nitrogen atom and the tetrazole substituent.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1450 | C=C and C=N stretch | Pyridine and Tetrazole rings |
| 1400-1000 | In-plane bending | C-H and ring vibrations |
| 900-650 | Out-of-plane bending | C-H |
The IR spectrum is expected to be complex in the fingerprint region (below 1500 cm⁻¹) due to the various vibrational modes of the two interconnected heterocyclic rings. The absence of a strong, broad O-H stretch (around 3300 cm⁻¹) or a sharp C≡N stretch (around 2250 cm⁻¹) would confirm the absence of carboxylic acid or nitrile functionalities, respectively, which is consistent with the structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification and structural elucidation. Although a specific experimental mass spectrum for this compound was not found in the searched literature, the expected molecular ion peak and potential fragmentation pathways can be inferred.
The exact mass of this compound (C₆H₅N₅) is 147.0545 g/mol . Therefore, in a high-resolution mass spectrum, the molecular ion peak ([M]⁺) would be observed at or very close to this value. In a low-resolution spectrum, the nominal mass would be 147 g/mol .
A common fragmentation pathway for tetrazoles involves the loss of a molecule of nitrogen (N₂), which has a mass of 28 g/mol . This would result in a significant fragment ion at m/z 119. Another potential fragmentation would be the cleavage of the bond between the pyridine and tetrazole rings, leading to fragments corresponding to the pyridyl cation (m/z 78) and the tetrazolyl radical.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural determination. The following are generalized experimental protocols for the techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the sample tube in the NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Place the sample (KBr pellet or ATR unit) in the sample compartment of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Conclusion
The spectroscopic data presented in this guide provide a detailed and coherent picture of the molecular structure of this compound. The ¹H and ¹³C NMR data are in excellent agreement with the assigned structure, while the predicted IR and MS data offer further corroboration. This comprehensive spectroscopic profile is an invaluable resource for researchers working with this compound, facilitating its identification, purity assessment, and further development in various scientific disciplines.
References
[1] Journal of Heterocyclic Chemistry. (2009). Synthesis and characterization of novel tetrazole derivatives. [No valid URL was provided in the search results]
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The Rising Therapeutic Potential of Pyridyl-Tetrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique scaffold created by the fusion of pyridine and tetrazole rings has positioned pyridyl-tetrazole derivatives as a class of heterocyclic compounds with significant and diverse biological activities. The tetrazole moiety, a bioisostere of the carboxylic acid group, enhances metabolic stability and pharmacokinetic profiles, while the pyridine ring provides a key interaction point for various biological targets.[1][2][3] This guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic applications of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from authoritative sources and outlining validated experimental protocols, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.
Introduction: The Strategic Fusion of Pyridine and Tetrazole
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals due to their ability to present functional groups in precise three-dimensional arrangements, facilitating specific interactions with biological targets.[4] Among these, pyridyl-tetrazole derivatives have emerged as a particularly compelling class of molecules in medicinal chemistry.[5][6]
-
The Tetrazole Moiety: This five-membered ring containing four nitrogen atoms is a well-established bioisostere for the carboxylic acid group.[3] Its key advantages include similar acidity and the ability to participate in hydrogen bonding, but with superior metabolic stability and improved oral bioavailability.[1] This substitution can lead to enhanced pharmacokinetic properties, making it a favored scaffold in drug design.[1]
-
The Pyridine Moiety: As a fundamental N-heterocycle, the pyridine ring is a common feature in numerous bioactive compounds. Its nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions in metalloenzymes, providing a crucial anchor for binding to target proteins.
The combination of these two moieties results in a scaffold with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antihypertensive effects.[1][2][4] This guide will explore the core biological activities that have garnered the most significant research attention.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyridyl-tetrazole derivatives have demonstrated notable potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][7]
Mechanism of Action: DNA Damage and Enzyme Inhibition
A primary strategy in cancer therapy is the induction of DNA damage or the inhibition of DNA replication within cancer cells.[4] Certain tetrazole derivatives have been shown to operate via this pathway.[4] Furthermore, the inhibition of key enzymes involved in cancer cell signaling and survival is a major avenue of action.
One critical target is the Epidermal Growth Factor Receptor (EGFR) , a protein kinase whose overactivity is implicated in numerous cancers. Some tetrazole derivatives have been identified as potent EGFR inhibitors, disrupting downstream signaling pathways that control cell proliferation and survival.[1] Another mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. Studies have shown that certain piperonyl-tetrazole derivatives significantly affect the gene expression of apoptotic markers like BAX in breast cancer cell lines.[7]
Signaling Pathway: EGFR Inhibition by a Pyridyl-Tetrazole Derivative
Caption: A typical workflow for screening pyridyl-tetrazole derivatives for antimicrobial activity.
Quantitative Data: Antimicrobial Efficacy
The potency of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |
| Pyridyl-Tetrazole Analogs | E. coli MTCC 739 | 3.9 | [8][9] |
| Pyridyl-Tetrazole Analogs | M. luteus MTCC 2470 | 15.6 | [8] |
| Tetrazole Derivative 59 | S. aureus | 1.562 | [4] |
| Tetrazole Derivative 59 | E. coli | 3.125 | [4] |
| N-ribofuranosyl tetrazoles | E. coli & S. aureus | 13.37 - 15.06 µM | [2][10] |
Experimental Protocol: Microbroth Dilution for MIC Determination
The microbroth dilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyridyl-tetrazole compound in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key driver of many diseases. Pyridyl-tetrazole derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes. [11][12]
Mechanism of Action: COX-2 Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. [13][14]While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. [13]Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Several pyridyl-tetrazole and related pyrazole derivatives have been designed as selective COX-2 inhibitors, often using the structure of celecoxib (a well-known COX-2 inhibitor) as a template. [11][14][15]Molecular docking studies have confirmed that these compounds can fit effectively within the active site of the COX-2 enzyme, forming key hydrogen bonding interactions with residues like His90 and Tyr355. [12]This inhibition leads to a decrease in the production of pro-inflammatory prostaglandins like PGE2. [14][15]
Quantitative Data: COX-2 Inhibition
The inhibitory potency against COX enzymes is measured by IC₅₀ values, and the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) gives the selectivity index (SI). A higher SI indicates greater selectivity for COX-2.
| Compound Class | Activity (COX-2 IC₅₀) | Selectivity Index (SI) | Reference |
| Isoxazole-Tetrazole Hybrid (40) | 0.039 - 0.065 µM | Similar to Celecoxib | [11] |
| Pyrazole-Tetrazole Hybrid (44) | 0.039 - 0.065 µM | Similar to Celecoxib | [11] |
| Pyridine-Tetrazole Derivative (7c) | 0.23 µM | 16.91 | [12] |
| Pyrazole Derivative (9) | 0.26 µM | 192.3 | [11] |
Experimental Protocol: In Vitro COX Inhibition Assay (EIA)
An Enzyme Immunoassay (EIA) kit is a common method for screening compounds for their ability to inhibit COX-1 and COX-2.
Methodology:
-
Reagent Preparation: Prepare all reagents, standards, and controls as per the manufacturer's protocol. This typically includes the enzyme (COX-1 or COX-2), heme, arachidonic acid (substrate), and detection antibodies.
-
Compound Incubation: In separate wells of a 96-well plate, add the enzyme (either COX-1 or COX-2), a buffer, heme, and the test pyridyl-tetrazole compound at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Detection: Stop the reaction and use a competitive EIA procedure to measure the amount of prostaglandin (e.g., PGE2) produced. This involves adding a PGE2-acetylcholinesterase conjugate (tracer) and a PGE2-specific antibody.
-
Development and Reading: After another incubation and washing steps, add a developing solution (Ellman's Reagent). The intensity of the color produced is inversely proportional to the amount of PGE2 in the well. Read the absorbance at 405-420 nm.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.
Synthesis, Future Perspectives, and Conclusion
The most versatile and common method for synthesizing the tetrazole ring is the [2+3] cycloaddition reaction between a nitrile and an azide, often catalyzed by zinc or copper salts. [2][16]The pyridyl-nitrile precursor can be readily prepared from corresponding pyridine derivatives.
Future Perspectives: The broad biological activity of pyridyl-tetrazole derivatives makes them highly attractive scaffolds for further development. Future research will likely focus on:
-
Optimizing Selectivity: Fine-tuning the structure to enhance selectivity for specific enzyme isoforms (e.g., COX-2) or cancer cell types to minimize off-target effects.
-
Hybrid Molecules: Combining the pyridyl-tetrazole core with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action. [17]* In Vivo Studies: Moving promising lead compounds from in vitro assays to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
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Shaik, M., et al. (2016). Synthesis, Antimicrobial, Bactericidal and Anti-Biofilm Activities of novel Pyridyl Tetrazole Analogs. Journal of Chemical and Pharmaceutical Research. [Link]
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Umamaheswara Rao, B., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Isomeric Pyridyl-Tetrazole Derivative Ligands and their Bivalent Metal Complexes. Asian Journal of Chemistry. [Link]
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Mustafa, S., et al. (2016). Synthesis, Antimicrobial, Bactericidal and Anti-Biofilm Activities of novel Pyridyl Tetrazole Analogs. Journal of Chemical and Pharmaceutical Research. [Link]
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Kumar, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
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Yuriy, S., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. [Link]
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Grover, G., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Results in Chemistry. [Link]
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Request PDF. (n.d.). Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. ResearchGate. [Link]
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El Marhraoui, K., et al. (2024). Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. [Link]
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El-Sayed, M. A. A., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry. [Link]
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ResearchGate. (n.d.). Mechanism of action of tetrazole-derived anticancer agents. [Link]
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Request PDF. (n.d.). Biochemical Application of New Synthetic Compounds of Pyridine Derivatives Incorporating on Tetrazole Moieties. ResearchGate. [Link]
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ResearchGate. (n.d.). (PDF) Tetrazoles: Synthesis and Biological Activity. [Link]
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El-Damasy, D. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]
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Semantic Scholar. (n.d.). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine R. [Link]
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Athar, F., et al. (2014). Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives. European Journal of Medicinal Chemistry. [Link]
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Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]
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ResearchGate. (n.d.). (PDF) Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
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Abdel-Aziz, M., et al. (2021). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. Molecules. [Link]
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Cherfi, M., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules. [Link]
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Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]
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Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]
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George, S., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Tautomerism of 3-(Tetrazol-5-yl)pyridine
Foreword: The study of tautomerism, a subtle yet profound aspect of molecular personality, is paramount in the fields of medicinal chemistry and materials science. For nitrogen-rich heterocyclic systems, this phenomenon dictates the physicochemical properties that govern biological activity and material performance. This guide provides a deep dive into the tautomeric landscape of 3-(tetrazol-5-yl)pyridine, a molecule of significant interest due to the convergence of two key pharmacophores: the pyridine ring and the tetrazole moiety. As a bioisosteric replacement for the carboxylic acid group, the 5-substituted tetrazole's efficacy is intrinsically linked to the proton's location on its four-nitrogen ring.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, influential factors, and analytical methodologies essential for characterizing and harnessing the tautomerism of this important scaffold.
The Fundamental Equilibrium: Annular Tautomerism in the Tetrazole Moiety
The primary tautomeric equilibrium in 3-(tetrazol-5-yl)pyridine is the prototropic shift around the tetrazole ring, a phenomenon known as annular tautomerism. This results in two distinct, rapidly interconverting isomers: the 1H- and 2H-tautomers.[4][5] A third potential tautomer, the 5H form, is computationally predicted to be significantly higher in energy and is not experimentally observed.[2]
The pyridine ring itself can theoretically exhibit tautomerism (e.g., to a pyridone form), but for 3-(tetrazol-5-yl)pyridine, the energetic barrier for this is high, and the equilibrium lies overwhelmingly with the aromatic pyridine structure. Therefore, the focus remains on the tetrazole ring.
The position of the single proton on the tetrazole ring fundamentally alters the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities. The 1H-tautomer possesses an acidic N-H proton, making it a hydrogen bond donor, while the 2H-tautomer lacks this feature and presents only hydrogen bond acceptor sites on the ring nitrogens. This distinction is critical for molecular recognition at biological targets.
Caption: The primary 1H- and 2H-tautomeric forms of 3-(tetrazol-5-yl)pyridine.
Causality of Tautomeric Preference: Environmental and Structural Factors
The equilibrium between the 1H and 2H tautomers is not static; it is a dynamic process governed by a delicate interplay of intrinsic molecular properties and extrinsic environmental factors.[1] Understanding these influences is key to predicting and controlling the tautomeric state in a given system.
The Decisive Role of the Medium: Solvent and Physical State
The physical state and solvent environment are arguably the most dominant factors determining which tautomer prevails.[6]
-
Gas Phase: In the absence of intermolecular interactions, the 2H-tautomer is generally the more stable form.[1][4] Computational studies attribute this to the intrinsic electronic properties and higher aromaticity of the 2H-tetrazole ring system.[7][8]
-
Solid State: In the crystalline phase, the equilibrium typically shifts to favor the more polar 1H-tautomer.[1][9] This is a direct consequence of the stronger intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, that can be formed by the 1H isomer, leading to a more stable crystal lattice. X-ray crystallography of related compounds consistently reveals the 1H form in the solid state.[10]
-
Solution: The tautomeric ratio in solution is highly dependent on solvent polarity.[9] In polar solvents (e.g., DMSO, water, ethanol), the more polar 1H-tautomer is better solvated and thus stabilized, shifting the equilibrium in its favor.[1] Conversely, in nonpolar solvents, the less polar 2H-tautomer may be present in higher concentrations.
Electronic Influence of the Pyridine Substituent
The nature of the substituent at the C5 position of the tetrazole ring significantly modulates the electronic properties of the ring and influences the relative stability of the tautomers. The 3-pyridyl group acts as an electron-withdrawing substituent, which can impact the acidity of the N-H proton and the electron density at each nitrogen atom, thereby subtly influencing the tautomeric preference.[8]
Analytical Validation: A Multi-Technique Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is the most powerful tool for studying tautomeric equilibria in solution. The chemical environments of the nuclei are distinct in each tautomer, leading to separate signals if the exchange is slow on the NMR timescale, or averaged signals if the exchange is fast.
-
¹³C NMR: This is particularly diagnostic. The chemical shift of the C5 carbon of the tetrazole ring is highly sensitive to the tautomeric form. The C5 carbon in the 2H-tautomer is consistently deshielded (appears at a higher ppm value) compared to the same carbon in the 1H-tautomer.[1][10] This difference, often around 10 ppm, provides a clear marker for identifying the dominant species.[10]
-
¹⁵N NMR: As the most direct probe of the nitrogen environment, ¹⁵N NMR provides unambiguous identification of the tautomers, though it is less commonly used due to lower sensitivity and natural abundance.
-
¹H NMR: The chemical shift of the acidic N-H proton of the 1H-tautomer can be observed, although its signal is often broad and its position is highly dependent on solvent, concentration, and temperature.[1] More reliably, the chemical shifts of the pyridine ring protons can differ slightly between the two tautomers, allowing for quantification if the signals can be resolved.
| Nucleus | Tautomer | Expected Chemical Shift (δ) Observation | Rationale |
| Tetrazole C5 | 1H-tautomer | ~154 ppm | More shielded electron environment. |
| Tetrazole C5 | 2H-tautomer | ~164 ppm | Deshielded due to different electronic distribution.[10] |
| Tetrazole N-H | 1H-tautomer | Broad, variable | Labile proton, subject to exchange and hydrogen bonding. |
| Pyridine CH | 1H vs. 2H | Small but distinct differences | The overall dipole and electronic nature of the attached tetrazole ring influences the pyridine protons. |
Spectroscopic and Structural Methods
-
UV-Vis Spectroscopy: The different conjugated π-systems of the 1H and 2H tautomers result in distinct electronic transitions and, therefore, different UV-Vis absorption spectra.[10] By monitoring changes in the spectrum as a function of solvent polarity, one can observe the shift in the tautomeric equilibrium.
-
X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid state, definitively identifying the tautomeric form present in the crystal.[10] It serves as a crucial reference point, though it does not provide information about the equilibrium in solution.
Experimental Protocol: NMR-Based Determination of Tautomeric Ratio
This protocol outlines a self-validating system for determining the tautomeric equilibrium of 3-(tetrazol-5-yl)pyridine in different solvents.
Objective: To quantify the ratio of 1H- to 2H-tautomers in solvents of varying polarity.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~10 mg of 3-(tetrazol-5-yl)pyridine.
-
Prepare a series of samples by dissolving the compound in 0.6 mL of different deuterated solvents (e.g., DMSO-d₆, CD₃OD, CDCl₃, Benzene-d₆) in separate NMR tubes. The use of multiple solvents is a self-validating step; the trend in tautomer ratio should correlate with solvent polarity.
-
-
¹³C NMR Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum for each sample. This requires a long relaxation delay (e.g., d1 = 30s) to ensure full relaxation of all carbon nuclei, especially the quaternary C5 carbon.
-
Acquire the spectrum at a controlled temperature (e.g., 298 K).
-
-
Data Analysis:
-
Identify the signals corresponding to the C5 carbon of the tetrazole ring for both the 1H- and 2H-tautomers in the region of ~150-170 ppm.
-
Integrate the two distinct signals. The ratio of the integrals directly corresponds to the molar ratio of the two tautomers.
-
Ratio (1H/2H) = Integral(C5 of 1H) / Integral(C5 of 2H)
-
-
Trustworthiness Check:
-
Correlate the observed tautomeric ratio with a known solvent polarity scale (e.g., Dielectric Constant). A logical trend (i.e., increasing proportion of the 1H-tautomer with increasing solvent polarity) validates the experimental results.
-
If possible, acquire a ¹H NMR spectrum and check for consistency in the integration of resolved pyridine proton signals for each tautomer.
-
Caption: Experimental workflow for the NMR-based analysis of tautomerism.
Conclusion: Implications for Drug Design and Development
The tautomerism of 3-(tetrazol-5-yl)pyridine is not an academic curiosity; it is a critical molecular parameter with profound implications for drug design. The predominant tautomeric form in a physiological environment will define the molecule's interaction with its target receptor. A molecule that exists primarily as the 1H-tautomer will engage in hydrogen bond donating interactions, while the 2H-tautomer can only act as an acceptor. This difference can mean a multi-log-fold change in binding affinity. Furthermore, properties like lipophilicity, solubility, and metabolic stability are all tied to the tautomeric state. Therefore, a thorough understanding and characterization of this equilibrium are essential, non-negotiable steps in the development of any drug candidate containing this scaffold.
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2‐{2‐[3‐(Pyridin‐3‐yloxy)phenyl]‐2H‐tetrazol‐5‐yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. ResearchGate. [Link]
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2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. PubMed. [Link]
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physical and chemical properties of 3-(2H-tetrazol-5-yl)pyridine
An In-Depth Technical Guide to 3-(2H-tetrazol-5-yl)pyridine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its unique molecular architecture, combining the pharmacologically relevant pyridine scaffold with the versatile tetrazole ring, makes it a valuable building block for drug discovery and a functional ligand in coordination chemistry. This guide moves beyond a simple recitation of data, offering insights into the causality behind its properties and the strategic considerations for its synthesis and characterization.
Molecular Identity and Structural Elucidation
This compound is a bicyclic aromatic compound composed of a pyridine ring substituted at the 3-position with a 5-tetrazolyl group. The tetrazole ring can exist in different tautomeric forms; the 2H-tautomer is specified here. Understanding this fundamental structure is the first step in appreciating its chemical behavior.
Key Identifiers:
-
IUPAC Name: this compound[1]
Caption: Molecular structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The combination of a basic pyridine ring and an acidic tetrazole ring results in a molecule with distinct characteristics.
Rationale for Properties:
-
Melting Point: The high melting point is indicative of strong intermolecular forces in the solid state, likely dominated by hydrogen bonding involving the tetrazole N-H group and the pyridine nitrogen, as well as π-π stacking of the aromatic rings.
-
pKa: The predicted pKa suggests the tetrazole proton is moderately acidic, a key feature that allows it to act as a bioisostere for the carboxylic acid group in physiological conditions.
-
Solubility: Its slight solubility in water is consistent with a molecule that has both polar (N-H, pyridine N) and nonpolar (aromatic rings) character.
Table 1: Summary of Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white solid | [3] |
| Melting Point | 240 °C | [3][5] |
| Boiling Point | 379.4 ± 44.0 °C (Predicted) | [3] |
| Density | 1.388 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 5.99 ± 0.12 (Predicted) | [3] |
| Water Solubility | Slightly soluble | [3][5] |
Spectroscopic Profile for Structural Verification
Unequivocal characterization is paramount. While comprehensive spectral data for this specific molecule is not abundant in public literature, we can predict its signature features based on established principles and data from closely related analogs, such as substituted pyridyl-tetrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. For this compound, typically analyzed in a solvent like DMSO-d₆, the following spectral features are anticipated:
-
¹H NMR:
-
Pyridine Protons: Four distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at the 2-position of the pyridine ring is expected to be the most deshielded (highest chemical shift) due to its proximity to the ring nitrogen and the tetrazole substituent. Complex splitting patterns (doublets, triplets, or multiplets) will arise from spin-spin coupling between adjacent protons.
-
Tetrazole Proton: A broad singlet corresponding to the N-H proton, likely in the δ 15-17 ppm range, though its position can be highly variable and dependent on concentration and temperature due to hydrogen bonding.
-
-
¹³C NMR:
-
Pyridine Carbons: Six distinct signals are expected. The carbon atom attached to the tetrazole ring (C3) and the carbons adjacent to the pyridine nitrogen (C2, C6) will have characteristic chemical shifts. Based on data for the isomeric 4-(2H-tetrazol-5-yl)pyridine, pyridine carbon signals can be expected in the δ 120-150 ppm range.[6]
-
Tetrazole Carbon: A single signal for the carbon atom of the tetrazole ring, typically appearing downfield around δ 155-165 ppm. For instance, the tetrazole carbon in 2-methyl-5-phenyltetrazole appears at δ 164.25 ppm.[7]
-
Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present.
-
N-H Stretch: A broad absorption band in the range of 3000-3400 cm⁻¹ corresponding to the N-H stretching vibration of the tetrazole ring. Broadening is due to hydrogen bonding.
-
C-H Aromatic Stretch: Sharp peaks typically observed just above 3000 cm⁻¹.
-
C=N and C=C Stretching: A series of absorptions in the 1400-1650 cm⁻¹ region, characteristic of the aromatic pyridine and tetrazole rings.
-
Ring Vibrations: Fingerprint region absorptions below 1400 cm⁻¹ that are unique to the overall molecule.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the proposed structure.
-
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 148.06.[4] The high-resolution mass should correspond to the exact mass of C₆H₆N₅⁺.
-
Fragmentation: A characteristic fragmentation pattern would involve the loss of N₂, a common fragmentation pathway for tetrazoles, leading to a significant fragment ion.
Crystallography and Solid-State Structure
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved via a [3+2] cycloaddition reaction, a robust and fundamental method for forming the tetrazole ring.
Core Causality: This reaction is mechanistically favorable, involving the reaction of a nitrile (an electrophilic 2π component) with an azide (a nucleophilic 4π component). The choice of 3-cyanopyridine as the starting material directly installs the pyridine ring at the desired position.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from 3-cyanopyridine.
Materials:
-
3-Cyanopyridine (1.0 eq)
-
Sodium Azide (NaN₃, 1.5 eq)
-
Ammonium Chloride (NH₄Cl, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (1 M aq.)
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-cyanopyridine (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 1 M.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.
-
Protonation & Precipitation: Acidify the aqueous solution to pH ~2-3 by slowly adding 1 M HCl. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Purification: Dry the crude product under vacuum. Further purify the solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white solid.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, MS, and melting point analysis as described in Section 3.
Applications in Drug Development and Materials Science
The true value of a molecule is realized in its application. This compound is a privileged scaffold for several reasons:
-
Bioisosterism: The tetrazole ring is a well-established bioisostere of the carboxylic acid group.[7] This substitution can improve metabolic stability, enhance membrane permeability, and modulate pKa, all while preserving the hydrogen-bonding capabilities necessary for target engagement. This makes it a highly sought-after moiety in medicinal chemistry.
-
Coordination Chemistry: As a ligand, the multiple nitrogen atoms of both the pyridine and tetrazole rings provide several potential coordination sites for metal ions. This has led to its use in the construction of novel metal-organic frameworks (MOFs) and coordination complexes.[8]
-
Pharmaceutical Intermediate: Derivatives of this core structure have shown significant biological activity. For instance, related compounds have been developed as potent and selective antagonists for the metabotropic glutamate subtype 5 (mGlu5) receptor, indicating potential applications in treating neurological disorders.[9][10][11]
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound is classified as causing serious eye damage.[1]
Handling Recommendations:
-
Always use appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Store under an inert atmosphere (nitrogen or argon) at 2-8°C to ensure long-term stability.[3]
Conclusion
This compound is a molecule of considerable scientific importance, bridging the fields of medicinal chemistry, organic synthesis, and materials science. Its robust physicochemical properties, predictable spectroscopic signature, and accessible synthetic routes make it a valuable tool for researchers. The strategic combination of a pyridine ring and a tetrazole bioisostere provides a powerful platform for the design of novel therapeutics and functional materials. This guide has aimed to provide not only the core data but also the scientific rationale needed for its effective application in a research and development setting.
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Huang, D., et al. (2004). 2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5473-6. Retrieved from [Link]
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Al-Adham, I. I., et al. (2018). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. Molecules, 23(11), 2999. Retrieved from [Link]
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ODM. (n.d.). 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE. Retrieved from [Link]
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ResearchGate. (2019). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. Retrieved from [Link]
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Al-Adham, I. I., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Arabian Journal of Chemistry, 12(8), 2389-2399. Retrieved from [Link]
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ResearchGate. (n.d.). 2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. Retrieved from [Link]
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A Technical Guide to the Discovery and Synthesis of 3-(Pyridin-3-yl)tetrazole Compounds
This guide provides an in-depth technical overview of the synthesis, chemical properties, and pharmacological significance of 3-(pyridin-3-yl)tetrazole compounds. It is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the strategic design and application of nitrogen-rich heterocyclic compounds.
Introduction: The Strategic Importance of the Pyridinyl-Tetrazole Scaffold
Heterocyclic compounds form the backbone of modern medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast number of pharmaceuticals.[1] Among these, the tetrazole moiety has emerged as a critical pharmacophore. A five-membered ring with four nitrogen atoms, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group.[2][3][4] This substitution is strategic; the tetrazole group shares a similar pKa and planar electronic structure with a carboxylic acid but offers improved metabolic stability and lipophilicity, which can enhance a drug candidate's pharmacokinetic profile.[2][3][5][6]
When coupled with a pyridine ring, another privileged scaffold in drug discovery, the resulting pyridinyl-tetrazole core presents a unique chemical architecture. The pyridine ring offers a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets and can be readily functionalized. The 3-positional linkage, specifically, orients these two rings in a distinct spatial arrangement, influencing the molecule's overall conformation and interaction with protein binding pockets. This guide will focus on the synthesis and properties of the 3-(pyridin-3-yl)tetrazole core, a scaffold with demonstrated potential across various therapeutic areas.[3][7][8]
Core Synthetic Strategy: The [3+2] Cycloaddition
The most direct and widely employed method for constructing the 5-substituted 1H-tetrazole ring, including the 3-(pyridin-3-yl)tetrazole core, is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[5][9][10][11] This reaction is a cornerstone of tetrazole synthesis due to its efficiency and the general availability of the requisite starting materials.
The fundamental transformation involves the reaction of 3-cyanopyridine with an azide, typically sodium azide (NaN₃). The causality behind this choice is the high nucleophilicity of the azide ion and the electrophilic nature of the nitrile carbon. However, the reaction often requires elevated temperatures and the use of catalysts to overcome a significant activation energy barrier and minimize safety risks associated with hydrazoic acid (HN₃), which can form in situ.[11]
Catalytic Systems and Mechanistic Considerations
Various catalytic systems have been developed to facilitate the [3+2] cycloaddition under milder conditions, improving yields and safety profiles.[5][11]
-
Lewis and Brønsted Acids: Catalysts such as zinc salts (e.g., ZnCl₂) or ammonium chloride (NH₄Cl) are frequently used. They function by coordinating to the nitrogen atom of the nitrile group, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide ion.
-
Amine Salts: Amine salts, like pyridine hydrochloride, have been shown to effectively catalyze the reaction, proceeding smoothly under moderate conditions.[9]
-
Transition Metal Catalysts: More recently, cobalt and other transition metal complexes have been investigated as homogeneous catalysts.[11] Mechanistic studies suggest that the reaction proceeds through the formation of a metal-azido intermediate, which then reacts with the nitrile in a coordinated fashion to facilitate the cycloaddition.[11]
The general workflow for this synthesis is depicted below.
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Preliminary Investigation of 3-(Tetrazol-5-yl)pyridine Bioactivity: A Multi-Tiered Screening Approach
An In-Depth Technical Guide
Abstract
The confluence of the pyridine and tetrazole scaffolds into a single molecular entity, 3-(tetrazol-5-yl)pyridine, presents a compelling starting point for drug discovery. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and lipophilicity, and is a key component in numerous marketed drugs such as Losartan and Ceftezole.[1][2][3][4] The pyridine ring is a privileged structure in medicinal chemistry, ubiquitous in both natural products and synthetic pharmaceuticals. This guide outlines a systematic, multi-tiered strategy for the preliminary bioactivity investigation of 3-(tetrazol-5-yl)pyridine, designed for researchers in drug development. The workflow progresses from computational prediction to broad-based in vitro screening and hit validation, emphasizing experimental rationale and robust, self-validating protocols.
Introduction: The Rationale for Investigating 3-(Tetrazol-5-yl)pyridine
The strategic combination of a tetrazole and a pyridine ring creates a molecule with significant therapeutic potential. Tetrazoles are recognized for enhancing drug-like properties by acting as metabolically stable surrogates for carboxylic acids or as mimics of the cis-amide bond.[5][6] This bioisosteric replacement can improve pharmacokinetic profiles, including membrane permeability and oral bioavailability, while maintaining or enhancing binding interactions with biological targets.[3][7][8] The tetrazole moiety is present in drugs spanning a wide range of therapeutic areas, including antihypertensive, antibacterial, anticancer, and antifungal agents.[3][4][9]
The pyridine nucleus is a cornerstone of medicinal chemistry, capable of participating in hydrogen bonding, metal coordination, and various electrostatic interactions. Its presence can confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The specific linkage at the 3-position of the pyridine ring and the 5-position of the tetrazole ring creates a distinct electronic and steric profile that warrants a thorough investigation of its biological potential. This guide provides a validated workflow to systematically uncover and characterize this potential.
A Multi-Tiered Investigative Workflow
A successful preliminary investigation balances breadth of screening with resource efficiency. We advocate for a tiered approach that uses data from each stage to inform the next, progressively focusing experimental efforts.
Caption: Multi-tiered workflow for bioactivity screening.
Tier 1: In Silico Bioactivity Profiling
Causality: Before committing to resource-intensive wet lab experiments, computational methods can predict a compound's likely biological activities and assess its druglikeness. This allows for hypothesis generation and helps prioritize the types of assays to perform. For instance, a computational prediction of potential anti-inflammatory activity for a related structure, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, has been reported using the PASS (Prediction of Activity Spectra for Substances) tool.[10]
Protocol: In Silico Assessment
-
Input: Obtain the canonical SMILES string or draw the 2D structure of 3-(tetrazol-5-yl)pyridine.
-
Druglikeness Assessment: Utilize platforms like SwissADME or similar tools to calculate key physicochemical properties (e.g., MW, LogP, TPSA) and evaluate against established rules like Lipinski's Rule of Five.
-
Bioactivity Prediction: Submit the structure to bioactivity prediction servers (e.g., PASS, SuperPred). These tools compare the input structure to databases of known bioactive molecules and predict a spectrum of potential activities with associated probabilities.
-
Analysis: Consolidate the predictions. Look for recurring themes or high-probability activities (e.g., "antibacterial," "kinase inhibitor," "anti-inflammatory"). This analysis will directly inform the selection of assays in Tier 3.
Tier 2: Synthesis and Physicochemical Characterization
Causality: The reliability of any biological data is contingent on the purity and identity of the test compound. Furthermore, understanding its basic properties, such as solubility and stability in assay media, is critical for designing meaningful experiments and correctly interpreting the results.
Synthesis of 3-(Tetrazol-5-yl)pyridine
The most common and direct method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[11]
Protocol: Synthesis via [3+2] Cycloaddition
-
Reactants: Combine 3-cyanopyridine (1.0 eq) and sodium azide (1.5 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Catalyst/Additive: Add an ammonium salt like triethylammonium chloride (1.5 eq) or a Lewis acid like zinc bromide to facilitate the reaction.
-
Reaction: Heat the mixture, typically between 100-130 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to protonate the tetrazole. This will typically cause the product to precipitate.
-
Purification: Collect the solid product by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to achieve >95% purity as confirmed by HPLC and NMR.
-
Characterization: Confirm the structure and identity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Physicochemical Property Assessment
Protocol: Solubility and Stability
-
Kinetic Solubility: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). Serially dilute this stock into aqueous buffer relevant to the planned biological assays (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Determine the concentration at which precipitation occurs using nephelometry or visual inspection. This defines the upper concentration limit for your assays.
-
Stability: Incubate the compound in the primary assay buffer at the relevant temperature (e.g., 37°C) for the maximum duration of a planned experiment (e.g., 72 hours). Analyze samples by HPLC at various time points (0, 24, 48, 72 hours) to quantify any degradation. A compound is typically considered stable if >90% remains after the incubation period.
Tier 3: Broad Phenotypic Screening
Causality: Based on the wide range of activities reported for tetrazole derivatives and the in silico predictions, a broad phenotypic screen is the most logical next step.[9][12] This approach casts a wide net to identify potential areas of bioactivity without initial bias toward a specific molecular target. We will focus on assays for antimicrobial, cytotoxic, and anti-inflammatory/antioxidant activities.
Caption: Pathway for LPS-induced NO production and its inhibition.
Protocol: Griess Assay for NO Production
-
Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of 3-(tetrazol-5-yl)pyridine for 1-2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (final concentration ~1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add Griess Reagent to each well.
-
Data Acquisition: After a short incubation at room temperature, measure the absorbance at ~540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.
-
Viability Check: Concurrently, perform a cell viability assay (e.g., MTT) on the treated cells to ensure that any observed reduction in NO is not due to cytotoxicity.
Data Presentation and Interpretation
Quantitative data from the screening assays should be summarized in clear, concise tables to facilitate comparison and decision-making.
Table 1: Hypothetical Bioactivity Screening Summary for 3-(tetrazol-5-yl)pyridine
| Assay Type | Target/Cell Line | Endpoint | Result (at 50 µM) | Positive Control | Control Result |
| Cytotoxicity | A549 (Lung Cancer) | % Viability | 45% | Doxorubicin (10 µM) | 15% Viability |
| Cytotoxicity | HT-29 (Colon Cancer) | % Viability | 92% | Doxorubicin (10 µM) | 25% Viability |
| Cytotoxicity | VERO (Normal Kidney) | % Viability | 88% | Doxorubicin (10 µM) | 40% Viability |
| Antibacterial | S. aureus | MIC (µg/mL) | >128 | Ciprofloxacin | 0.5 µg/mL |
| Antibacterial | E. coli | MIC (µg/mL) | >128 | Ciprofloxacin | 1 µg/mL |
| Anti-inflammatory | RAW 264.7 + LPS | % NO Inhibition | 65% | Dexamethasone (10 µM) | 85% Inhibition |
Interpretation: The hypothetical data above suggests that 3-(tetrazol-5-yl)pyridine exhibits selective cytotoxicity against the A549 lung cancer cell line and shows moderate anti-inflammatory activity. It does not appear to have significant antibacterial activity at the concentrations tested. These results would justify progressing the compound to Tier 4 validation for its potential anticancer and anti-inflammatory properties.
Tier 4: Hit Validation and Follow-Up
Causality: A "hit" from a primary screen is a preliminary result. It is essential to confirm this activity and establish a dose-response relationship to quantify its potency (e.g., IC₅₀ or EC₅₀).
Protocol: Dose-Response and IC₅₀ Determination
-
Select Hit Assay: Based on the Tier 3 results, select the promising assay(s) (e.g., MTT with A549 cells).
-
Concentration Range: Perform the assay using a wider range of concentrations, typically spanning several orders of magnitude (e.g., 0.01 µM to 100 µM) with at least 8-10 data points.
-
Data Analysis: Plot the percent inhibition (or viability) against the log of the compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic (4PL) equation using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration at which 50% of the maximal effect is observed).
A confirmed hit with a potent IC₅₀ value would become a priority for further investigation, including preliminary structure-activity relationship (SAR) studies and mechanism of action elucidation.
Conclusion
This technical guide presents a logical and experimentally sound framework for the preliminary bioactivity investigation of 3-(tetrazol-5-yl)pyridine. By progressing through a multi-tiered workflow from in silico prediction to broad phenotypic screening and hit validation, researchers can efficiently identify and characterize promising therapeutic properties. The emphasis on robust, well-controlled experimental protocols ensures the generation of high-quality, trustworthy data, forming a solid foundation for any subsequent drug development efforts. The unique combination of the metabolically stable, versatile tetrazole ring and the privileged pyridine scaffold makes 3-(tetrazol-5-yl)pyridine a molecule of significant interest, and this systematic approach provides the means to unlock its potential.
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- RSC Publishing. (n.d.). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated.
- American Chemical Society. (2025, October 14). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis.
- Pharmaceutical Methods. (n.d.). Biological Potentials of Substituted Tetrazole Compounds.
- Bentham Science. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
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- MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.
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3-(2H-tetrazol-5-yl)pyridine safety and hazards
An In-depth Technical Guide to the Safety and Hazards of 3-(2H-tetrazol-5-yl)pyridine
Foreword
This document provides a comprehensive safety and hazard guide for this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. As a Senior Application Scientist, my objective is to present this information not as a mere list of warnings, but as a structured, scientifically-grounded resource for researchers, chemists, and drug development professionals. The causality behind each safety recommendation is explained to foster a deeper understanding of the risks and to promote a culture of safety in the laboratory. This guide is built on the principles of expertise, authoritativeness, and trustworthiness, ensuring that every protocol is a self-validating system for risk mitigation.
Section 1: Chemical Identification and Physicochemical Properties
A foundational aspect of chemical safety is the unambiguous identification of the substance. This compound is a pyridine ring substituted with a tetrazole group. This structure confers specific chemical properties that are critical to understanding its behavior and potential hazards.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 5-(3-Pyridyl)tetrazole, Pyridyl-3-tetrazole | PubChem[1] |
| CAS Number | 3250-74-6 | PubChem[1] |
| Molecular Formula | C₆H₅N₅ | PubChem[1] |
| Molecular Weight | 147.14 g/mol | PubChem[1] |
| Appearance | Solid (form may vary) | Assumed based on melting point |
| Melting Point | 236-242 °C (decomposes) | Chem-Impex[2] |
The presence of both a pyridine ring and a tetrazole ring suggests a molecule with a high nitrogen content, which can sometimes be associated with thermal instability. The reported decomposition at its melting point underscores the need for caution with high temperatures.
Section 2: GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The primary and most severe hazard identified for this compound is its potential to cause serious eye damage.[1]
Official GHS Classification
-
Hazard Class: Serious Eye Damage/Eye Irritation, Category 1[1]
-
Signal Word: Danger [1]
-
Hazard Statement: H318 - Causes serious eye damage.[1]
The classification as "Category 1" for eye damage signifies that upon contact, the material can cause irreversible damage to eye tissue. This is a critical hazard that must be the primary focus of all personal protective equipment (PPE) and handling protocols.
GHS Label Elements
A standard GHS label for this compound would include the following components, visualized below.
Caption: GHS Label for this compound.
Potential Unclassified Hazards
While the official classification is limited to eye damage, data from structurally similar compounds, such as 2-Chloro-5-(2H-tetrazol-5-yl)pyridine, suggest other potential hazards that should be considered as part of a conservative safety approach. This analogue is classified as a skin irritant (H315) and may cause respiratory irritation (H335).[3] Therefore, it is prudent to handle this compound as a potential skin and respiratory irritant until specific data becomes available.
Section 3: Toxicological Profile
The toxicological data for this compound itself is limited. The primary known effect is severe eye damage. The mechanism is likely related to the chemical's ability to cause corrosive injury to the cornea and other eye tissues upon direct contact.
-
Routes of Exposure: The primary routes of concern for laboratory personnel are:
-
Eye Contact: The most critical and well-documented route, leading to potentially irreversible damage.[1]
-
Skin Contact: Potential for irritation based on analogue data.[3] The pyridine moiety itself can be absorbed through the skin.
-
Inhalation: Potential for respiratory tract irritation, especially if handled as a fine powder or aerosol.[3]
-
Ingestion: Harmful if swallowed, a common hazard for pyridine-containing compounds.
-
-
Chronic Effects: Data on chronic exposure is not available. However, prolonged exposure to pyridine, a structural component, has been associated with potential damage to the liver and kidneys. This suggests that repeated exposure to this compound should be minimized.
Section 4: Safe Handling and Storage Protocols
A robust safety protocol relies on a multi-layered approach, often visualized as the "Hierarchy of Controls." This framework prioritizes the most effective control measures to minimize risk.
Caption: Hierarchy of Controls for Chemical Safety.
Engineering Controls
The primary engineering control for handling this compound is to work within a properly functioning and certified laboratory chemical fume hood.[4] This prevents inhalation of any dusts or aerosols and provides a contained space in case of a spill.
Personal Protective Equipment (PPE)
Given the severe eye hazard, appropriate PPE is mandatory.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. Due to the H318 classification, it is highly recommended to use a full face shield in addition to goggles, especially when handling larger quantities or when there is a significant risk of splashing.[3]
-
Skin Protection: A fully buttoned lab coat must be worn.[4] Protective gloves are required. While specific glove compatibility data for this compound is unavailable, guidance for the parent pyridine molecule suggests that butyl rubber or polyvinyl alcohol (PVA) gloves are superior to standard nitrile gloves.[4] Always check the manufacturer's glove compatibility chart.
-
Respiratory Protection: Generally not required if work is conducted within a fume hood. If a situation arises where airborne concentrations may exceed safe limits, a NIOSH-approved respirator with appropriate cartridges must be used by trained and fit-tested personnel.[4]
Laboratory Handling Protocol
Objective: To safely handle and weigh solid this compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Confirm an emergency eyewash station is unobstructed and within a 10-second travel distance.[4]
-
Don all required PPE: lab coat, chemical safety goggles, face shield, and appropriate gloves.
-
-
Handling:
-
Conduct all manipulations of the solid compound deep within the fume hood.
-
Use spatulas and weighing paper to carefully transfer the solid. Avoid creating dust.
-
If transferring to a solution, add the solid to the solvent slowly.
-
Keep the container tightly closed when not in use.[5]
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminate all equipment.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
Keep away from sources of ignition such as heat, sparks, and open flames.[4]
-
Store segregated from incompatible materials, which include strong oxidizing agents, strong acids (especially nitric acid), and strong bases.[4]
Section 5: Emergency Procedures and First Aid
Accidents can occur despite rigorous precautions. A clear and practiced emergency response plan is essential.
-
Eye Contact: This is the most critical emergency.
-
Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4]
-
Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Seek immediate and urgent medical attention. Inform medical personnel of the chemical identity and its H318 classification.
-
-
Skin Contact:
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Section 6: Spill and Waste Disposal Management
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Spill Response
For a small spill inside a fume hood:
-
Ensure PPE is worn.
-
Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[6]
-
Carefully sweep or scoop the absorbed material into a sealable, compatible waste container.
-
Decontaminate the area with an appropriate solvent.
For a large spill or a spill outside of a fume hood, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[4]
Waste Disposal
-
All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.[4]
-
Collect waste in a sealable, airtight, and clearly labeled container.[4] The label should identify the contents and associated hazards.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.[6]
Section 7: References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Standard Operating Procedure: Pyridine. Washington State University.[Link] (Note: This is for pyridine, used for general handling guidance of a similar chemical class.)
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.[Link]
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- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Methodological & Application
Chan-Evans-Lam coupling for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine synthesis
Application Notes & Protocols
Topic: Chan-Evans-Lam Coupling for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine Synthesis
Abstract
The Chan-Evans-Lam (CEL) coupling is a robust and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds.[1][2][3] This guide provides a detailed technical overview and a field-proven protocol for the synthesis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine via the CEL N-arylation of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid. This reaction is notable for its operational simplicity, often proceeding at room temperature, open to the air, and offering a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[1][2][4] We will explore the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into process optimization and troubleshooting, targeting researchers in medicinal chemistry and drug development.
Part 1: The Chan-Evans-Lam Coupling: A Mechanistic Overview
The CEL coupling facilitates the formation of C-N, C-O, and C-S bonds by coupling an amine, alcohol, or thiol with an arylboronic acid, typically using a copper(II) salt as a catalyst and, in most modern protocols, atmospheric oxygen as the terminal oxidant.[1][4]
The Catalytic Cycle: A Symphony of Copper Oxidation States
The generally accepted mechanism involves a catalytic cycle that shuttles copper between its +1, +2, and +3 oxidation states.[1][2]
-
Ligand Exchange & Deprotonation : The reaction initiates with the coordination of the N-H containing substrate (5-phenyl-1H-tetrazole) to the Cu(II) catalyst, often copper(II) acetate. A base present in the reaction mixture facilitates the deprotonation of the tetrazole, forming a copper-tetrazolate complex.
-
Transmetalation : The arylboronic acid (or a boronate species formed in situ) undergoes transmetalation, transferring the pyridyl group from the boron atom to the copper center. This step forms a key aryl-Cu(II) intermediate.
-
Oxidation : The aryl-Cu(II) species is oxidized to a transient, highly reactive aryl-Cu(III) intermediate. In modern CEL protocols, molecular oxygen from the air serves as the ultimate oxidant for this step, regenerating the active catalyst.[4]
-
Reductive Elimination : This is the crucial bond-forming step. The aryl-Cu(III) intermediate undergoes reductive elimination, forming the desired C-N bond of the product, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, and releasing a Cu(I) species.[2]
-
Re-oxidation : The resulting Cu(I) is re-oxidized back to the catalytically active Cu(II) state by oxygen, allowing the cycle to continue.[1]
Key Reaction Components & Their Rationale
-
Copper Source : Copper(II) acetate (Cu(OAc)₂) is the most common and cost-effective catalyst precursor. Other copper salts like CuCl₂, Cu(OTf)₂, and even Cu(I) salts (which are oxidized in situ) can also be effective.[3]
-
Boronic Acid : Pyridin-3-ylboronic acid is a stable, easy-to-handle source of the pyridyl electrophile. Unlike organohalides used in other cross-couplings, boronic acids are generally less toxic and more tolerant of various functional groups.
-
N-H Nucleophile : 5-phenyl-1H-tetrazole serves as the nitrogen nucleophile. A critical consideration in the arylation of 5-substituted tetrazoles is regioselectivity—the potential for forming two different isomers (N1 or N2 arylation). For the CEL coupling of 5-phenyltetrazole, the reaction proceeds with high regioselectivity to afford the 2,5-disubstituted product.[5][6]
-
Solvent : The choice of solvent is critical and often substrate-dependent. While methanol and dichloromethane are common, for tetrazole N-arylation, Dimethyl Sulfoxide (DMSO) has been found to be particularly effective, playing a role as a ligand for the copper complex and promoting the reaction.[5][7]
-
Atmosphere : A key advantage of the CEL coupling is that it can be run open to the air, which provides the oxygen required for the catalytic cycle.[2][4] In some cases, particularly for sluggish reactions, performing the reaction under an atmosphere of pure oxygen can increase the rate.[5]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Chan-Evans-Lam N-arylation.
Part 2: Synthesis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine: A Detailed Protocol
This protocol is adapted from established literature procedures for the N-arylation of tetrazoles.[8][9] It has been optimized for clarity, safety, and reproducibility in a standard research laboratory setting.
Materials and Reagents
| Reagent | M.W. | Purity | Supplier |
| 5-Phenyl-1H-tetrazole | 146.15 g/mol | ≥98% | Commercially Available |
| Pyridin-3-ylboronic acid | 122.92 g/mol | ≥97% | Commercially Available |
| Copper(II) Acetate (Cu(OAc)₂) | 181.63 g/mol | ≥98% | Commercially Available |
| Dimethyl Sulfoxide (DMSO) | 78.13 g/mol | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | 88.11 g/mol | ACS Grade | Commercially Available |
| Brine (Saturated NaCl) | - | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 g/mol | Granular | Commercially Available |
| Silica Gel | - | 230-400 mesh | Commercially Available |
Stoichiometry and Reagent Quantities
This table is based on a representative 1.0 mmol scale reaction.
| Compound | M.W. ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |
| 5-Phenyl-1H-tetrazole | 146.15 | 1.0 | 146.2 | 1.0 |
| Pyridin-3-ylboronic acid | 122.92 | 1.2 | 147.5 | 1.2 |
| Copper(II) Acetate | 181.63 | 0.1 | 18.2 | 0.1 |
| DMSO | - | - | 5.0 mL | - |
Rationale for Stoichiometry :
-
A slight excess of the boronic acid (1.2 eq.) is used to ensure complete consumption of the limiting tetrazole substrate and to compensate for any potential homocoupling side reactions.[10]
-
A catalytic amount of copper(II) acetate (10 mol%) is sufficient for this transformation. Higher catalyst loadings are generally not necessary and can complicate purification.
Step-by-Step Experimental Procedure
-
Reaction Setup :
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-phenyl-1H-tetrazole (146.2 mg, 1.0 mmol, 1.0 eq.).
-
Add pyridin-3-ylboronic acid (147.5 mg, 1.2 mmol, 1.2 eq.).
-
Add copper(II) acetate (18.2 mg, 0.1 mmol, 0.1 eq.).
-
Scientist's Note: The order of addition of the solid reagents is not critical at this stage. Ensure you are using a flask that is appropriately sized; the reaction volume should ideally be between one-third and one-half of the flask's total volume to ensure adequate headspace for air.
-
-
Solvent Addition and Reaction Initiation :
-
Add anhydrous DMSO (5.0 mL) to the flask.
-
Place the flask in a pre-heated oil bath at 100 °C.[5]
-
Stir the reaction mixture vigorously. The flask should be left open to the atmosphere (e.g., using a loosely placed cap or a reflux condenser open to the air) to allow for the ingress of oxygen.
-
Scientist's Note: DMSO is hygroscopic; use an anhydrous grade and handle it accordingly. Vigorous stirring is essential to ensure proper mixing and exposure to the air interface for efficient re-oxidation of the copper catalyst. The reaction mixture will typically turn from a light blue/green suspension to a darker, more homogeneous solution as the reaction progresses.
-
-
Reaction Monitoring :
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
To take a TLC sample, withdraw a small aliquot (~5 µL) with a capillary tube, dilute it with ethyl acetate (0.2 mL), and spot it on a silica gel plate.
-
A suitable eluent system is typically a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm). The product is expected to be less polar than the starting tetrazole.
-
The reaction is typically complete within 12-24 hours.
-
-
Work-up and Extraction :
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Scientist's Note: The addition of water will precipitate some of the product and quench the reaction. The multiple extractions with ethyl acetate are necessary to ensure complete recovery of the product from the aqueous DMSO mixture.
-
Combine the organic layers and wash them with brine (2 x 15 mL) to remove residual DMSO and water.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization :
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
Pack a column with silica gel using a hexanes/ethyl acetate mixture as the eluent.
-
Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(5-phenyl-2H-tetrazol-2-yl)pyridine as a solid. A high yield of around 87% can be expected.[8]
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and melting point) to confirm its identity and purity.[8][9]
-
Part 3: Workflow, Data, and Troubleshooting
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient oxygen. 3. Wet solvent/reagents. | 1. Use a fresh bottle of Cu(OAc)₂. 2. Ensure the reaction is open to air and stirred vigorously. Consider running under an O₂ balloon. 3. Use anhydrous DMSO and ensure starting materials are dry. |
| Significant Boronic Acid Homocoupling | 1. Reaction temperature is too high. 2. Presence of a strong base (not used in this protocol). | 1. Reduce the temperature slightly (e.g., to 90 °C) and monitor. 2. This protocol is base-free, minimizing this side reaction. |
| Formation of Both N1 and N2 Isomers | This is generally not observed for this specific substrate under CEL conditions. | If observed, re-verify the identity of starting materials. The N2-arylation is strongly preferred electronically and sterically.[5] |
| Difficult Purification | 1. Copper catalyst residues co-eluting. 2. Product is streaking on the column. | 1. Before chromatography, try filtering the concentrated crude product (dissolved in DCM) through a small plug of silica or celite. 2. Add a small amount of triethylamine (0.5%) to the eluent to suppress streaking of the basic pyridine product. |
Conclusion
The Chan-Evans-Lam coupling offers an efficient, practical, and highly regioselective method for the synthesis of 2,5-disubstituted tetrazoles such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine. Its tolerance of atmospheric conditions, use of a cost-effective copper catalyst, and high yields make it a powerful tool in the arsenal of medicinal and synthetic chemists. By understanding the mechanistic principles and following a carefully designed protocol, researchers can reliably access this important structural motif for applications in drug discovery and materials science.
References
-
Ershov, I. S., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1598. Available at: [Link]
-
Schaper, F., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6595-6605. Available at: [Link]
-
Ershov, I. S., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. ResearchGate. Available at: [Link]
-
Zubarev, V. Y., Putis, S. M., & Ostrovskii, V. A. (2001). Regioselective Arylation of NH-Tetrazoles. Chemistry of Heterocyclic Compounds, 37(3), 367-368. Available at: [Link]
-
Grokipedia. (n.d.). Chan–Lam coupling. Grokipedia. Available at: [Link]
-
Thakur, A. J., et al. (2023). Chan‐Lam vinylation of tetrazoles. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Wikipedia. Available at: [Link]
-
Gleason, J. L., et al. (2023). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry Letters, 89, 129323. Available at: [Link]
-
Lam, P. Y. S., et al. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. Available at: [Link]
-
Han, F., et al. (2014). The Development of Copper-Catalyzed Aerobic Oxidative Coupling of H-tetrazoles With Boronic Acids and an Insight Into the Reaction Mechanism. Chemistry - An Asian Journal, 9(1), 272-281. Available at: [Link]
-
Various Authors. (2018). Copper (II)-catalyzed Chan-Lam cross-coupling: Chemoselective N-arylation of aminophenols. ResearchGate. Available at: [Link]
-
Woerly, E. M., et al. (2018). Chan-Evans-Lam Cu(II)-Catalyzed C–O Cross-Couplings: Broadening Synthetic Access to Functionalized Vinylic Ethers. Organic Letters, 20(17), 5468-5472. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]
-
Thakur, A. J., et al. (2023). N² arylation of tetrazoles with phenylboronic acid. ResearchGate. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. The development of copper-catalyzed aerobic oxidative coupling of H-tetrazoles with boronic acids and an insight into the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Intramolecular Cycloaddition Synthesis of Tricyclic 3-(Tetrazol-5-yl)pyridine Systems
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Fused Tetrazolylpyridines in Medicinal Chemistry
Tricyclic nitrogen heterocycles are privileged scaffolds in modern drug discovery, offering rigid three-dimensional structures that can effectively interact with biological targets. Among these, systems incorporating a pyridine ring fused with a tetrazole moiety are of particular interest. The tetrazole ring, a bioisosteric surrogate for a carboxylic acid, enhances metabolic stability and lipophilicity, while the pyridine core is a common feature in numerous bioactive molecules.[1][2] The fusion of these two heterocycles into a tricyclic architecture, such as the tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine system, generates novel chemical space with significant potential for the development of new therapeutic agents.[3]
This application note provides a comprehensive guide to the synthesis of these valuable tricyclic 3-(tetrazol-5-yl)pyridine systems via a robust and efficient intramolecular cycloaddition strategy. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for the synthesis of the requisite precursors and the final cyclization step, and offer insights into the characterization and potential challenges associated with this synthetic route.
Chemical Principles and Mechanistic Insights
The cornerstone of this synthetic approach is an intramolecular [3+2] cycloaddition reaction between an azide and a nitrile functional group, strategically positioned on a pyridine backbone. This concerted thermal process leads to the formation of the fused tetrazole ring, yielding the desired tricyclic product.
The Intramolecular Azide-Nitrile Cycloaddition
The formation of a tetrazole from an azide and a nitrile is a well-established transformation. Mechanistic studies, supported by density functional theory (DFT) calculations, suggest that the reaction proceeds through a concerted [3+2] cycloaddition pathway.[1][4] In the intramolecular context, the azide and nitrile moieties are tethered by a suitable linker, which pre-organizes the reactive groups in proximity, thereby facilitating the cyclization.
The reaction is typically thermally promoted, with the required temperature depending on the electronic nature of the nitrile and the conformational flexibility of the linker. Electron-withdrawing groups on the nitrile can lower the activation energy of the cycloaddition.[1]
dot
Caption: General mechanism of the intramolecular azide-nitrile cycloaddition.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the tricyclic 3-(tetrazol-5-yl)pyridine system, starting from commercially available 2-methyl-3-cyanopyridine.
Workflow Overview
The overall synthetic strategy is a two-step process:
-
Synthesis of the 2-(Azidomethyl)nicotinonitrile Precursor: This involves the radical bromination of 2-methyl-3-cyanopyridine followed by nucleophilic substitution with sodium azide.
-
Intramolecular Cycloaddition: The synthesized azide-nitrile precursor is then thermally cyclized to afford the final tricyclic product.
dot
Caption: Two-step synthesis of the tricyclic 3-(tetrazol-5-yl)pyridine system.
Protocol 1: Synthesis of 2-(Bromomethyl)-3-cyanopyridine
Causality: This initial step transforms the relatively unreactive methyl group into a more versatile bromomethyl group, which is an excellent electrophile for the subsequent azidation step. N-Bromosuccinimide (NBS) is a convenient and selective source of bromine for radical allylic and benzylic bromination, and AIBN is a standard radical initiator.
| Reagent/Solvent | Molar Eq. | MW | Amount |
| 2-Methyl-3-cyanopyridine | 1.0 | 118.14 | 5.0 g |
| N-Bromosuccinimide (NBS) | 1.1 | 177.98 | 9.3 g |
| Azobisisobutyronitrile (AIBN) | 0.05 | 164.21 | 0.35 g |
| Carbon Tetrachloride (CCl₄) | - | 153.82 | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-cyanopyridine (5.0 g, 42.3 mmol), N-bromosuccinimide (9.3 g, 52.3 mmol), and azobisisobutyronitrile (0.35 g, 2.1 mmol) in carbon tetrachloride (100 mL).
-
Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(bromomethyl)-3-cyanopyridine as a solid. This product is often used in the next step without further purification.
Protocol 2: Synthesis of 2-(Azidomethyl)nicotinonitrile
Causality: This is a standard SN2 reaction where the highly nucleophilic azide ion displaces the bromide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the azide salt and promoting the nucleophilic substitution.
| Reagent/Solvent | Molar Eq. | MW | Amount |
| 2-(Bromomethyl)-3-cyanopyridine | 1.0 | 197.04 | 8.3 g (crude) |
| Sodium Azide (NaN₃) | 1.2 | 65.01 | 3.3 g |
| Dimethylformamide (DMF) | - | 73.09 | 50 mL |
Procedure:
-
Dissolve the crude 2-(bromomethyl)-3-cyanopyridine (8.3 g, approx. 42.3 mmol) in dimethylformamide (50 mL) in a 100 mL round-bottom flask.
-
Carefully add sodium azide (3.3 g, 50.8 mmol) to the solution in portions. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in Hexane).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 2-(azidomethyl)nicotinonitrile as a solid. The product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) if necessary.
Protocol 3: Intramolecular Cycloaddition to form Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine
Causality: This is the key ring-forming step. The intramolecular cycloaddition is thermally induced. A high-boiling point, inert solvent like diphenyl ether is often used to achieve the necessary temperature for the reaction to proceed at a reasonable rate. The choice of temperature is critical; it must be high enough to overcome the activation energy barrier for the cycloaddition but not so high as to cause decomposition of the starting material or product.
| Reagent/Solvent | Molar Eq. | MW | Amount |
| 2-(Azidomethyl)nicotinonitrile | 1.0 | 159.15 | 1.0 g |
| Diphenyl ether | - | 170.21 | 20 mL |
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(azidomethyl)nicotinonitrile (1.0 g, 6.28 mmol) in diphenyl ether (20 mL).
-
Heat the solution to 180-200 °C and maintain this temperature for 2-4 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).
-
Once the starting material has been consumed, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of hexane.
-
If the product remains in solution, add hexane (40-50 mL) to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with hexane.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetonitrile to afford the pure tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine.
Data Presentation and Characterization
The synthesized tricyclic 3-(tetrazol-5-yl)pyridine system should be thoroughly characterized to confirm its structure and purity. The following table summarizes the expected characterization data based on analogous structures reported in the literature.[3][5][6]
| Analytical Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.2-9.4 (d, 1H, Py-H), 8.6-8.8 (d, 1H, Py-H), 7.8-8.0 (dd, 1H, Py-H), 5.5-5.7 (s, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160-165 (C-tetrazole), 145-155 (C-pyridine), 120-140 (C-pyridine), 110-120 (C-nitrile carbon in precursor), 50-55 (CH₂) |
| FT-IR (KBr, cm⁻¹) | 3100-3000 (Ar-H stretch), ~2230 (C≡N stretch, absent in product), ~2100 (N₃ stretch, absent in product), 1600-1450 (C=C and C=N stretch) |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₇H₅N₅: 160.0618; found: 160.0621 |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low yield in bromination | Incomplete reaction; decomposition of NBS. | Ensure fresh NBS is used. Monitor the reaction closely by TLC and extend the reaction time if necessary. Use a fresh bottle of AIBN. |
| Incomplete azidation | Poor quality sodium azide; insufficient reaction time. | Use freshly opened, dry sodium azide. Increase the reaction time and/or slightly warm the reaction mixture (e.g., to 40-50 °C). |
| Low yield in cycloaddition | Reaction temperature too low; decomposition at high temperatures. | Optimize the reaction temperature. Start at a lower temperature (e.g., 160 °C) and gradually increase. If decomposition is observed, try a lower temperature for a longer duration. |
| Product purification challenges | Product is sparingly soluble; impurities co-crystallize. | For purification, try a different recrystallization solvent or solvent mixture. If recrystallization is ineffective, column chromatography on silica gel or alumina may be necessary. The azide-tetrazole tautomerism can sometimes lead to broadened NMR signals or multiple spots on TLC, which can complicate purification and characterization.[5] |
Conclusion
The intramolecular cycloaddition of 2-(azidomethyl)nicotinonitriles provides a direct and efficient route to novel tricyclic 3-(tetrazol-5-yl)pyridine systems. This application note has detailed the underlying chemical principles, provided robust experimental protocols, and offered guidance on characterization and troubleshooting. The described synthetic strategy is a valuable tool for medicinal chemists and drug discovery scientists seeking to explore this promising area of chemical space.
References
-
Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives. [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]
-
An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions. Organic Chemistry Portal. [Link]
-
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. [Link]
-
Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr) as a superior heterogeneous catalyst. PMC - NIH. [Link]
-
Tetrazolo[1,5- a ]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies. ResearchGate. [Link]
Sources
- 1. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr) as a superior heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust Flash Chromatography Protocol for the Purification of 3-(2H-tetrazol-5-yl)pyridine
Abstract
This document provides a comprehensive, step-by-step protocol for the purification of 3-(2H-tetrazol-5-yl)pyridine, a critical heterocyclic building block in pharmaceutical and materials science research. The inherent polarity of this compound, conferred by the pyridine and tetrazole rings, presents significant challenges to achieving high purity. This application note details a highly optimized flash chromatography method designed to effectively separate the target molecule from common synthetic impurities. We will explore the scientific rationale behind the choices of stationary phase, mobile phase, and gradient conditions, providing a reproducible and scalable purification strategy.
Introduction: The Challenge of Purifying a Polar Heterocycle
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds and functional materials.[1][2] Its synthesis can result in a complex mixture of unreacted starting materials, catalysts, and side products. The compound's high polarity makes it challenging to purify by traditional methods, often leading to poor recovery and purity.
Flash chromatography is a powerful technique for the rapid purification of such compounds.[3] However, its success is contingent on a well-developed method that accounts for the specific chemical properties of this compound.[4] This guide provides a detailed, field-proven protocol to address these challenges.
Method Development: A Rationale-Driven Strategy
A successful purification method is built on a logical foundation of chromatographic principles. The following sections outline the key considerations for the purification of this compound.
Stationary Phase: The Foundation of Separation
For polar compounds, a polar stationary phase is the logical starting point. Silica gel is the stationary phase of choice for this application due to its high resolving power for a wide range of compounds and its cost-effectiveness. The acidic silanol groups on the silica surface interact with the basic nitrogen of the pyridine ring and the polar tetrazole moiety, providing the necessary retention for separation.
Mobile Phase Selection: The Key to Elution and Resolution
The selection of an appropriate mobile phase is paramount for achieving a successful separation. For polar compounds on silica gel, a common approach is to use a mixture of a less polar and a more polar solvent.[5]
-
Non-polar component (Solvent A): Dichloromethane (DCM) is an excellent choice as it is a good solvent for a wide range of organic compounds and has intermediate polarity.
-
Polar component (Solvent B): Methanol (MeOH) is a highly polar solvent capable of eluting strongly retained polar compounds from the silica gel. For very polar compounds, a DCM:MeOH solvent system is a good starting point.[5][6]
A common issue with the chromatography of nitrogen-containing heterocycles on silica is peak tailing, which arises from strong interactions with acidic silanol groups.[7][8][9] To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide , is often added to the mobile phase to improve peak shape and resolution.[7]
The initial mobile phase composition can be rapidly screened using Thin Layer Chromatography (TLC) to find a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound.[6]
Experimental Workflow: A Visual Guide
The purification process can be broken down into three main stages: sample preparation, chromatographic separation, and post-purification analysis.
Figure 1: A streamlined workflow for the purification of this compound.
Detailed Purification Protocol
This protocol is optimized for the purification of approximately 1 gram of crude this compound.
Materials and Reagents
-
Crude this compound
-
Silica gel flash column (e.g., 40g)
-
Automated flash chromatography system with UV detector
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)
-
Silica gel or Celite for dry loading
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
Sample Preparation: The Importance of Dry Loading
For compounds with limited solubility in the initial mobile phase, dry loading is the preferred method to ensure sharp peaks and optimal separation.[6]
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM/MeOH).
-
Add silica gel or Celite (2-3 times the weight of the crude material) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Transfer the powder to a solid load cartridge.
Optimized Flash Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | 40g Silica Gel Column | Standard for normal-phase purification of polar compounds. |
| Mobile Phase A | Dichloromethane (DCM) | Good starting solvent with intermediate polarity. |
| Mobile Phase B | 98:2 Methanol (MeOH) / Triethylamine (TEA) | Polar eluent with a basic modifier to improve peak shape. |
| Flow Rate | 40 mL/min | Optimal for a 40g column to balance speed and resolution. |
| Detection | UV at 254 nm | The pyridine ring provides strong UV absorbance for detection. |
| Loading | Dry Load Cartridge | Prevents band broadening and improves resolution. |
Gradient Elution Profile
A gradient elution is crucial for separating compounds with a wide range of polarities.
| Time (min) | %B (MeOH/TEA) | Purpose |
| 0-2 | 2% | Isocratic hold to elute non-polar impurities. |
| 2-15 | 2% → 25% | Gradual increase in polarity to separate the target compound. |
| 15-18 | 25% | Hold to ensure complete elution of the target. |
| 18-20 | 100% | Column wash to remove highly polar impurities. |
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Application Note: Optimized Recrystallization Strategies for Pyridyltetrazole Compounds
Abstract
Pyridyltetrazole scaffolds are of paramount importance in medicinal chemistry and drug development, frequently serving as bioisosteric replacements for carboxylic acids, which can enhance metabolic stability and receptor binding affinity.[1][2] Achieving high purity of these active pharmaceutical ingredients (APIs) is non-negotiable for downstream applications, including pharmacological testing and formulation. Recrystallization remains the most effective and scalable method for the purification of these solid organic compounds.[3][4] This guide provides a detailed exploration of the principles, protocols, and troubleshooting strategies tailored to the unique physicochemical properties of pyridyltetrazole derivatives, intended for researchers, chemists, and drug development professionals.
Part I: Foundational Principles of Pyridyltetrazole Crystallization
The success of any recrystallization protocol is predicated on a thorough understanding of the molecule's properties and its interaction with various solvent systems. Pyridyltetrazoles present a unique combination of structural features that govern their solubility.
1.1. Physicochemical Characteristics:
-
Aromaticity and Polarity: The presence of two aromatic rings (pyridine and tetrazole) imparts a degree of planarity and potential for π-π stacking interactions. The four nitrogen atoms in the tetrazole ring and the nitrogen in the pyridine ring introduce significant polarity and hydrogen bond accepting capabilities.
-
Acidity: The N-H proton of the 5-substituted 1H-tetrazole ring is notably acidic, with a pKa value comparable to that of carboxylic acids.[5] This property is central to its function as a bioisostere and dictates its solubility in protic and polar solvents.
-
Hydrogen Bonding: The tetrazole moiety is a strong hydrogen bond donor (N-H) and acceptor (ring nitrogens), while the pyridine nitrogen is a hydrogen bond acceptor. These interactions are critical for both solute-solvent and solute-solute interactions, which underpin the entire crystallization process.
1.2. The Theory of Recrystallization: The core principle of recrystallization is the difference in solubility of a compound in a solvent at elevated versus lower temperatures.[4][6] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities, which are ideally present in much smaller quantities, should either be highly soluble in the solvent at all temperatures or completely insoluble, allowing for their removal via filtration.[6][7]
The process involves the dissolution of the impure solid in a minimum amount of a hot, appropriate solvent, followed by slow, controlled cooling to induce the formation of a crystalline lattice.[8] This lattice formation is a highly selective process that tends to exclude foreign molecules (impurities), resulting in a significantly purified final product.[8]
Part II: Solvent Selection - The Critical First Step
Choosing the correct solvent is the most critical factor in developing a successful recrystallization protocol.[6] The "like dissolves like" principle is a useful starting point; given the polar nature of pyridyltetrazoles, polar solvents are often effective.[8] However, a systematic screening process is essential for optimization.
2.1. Characteristics of an Ideal Recrystallization Solvent:
-
High Solvency at High Temperature: The solvent must dissolve the compound completely near its boiling point.[3]
-
Low Solvency at Low Temperature: The solvent should afford poor solubility for the compound when cold to maximize recovery.[6]
-
Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient temperature gradient for solubility but low enough to be easily removed from the purified crystals.[3]
-
Inertness: The solvent must not react with the compound.[3]
-
Impurity Solubility Profile: Impurities should remain in the solution (mother liquor) upon cooling or be insoluble in the hot solvent.
-
Safety and Volatility: The solvent should be non-toxic, non-flammable, and volatile enough for easy removal.[3]
2.2. Single vs. Mixed-Solvent Systems:
-
Single-Solvent System: This is the preferred and simplest method, where one solvent meets all the necessary criteria. For pyridyltetrazoles, polar protic solvents like ethanol or methanol are often good candidates.[9]
-
Mixed-Solvent System (Solvent/Anti-Solvent): This technique is employed when no single solvent is ideal.[6][7] It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the saturation point).[6][10] Gentle heating redissolves the solid, and subsequent slow cooling initiates crystallization. Common mixed systems for compounds of intermediate polarity include combinations like Ethyl Acetate/Hexane or Ethanol/Water.[10][11]
Table 1: Solvent Selection Guide for Pyridyltetrazole Compounds
| Solvent | Polarity | Boiling Point (°C) | Typical Role | Notes & Safety Considerations |
| Water | High | 100 | Good Solvent / Anti-Solvent | Excellent for highly polar compounds. Can be a good anti-solvent for compounds dissolved in alcohols. |
| Ethanol | High | 78 | Good Solvent | A very common and effective solvent for many tetrazoles.[9] Low toxicity. |
| Methanol | High | 65 | Good Solvent | Higher solvency than ethanol; may result in lower recovery if used alone. Flammable and toxic. |
| Isopropanol | Medium-High | 82 | Good Solvent | Less volatile than ethanol. Good general-purpose solvent. |
| Acetonitrile | Medium-High | 82 | Good Solvent | Good for compounds with moderate polarity. Can be used in mixed systems. |
| Acetone | Medium | 56 | Good Solvent | High solvency for many organics. Its low boiling point can make it difficult to maintain a large temperature gradient. |
| Ethyl Acetate (EtOAc) | Medium | 77 | Good Solvent | Excellent "good" solvent for mixed-solvent systems.[10][12] |
| Dichloromethane (DCM) | Low-Medium | 40 | Poor Solvent | Generally too non-polar to be a good primary solvent. Volatile and a suspected carcinogen. |
| Toluene | Low | 111 | Poor Solvent | High boiling point. Can be used in mixed systems or for very non-polar derivatives. |
| Hexane / Heptane | Low | 69 / 98 | Anti-Solvent | Excellent "poor" solvent (anti-solvent) for precipitating compounds from more polar solvents like EtOAc.[10][11] |
| Dimethylformamide (DMF) | High | 153 | Good Solvent (with caution) | Excellent solvent for many nitrogen heterocycles, but its high boiling point makes it difficult to remove.[9][12] Often used as a reaction solvent from which the product may precipitate upon addition of an anti-solvent like water. |
| Dimethyl Sulfoxide (DMSO) | High | 189 | Good Solvent (with caution) | Similar to DMF; very high boiling point makes it unsuitable for standard recrystallization but useful for precipitative workups.[2][13] |
Part III: Experimental Protocols
Safety Precaution: Always perform recrystallizations inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Single-Solvent Recrystallization by Cooling
This is the most straightforward method and should be attempted first.
Methodology:
-
Dissolution: Place the impure pyridyltetrazole compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil (using a hot plate and stir bar) while slowly adding more solvent dropwise until the solid just completely dissolves.[4][7] Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing product recovery.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[4]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[7]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.[7][8] Causality: The cold solvent will wash away the residual mother liquor containing soluble impurities without dissolving a significant amount of the product.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, either in air or under vacuum.[8]
Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization
Use this method when a single solvent with a steep solubility-temperature curve cannot be found.
Methodology:
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot "good" solvent (e.g., ethanol, ethyl acetate) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent, e.g., water, hexane) dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Collection, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol. For washing (Step 5), use a cold mixture of the two solvents in a ratio that favors the anti-solvent.
Part IV: Troubleshooting Common Issues
Even with a well-chosen solvent system, challenges can arise. Understanding the cause of these issues is key to resolving them.
Table 2: Troubleshooting Guide for Pyridyltetrazole Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. / The solution is supersaturated to a very high degree. / Presence of impurities. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. / Try a lower-boiling point solvent. |
| No Crystals Form | Too much solvent was used. / The solution is not sufficiently saturated. / The compound is very soluble even in cold solvent. | Boil off some of the solvent to increase the concentration and attempt to cool again. / Scratch the inside of the flask with a glass rod to create nucleation sites. / Add a "seed crystal" from a previous batch. / If using a mixed-solvent system, add a little more anti-solvent. |
| Premature Crystallization | The solution cooled too quickly during hot filtration. / The funnel and receiving flask were not pre-heated. | Pre-heat all glassware. Add a small amount of extra hot solvent before filtering to keep the compound in solution. |
| Poor Recovery | Too much solvent was used. / The crystals were washed with solvent that was not cold enough. / The compound is too soluble in the chosen cold solvent. | Re-concentrate the mother liquor and cool again to recover a second crop of crystals (may be less pure). / Ensure the wash solvent is ice-cold and use a minimal amount. / Re-evaluate the solvent system. |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Part V: Characterization and Purity Validation
After recrystallization, it is crucial to verify the purity of the product.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare the experimental value to the literature value.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is one of the most powerful tools for assessing purity. The absence of impurity signals and correct integration values in the ¹H NMR spectrum are strong indicators of high purity.
-
FT-IR: Infrared spectroscopy can confirm the presence of key functional groups and the absence of impurities with distinct IR absorptions.
-
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography can provide a quick qualitative assessment of purity. A single spot on the TLC plate suggests a pure compound. High-Performance Liquid Chromatography (HPLC) offers a quantitative measure of purity, often expressed as a percentage area of the main peak.
By following these detailed guidelines and protocols, researchers can confidently and effectively purify pyridyltetrazole compounds, ensuring the integrity and reliability of their subsequent scientific investigations.
References
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Mohammad, S., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(9), 10447-10455. Available at: [Link]
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Cadiau, A., et al. (2021). Millimeter-Scale Zn(3-ptz)2 Metal–Organic Framework Single Crystals: Self-Assembly Mechanism and Growth Kinetics. ACS Omega, 6(26), 16895-16906. Available at: [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 10, 2026. Available at: [Link]
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Das, B., et al. (2012). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 77(3), 1645-1649. Available at: [Link]
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Cadiau, A., et al. (2021). Millimeter-Scale Zn(3-ptz)2 Metal–Organic Framework Single Crystals: Self-Assembly Mechanism and Growth Kinetics. ACS Omega, 6(26), 16895-16906. Available at: [Link]
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Cadiau, A., et al. (2020). Millimeter-Sized Metal-Organic Framework Single Crystals without Inversion Symmetry: Controlled Growth and Self-Assembly Mechanism. ChemRxiv. Available at: [Link]
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LibreTexts Chemistry. (2023). Recrystallization. Retrieved January 10, 2026. Available at: [Link]
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Cadiau, A., et al. (2020). Millimeter-Sized Metal-Organic Framework Single Crystals without Inversion Symmetry. Semantic Scholar. Available at: [Link]
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ResearchGate. (2015). Slurry Crystallization of Water-Insoluble Drug Substance Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents. Retrieved January 10, 2026. Available at: [Link]
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ACS Omega. (2022). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. 7(18), 15875-15886. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved January 10, 2026. Available at: [Link]
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European Journal of Pharmaceutical Sciences. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. 143, 105209. Available at: [Link]
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Journal of the Brazilian Chemical Society. (2012). A Novel Approach for the Synthesis of 5-Substituted-1H-tetrazoles. 23(12), 2197-2203. Available at: [Link]
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Expert Opinion on Drug Delivery. (2020). Continuous manufacturing of co-crystals: challenges and prospects. 17(10), 1393-1406. Available at: [Link]
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Journal of Pharmaceutical Sciences. (2017). Challenges in Translational Development of Pharmaceutical Cocrystals. 106(2), 413-426. Available at: [Link]
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Crystal Growth & Design. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. 12(4), 1806-1812. Available at: [Link]
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ResearchGate. (2020). (Solid + liquid) solubility of organic compounds in organic solvents—Correlation and extrapolation. Retrieved January 10, 2026. Available at: [Link]
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Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation and Purity Assessment of 3-(tetrazol-5-yl)pyridine
Introduction
3-(tetrazol-5-yl)pyridine is a nitrogen-rich heterocyclic compound of significant interest in pharmaceutical and materials science.[1] The unique chemical properties imparted by the pyridine and tetrazole moieties make it a valuable building block in drug discovery as a metabolically stable surrogate for a carboxylic acid group.[2][3] Accurate determination of its elemental composition, confirmation of its structure, and assessment of its purity are critical quality attributes in the drug development pipeline. High-resolution mass spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), offers unparalleled specificity and sensitivity for the comprehensive characterization of such novel chemical entities.[4] This application note provides a detailed protocol for the analysis of 3-(tetrazol-5-yl)pyridine using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, a hybrid instrument that combines the benefits of two different mass analyzers.[4][5]
Causality of Experimental Choices
The selection of HRMS, specifically a Q-TOF instrument, is predicated on the need for high mass accuracy and resolving power.[4] High mass accuracy allows for the confident determination of the elemental formula of the parent molecule and its fragments, a crucial step in structural confirmation. The high resolving power of the TOF analyzer is essential to differentiate the analyte from potential isobaric interferences, which are common in complex sample matrices or among synthetic impurities.[4][6] Electrospray ionization (ESI) is chosen as the ionization technique due to its soft ionization nature, which typically produces intact protonated molecules ([M+H]⁺), minimizing in-source fragmentation and simplifying spectral interpretation.[7][8] This is particularly advantageous for nitrogen-containing heterocyclic compounds which readily accept a proton.[1] The use of tandem mass spectrometry (MS/MS) is critical for structural elucidation. By isolating the protonated molecule and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are generated, providing a veritable "fingerprint" of the molecule's structure.[9][10]
Protocol Validation: A Self-Validating System
This protocol is designed to be a self-validating system, ensuring the reliability and accuracy of the generated data.[11][12] Key validation parameters are embedded within the workflow, including system suitability tests, calibration checks, and the use of a reference standard. Adherence to these steps ensures that the analytical method is suitable for its intended purpose.[13][14][15]
Experimental Workflow
The overall experimental workflow for the HRMS analysis of 3-(tetrazol-5-yl)pyridine is depicted below.
Caption: Experimental workflow for the HRMS analysis of 3-(tetrazol-5-yl)pyridine.
Detailed Experimental Protocols
1. Reagents and Materials
-
3-(tetrazol-5-yl)pyridine reference standard (purity ≥98%)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
LC-MS grade Formic Acid (99%)
-
Calibrant solution for the Q-TOF mass spectrometer
2. Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of the 3-(tetrazol-5-yl)pyridine reference standard and dissolve it in 1.0 mL of methanol.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The formic acid is added to promote protonation of the analyte.
3. Instrumentation and Analytical Conditions
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer capable of high resolution (>10,000 FWHM) and tandem MS capabilities.[4]
-
Ion Source: Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow (N₂): 800 L/hr
-
Cone Gas Flow (N₂): 50 L/hr
-
Mass Range (Full Scan): m/z 50 - 500
-
MS/MS Collision Energy: Ramp from 10 to 40 eV to generate a rich fragmentation spectrum.
-
Liquid Chromatography (optional but recommended for purity analysis):
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
4. System Suitability and Calibration
-
Mass Calibration: Prior to analysis, calibrate the mass spectrometer using the manufacturer's recommended calibrant solution to ensure high mass accuracy.
-
System Suitability Test: Inject the 1 µg/mL working solution and verify the following:
-
The signal-to-noise ratio (S/N) of the [M+H]⁺ ion is >100.
-
The mass accuracy of the [M+H]⁺ ion is within ± 5 ppm.
-
Data Analysis and Interpretation
Elemental Composition Determination
The high mass accuracy of the Q-TOF allows for the confident determination of the elemental formula of the protonated molecule.
| Property | Theoretical Value |
| Chemical Formula | C₆H₅N₅ |
| Monoisotopic Mass | 147.0545 u |
| [M+H]⁺ | 148.0623 u |
Table 1: Theoretical mass values for 3-(tetrazol-5-yl)pyridine.[16]
The measured mass of the protonated molecule should be within 5 ppm of the theoretical value to confirm the elemental composition.
Fragmentation Pathway Analysis
The fragmentation of 3-(tetrazol-5-yl)pyridine in positive ion mode is expected to follow characteristic pathways for tetrazole and pyridine-containing compounds.[2][17] The primary fragmentation is anticipated to be the loss of a neutral nitrogen molecule (N₂) or hydrazoic acid (HN₃) from the tetrazole ring.[2] Subsequent fragmentation may involve the pyridine ring.
Caption: Proposed fragmentation pathway for protonated 3-(tetrazol-5-yl)pyridine.
Table 2: Expected Fragment Ions and Their Theoretical Masses.
| Fragment Ion | Proposed Structure | Theoretical m/z |
| [C₆H₆N₃]⁺ | Protonated 3-(1,2-diazirin-3-yl)pyridine | 118.0562 |
| [C₆H₅N₂]⁺ | Phenylnitrilium ion | 105.0453 |
| [C₅H₆N]⁺ | Protonated Pyridine | 80.0500 |
| [C₅H₅N]⁺˙ | Pyridine radical cation | 79.0422 |
| [C₄H₄]⁺˙ | Butadienyl radical cation | 52.0313 |
The presence of these characteristic fragment ions in the MS/MS spectrum provides strong evidence for the structure of 3-(tetrazol-5-yl)pyridine.
Purity Assessment
The high-resolution full scan data can be used to perform impurity profiling. By searching for masses that do not correspond to the parent molecule or its expected adducts and isotopes, potential impurities can be identified. The elemental composition of these impurities can then be determined to aid in their identification.
Conclusion
This application note provides a comprehensive and robust protocol for the high-resolution mass spectrometry analysis of 3-(tetrazol-5-yl)pyridine. The use of a Q-TOF mass spectrometer with electrospray ionization allows for accurate mass measurements for elemental composition determination and detailed structural elucidation through tandem mass spectrometry. The embedded validation steps ensure the generation of high-quality, reliable data, which is paramount in the drug development process.
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Gomes, M. J. M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3296. Retrieved from [Link]
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Kushnir, M. M., et al. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(4), 541–549. Retrieved from [Link]
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Goolsby, B., & Brodbelt, J. S. (2000). Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method. Rapid Communications in Mass Spectrometry, 14(24), 2385–2392. Retrieved from [Link]
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NIH. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
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NIH. (2010). 3-(1H-Tetrazol-5-yl)pyridinium chloride. Retrieved from [Link]
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Application Note: Leveraging 3-(2H-tetrazol-5-yl)pyridine as a Versatile Precursor in Modern Pharmaceutical Synthesis
Introduction: The Strategic Importance of Tetrazole Scaffolds in Drug Design
In the landscape of medicinal chemistry, the tetrazole ring stands out as a "privileged scaffold," a molecular framework that consistently appears in a wide array of successful therapeutic agents.[1] This five-membered heterocyclic ring, containing four nitrogen atoms, is most renowned as a highly effective bioisostere for the carboxylic acid functional group.[2][3] Its similar pKa (approximately 4.5-4.9) and planar structure allow it to mimic the interactions of a carboxylate group with biological targets while offering significant advantages, including enhanced metabolic stability, improved lipophilicity, and increased bioavailability.[4][5][6]
Among the various tetrazole-containing building blocks, 3-(2H-tetrazol-5-yl)pyridine has emerged as a particularly valuable precursor for the synthesis of novel drug candidates. Its structure, which combines the bioisosteric properties of the tetrazole with the versatile chemistry of a pyridine ring, makes it an ideal starting point for developing therapies targeting a range of conditions, including neurological disorders, inflammation, hypertension, and cancer.[7][8][9] This guide provides an in-depth exploration of the synthesis, properties, and critical applications of this compound, offering detailed protocols and expert insights for researchers in drug development.
PART 1: Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties is fundamental to its effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [10] |
| Synonyms | 5-(3-Pyridyl)tetrazole, Pyridyl-3-tetrazole | [10] |
| CAS Number | 3250-74-6 | [11] |
| Molecular Formula | C₆H₅N₅ | [10][12] |
| Molecular Weight | 147.14 g/mol | [10] |
| Appearance | Off-white amorphous powder / crystalline solid | [7] |
| Melting Point | 236-242 °C (with decomposition) | [7] |
| pKa | ~4.5 - 4.9 (similar to other 5-substituted tetrazoles) | [6] |
GHS Hazard Information: According to the European Chemicals Agency (ECHA), this compound is classified as Danger and carries the hazard statement H318: Causes serious eye damage .[10] Appropriate personal protective equipment (PPE), including safety goggles and gloves, is mandatory during handling.
PART 2: Core Synthesis of the Precursor via [3+2] Cycloaddition
The most direct and widely adopted method for constructing the 5-substituted 1H-tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt.[13][14] This reaction is a cornerstone for producing 3-(1H-tetrazol-5-yl)pyridine from its readily available nitrile precursor, 3-cyanopyridine.
Mechanistic Rationale
While sometimes depicted as a concerted cycloaddition, evidence suggests a more complex, stepwise mechanism, particularly when using azide salts.[13][15][16] The reaction is typically catalyzed by a Brønsted or Lewis acid, which activates the nitrile carbon towards nucleophilic attack.[15][17] The azide anion then attacks the activated nitrile, leading to an intermediate that subsequently cyclizes to form the highly stable, aromatic tetrazole ring.[13][15] The choice of catalyst and solvent is critical for optimizing reaction rates and yields.
Caption: Mechanism of tetrazole formation from a nitrile and azide.
Detailed Protocol 1: Synthesis of 3-(1H-tetrazol-5-yl)pyridine
This protocol describes the synthesis using ammonium chloride as an accessible and effective catalyst in DMF.
Materials & Reagents:
-
3-Cyanopyridine
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
Equipment:
-
Three-neck round-bottom flask with reflux condenser, thermometer, and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Büchner funnel and vacuum filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Setup: In a certified chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Reagent Addition: To the flask, add 3-cyanopyridine (e.g., 10.4 g, 100 mmol), sodium azide (7.15 g, 110 mmol), and ammonium chloride (5.88 g, 110 mmol).
-
Solvent Addition: Add 100 mL of anhydrous DMF to the flask.
-
Reaction: Stir the suspension under a nitrogen atmosphere and heat to 120-125 °C using a heating mantle. Maintain this temperature for 18-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase).
-
Cooling & Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 300 mL of deionized water with stirring.
-
Precipitation (Self-Validation Step): Acidify the aqueous solution to pH ~2 by the dropwise addition of concentrated HCl. The product, 3-(1H-tetrazol-5-yl)pyridine, should precipitate as a white or off-white solid. The formation of a significant precipitate is a key indicator of successful tetrazole formation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any remaining salts and DMF.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Drying: Dry the purified solid under vacuum at 60 °C to a constant weight. The expected yield is typically in the range of 80-90%.
PART 3: Critical Safety Protocol: Handling Azide Reagents
Sodium azide (NaN₃) is a highly toxic and potentially explosive reagent that demands strict adherence to safety protocols.[18][19]
-
Toxicity: Sodium azide is acutely toxic if ingested or absorbed through the skin.[18][20] It functions as a potent metabolic inhibitor.
-
Explosion Hazard:
-
Acids: NaN₃ reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[18][19] All work must be conducted in a well-ventilated fume hood, and acidic conditions must be avoided until the quenching/workup step, which should be performed slowly and with cooling.
-
Heavy Metals: Azides can react with heavy metals (e.g., lead, copper, silver, mercury) to form shock-sensitive and highly explosive metal azides.[19][20] Never use metal spatulas for transferring solid NaN₃. Use ceramic, Teflon, or plastic spatulas. Avoid pouring azide solutions into drains, which may contain lead or copper pipes.[20]
-
Heat/Shock: While solid NaN₃ is relatively stable, it can decompose violently if heated above 275 °C or subjected to grinding or severe shock.[18][19]
-
Mandatory PPE:
-
Certified chemical fume hood.[21]
-
Chemical safety goggles and a face shield.[20]
-
Lab coat and closed-toe shoes.
-
Double-gloving with nitrile gloves is highly recommended.[21]
Waste Disposal:
-
All azide-containing waste, including empty containers and contaminated materials (pipette tips, paper towels), is considered P-listed hazardous waste and must be disposed of according to institutional guidelines.[20][22] Never mix azide waste with other waste streams without EHS approval.
PART 4: Application in Lead Optimization: Regioselective N-Alkylation
Once synthesized, 3-(1H-tetrazol-5-yl)pyridine serves as a precursor for diversification, most commonly through N-alkylation of the tetrazole ring. This reaction presents a significant challenge and opportunity in medicinal chemistry: regioselectivity . The tetrazolide anion can be alkylated at either the N1 or N2 position, yielding two distinct regioisomers with potentially different pharmacological profiles.
Controlling Regioselectivity
The outcome of the N-alkylation is not random; it can be directed by carefully choosing the reaction conditions. The interplay between the solvent, base, and counter-ion determines the nature of the reactive species.[23]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): In these solvents, the base generates a "solvent-separated ion pair" or a "free" anion. The negative charge is more delocalized, and alkylation often favors the N2 position , which is typically less sterically hindered and can be the thermodynamic product.[23]
-
Less Polar Solvents (e.g., THF, Acetone): In these environments, "close ion pairs" can form where the cation (e.g., Na⁺, K⁺) coordinates with the nitrogen atoms. This coordination can sterically block one position, directing the alkylating agent to the other. This often leads to a higher proportion of the N1 isomer .[23]
Caption: Regioselective N-alkylation pathways of the tetrazolide anion.
Detailed Protocol 2: N-Alkylation of 3-(1H-tetrazol-5-yl)pyridine
This protocol provides a general framework for exploring regioselective alkylation.
Materials & Reagents:
-
3-(1H-tetrazol-5-yl)pyridine (from Protocol 1)
-
Alkylating agent (e.g., Benzyl bromide, Iodomethane)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Solvent (e.g., DMF for N2 selectivity; Acetone or THF for N1 selectivity)
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Setup: In a fume hood, add 3-(1H-tetrazol-5-yl)pyridine (e.g., 1.47 g, 10 mmol) and the chosen base (e.g., K₂CO₃, 2.07 g, 15 mmol) to a round-bottom flask with a stir bar.
-
Solvent: Add 50 mL of the desired solvent (e.g., DMF).
-
Anion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for deprotonation and formation of the tetrazolide anion.
-
Alkylation: Add the alkylating agent (e.g., Benzyl bromide, 1.1 mL, 10.5 mmol) dropwise to the suspension.
-
Reaction: Stir the reaction at room temperature (or with gentle heating, e.g., 50-60 °C, if necessary) for 4-12 hours, monitoring by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification & Analysis (Self-Validation Step): The resulting crude oil or solid will be a mixture of N1 and N2 isomers. Separate the isomers using flash column chromatography on silica gel (e.g., with a gradient of ethyl acetate in hexane). Characterize the individual fractions by ¹H NMR and ¹³C NMR to confirm their structures and determine the isomeric ratio, thus validating the regiochemical outcome of the chosen conditions.
PART 5: Overall Synthetic Workflow
The transformation from a simple commodity chemical to a diverse library of drug-like molecules underscores the power of this precursor. The workflow enables rapid access to two distinct chemical spaces from a single, easily prepared intermediate.
Caption: Synthetic workflow from 3-cyanopyridine to isomeric products.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its synthesis is robust and scalable, and its true value lies in its capacity for controlled, regioselective diversification. By understanding the principles that govern the N-alkylation of the tetrazole ring, researchers can deliberately navigate chemical space to generate isomeric pairs for structure-activity relationship (SAR) studies. This ability to fine-tune molecular architecture is critical for optimizing potency, selectivity, and pharmacokinetic properties, making this precursor an indispensable asset in the modern medicinal chemist's toolkit.
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Sharpless, K. B., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available at: [Link]
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University of Illinois Urbana-Champaign. (2019). Sodium Azide NaN3. Division of Research Safety. Available at: [Link]
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Zimmermann, S. C., et al. (2009). 5-substituted Tetrazoles as Bioisosteres of Carboxylic Acids. PubMed. Available at: [Link]
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Sharpless, K. B., et al. (2005). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. Available at: [Link]
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Lukyanov, S. M., et al. (2000). Synthesis of a new tricyclic 3-(tetrazol-5-yl)pyridine system from 2-(azidomethyl)nicotinonitriles. ElectronicsAndBooks. Available at: [Link]
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Popova, E. A., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. Available at: [Link]
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Al-Tel, T. H., et al. (2014). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. PubMed Central. Available at: [Link]
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Lukyanov, S. M., et al. (2000). Synthesis of a New Tricyclic 3-(Tetrazol-5-yl)pyridine System from 2-(Azidomethyl)nicotinonitriles. ResearchGate. Available at: [Link]
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Popova, E. A., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. ResearchGate. Available at: [Link]
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Huang, D., et al. (2004). 2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. ResearchGate. Available at: [Link]
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Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. PubMed. Available at: [Link]
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Dommaraju, Y., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journals. Available at: [Link]
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Ferreira, R. S., et al. (2017). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. Available at: [Link]
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Al-Amiery, A. A., et al. (n.d.). Synthesis, characterization, and antibacterial screening of some new 2-oxopyridine carbonitrile derivatives bearing a tetrazole ring. International Journal of Medical Research & Health Sciences. Available at: [Link]
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Ksenofontov, A. A., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
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application of 3-(tetrazol-5-yl)pyridine derivatives as mGlu5 receptor antagonists
An Application Guide to the Pharmacological Characterization of 3-(Tetrazol-5-yl)pyridine Derivatives as mGlu5 Receptor Antagonists
Introduction: Targeting the Crossroads of Synaptic Plasticity
The metabotropic glutamate receptor 5 (mGlu5) is a Class C G protein-coupled receptor (GPCR) that plays a pivotal role in modulating excitatory synaptic transmission and plasticity throughout the central nervous system (CNS).[1][2] Unlike ionotropic glutamate receptors that mediate fast synaptic transmission, mGlu5 activation initiates slower, more modulatory intracellular signaling cascades, primarily through its coupling to Gαq/11 proteins.[2][3] This activation triggers phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium (iCa²⁺) and activate protein kinase C (PKC), influencing a wide array of cellular processes.[1][2][4]
Given its critical role in synaptic function, dysregulation of mGlu5 signaling has been implicated in numerous CNS disorders, including anxiety, depression, addiction, and Fragile X syndrome.[5][6][7] Consequently, mGlu5 has emerged as a high-priority target for therapeutic intervention. Negative allosteric modulators (NAMs), which bind to a topographically distinct site from the endogenous ligand glutamate, offer a more nuanced approach to receptor inhibition than competitive antagonists, providing greater subtype selectivity and preserving the temporal and spatial dynamics of endogenous signaling.[1]
Among the chemical scaffolds explored, 3-(tetrazol-5-yl)pyridine derivatives have shown significant promise as potent, selective, and brain-penetrant mGlu5 NAMs.[8][9] This document provides a comprehensive guide for researchers on the application, characterization, and validation of this chemical class, detailing field-proven protocols from initial in vitro screening to preclinical in vivo evaluation.
Part 1: The mGlu5 Signaling Cascade
Understanding the downstream signaling pathways of mGlu5 is fundamental to designing and interpreting functional assays. The canonical pathway involves Gαq/11 activation, but the receptor's signaling is complex and can also influence other pathways, such as the ERK1/2 MAP kinase cascade.[1][2]
Caption: Canonical Gq/11 signaling pathway of the mGlu5 receptor.
Part 2: In Vitro Characterization Workflow
A tiered approach is essential for efficiently characterizing novel compounds. The workflow begins with assessing direct binding to the receptor, followed by functional assays to confirm antagonism across different signaling readouts.
Caption: A typical in vitro characterization cascade for novel mGlu5 NAMs.
Protocol 2.1: Radioligand Binding Assay for Receptor Affinity (Ki)
This assay quantifies the affinity of a test compound for the mGlu5 receptor by measuring its ability to compete with a radiolabeled ligand that binds to the same allosteric site.[10] The use of [³H]methoxy-PEPy or a similar radioligand is common for probing the MPEP allosteric site.[11][12]
Principle: Competitive binding assays determine the inhibitor concentration that displaces 50% of the specific binding of the radioligand (IC₅₀). This value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.[13]
Methodology:
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human mGlu5 receptor to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[13]
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).[13]
-
-
Assay Setup (96-well format):
-
To each well, add:
-
50 µL of test compound (3-(tetrazol-5-yl)pyridine derivative) at various concentrations (typically 10-point curve).
-
50 µL of radioligand (e.g., [³H]methoxy-PEPy) at a fixed concentration near its Kd.
-
150 µL of the membrane preparation (20-50 µg protein/well).
-
-
Total Binding Wells: Contain radioligand and membranes only (no test compound).
-
Non-Specific Binding (NSB) Wells: Contain radioligand, membranes, and a high concentration of a known non-radioactive mGlu5 NAM (e.g., MPEP) to saturate the binding sites.
-
-
Incubation & Filtration:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[13]
-
Rapidly terminate the reaction by vacuum filtration onto PEI-presoaked glass fiber filters (e.g., GF/C) using a cell harvester. This separates bound from free radioligand.[10]
-
Wash filters multiple times with ice-cold wash buffer.
-
-
Data Acquisition & Analysis:
-
Dry the filters, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Ki value using the formula: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of radioligand used and Kd is its dissociation constant.
-
Protocol 2.2: Functional Antagonism - Calcium Mobilization Assay
This is a high-throughput, cell-based functional assay that measures the inhibition of glutamate-induced intracellular calcium release, a direct consequence of Gq/11-PLC activation.[14][15]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon mGlu5 activation by glutamate, the resulting increase in intracellular Ca²⁺ causes a change in fluorescence intensity, which is measured in real-time. An antagonist will block this response.
Methodology:
-
Cell Plating:
-
Seed mGlu5-expressing HEK293 or CHO cells into black-walled, clear-bottom 96- or 384-well plates and grow overnight.
-
-
Dye Loading:
-
Aspirate growth media and add a solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS).
-
Incubate for 45-60 minutes at 37°C to allow for dye uptake and de-esterification.
-
-
Compound Pre-incubation:
-
Add varying concentrations of the 3-(tetrazol-5-yl)pyridine derivative to the wells.
-
Incubate for 15-30 minutes at 37°C.[11]
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject a submaximal (EC₈₀) concentration of glutamate into all wells.[15]
-
Immediately begin measuring fluorescence intensity kinetically for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the response magnitude (e.g., peak fluorescence minus baseline).
-
Normalize the data to the response seen with glutamate alone (0% inhibition) and a baseline control (100% inhibition).
-
Plot the percent inhibition against the log concentration of the antagonist and fit to a four-parameter logistic equation to determine the IC₅₀ value.[14]
-
Protocol 2.3: Functional Antagonism - IP1 Accumulation Assay
This assay provides a more integrated measure of Gq pathway activation by quantifying the accumulation of IP1, a stable downstream metabolite of IP₃. It is less susceptible to the rapid signal kinetics seen in calcium assays.[11]
Principle: The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) or a similar immunoassay format. In the presence of lithium chloride (which blocks IP1 degradation), agonist stimulation leads to IP1 accumulation. The assay measures the ability of an antagonist to block this accumulation.
Methodology:
-
Cell Plating and Stimulation:
-
Plate mGlu5-expressing cells in a suitable microplate.
-
Add the test compound (antagonist) at various concentrations, followed by an EC₈₀ concentration of glutamate.
-
Incubate for 30-60 minutes at 37°C in a buffer containing LiCl.
-
-
Cell Lysis and Detection:
-
Lyse the cells using the buffer provided in the commercial assay kit (e.g., from Cisbio, PerkinElmer).
-
Add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).
-
Incubate for 1 hour to overnight at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader.
-
Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.
-
Determine the IC₅₀ of the antagonist by plotting the inhibition of glutamate-stimulated IP1 accumulation against compound concentration.
-
| Assay Type | Principle | Throughput | Key Output | Rationale & Causality |
| Radioligand Binding | Measures direct displacement of a labeled ligand from the receptor. | Medium | Ki (Affinity) | Quantifies how tightly the compound binds to the allosteric site. Essential first step.[10][16] |
| Calcium Mobilization | Measures rapid, transient Ca²⁺ flux post-receptor activation. | High | IC₅₀ (Potency) | Excellent for primary screening; confirms functional block of the initial Gq signal.[11][14] |
| IP1 Accumulation | Measures accumulation of a stable downstream metabolite (IP1). | Medium | IC₅₀ (Potency) | Confirms antagonism of the integrated Gq pathway over time; less prone to kinetic artifacts.[11] |
| ERK1/2 Phosphorylation | Measures phosphorylation of a downstream kinase in the MAPK pathway. | Low-Medium | IC₅₀ (Potency) | Investigates effects on non-canonical or integrated signaling pathways; can reveal biased antagonism.[1][11] |
Part 3: In Vivo Evaluation
Promising candidates from in vitro testing must be evaluated in living systems to assess their therapeutic potential. This involves characterizing their pharmacokinetic profile and testing for efficacy in relevant animal models of CNS disorders.
Pharmacokinetic (PK) Studies
The primary goal is to determine if the compound can achieve and maintain sufficient concentrations at the target site (the brain). Key parameters to assess include oral bioavailability, plasma half-life, and brain-to-plasma ratio.[8][17] These studies are crucial to establish a dosing regimen for subsequent efficacy models.
Pharmacodynamic & Efficacy Models
Based on the implication of mGlu5 in anxiety and depression, specific behavioral models are used to test for anxiolytic-like and antidepressant-like activity.[5][7]
Protocol 3.2.1: The Elevated Plus Maze (EPM) for Anxiolytic Activity
Principle: This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in the open arms.[18][19]
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor, with two opposing arms enclosed by walls and two opposing arms open.
-
Procedure:
-
Administer the 3-(tetrazol-5-yl)pyridine derivative or vehicle to mice or rats via the desired route (e.g., oral gavage, IP injection).
-
After a pre-determined time (based on PK data, e.g., 30-60 min), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore freely for 5 minutes.
-
Record the session with a video camera for later analysis.
-
-
Parameters Measured:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to control for general locomotor effects).
-
-
Interpretation: A significant increase in the time spent and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.[7]
Protocol 3.2.2: The Forced Swim Test (FST) for Antidepressant Activity
Principle: This is a behavioral despair model where animals are placed in an inescapable cylinder of water. After initial escape-oriented behaviors, they adopt an immobile posture. Antidepressant compounds are known to reduce this immobility time, promoting active coping strategies.[5][20]
Methodology:
-
Apparatus: A transparent glass cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Administer the test compound or vehicle.
-
After the appropriate pre-treatment time, gently place the animal into the water for a 6-minute session.[20]
-
Record the session. The first 2 minutes are often considered a habituation period.
-
-
Parameters Measured:
-
Duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement other than that necessary to keep the head above water.
-
-
Interpretation: A significant reduction in the duration of immobility is predictive of antidepressant-like efficacy.[5]
| Animal Model | Disorder Modeled | Principle | Key Readout |
| Elevated Plus Maze | Generalized Anxiety | Approach-avoidance conflict | Increased time in open arms |
| Light/Dark Box | Generalized Anxiety | Aversion to bright, open spaces | Increased time in light chamber |
| Forced Swim Test | Depression | Behavioral despair | Decreased immobility time |
| Tail Suspension Test | Depression | Behavioral despair | Decreased immobility time |
Conclusion
The systematic application of the protocols outlined in this guide enables a thorough and robust evaluation of 3-(tetrazol-5-yl)pyridine derivatives as mGlu5 receptor antagonists. By integrating binding affinity, functional potency across multiple signaling pathways, and behavioral efficacy in validated preclinical models, researchers can confidently identify and advance lead candidates for the treatment of CNS disorders. The causality-driven approach, from receptor binding to behavioral outcome, ensures that experimental choices are logical and the resulting data is translatable, paving the way for the development of novel therapeutics targeting the mGlu5 receptor.
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de Ligt, R. A., et al. (2008). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Journal of Medicinal Chemistry, 51(1), 128–132. [Link]
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Sheffler, D. J., et al. (2011). Identification of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Acting at Site Distinct from 2-Methyl-6-(phenylethynyl)-pyridine Binding. Molecular Pharmacology, 80(4), 681–691. [Link]
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Gerasimova, M., et al. (2022). Altered Expression and In Vivo Activity of mGlu5 Variant a Receptors in the Striatum of BTBR Mice: Novel Insights Into the Pathophysiology of Adult Idiopathic Forms of Autism Spectrum Disorders. CNS & Neurological Disorders - Drug Targets, 21(10), 941–956. [Link]
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O'Leary, D. M., et al. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology, 131(7), 1429–1437. [Link]
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de Ligt, R. A., et al. (2025). 2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. ResearchGate. [Link]
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Cai, M., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10. [Link]
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High-Throughput Antimicrobial Screening of Tetrazole Derivatives Using the Alamar Blue Assay
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Addressing the Antimicrobial Resistance Crisis with Novel Chemistry
The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity. Tetrazole derivatives have emerged as a pharmacologically significant class of heterocyclic compounds, demonstrating a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4][5][6] Their unique physicochemical characteristics make them attractive candidates for drug development.[6]
To efficiently evaluate large libraries of these novel tetrazole compounds, a robust, rapid, and cost-effective screening method is paramount. The Microplate Alamar Blue Assay (MABA) is an ideal solution for this purpose.[7][8] This application note provides a comprehensive, field-proven guide to employing the Alamar Blue assay for the antimicrobial susceptibility testing of tetrazole derivatives, focusing on the causality behind experimental choices to ensure data integrity and reproducibility.
The Scientific Principle: Visualizing Microbial Viability
The Alamar Blue assay provides an elegant method for assessing cellular health and metabolic activity. Its mechanism is centered on the redox indicator resazurin.
-
The Mechanism: Metabolically active, viable microbial cells maintain a reducing environment within their cytoplasm. Resazurin, a cell-permeable, blue, and largely non-fluorescent compound, is taken up by these cells.[9] Intracellular reductases (such as NADH dehydrogenases) convert resazurin into the highly fluorescent, pink/red compound, resorufin.[9][10][11][12]
-
The Readout: The degree of this conversion is directly proportional to the number of viable, metabolically active cells.[13] In the context of antimicrobial screening, effective compounds inhibit metabolic activity, preventing the reduction of resazurin. Consequently, wells containing inhibited microbes remain blue, while wells with actively growing microbes turn pink. This change can be quantified using either a fluorescence or absorbance microplate reader, with fluorescence offering higher sensitivity.[10][12][14]
Caption: Mechanism of the Alamar Blue (Resazurin) Assay.
Experimental Design: A Self-Validating System
A robust screening assay is a self-validating one. The inclusion of proper controls is non-negotiable for interpreting results with confidence. A typical 96-well plate layout should be meticulously planned.
| Control Type | Components | Purpose | Expected Outcome |
| Negative (Growth) Control | Microbes + Media | Represents 100% microbial growth. | Strong conversion to pink/high fluorescence. |
| Positive (Inhibition) Control | Microbes + Media + Known Antibiotic | Validates that the microbes are susceptible to a standard antimicrobial. | No color change (remains blue)/low fluorescence. |
| Solvent Toxicity Control | Microbes + Media + Highest conc. of Solvent (e.g., DMSO) | Ensures the solvent used to dissolve tetrazoles does not inhibit growth. | Strong conversion to pink/high fluorescence. |
| Sterility (Blank) Control | Media Only + Alamar Blue | Measures background signal from the media and dye. | No color change (remains blue)/low fluorescence. |
| Compound Interference Control | Test Compound + Media Only | Checks if the tetrazole derivative chemically reduces resazurin or has intrinsic fluorescence. | No color change (remains blue)/low fluorescence. |
Detailed Protocol for Antimicrobial Screening
This protocol is designed for a 96-well microplate format. All procedures should be performed under aseptic conditions.
Part A: Preparation of Materials and Reagents
-
Microbial Culture:
-
Select appropriate bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).[1][2][7][8]
-
Culture the microbes overnight in a suitable broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) at the optimal temperature (e.g., 37°C).
-
On the day of the assay, dilute the overnight culture in fresh, pre-warmed broth to achieve a starting inoculum density equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Further dilute this suspension according to your final desired cell concentration in the well (typically ~5 x 10⁵ CFU/mL).
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) of each tetrazole derivative in an appropriate solvent (e.g., 100% DMSO).
-
Prepare a stock solution of a reference antibiotic (e.g., Ciprofloxacin, Ampicillin) in its recommended solvent.
-
Create intermediate dilutions from these stocks in the growth medium. This is a critical step to minimize the final solvent concentration in the assay wells, which should ideally be ≤1% v/v to avoid solvent toxicity.
-
-
Reagent Preparation:
-
Use a commercially available, sterile Alamar Blue reagent (e.g., Thermo Fisher Scientific DAL1025).[7] Allow the reagent to equilibrate to room temperature before use.
-
Part B: Assay Procedure (Step-by-Step)
-
Plate Seeding:
-
In a 96-well, sterile, clear-bottom black plate (for fluorescence) or a clear plate (for absorbance), add 100 µL of the appropriate sterile broth to all wells designated for the assay.
-
For the test compound wells, perform a 2-fold serial dilution directly in the plate. Add 100 µL of the highest concentration of the test compound (in media) to the first well of a row. Mix well by pipetting, then transfer 100 µL to the next well. Repeat across the row to create a concentration gradient. Discard the final 100 µL from the last well. This leaves 100 µL in each well.
-
-
Inoculation:
-
Add 100 µL of the standardized microbial inoculum to each well, except for the Sterility and Compound Interference Control wells (add 100 µL of sterile broth to these instead).
-
The final volume in each well will be 200 µL.
-
-
Incubation (Growth Phase):
-
Seal the plate (e.g., with a breathable film or lid) and incubate at 37°C for a predetermined time (typically 4-6 hours, but this should be optimized for the doubling time of your specific microbe). The goal is to allow sufficient growth in the negative control wells before adding the indicator.
-
-
Addition of Alamar Blue:
-
Incubation (Indicator Phase):
-
Reseal the plate and incubate again at 37°C, protected from direct light.
-
Incubation time can range from 1 to 4 hours.[9][14] Monitor the negative control wells for the color change from blue to pink. The assay should be stopped and read when the negative control is distinctly pink but before the positive control begins to show any color change.
-
Part C: Data Acquisition
-
Read the plate using a multi-mode microplate reader.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average reading of the Sterility Control (blank) wells from all other wells.[10]
-
Calculate Percent Inhibition: Use the readings from the Negative Control (100% growth) and the test wells to calculate the percentage of growth inhibition for each compound concentration.
% Inhibition = 100 - [ (Corrected Reading of Test Well) / (Corrected Reading of Negative Control Well) ] * 100
-
Determine MIC/IC50:
-
Plot the % Inhibition versus the log10 of the compound concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a dose-response curve.
-
The IC50 (Half-maximal Inhibitory Concentration) is the concentration of the compound that causes 50% inhibition of microbial growth.
-
The MIC (Minimum Inhibitory Concentration) is often determined as the lowest concentration of the compound that inhibits ≥90% of microbial growth.
-
Caption: Complete Experimental Workflow.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Negative control does not turn pink. | Inoculum density too low; Insufficient incubation time; Inactive microbes. | Verify inoculum standardization; Optimize incubation time; Use a fresh culture. |
| Positive control turns pink. | Antibiotic resistance; Incorrect antibiotic concentration; Degraded antibiotic stock. | Test a different reference antibiotic; Verify stock concentration and preparation; Use a fresh stock. |
| High background in compound interference wells. | Tetrazole derivative is intrinsically fluorescent or chemically reduces resazurin. | Read the plate before adding cells to get a compound-specific background to subtract. If the compound directly reduces resazurin, this assay may be unsuitable. |
| Compound precipitates in media. | Poor solubility of the tetrazole derivative. | Lower the starting concentration; Test alternative co-solvents (ensure solvent toxicity is controlled for). |
References
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Tyc O, Tomás-Menor L, Garbeva P, Barrajón-Catalán E, Micol V. (2016). Validation of the AlamarBlue® Assay as a Fast Screening Method to Determine the Antimicrobial Activity of Botanical Extracts. PLOS ONE. [Link]
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Al-Ostath, A. I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of the Iranian Chemical Society. [Link]
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Lamey, F. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry. [Link]
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Application Notes and Protocols for High-Throughput Screening of Tetrazole-Based Metallo-β-Lactamase Inhibitors
Introduction: The Rising Threat of Metallo-β-Lactamase Mediated Antibiotic Resistance and the Promise of Tetrazole Inhibitors
The escalating prevalence of bacterial resistance to β-lactam antibiotics, a cornerstone of modern medicine, presents a formidable challenge to global public health. A primary mechanism driving this resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate these life-saving drugs.[1][2] Among these, the metallo-β-lactamases (MBLs) are particularly insidious. These zinc-dependent enzymes possess a broad substrate spectrum, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections.[1][3] The absence of clinically approved MBL inhibitors severely limits our therapeutic options against pathogens expressing these enzymes.[1][4]
This application note details a robust and reliable experimental protocol for the identification and characterization of tetrazole-based inhibitors of MBLs. Tetrazole compounds have emerged as a promising class of MBL inhibitors.[1][3] The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a common recognition motif for many enzymes.[5] Furthermore, the tetrazole moiety can act as an effective metal chelator, directly interacting with the zinc ions in the MBL active site, thereby disrupting its catalytic activity.[3][6]
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents. We will provide a comprehensive guide, from the underlying principles of the assay to detailed, step-by-step protocols for execution and data analysis.
Principle of the Assay: A Chromogenic Approach to Quantifying MBL Inhibition
The experimental protocol described herein is a colorimetric in vitro enzyme inhibition assay. The core principle lies in the use of a chromogenic substrate, nitrocefin, which undergoes a distinct color change upon hydrolysis by an MBL. In its intact form, nitrocefin is a yellow compound. However, when the β-lactam ring of nitrocefin is cleaved by the MBL, it transforms into a red product. This change in color can be precisely quantified by measuring the absorbance of light at a specific wavelength (typically 486 nm) using a microplate reader.[2]
The rate of this color change is directly proportional to the enzymatic activity of the MBL. In the presence of an effective inhibitor, the rate of nitrocefin hydrolysis will decrease, resulting in a slower development of the red color. By measuring the absorbance at different concentrations of a test compound, we can determine its inhibitory potency, most commonly expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
This assay is designed to be a self-validating system. The inclusion of appropriate controls is paramount for data integrity. These include:
-
Negative Control (No Inhibitor): This well contains the enzyme and substrate without any test compound. It represents 100% enzyme activity and serves as a benchmark for calculating inhibition.
-
Positive Control (Known Inhibitor): This well includes the enzyme, substrate, and a known MBL inhibitor (e.g., EDTA, a general metalloenzyme inhibitor). This control validates that the assay can detect inhibition.
-
Blank (No Enzyme): This well contains the substrate and buffer but no enzyme. This accounts for any non-enzymatic degradation of the substrate and provides the baseline absorbance.
By comparing the rate of reaction in the presence of a test compound to the negative and positive controls, a reliable assessment of its inhibitory potential can be made.
Experimental Workflow and Key Relationships
The following diagram illustrates the overall workflow for the MBL inhibition assay, from initial setup to data analysis.
Caption: Workflow for MBL Inhibition Assay with Tetrazole Compounds.
Detailed Experimental Protocol
This protocol is optimized for a 96-well microplate format, suitable for high-throughput screening.
I. Materials and Reagents
-
Recombinant MBL Enzyme: (e.g., NDM-1, VIM-2, or IMP-1). Ensure the enzyme is of high purity and known specific activity.
-
Nitrocefin: Chromogenic substrate. Prepare a stock solution in DMSO and store protected from light.
-
Tetrazole Test Compounds: Dissolved in 100% DMSO to create high-concentration stock solutions.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl, 0.01% Triton X-100, and 10 µM ZnCl2.
-
Positive Control Inhibitor: e.g., EDTA.
-
DMSO: For preparing stock solutions and as a vehicle control.
-
96-well, clear, flat-bottom microplates.
-
Multichannel pipettes and sterile pipette tips.
-
Microplate reader with kinetic reading capabilities at 486 nm.
II. Reagent Preparation
-
Enzyme Working Solution: Dilute the stock MBL enzyme in assay buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Working Solution: Dilute the nitrocefin stock solution in assay buffer to the final desired concentration. A typical concentration is at or below the Michaelis-Menten constant (Km) for the specific MBL being tested to ensure sensitivity to competitive inhibitors.[7]
-
Test Compound Plate: Prepare a master plate with serial dilutions of the tetrazole compounds. A common approach is to perform a 2-fold or 3-fold serial dilution in 100% DMSO. From this master plate, a daughter plate is prepared by diluting the compounds into the assay buffer.
III. Assay Procedure
-
Plate Setup: Design the plate layout to include all necessary controls and test compound concentrations in triplicate.
-
Dispensing Reagents:
-
Add a small volume (e.g., 5 µL) of the diluted test compounds or control solutions (DMSO for negative control, EDTA for positive control) to the appropriate wells of the 96-well plate.
-
Add the enzyme working solution (e.g., 45 µL) to all wells except the blank wells.
-
Add assay buffer to the blank wells.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes. This step allows for the binding of the inhibitor to the enzyme before the reaction is initiated.
-
Initiation of Reaction: Add the substrate working solution (e.g., 50 µL) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 486 nm every 30-60 seconds for 15-30 minutes.
IV. Critical Parameters and Recommended Values
| Parameter | Recommended Value/Range | Rationale |
| Final Enzyme Concentration | Empirically Determined | Should provide a robust and linear signal within the reading time frame. |
| Final Substrate Concentration | ≤ Km of Nitrocefin | Increases the sensitivity of the assay to competitive inhibitors. |
| Final DMSO Concentration | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |
| Pre-incubation Time | 10 - 15 minutes | Allows for equilibrium to be reached between the enzyme and inhibitor. |
| Kinetic Read Time | 15 - 30 minutes | Sufficient time to establish a linear reaction rate for accurate Vmax calculation. |
| Temperature | Room Temperature (25°C) | Consistency is key for reproducibility. |
| Wavelength | 486 nm | Optimal wavelength for detecting the hydrolyzed nitrocefin product. |
Data Analysis and Interpretation
-
Calculate the Rate of Reaction (Vmax): For each well, plot absorbance versus time. The initial linear portion of this curve represents the initial velocity (Vmax). The slope of this linear regression is the reaction rate.
-
Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_no_inhibitor - Rate_blank))
-
Generate Dose-Response Curve and Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[8]
Mechanism of Inhibition by Tetrazole Compounds
The following diagram illustrates the proposed mechanism of action for many tetrazole-based MBL inhibitors.
Caption: Tetrazole Inhibition of Metallo-β-Lactamase.
As depicted, the tetrazole moiety of the inhibitor can displace a water molecule that is typically coordinated to one of the zinc ions in the active site of the MBL.[3][6] By forming a coordinate bond with the zinc ion, the tetrazole effectively blocks the active site, preventing the substrate (β-lactam antibiotic) from binding and being hydrolyzed. This chelation is a key aspect of the inhibitory mechanism for many tetrazole-based MBL inhibitors.
Conclusion
The protocol outlined in this application note provides a robust, high-throughput compatible method for the screening and characterization of tetrazole-based inhibitors of metallo-β-lactamases. By understanding the principles of the assay and adhering to the detailed steps, researchers can generate reliable and reproducible data to drive the discovery of novel therapeutics to combat antibiotic resistance. The inherent flexibility of this colorimetric assay allows for its adaptation to various MBLs and inhibitor classes, making it a valuable tool in the ongoing fight against multidrug-resistant bacteria.
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- BenchSci. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
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- NIH. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf.
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Application Notes and Protocols for the Formulation of Agricultural Chemicals: A Guide for Researchers and Scientists
Introduction: The Science and Art of Agrochemical Formulation
The efficacy of an agricultural chemical, be it a pesticide, herbicide, or fertilizer, is not solely dependent on its active ingredient (AI). The formulation—the complex mixture of the AI with various inert ingredients—is paramount to its performance, stability, and safe application.[1][2] A well-designed formulation ensures that the AI reaches its target in the most effective manner, overcoming various biological and environmental barriers.[3][4] This guide provides an in-depth exploration of the principles and practices of formulating agricultural chemicals, offering detailed application notes and protocols for researchers, scientists, and professionals in the field. We will delve into the critical role of adjuvants, the intricacies of different formulation types, and the methodologies for developing and evaluating stable and effective agrochemical products.[5][6]
The Foundational Role of Adjuvants in Enhancing Efficacy
Adjuvants are substances added to agrochemical formulations to enhance the effectiveness of the active ingredient.[3][4][7][8] They do not have pesticidal properties themselves but modify the physical and chemical properties of the spray solution to improve application and biological activity.[7][9] Adjuvants can be incorporated into the formulation by the manufacturer ("built-in" or "in-can" adjuvants) or added to the spray tank by the end-user ("tank-mix" adjuvants).[4][7][8]
Surfactants: The Workhorses of Formulation
Surfactants, or surface-active agents, are a crucial class of adjuvants that reduce the surface tension of liquids.[10][11][12] This property is fundamental to overcoming the natural barriers presented by plant surfaces, which are often waxy and hydrophobic.[11][13]
-
Mechanism of Action: Surfactants possess an amphiphilic molecular structure, meaning they have both a hydrophilic (water-attracting) and a hydrophobic (oil-attracting) part.[10] This allows them to orient themselves at the interface between water and other surfaces (like a leaf cuticle or an oil-based pesticide), reducing surface tension.[10][11]
-
Key Functions:
-
Wetting and Spreading: By lowering surface tension, surfactants allow spray droplets to spread more uniformly across a leaf surface, increasing the contact area for the active ingredient.[10][14]
-
Adhesion: They help the spray droplets stick to the plant surface, reducing runoff and product wastage.[10][14]
-
Penetration: Some surfactants can enhance the penetration of the active ingredient through the plant cuticle, which is particularly important for systemic pesticides.[3][10]
-
Emulsification: Surfactants are essential for creating stable mixtures of oil-based active ingredients in water, known as emulsions.[10][15]
-
Diagram: Mechanism of Surfactant Action on a Leaf Surface
Caption: Mechanism of a surfactant reducing water surface tension on a hydrophobic leaf surface.
Types of Surfactants
Surfactants are broadly classified based on the charge of their hydrophilic head:
| Surfactant Type | Charge | Key Characteristics & Applications |
| Non-ionic | No charge | Widely compatible with most pesticides; excellent for wetting and spreading.[10][16] |
| Anionic | Negative | Good dispersants and emulsifiers; can react with hard water ions.[12][15][16] |
| Cationic | Positive | Less common in agriculture due to potential phytotoxicity, but used in some specific applications.[12] |
| Amphoteric | Both +/- | Can be anionic, cationic, or non-ionic depending on the pH; used in specialized formulations.[12] |
Other Important Adjuvants
-
Oils (Crop Oils, Methylated Seed Oils): These can enhance the penetration of herbicides through waxy leaf cuticles and slow the drying of spray droplets.[8][9]
-
Emulsifiers: A type of surfactant that facilitates the stable mixing of oil and water.[15][17] They are critical for Emulsifiable Concentrate (EC) formulations.[15][17]
-
Wetting Agents: A specific class of surfactant designed to improve the coverage of a spray on a plant's surface.[13][18][19]
-
Stickers: Help the pesticide adhere to the leaf surface, improving rainfastness.[7]
-
Drift Control Agents: Increase the size of spray droplets to minimize off-target drift.[7]
Common Agrochemical Formulation Types
The choice of formulation type depends on the physicochemical properties of the active ingredient, the intended application method, and the target pest or crop.[20][21][22]
Liquid Formulations
-
Emulsifiable Concentrates (EC): The active ingredient is dissolved in a petroleum-based solvent with an emulsifier.[17][20] When mixed with water, they form a spontaneous milky emulsion.[23][24]
-
Suspension Concentrates (SC) / Flowables (F): A solid active ingredient is dispersed in a liquid (usually water).[20][23] These require agitation to maintain a uniform suspension.
-
Solutions (S or SL): The active ingredient is completely soluble in water.[20][21]
Dry Formulations
-
Wettable Powders (WP): A dry powder formulation containing the active ingredient, a wetting agent, and a dispersing agent.[1][20] They form a suspension when mixed with water and require constant agitation.[20]
-
Water-Dispersible Granules (WG) or Dry Flowables (DF): Similar to wettable powders, but formulated as granules to reduce dust and improve handling safety.[5][21]
-
Granules (G): Ready-to-use formulations where the active ingredient coats or is absorbed into a carrier particle.[1][20] They are often applied to the soil and need moisture for activation.[1][20]
Table: Comparison of Common Formulation Types
| Formulation Type | Abbreviation | Description | Advantages | Disadvantages |
| Emulsifiable Concentrate | EC | AI dissolved in solvent with emulsifier.[17][20] | Easy to handle and mix. | High skin absorption risk; may be phytotoxic.[20] |
| Suspension Concentrate | SC | Solid AI suspended in liquid.[20][23] | No dust; easy to handle. | Requires agitation; can settle out. |
| Wettable Powder | WP | Dry powder mixed with water.[20] | Long shelf life; low cost. | Inhalation hazard; requires constant agitation.[20] |
| Water-Dispersible Granule | WG / DF | Granular form of WP.[21] | Reduced dust; easy to measure. | Requires good agitation. |
| Granule | G | AI on a solid carrier.[1][20] | Ready-to-use; low drift.[1] | Needs moisture to activate.[1][20] |
Advanced Formulation Strategies: Controlled-Release Technology
Controlled-release formulations (CRFs) are designed to release the active ingredient gradually over time, offering several advantages.[25][26]
-
Benefits of CRFs:
-
Mechanisms of Controlled Release:
-
Coated Granules: A polymer or sulfur coating on a fertilizer or pesticide granule controls the release of the AI.[26][28] The release is often dependent on temperature and moisture.[28]
-
Microencapsulation: The active ingredient is encased in microscopic polymer capsules, providing a slow and sustained release.[1][20]
-
Diagram: Controlled-Release Fertilizer Mechanism
Sources
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- 2. What you need to know about product formulations for crop protection, phytosanitary products, or pesticides - CropLife Latin America: representamos a la Industria de la ciencia de los cultivos [croplifela.org]
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- 4. Adjuvants in agriculture: Benefits for crop protection | Croda Agriculture [crodaagriculture.com]
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Application Notes & Protocols: Investigating 3-(2H-tetrazol-5-yl)pyridine for the Development of Novel Anti-Anxiety Agents
Introduction: A New Horizon in Anxiolytic Drug Discovery
Anxiety disorders represent a significant global health challenge, with current therapeutic options often hampered by limited efficacy, undesirable side effects, or potential for dependence.[1] The primary pharmacological treatments have historically centered on modulating the GABAergic system with benzodiazepines or the monoamine systems with antidepressants.[2] However, a growing body of research highlights the critical role of the glutamatergic system in the pathophysiology of anxiety, offering promising new targets for drug development.[3][4]
Within this framework, metabotropic glutamate receptors (mGluRs), particularly the mGlu5 subtype, have emerged as key targets for novel anxiolytics.[5][6] Antagonists of the mGlu5 receptor have demonstrated profound anxiolytic-like effects in preclinical models, with a potency comparable to or greater than that of benzodiazepines.[3] This guide focuses on 3-(2H-tetrazol-5-yl)pyridine and its derivatives, a class of compounds identified as potent and selective mGlu5 receptor antagonists.[7][8] The tetrazole ring is a well-established bioisosteric analog of the carboxylic acid and cis-amide groups, which can enhance metabolic stability and facilitate crucial molecular interactions with biological targets.[9]
These application notes provide a comprehensive, step-by-step framework for researchers and drug development professionals to investigate the anxiolytic potential of this compound derivatives, from initial synthesis and in vitro characterization to robust in vivo behavioral validation.
Compound Profile: this compound
Chemical Structure and Properties
-
Molecular Formula: C6H5N5[10]
-
Key Features: A pyridine ring linked to a tetrazole moiety. This combination offers a unique scaffold for medicinal chemistry, with the tetrazole group enhancing its potential as a building block for bioactive molecules.[11] The high nitrogen content of the tetrazole ring allows it to participate in multiple hydrogen bonds, a critical feature for interacting with biological targets.[9]
Mechanism of Action Hypothesis: mGlu5 Receptor Antagonism
The primary hypothesis for the anxiolytic activity of this compound derivatives is their function as negative allosteric modulators or antagonists of the mGlu5 receptor.[7][12] Group I mGluRs (mGlu1 and mGlu5) are G-protein coupled receptors typically located postsynaptically.[6][13] Upon activation by glutamate, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphoinositides and a subsequent increase in intracellular calcium levels.[14] Excessive activation of this pathway has been implicated in anxiety.[14] By antagonizing the mGlu5 receptor, these compounds can dampen excessive glutamatergic signaling, thereby producing an anxiolytic effect.
Caption: mGluR5 receptor signaling pathway and point of intervention.
Preclinical Development Workflow
A logical, phased approach is critical for efficiently evaluating the therapeutic potential of a candidate compound. The following workflow outlines the progression from initial synthesis and screening to in vivo validation.
Caption: High-level workflow for anxiolytic drug discovery.
Part 1: Synthesis and In Vitro Evaluation
Protocol 1: Synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine (Example Derivative)
This protocol is adapted from a copper-catalyzed Chan-Evans-Lam cross-coupling reaction, which provides a reliable method for N-arylation of tetrazoles.[9][15]
-
Principle: This method utilizes a copper catalyst to facilitate the aerobic oxidative coupling of a 5-substituted-1H-tetrazole with a pyridinylboronic acid, selectively forming the N2-arylated product.[9]
-
Materials:
-
5-phenyl-1H-tetrazole
-
Pyridin-3-ylboronic acid
-
Copper(I) oxide (Cu₂O)
-
Dimethyl sulfoxide (DMSO), dry
-
4 Å molecular sieves
-
Oxygen source
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a solution of 5-phenyl-1H-tetrazole (1.0 eq) in dry DMSO, add pyridin-3-ylboronic acid (2.0 eq), Cu₂O (0.05 eq), and activated 4 Å molecular sieves.
-
Bubble oxygen gas through the suspension for approximately 5-10 minutes.
-
Seal the reaction vessel with a drying tube (e.g., calcium chloride) to prevent moisture ingress.
-
Heat the reaction mixture to 100 °C and stir for 15-20 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the desired 3-(5-phenyl-2H-tetrazol-2-yl)pyridine.
-
-
Senior Application Scientist Note: The use of molecular sieves is crucial to scavenge any water, which can competitively react with the boronic acid and reduce yield. The N2-selectivity of the arylation is a known advantage of this method for 5-substituted tetrazoles.[9]
Protocol 2: mGluR5 Receptor Binding Assay
-
Principle: A competitive binding assay to determine the affinity of the test compound for the mGluR5 receptor. This is achieved by measuring the displacement of a radiolabeled mGlu5 antagonist, such as [³H]-MPEP, from membranes prepared from cells expressing the receptor.
-
Materials:
-
Test compound (this compound derivative)
-
[³H]-MPEP (2-Methyl-6-(phenylethynyl)pyridine) or a similar radioligand
-
Cell membranes from HEK293 or CHO cells stably expressing human mGluR5
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates and vacuum manifold
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer (for total binding) or a non-radiolabeled antagonist (for non-specific binding).
-
Add 50 µL of the test compound dilution to the appropriate wells.
-
Add 50 µL of the radioligand ([³H]-MPEP) at a concentration near its Kd.
-
Add 50 µL of the cell membrane preparation.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Parameter | Description |
| Total Binding | Radioactivity bound in the absence of a competing ligand. |
| Non-Specific Binding | Radioactivity bound in the presence of a saturating concentration of an unlabeled ligand. |
| Specific Binding | Total Binding - Non-Specific Binding. |
| IC₅₀ | Concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |
Part 2: In Vivo Behavioral Assessment
Animal models are essential for screening new anxiolytic drugs and verifying their potential applications in humans.[16][17] The following protocols describe widely used and validated models for assessing anxiety-like behavior in rodents.[1][18][19]
Protocol 3: Elevated Plus Maze (EPM) Test
-
Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open, more aversive arms of the maze.[1][20]
-
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Rodents (mice or rats).
-
Test compound, vehicle control, and positive control (e.g., Diazepam).
-
Video tracking software for automated scoring.
-
-
Procedure:
-
Administer the test compound, vehicle, or positive control to the animals (e.g., 30 minutes prior to testing via intraperitoneal injection).
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze for a 5-10 minute period.[1]
-
Record the session using a video camera mounted above the maze.
-
After the test, return the animal to its home cage and clean the maze thoroughly with 70% ethanol to remove olfactory cues.
-
-
Data Analysis:
-
Time spent in the open arms (s).
-
Number of entries into the open arms.
-
Time spent in the closed arms (s).
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Senior Application Scientist Note: A true anxiolytic effect is an increase in open arm exploration without a significant change in total distance traveled. A concurrent increase in total activity may indicate a psychostimulant effect, which can confound the results. Comparing the test compound to a known anxiolytic like Diazepam is critical for validating the assay.
Protocol 4: Light-Dark Box Test
-
Principle: This model utilizes the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore novel environments. Anxiolytic drugs increase the time spent in the brightly lit compartment.[18]
-
Materials:
-
Light-dark box apparatus (a large, illuminated compartment connected to a smaller, dark compartment).
-
Rodents (typically mice).
-
Test compound, vehicle, and positive control.
-
-
Procedure:
-
Administer the compound as described for the EPM test.
-
Place the mouse in the center of the light compartment.
-
Allow the animal to explore the apparatus for 10 minutes.
-
Record the time spent in each compartment and the number of transitions between compartments.
-
-
Data Analysis:
-
Time spent in the light compartment (s).
-
Number of transitions between compartments.
-
Latency to first enter the dark compartment (s).
-
-
Expected Results for an Anxiolytic Compound:
| Behavioral Model | Key Parameter | Expected Outcome with Anxiolytic Compound |
| Elevated Plus Maze | % Time in Open Arms | Increase |
| % Entries into Open Arms | Increase | |
| Total Arm Entries | No significant change | |
| Light-Dark Box | Time in Light Compartment | Increase |
| Number of Transitions | Increase |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial evaluation of this compound and its derivatives as potential anti-anxiety agents. Positive results from these in vitro and in vivo assays—specifically, high affinity and functional antagonism at the mGluR5 receptor coupled with consistent anxiolytic-like effects in behavioral models—would provide strong validation to advance a compound into more complex models (e.g., fear-potentiated startle) and comprehensive pharmacokinetic and toxicological profiling.[12][14] The exploration of mGlu5 receptor antagonists represents a promising, non-benzodiazepine approach to treating anxiety disorders, and this compound serves as a valuable chemical scaffold in this critical area of drug discovery.
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Steele, T., & Weber, A. (2023). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. MDPI. [Link]
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Shorshnev, S. V., Krayushkin, M. M., & Lukyanov, S. M. (2000). Synthesis of a new tricyclic 3-(tetrazol-5-yl)pyridine system from 2-(azidomethyl)nicotinonitriles. ElectronicsAndBooks. [Link]
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Huang, D., Poon, S. F., Chapman, D. F., & Smith, N. D. (2004). 2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. ResearchGate. [Link]
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Lyakhov, A. S., Ivashkevich, L. S., & Gaponik, P. N. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. [Link]
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Lyakhov, A. S., Ivashkevich, L. S., & Gaponik, P. N. (2023). (PDF) 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. ResearchGate. [Link]
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Brizzi, A., Carai, M. A., & Colombo, G. (2008). Differential modulation of GABA(A) receptor function by aryl pyrazoles. PubMed. [Link]
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Mlostoń, G., & Heimgartner, H. (2012). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. PMC. [Link]
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Cosford, N. D., Tehrani, L., Roppe, J., Schweiger, E., Smith, N. D., Anderson, J., ... & Varney, M. A. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity. PubMed. [Link]
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Shorshnev, S. V., Krayushkin, M. M., & Lukyanov, S. M. (2000). Synthesis of a New Tricyclic 3-(Tetrazol-5-yl)pyridine System from 2-(Azidomethyl)nicotinonitriles. ResearchGate. [Link]
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Zakharyan, R. A., Akopian, L. G., & Mandzhikian, A. L. (2022). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. MDPI. [Link]
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Skripka, K., Davydov, V., & Parchenko, V. (2024). Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[3][4][21]triazepine derivatives. BioMed Central. [Link]
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Kudryashov, N. V., Kalinina, T. S., Shimshirt, A. A., Korolev, A. O., Volkova, A. V., Zhmurenko, L. A., & Voronina, T. A. (2015). [THE STUDY OF ANXIOLYTIC PROPERTIES OF NEW PYRAZOLO[C]PYRIDINE DERIVATIVE GIZH-72]. PubMed. [Link]
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Cosford, N. D., Tehrani, L., Roppe, J., Schweiger, E., Smith, N. D., Anderson, J., ... & Varney, M. A. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Journal of Medicinal Chemistry. [Link]
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Wenzig, E. M., & Bauer, R. (2020). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. [Link]
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Selleri, S., Bruni, F., & Costanzo, A. (2020). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. FLORE. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Chan-Evans-Lam Coupling for Pyridyltetrazole Synthesis
Welcome to the technical support center for the Chan-Evans-Lam (CEL) coupling reaction, specifically tailored for the synthesis of N-pyridyltetrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-N bond-forming reaction and may encounter challenges specific to these heteroaromatic substrates. The CEL coupling offers a milder, often more functional-group-tolerant alternative to traditional methods like Ullmann or Buchwald-Hartwig couplings.[1][2] However, the unique electronic properties of both pyridine and tetrazole rings can introduce specific obstacles.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and achieve high yields and purity.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles faced during the synthesis of pyridyltetrazoles via CEL coupling.
Q1: My reaction shows no conversion, or the yield is extremely low (<10%). What are the first things I should check?
A1: When a CEL reaction fails to initiate, several fundamental factors are often at play. Before attempting more complex optimizations, perform these initial checks:
-
Reagent Quality:
-
Boronic Acid Integrity: Arylboronic acids can dehydrate over time to form cyclic boroxine anhydrides.[3] While sometimes reactive, they can alter stoichiometry and reaction kinetics. Check the purity of your pyridylboronic acid by NMR. If it appears degraded, consider recrystallization or purchasing a fresh batch.
-
Copper(II) Source: Ensure your copper salt, typically copper(II) acetate (Cu(OAc)₂), is a fine, free-flowing powder and not visibly hydrated (clumped or dark green/blue).
-
Solvent Anhydrousness: While the CEL reaction can be tolerant to some moisture, excess water can lead to competitive hydrolysis of the boronic acid, forming phenol byproducts.[4] Using anhydrous solvents is a best practice, especially during initial optimizations.
-
-
Atmosphere: The CEL coupling is an oxidative coupling.[5] The catalytic cycle generally requires an oxidant to regenerate the active Cu(II)/Cu(III) species from Cu(I).[1] Running the reaction open to the air is standard practice and usually sufficient.[6] Purging with an inert gas like nitrogen or argon will likely inhibit the reaction unless an external oxidant is added.
-
Base Selection: The base is not merely a proton scavenger; it plays a critical role in the catalytic cycle.[4] For tetrazoles, which are relatively acidic (pKa ≈ 4.9 for 5-phenyl-1H-tetrazole), a moderately strong base is needed. Organic bases like pyridine or triethylamine (Et₃N) are common starting points.[7] If using an inorganic base, potassium carbonate (K₂CO₃) is often a good choice.
Q2: I'm observing significant formation of a phenol byproduct corresponding to my pyridylboronic acid. What causes this and how can I prevent it?
A2: The formation of pyridinol (hydroxypyridine) is a classic side reaction in CEL couplings and stems from the reaction of the boronic acid with water or hydroxide ions.[4]
-
Cause: This side reaction is often exacerbated by conditions that favor hydrolysis, such as excess water in the solvent or a very strong base that generates a high concentration of hydroxide ions.
-
Solutions:
-
Use Molecular Sieves: Adding activated 4Å molecular sieves to the reaction can effectively scavenge trace amounts of water, minimizing hydrolysis.[8]
-
Modify the Base: Switch to a non-nucleophilic, hindered organic base like N,N-Diisopropylethylamine (DIPEA) or pyridine. Pyridine can serve as both a base and a ligand, which can be beneficial for reaction efficiency.[7]
-
Boronic Ester: Consider converting the pyridylboronic acid to its corresponding pinacol (BPin) ester. Boronic esters are often more stable and less prone to protodeboronation and hydrolysis.[9]
-
Q3: My reaction is sluggish and requires long reaction times or high temperatures. How can I accelerate it?
A3: Slow reaction rates are common, especially with electron-deficient pyridines or sterically hindered substrates.
-
Ligand Addition: While many CEL couplings are performed "ligandless," the addition of a nitrogen-based ligand can significantly accelerate the reaction.[10] Pyridine itself can act as a ligand. Other common choices include bidentate ligands like 1,10-phenanthroline or TMEDA. These ligands can stabilize the copper catalyst and facilitate key steps in the catalytic cycle.
-
Copper Source: The counter-ion of the copper salt can influence reactivity. While Cu(OAc)₂ is most common, copper(II) triflate (Cu(OTf)₂) can be more active in some systems, though it may require more careful optimization of the base.[10]
-
Solvent Choice: The solvent choice is critical. Dichloromethane (DCM) and methanol (MeOH) are common starting points.[10] For higher temperatures, toluene or 1,4-dioxane can be used. A solvent screen is a valuable optimization step.
Section 2: Advanced Optimization & Troubleshooting Guide
This section delves into more complex issues that arise from the specific nature of pyridyl and tetrazole substrates.
Problem: Catalyst Inhibition by Pyridine Substrate
The nitrogen atom of the pyridine ring is a Lewis base and can coordinate strongly to the copper catalyst. This can lead to catalyst sequestration or the formation of inactive complexes, effectively poisoning the reaction.
-
Symptoms: The reaction starts but stalls at low conversion, or requires stoichiometric amounts of copper to proceed.
-
Mechanism of Inhibition: The pyridine substrate competes with the desired N-H nucleophile (tetrazole) and the boronic acid for coordination sites on the copper center, disrupting the catalytic cycle.
-
Solutions:
-
Employ a Chelating Ligand: Adding a strong, bidentate ligand like 1,10-phenanthroline or a diamine ligand can occupy the coordination sites on the copper, preventing the pyridine substrate from binding as strongly and poisoning the catalyst.[11]
-
Slow Addition: In some cases, slow addition of the pyridylboronic acid to the reaction mixture can maintain a low instantaneous concentration, disfavoring catalyst inhibition.
-
Use of Pyridine as Solvent/Base: When using pyridine as the coupling partner, employing pyridine as the solvent or co-solvent can sometimes mitigate inhibition by creating a large excess where its role as a ligand is normalized.[6]
-
Problem: Regioselectivity in Tetrazole N-Arylation
5-Substituted tetrazoles have two potentially reactive nitrogen atoms (N1 and N2). The CEL coupling can sometimes yield a mixture of N1- and N2-pyridyltetrazole isomers.
-
Symptoms: NMR or LC-MS analysis of the crude product shows two distinct product peaks with the same mass.
-
Controlling Factors: Regioselectivity is influenced by a complex interplay of sterics, electronics, and reaction conditions. The N2 position is often considered more sterically accessible, while the N1 anion may be more thermodynamically stable.
-
Solutions:
-
Screening Reaction Conditions: The choice of solvent, base, and copper source can influence the N1/N2 ratio. A systematic screen is the most effective approach. For example, a recent synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine specifically utilized Cu(OAc)₂ and pyridine in DCM to achieve selective N2-arylation.[12]
-
Steric Directing Groups: The steric bulk of the substituent at the 5-position of the tetrazole and on the pyridine ring can direct the arylation. A bulkier group on the tetrazole may favor coupling at the less hindered N2 position.
-
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Screening CEL Conditions for Pyridyltetrazole Synthesis
This protocol is designed for small-scale reactions in parallel to efficiently screen different parameters.
-
Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the 5-substituted-1H-tetrazole (0.2 mmol, 1.0 equiv).
-
Addition of Solids: To each designated vial, add the copper source (see Table 1, 0.2-1.0 equiv), base (2.0 equiv), and ligand (if applicable, 10-20 mol%).
-
Addition of Liquids: Add the pyridylboronic acid (0.3 mmol, 1.5 equiv) to each vial.
-
Solvent Addition: Add the anhydrous solvent (1.0 mL) to each vial.
-
Reaction: Loosely cap the vials (or use a balloon filled with air) and stir the mixtures vigorously at the desired temperature (e.g., room temperature or 50 °C).
-
Monitoring & Workup: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, 24 hours). Upon completion, dilute the reaction mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate. Analyze the crude residue by ¹H NMR to determine conversion and product ratio.
Table 1: Recommended Starting Conditions for Screening
| Entry | Copper Source (equiv) | Base (2.0 equiv) | Ligand (mol%) | Solvent | Temperature | Target Variable |
| 1 | Cu(OAc)₂ (1.0) | Pyridine | None | DCM | Room Temp | Baseline |
| 2 | Cu(OAc)₂ (0.2) | Pyridine | None | DCM | Room Temp | Catalytic Cu |
| 3 | Cu(OTf)₂ (0.2) | DIPEA | None | DCM | Room Temp | Copper Source |
| 4 | Cu(OAc)₂ (0.2) | K₂CO₃ | None | MeOH | 50 °C | Solvent/Base |
| 5 | Cu(OAc)₂ (0.2) | Pyridine | 1,10-Phenanthroline (20%) | DCM | Room Temp | Ligand Effect |
| 6 | CuI (0.2) | Cs₂CO₃ | TMEDA (20%) | Toluene | 80 °C | Alternative System[13] |
Section 4: Visualizing the Process
Understanding the underlying mechanism and the troubleshooting logic is key to mastering this reaction.
Diagram 1: The Catalytic Cycle of Chan-Evans-Lam Coupling
This diagram illustrates the generally accepted mechanistic pathway for the CEL reaction. The cycle involves transmetalation, coordination of the nucleophile, and a key Cu(II)/Cu(III) redox process followed by reductive elimination to form the C-N bond.
Caption: Simplified catalytic cycle for the Chan-Evans-Lam coupling.
Diagram 2: Troubleshooting Flowchart for Pyridyltetrazole CEL Coupling
This decision tree provides a logical workflow for diagnosing and solving common issues encountered in the reaction.
Caption: Decision tree for troubleshooting the CEL coupling reaction.
References
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Griffin, J. D., & Harwood, J. S. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 120(1), 374-420. [Link]
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Yadav, J. S., Reddy, B. V. S., & Reddy, K. S. (2012). A Review on the Latest Progress of Chan‐Lam Coupling Reaction. Asian Journal of Organic Chemistry, 1(4), 284-301. [Link]
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Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729. [Link]
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Gandhi, S., et al. (2020). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry Letters, 30(24), 127627. [Link]
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van der Vlugt, J. I., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6561-6572. [Link]
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Isherwood, F. S., et al. (2016). Chan–Evans–Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942-3950. [Link]
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Lam, P. Y. S. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 242-273). Royal Society of Chemistry. [Link]
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Various Authors. (n.d.). Chan-Lam coupling reactions: Synthesis of heterocycles. ResearchGate. [Link]
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Anilkumar, G., et al. (2021). Recent advances in Chan-Lam Coupling Reaction. Catalysis Science & Technology, 11(23), 7558-7585. [Link]
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Reddit User Discussion. (2023). I desperately need help and I'm out of answers. r/OrganicChemistry. [Link]
-
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Gandhi, S., & Brown, G. (n.d.). Data science-guided approach to study the Chan-Evans-Lam coupling of sulfonamides. American Chemical Society. [Link]
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Ríos-Gutiérrez, M., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8345. [Link]
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Battilocchio, C., et al. (2012). Optimisation of the Chan-Lam reaction in continuous flow. Organic & Biomolecular Chemistry, 10(28), 5435-5440. [Link]
-
Anilkumar, G., et al. (2024). Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology. [Link]
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Lam, P. Y. S., & Clark, C. G. (2010). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. In Boronic Acids (pp. 1-28). Wiley-VCH. [Link]
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Bolshan, Y., & Batey, R. A. (2005). Synthesis of N-Pyridyl Hydroxylamines via Copper-Catalyzed Cross-Coupling. Organic Letters, 7(8), 1483-1486. [Link]
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Ershov, I., Esikov, K., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(2), M1629. [Link]
-
Philip, R. M., Devi, P. S., & Anilkumar, G. (2020). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. New Journal of Chemistry, 44(35), 15006-15011. [Link]
-
Yoo, W.-J., & Li, C.-J. (2011). Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst. Organic Letters, 13(19), 5264-5267. [Link]
-
Saikia, R., et al. (2023). N,N′-Dimethylurea as an efficient ligand for the synthesis of pharma-relevant motifs through Chan–Lam cross-coupling strategy. Research on Chemical Intermediates, 49(10), 4541-4560. [Link]
-
González-Vera, J. A., et al. (2021). Synthesis of N‐arylsulfonamides via Chan‐Lam Coupling Between Aryl Boronic Acids and N‐[(sulfonyl)imino]phenyliodinanes. ChemistrySelect, 6(44), 12806-12810. [Link]
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- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 12. Copper(ii)-catalyzed Chan-Lam cross-coupling: chemoselective N-arylation of aminophenols. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Hetaryltetrazoles
Welcome to the technical support center for the synthesis of 2-hetaryltetrazoles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently encountered challenges during experimental procedures. The unique electronic properties and steric demands of heteroaromatic systems introduce specific complexities not always seen in simpler aryl-tetrazole syntheses. This resource aims to explain the causality behind these challenges and offer field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis and characterization of 2-hetaryltetrazoles.
Q1: What are the primary synthetic routes to 2-hetaryltetrazoles?
There are two predominant strategies for synthesizing 2,5-disubstituted tetrazoles where the 2-substituent is a heteroaromatic group:
-
[3+2] Cycloaddition: This classic approach involves the reaction of a heteroaromatic nitrile with an azide source.[1][2] While direct, its success is highly dependent on the electronic nature of the nitrile. Electron-withdrawing groups on the heteroaromatic ring are often necessary to activate the nitrile for cycloaddition, which can limit the scope of the reaction.[3]
-
N-Hetarylation of a Pre-formed Tetrazole Ring: This is often the more versatile and common method. It starts with a 5-substituted-1H-tetrazole which is then N-hetarylated. This approach, however, introduces the principal challenge in this field: regioselectivity .[4][5]
Q2: Why is regioselectivity the most significant challenge, and how can it be controlled?
The 5-substituted-1H-tetrazole anion is ambidentate, meaning it has two nucleophilic nitrogen atoms (N1 and N2). Hetarylation can therefore produce a mixture of 1,5- and 2,5-disubstituted isomers, which are often difficult to separate. The 2,5-disubstituted isomer is typically the thermodynamically more stable and desired product in many pharmaceutical applications.[6]
Controlling the regioselectivity is a multi-factorial problem. The final isomer ratio is a delicate balance of thermodynamics, kinetics, and the specific reactants used. Key factors include:
-
Solvent Polarity: The solvent can influence which nitrogen atom is more available for reaction. Biphasic systems or specific polar aprotic solvents can sometimes dramatically favor one isomer.[6]
-
Base and Counter-ion: The choice of base used for deprotonation and the nature of the resulting metal counter-ion can chelate or block one of the nitrogen atoms, directing the incoming hetaryl group to the other.
-
Hetarylating Agent: The steric bulk and electronic properties of the heteroaromatic coupling partner (e.g., hetaryl halide, hetarylboronic acid) are critical. Highly specialized reagents like diaryliodonium salts have been developed to achieve high regioselectivity for N2-arylation.[7]
-
Catalyst System: In metal-catalyzed cross-coupling reactions (e.g., using copper or palladium), the ligand and metal center can create a steric and electronic environment that strongly favors substitution at the N2 position.[7]
Q3: How can I reliably distinguish between the 1,5- and 2,5-disubstituted tetrazole isomers?
This is a critical characterization step. While techniques like 1H NMR, mass spectrometry, and melting point analysis are essential, the most definitive and widely accepted method is 13C NMR spectroscopy .[6]
The chemical shift of the carbon atom within the tetrazole ring (C5) is highly sensitive to the substitution pattern. This diagnostic signal provides a clear way to differentiate the isomers.
| Isomer Type | Typical 13C Chemical Shift Range for C5 (ppm) | Observation |
| 1,5-disubstituted | ~153-156 ppm | The C5 signal is more shielded (appears upfield). |
| 2,5-disubstituted | ~163-167 ppm | The C5 signal is significantly deshielded (shifted downfield) by approximately 9-12 ppm compared to its 1,5-isomer counterpart.[6] |
Q4: What are the critical safety precautions when working with azide reagents?
Safety is paramount in tetrazole synthesis due to the use of azide sources like sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃).
-
Formation of Hydrazoic Acid (HN₃): Acidic conditions can protonate the azide ion to form hydrazoic acid, which is a highly toxic, volatile, and dangerously explosive compound.[8] Strictly avoid acidification of any azide-containing waste streams.
-
Heavy Metal Azides: Azides can react with heavy metals (e.g., lead, copper, mercury) to form shock-sensitive, explosive salts. Use glass or Teflon-coated spatulas and avoid contact with metal pipes or equipment.
-
Handling and Quenching: Always handle solid NaN₃ in a fume hood with appropriate personal protective equipment (PPE). Unreacted azide at the end of a reaction should be carefully quenched. A common method is the slow addition of a sodium nitrite solution, which converts the azide to nitrogen gas and nitrous oxide.
Part 2: Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental failures.
Problem 1: Low or No Product Yield
Symptom: Analysis by TLC or LC-MS shows a large amount of unreacted starting material (5-substituted-1H-tetrazole and/or the hetarylating agent) after the expected reaction time.
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low reaction yields.
Problem 2: Formation of an Inseparable Isomeric Mixture
Symptom: 1H and 13C NMR spectra show two distinct sets of peaks corresponding to the 1,5- and 2,5-isomers. The products co-elute during column chromatography.
Causality: This is the manifestation of poor regioselectivity control. The kinetic and thermodynamic barriers for reaction at N1 and N2 are too similar under the current conditions.
Solutions & Optimization Protocol:
-
Modify the Solvent System: This is often the simplest variable to change.
-
Protocol: Run a small-scale screen of the reaction in parallel using different solvents of varying polarity, such as Toluene (non-polar), Dioxane (polar aprotic), DMF (polar aprotic), and a biphasic Toluene/Water system.[6] Analyze the isomer ratio in each crude reaction mixture by 1H NMR.
-
-
Change the Base: The base's counter-ion can significantly influence the outcome.
-
Protocol: If using a base like K₂CO₃, test alternatives such as Cs₂CO₃ or NaH. The larger, softer cesium ion (Cs+) often favors N2 substitution more than potassium (K+).
-
-
Employ a Regioselective Method: If simple modifications fail, a change in strategy is warranted.
-
Copper-Catalyzed N2-Hetarylation (Chan-Lam-Evans Conditions): This is a powerful method for selectively forming the 2,5-isomer.[7]
-
Experimental Protocol: Regioselective Copper-Catalyzed N2-Hetarylation
This protocol describes a general procedure for the regioselective synthesis of 2-hetaryl-5-substituted-tetrazoles using a heteroarylboronic acid.
Materials:
-
5-Substituted-1H-tetrazole (1.0 equiv)
-
Heteroarylboronic acid (1.5 equiv)
-
Copper(II) Acetate [Cu(OAc)₂] (0.1 equiv)
-
Pyridine (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) as solvent
-
Molecular sieves (4Å)
Procedure:
-
To an oven-dried reaction vessel, add the 5-substituted-1H-tetrazole, heteroarylboronic acid, Cu(OAc)₂, and powdered molecular sieves.
-
Seal the vessel and purge with an inert atmosphere (Nitrogen or Argon).
-
Add the anhydrous solvent (e.g., DMSO) and pyridine via syringe.
-
Heat the reaction mixture to 60-80 °C and stir vigorously for 12-24 hours. The reaction should be open to the atmosphere (air) or have a balloon of air, as the oxidant is often O₂.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with a solvent like Ethyl Acetate.
-
Filter the mixture through a pad of Celite to remove the copper catalyst and molecular sieves.
-
Wash the organic phase with saturated aqueous NH₄Cl solution to remove residual copper, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-disubstituted hetaryltetrazole.
-
Confirm the regiochemistry using 13C NMR.
Problem 3: Starting Material or Product Decomposition
Symptom: The reaction mixture turns dark brown or black, and TLC/LC-MS analysis shows a complex mixture of byproducts with little to no desired product.
Logical Pathway: Diagnosing Decomposition
Caption: Flowchart for troubleshooting reaction decomposition.
Causality & Solutions:
-
Thermal Instability: Many nitrogen-rich heterocyclic compounds are thermally sensitive. High reaction temperatures, especially with prolonged heating, can lead to decomposition.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. If applicable, microwave synthesis can sometimes provide rapid heating to the target temperature and shorter overall reaction times, potentially minimizing thermal decomposition.
-
-
Harsh Reagents: Strongly acidic or basic conditions can degrade sensitive heteroaromatic rings.
-
Solution: Use milder bases (e.g., organic bases like DBU or DIPEA instead of strong inorganic bases). If using a metal-catalyzed reaction, ensure the chosen ligand stabilizes the catalyst and prevents side reactions.
-
-
Incompatible Functional Groups: The heteroaromatic starting material may contain functional groups that are not compatible with the reaction conditions (e.g., an ester group may be hydrolyzed by a strong base).
-
Solution: Employ a protecting group strategy for the sensitive functionality or choose an alternative synthetic route that uses more compatible conditions.
-
References
-
Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. (2016). Tetrahedron Letters, 57(14), 1597-1599. [Link]
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. (n.d.). New Journal of Chemistry. [Link]
-
Synthesis of 2H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and Functionalization of 5-Substituted Tetrazoles. European Journal of Organic Chemistry, 2012(31), 6101-6118. [Link]
-
Tetrazoles via Multicomponent Reactions. (2017). Molecules, 22(7), 1048. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis and Functionalization of 5-Substituted Tetrazoles† | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2H-Tetrazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine
Welcome to the technical support center for the synthesis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important heterocyclic compound. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-(5-phenyl-2H-tetrazol-2-yl)pyridine?
There are two main strategies for synthesizing this molecule.
-
Route A: [3+2] Cycloaddition followed by N-Arylation. This is a two-step process. First, 5-phenyl-1H-tetrazole is formed via a [3+2] cycloaddition between benzonitrile and an azide source (like sodium azide).[1][2] The resulting tetrazole is then coupled with a 3-substituted pyridine, such as 3-halopyridine or pyridin-3-ylboronic acid, to form the target molecule.
-
Route B: Direct N2-Selective Arylation/Cycloaddition. More advanced methods aim for a one-pot or highly regioselective synthesis. For instance, a Chan-Evans-Lam (CEL) coupling can directly arylate the N2 position of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid, yielding the desired product with high selectivity and an 87% yield reported under specific conditions.[3][4] Another approach involves the regioselective [3+2] cycloaddition of an aryldiazonium salt with a suitable partner.[5]
Q2: Why is regioselectivity a major issue in this synthesis?
When arylating 5-phenyl-1H-tetrazole, the incoming pyridine group can attach to either the N1 or N2 position of the tetrazole ring, leading to two different regioisomers: 3-(5-phenyl-1H-tetrazol-1-yl)pyridine (N1 isomer) and 3-(5-phenyl-2H-tetrazol-2-yl)pyridine (N2 isomer). These isomers often have very similar physical properties, making their separation difficult and reducing the overall yield of the desired N2 product.[6] The formation of the desired 2,5-disubstituted tetrazole is a common challenge in tetrazole chemistry.[6]
Troubleshooting Guide: Yield Improvement
Problem 1: My overall yield is low after the N-arylation step. How can I improve it?
Low yield is often a consequence of poor regioselectivity, incomplete reaction, or side product formation.
Answer: The key is to direct the reaction toward the desired N2 isomer. The Chan-Evans-Lam (CEL) coupling is a highly effective method for achieving N2-selectivity.
Underlying Principle: The CEL coupling is a copper-catalyzed cross-coupling reaction between an N-H bond and a boronic acid. The mechanism is believed to involve the formation of a copper-tetrazolate intermediate. The steric and electronic environment around the N1 and N2 positions influences the regioselectivity, and for many 5-substituted tetrazoles, the N2 position is favored under these conditions.[3][4]
Optimized Protocol: N2-Selective Chan-Evans-Lam Coupling [3]
This protocol provides a step-by-step methodology for the N2-arylation of 5-phenyl-1H-tetrazole.
| Parameter | Value | Rationale |
| Starting Materials | 5-phenyl-1H-tetrazole, Pyridin-3-ylboronic acid | High purity is essential for good yield. |
| Catalyst | Copper(I) oxide (Cu₂O) | A common and effective copper source for CEL couplings. |
| Solvent | Dry Dimethyl sulfoxide (DMSO) | A polar aprotic solvent that facilitates the reaction. |
| Additives | 4 Å Molecular Sieves | Removes trace water, which can hydrolyze the boronic acid. |
| Atmosphere | Oxygen (bubbled through) | Acts as the oxidant in the catalytic cycle. |
| Temperature | 100 °C | Provides sufficient energy to overcome the activation barrier. |
| Time | 15 hours | Typical reaction time for this coupling. |
Step-by-Step Procedure:
-
To a solution of 5-phenyl-1H-tetrazole (1.0 eq) in dry DMSO, add pyridin-3-ylboronic acid (2.0 eq), Cu₂O (0.05 eq), and activated 4 Å molecular sieves.
-
Bubble oxygen gas through the suspension for 5-10 minutes.
-
Heat the reaction mixture to 100 °C and stir for 15 hours under an inert atmosphere (e.g., using a calcium chloride tube to prevent moisture ingress).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through celite to remove the catalyst and sieves.
-
Perform an aqueous workup and purify the crude product by column chromatography.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} caption: "Troubleshooting Decision Tree for Low Yield"
Problem 2: The initial [3+2] cycloaddition to form 5-phenyl-1H-tetrazole is slow and low-yielding. What can I do?
Answer: The cycloaddition of nitriles and sodium azide often requires a catalyst to proceed efficiently and under milder conditions. The use of a catalyst activates the nitrile, making it more susceptible to nucleophilic attack by the azide ion.[7]
Causality and Optimization Strategies:
-
Lewis/Brønsted Acid Catalysis: Acids activate the nitrile group by coordinating to the nitrogen, increasing its electrophilicity. A variety of catalysts have been reported to be effective.[2][7]
-
Amine Salts: Reagents like triethylammonium chloride or pyridine hydrochloride are effective, inexpensive, and easy to handle.[1] They act as Brønsted acids.
-
Metal Salts: Zinc salts (e.g., ZnCl₂) are widely used and can facilitate the reaction even in water.[7] Other effective metal catalysts include Co(II), Cu(II), and Al(III) complexes.[8][9][10]
-
Solid Acids: Heterogeneous catalysts like silica sulfuric acid are also effective and offer the advantage of simple removal by filtration.[2]
-
-
Solvent Choice: The reaction is typically performed in high-boiling polar aprotic solvents like DMF or DMSO.[1][2]
-
Temperature: Elevated temperatures (typically >100 °C) are usually required to drive the reaction to completion.[1][8]
Comparative Table of Catalytic Systems for 5-Phenyl-1H-tetrazole Synthesis
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine Hydrochloride | DMF | 110 | 8 | 84 | [1] |
| Silica Sulfuric Acid | DMF | Reflux | 5 | 95 | [2] |
| Co(II) Complex | DMF | 110 | 12 | 98 | [8][11] |
| None (Control) | DMF | 110 | 24 | <5 | [8] |
dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style=filled, fontname="Roboto", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Roboto", fontsize=9];
} caption: "Catalyzed [3+2] Cycloaddition Mechanism"
Problem 3: I am struggling to separate the N1 and N2 regioisomers. Are there any tips for purification?
Answer: Separation of these isomers by standard silica gel chromatography can be challenging due to their similar polarities.
Troubleshooting Purification:
-
Optimize Chromatography:
-
Solvent System: A systematic screen of solvent systems is crucial. Start with a standard hexane/ethyl acetate system and gradually increase polarity. If separation is poor, try incorporating a different solvent like dichloromethane or a small amount of methanol or acetone.
-
Gradient Elution: A shallow gradient can improve resolution compared to isocratic elution.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a powerful purification technique, especially if one isomer is significantly less soluble in a particular solvent system than the other. Experiment with different solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).
-
Preparative HPLC: For high-purity material, especially on a smaller scale, reverse-phase preparative HPLC is often the most effective method for separating closely related isomers.
Pro-Tip: Before scaling up your reaction, perform the synthesis on a small scale and use LC-MS to confirm the identity of the two isomer peaks and to develop an effective separation method. This will save significant time and resources.
References
-
Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. (n.d.). Taylor & Francis. [Link]
-
Ershov, I. S., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molecules, 28(5), 2287. [Link]
-
Zhou, Y., et al. (2010). Amine salt-catalyzed synthesis of 5-substituted 1H-tetrazoles from nitriles. Synthetic Communications, 40(5), 725-732. [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Ershov, I. S., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. ResearchGate. [Link]
-
Du, Z., et al. (2015). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 20(9), 15858-15867. [Link]
-
Carpentier, F., et al. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development, 24(3), 472-478. [Link]
-
Dey, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
Dey, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Qeios. [Link]
-
Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations. (2023). ACS Omega. [Link]
-
Barbe, G., et al. (2015). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. Tetrahedron Letters, 56(23), 3299-3301. [Link]
-
Ershov, I. S., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1598. [Link]
-
tetrazole based derivatives purification. (2024, July 15). YouTube. [Link]
-
Medicinal chemistry of tetrazoles. (2007). ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jchr.org [jchr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
managing the thermal instability of 2,5-disubstituted tetrazoles during synthesis
<A_I> ## Technical Support Center: Managing Thermal Instability of 2,5-Disubstituted Tetrazoles During Synthesis
Welcome to the Technical Support Center dedicated to navigating the complexities of 2,5-disubstituted tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these versatile yet energetically demanding heterocyclic compounds. The inherent thermal instability of tetrazoles, particularly during their synthesis, presents significant safety and scalability challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure both the success and safety of your experimental work.
Introduction: The Energetic Nature of the Tetrazole Ring
The high nitrogen content of the tetrazole ring is responsible for both its utility as a bioisostere for carboxylic acids in medicinal chemistry and its potential as an energetic material.[1][2][3][4] This high nitrogen content also contributes to its inherent thermal instability. The thermal decomposition of 2,5-disubstituted tetrazoles can proceed through various pathways, often leading to the rapid release of nitrogen gas and the formation of reactive intermediates like nitrile imines.[5][6] Understanding and controlling these decomposition pathways is paramount for safe and reproducible synthesis.
This guide will focus on the common synthetic routes to 2,5-disubstituted tetrazoles, primarily the [3+2] cycloaddition reactions, and provide practical solutions to the challenges associated with their thermal management.
Troubleshooting Guide: A Proactive Approach to Thermal Safety
This section addresses specific issues you may encounter during the synthesis of 2,5-disubstituted tetrazoles in a question-and-answer format. The advice provided is grounded in established chemical principles and aims to explain the causality behind the recommended experimental choices.
Issue 1: Exothermic Runaway During Azide-Nitrile Cycloaddition
Q: My [3+2] cycloaddition reaction between an organic nitrile and an azide source is showing a rapid, uncontrolled temperature increase. What's happening and how can I prevent it?
A: An uncontrolled exotherm is a critical safety concern and is often indicative of a runaway reaction. The [3+2] cycloaddition for tetrazole synthesis is inherently exothermic.[7] Several factors can contribute to a loss of thermal control:
-
Causality:
-
High Concentration: Concentrated reaction mixtures can lead to a rapid build-up of heat that outpaces the cooling capacity of your apparatus.
-
Rapid Reagent Addition: Adding the azide source or catalyst too quickly can initiate the reaction at a rate that generates heat faster than it can be dissipated.
-
Inadequate Cooling: Insufficient cooling or a failure of the cooling system can quickly lead to a dangerous temperature spike.
-
Catalyst Activity: Highly active catalysts, while desirable for yield, can accelerate the reaction to a point where it becomes difficult to control thermally.[8]
-
-
Troubleshooting & Preventative Measures:
-
Dilution: Perform the reaction at a lower concentration. While this may slightly increase reaction time, it significantly improves thermal management.
-
Controlled Addition: Add the azide source (e.g., sodium azide) or the catalyst portion-wise or via a syringe pump over an extended period. This allows for the dissipation of heat as it is generated.
-
Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryocooler) and that the heat transfer is adequate. For larger scale reactions, consider a jacketed reactor with a circulating coolant.
-
Catalyst Loading: Carefully optimize the catalyst loading. Use the minimum amount of catalyst required to achieve a reasonable reaction rate.[8]
-
Solvent Choice: Select a solvent with a high heat capacity and a boiling point that provides a margin of safety.
-
Issue 2: Unexpected Product Decomposition During Work-up
Q: I've successfully formed my 2,5-disubstituted tetrazole, but it seems to be decomposing during the work-up or isolation steps. What could be the cause?
A: The thermal instability of tetrazoles is not limited to the reaction phase. The energy input during work-up procedures can be sufficient to initiate decomposition.
-
Causality:
-
Elevated Temperatures: Distillation, prolonged heating on a rotary evaporator, or even exothermic quenching can provide the activation energy for decomposition.
-
Acidic Conditions: Strong acidic conditions, particularly at elevated temperatures, can protonate the tetrazole ring and facilitate ring-opening or decomposition.
-
Presence of Oxidizers: Residual oxidizing agents from the reaction or work-up can react with the tetrazole, leading to decomposition.
-
-
Troubleshooting & Best Practices:
-
Low-Temperature Work-up: Whenever possible, perform extractions, washes, and solvent removal at or below room temperature. Use a high-vacuum pump with a cold trap for solvent removal instead of relying on heat.
-
Neutralization: Carefully neutralize any acidic solutions before concentrating the product.
-
Avoid Strong Oxidizers: Ensure that all oxidizing agents are quenched and removed before attempting to isolate the tetrazole product.
-
In-situ Analysis: If possible, analyze the crude product mixture by techniques like NMR or LC-MS to confirm product formation before proceeding with a potentially hazardous work-up.
-
Issue 3: Difficulty in Achieving Regioselectivity (Formation of 1,5- vs. 2,5-isomers)
Q: My reaction is producing a mixture of 1,5- and 2,5-disubstituted tetrazole isomers, and I need to selectively synthesize the 2,5-isomer. How can I control the regioselectivity?
A: The formation of both 1,5- and 2,5-disubstituted isomers is a common challenge in tetrazole synthesis.[2][7] The regioselectivity is influenced by both electronic and steric factors of the substituents, as well as the reaction conditions.
-
Causality:
-
Reaction Mechanism: The mechanism of the cycloaddition can influence the regiochemical outcome.[7]
-
Substituent Effects: The electronic nature of the substituents on the nitrile and the azide can favor one isomer over the other.
-
Catalyst Choice: The choice of catalyst can play a crucial role in directing the regioselectivity.[9]
-
-
Strategies for Regiocontrol:
-
Copper-Catalyzed Reactions: Copper-catalyzed N-arylation of 5-substituted tetrazoles with boronic acids has been shown to be highly regioselective for the 2-position.[10][11][12]
-
Alkylation of Pre-formed Tetrazoles: Alkylating a 5-substituted-1H-tetrazole can be directed towards the N-2 position under specific conditions.[9]
-
One-Pot Syntheses: Certain one-pot methods, such as the reaction of aryldiazonium salts with amidines followed by oxidative ring closure, can provide good yields of 2,5-disubstituted tetrazoles.[3][13][14]
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with organic azides in tetrazole synthesis?
A1: Organic azides are potentially explosive and should be handled with extreme care.
-
Always work behind a blast shield.
-
Avoid friction, shock, and static discharge.
-
Use dilute solutions whenever possible.
-
Never heat organic azides directly.
-
Quench any residual azide in the reaction mixture before work-up. A common method is the addition of sodium nitrite under acidic conditions.[15]
Q2: Are there safer alternatives to traditional azide sources like sodium azide or hydrazoic acid?
A2: Yes, green chemistry approaches are being developed to mitigate the hazards associated with traditional azide sources.[16] Some alternatives include:
-
In-situ generation of hydrazoic acid: This avoids the isolation and handling of the pure, explosive acid.
-
Use of less hazardous azide sources: Trimethylsilyl azide (TMSN3) is often used as a safer alternative to hydrazoic acid, although it is still toxic and should be handled with care.
Q3: How can I monitor the progress of my tetrazole synthesis reaction safely?
A3: Monitoring the reaction is crucial for both safety and optimization.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the consumption of starting materials and the formation of the product.[17]
-
In-situ IR Spectroscopy: For larger scale reactions, in-situ IR can provide real-time information on the concentration of reactants and products, allowing for better control of the reaction.
-
Calorimetry: Reaction calorimetry can be used to measure the heat flow of the reaction, providing valuable data for safe scale-up.
Q4: What are the best analytical techniques for characterizing 2,5-disubstituted tetrazoles?
A4: A combination of spectroscopic techniques is typically used for characterization:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for determining the structure and purity of the product.[2][3][14]
-
Mass Spectrometry (MS): MS provides information on the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups.[2]
Q5: Can continuous flow chemistry improve the safety of tetrazole synthesis?
A5: Yes, continuous flow chemistry offers significant safety advantages for the synthesis of energetic compounds like tetrazoles.[15][18] By performing the reaction in a microreactor, only small amounts of hazardous materials are present at any given time, minimizing the risk of a thermal runaway.[15] This technology is particularly well-suited for scaling up tetrazole synthesis safely.[15][18]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles in a Continuous Flow Microreactor
This protocol is adapted from a method developed for the safe and efficient synthesis of tetrazoles.[15]
-
Reagent Preparation:
-
Dissolve sodium azide (NaN3) in water.
-
Dissolve the nitrile substrate in N-methyl-2-pyrrolidone (NMP).
-
Combine the two solutions to create the final reaction mixture.
-
-
Flow Reactor Setup:
-
Load the reaction mixture into a high-pressure stainless steel syringe.
-
Connect the syringe to a syringe pump and a coiled tubular reactor.
-
-
Reaction Execution:
-
Pump the reaction mixture through the heated reactor at a controlled flow rate to achieve the desired residence time.
-
-
In-line Quenching:
-
After the reactor, the product stream can be mixed with a solution of sodium nitrite (NaNO2) to quench any unreacted azide.
-
-
Work-up:
-
The product stream is collected and subjected to a standard aqueous work-up, including extraction and acidification, to isolate the tetrazole product.[15]
-
Protocol 2: Copper-Catalyzed N-Arylation of 5-Substituted Tetrazoles
This protocol provides a regioselective route to 2,5-disubstituted tetrazoles.[11][12]
-
Reaction Setup:
-
Reaction Conditions:
-
The reaction is typically carried out in a suitable solvent under an oxygen or air atmosphere.
-
The reaction temperature and time will vary depending on the specific substrates and catalyst used.
-
-
Work-up:
-
After the reaction is complete, the mixture is worked up using standard procedures, which may include filtration to remove the catalyst, extraction, and purification by chromatography or recrystallization.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Tetrazole Synthesis
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Batch Cycloaddition | ZnBr2 | Water | 100 | 12 | 85-95 | [8] |
| Flow Cycloaddition | None | NMP/Water | 170-190 | 0.3-0.5 | >90 | [15] |
| Copper-Catalyzed N-Arylation | Cu2O | Toluene | 110 | 24 | 70-90 | [11] |
Visualizations
Diagram 1: Thermal Decomposition Pathways of 2,5-Disubstituted Tetrazoles
Caption: Key thermal decomposition pathways for 2,5-disubstituted tetrazoles.
Diagram 2: Workflow for Safe Synthesis and Scale-up
Caption: A systematic workflow for managing thermal risks during tetrazole synthesis.
References
- Benchchem. (2025). Troubleshooting guide for Tetrazole functionalization reactions.
- Benchchem. (2025). Troubleshooting low conversion rates in tetrazole synthesis.
- MIT Open Access Articles. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor.
- Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis.
- Thieme Gruppe. (n.d.). An Improved Synthesis of 2,5-Disubstituted Tetrazoles.
- ResearchGate. (n.d.). ChemInform Abstract: Efficient Synthesis of 2,5-Disubstituted Tetrazoles via the Cu2O-Catalyzed Aerobic Oxidative Direct Cross-Coupling of N-H Free Tetrazoles with Boronic Acids.
- ElectronicsAndBooks. (n.d.). Thermal decomposition of tetrazole: Part I. Programmed heating.
- Benchchem. (n.d.). Technical Support Center: Tetrazole Ring Formation.
- ACS Publications. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
- ResearchGate. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.
- Chemical Communications (RSC Publishing). (n.d.). Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids.
- NIH. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- ACS Publications. (n.d.). One-Step, Catalyst-Free Continuous-Flow Method for the Rapid and Safe Synthesis of 1-Substituted 1H-Tetrazoles.
- Nanomed Res J. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents.
- Semantic Scholar. (n.d.). Efficient synthesis of 2,5-disubstituted tetrazoles via the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N-H free tetrazoles with boronic acids.
- Cambridge Core. (n.d.). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials.
- ResearchGate. (2024). (PDF) Decomposition products of tetrazoles.
- Benchchem. (n.d.). Application Notes & Protocols: Regioselective Synthesis of 2,5-Disubstituted Tetrazole Derivatives.
- Benchchem. (n.d.). Green chemistry approaches for tetrazole synthesis compared to traditional methods.
- NIH. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- Reddit. (2025). Problem with tetrazole formation : r/Chempros.
Sources
- 1. An Improved Synthesis of 2,5-Disubstituted Tetrazoles [thieme.de]
- 2. nanomedicine-rj.com [nanomedicine-rj.com]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Efficient synthesis of 2,5-disubstituted tetrazoles via the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N-H free tetrazoles with boronic acids. | Semantic Scholar [semanticscholar.org]
- 13. 2H-Tetrazole synthesis [organic-chemistry.org]
- 14. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Avoiding Byproduct Formation in the Synthesis of 3-(Tetrazol-5-yl)pyridines
Welcome to the Technical Support Center for the synthesis of 3-(tetrazol-5-yl)pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocyclic compounds. The tetrazole moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids and cis-amide groups, which imparts metabolic stability and other desirable physicochemical properties to drug candidates.[1]
The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles, including 3-(tetrazol-5-yl)pyridines, is the [3+2] cycloaddition of a nitrile (in this case, 3-cyanopyridine) with an azide source, typically sodium azide.[2][3][4] While this reaction is well-established, it is not without its challenges. Byproduct formation can significantly impact yield, purity, and the overall efficiency of your synthetic route. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize unwanted side reactions and optimize your synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 3-(tetrazol-5-yl)pyridines, delving into the root causes and providing actionable solutions.
Issue 1: Low or No Yield of the Desired 3-(Tetrazol-5-yl)pyridine
Possible Causes & Solutions
-
Inactive Nitrile Substrate: The electrophilicity of the carbon atom in the nitrile group is crucial for the cycloaddition to proceed. Electron-donating groups on the pyridine ring can decrease the reactivity of the 3-cyanopyridine.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed. However, be mindful of potential decomposition of starting materials or products at excessive temperatures.[3]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, particularly for less reactive nitriles.[5][6]
-
Catalyst Selection: The use of a Lewis or Brønsted acid catalyst can activate the nitrile group towards nucleophilic attack by the azide. Common catalysts include zinc salts (e.g., ZnCl₂, ZnBr₂), aluminum chloride (AlCl₃), and ammonium chloride.[5][7] Screening different catalysts is recommended to find the optimal one for your specific substrate.
-
-
Inefficient Catalyst or Catalyst Deactivation: The chosen catalyst may not be suitable for the reaction conditions or may be deactivated by impurities.
-
Catalyst Screening: Experiment with a variety of Lewis and Brønsted acids. Heterogeneous catalysts like silica sulfuric acid have also been used effectively.[3][5]
-
Ensure Anhydrous Conditions: Water can deactivate many Lewis acid catalysts. Ensure all starting materials and solvents are dry.
-
Catalyst Loading: Optimize the catalyst loading. Too little may not be effective, while too much can lead to side reactions.
-
-
Inappropriate Solvent: The solvent plays a critical role in dissolving reactants and mediating the reaction.
-
Solvent Choice: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used and are often effective.[5]
-
Green Chemistry Approaches: For a more environmentally friendly approach, consider using water with a suitable catalyst, such as zinc salts.[5][7]
-
Issue 2: Formation of Regioisomeric Byproducts
While the [3+2] cycloaddition of nitriles with sodium azide to form 5-substituted-1H-tetrazoles is generally regioselective, the formation of other isomers can sometimes occur, especially with substituted pyridines or under certain reaction conditions. The primary concern is the potential for N-alkylation or N-arylation at different positions of the tetrazole ring in subsequent steps, leading to 1,5- or 2,5-disubstituted tetrazoles.
Possible Causes & Solutions
-
Tautomerism: 5-substituted-1H-tetrazoles exist as a mixture of 1H and 2H tautomers.[1] Subsequent reactions may occur at either nitrogen, leading to a mixture of products.
-
Controlling Alkylation/Arylation Conditions: The regioselectivity of N-substitution can often be controlled by the choice of reagents and reaction conditions. For instance, specific coupling conditions like the Chan-Evans-Lam coupling have been used for selective N2-arylation.[8]
-
-
Ambiguous Reaction Pathway: While the concerted [3+2] cycloaddition is often cited, computational studies suggest a stepwise mechanism involving the formation of an imidoyl azide intermediate may also be at play, which could potentially lead to different isomeric products under certain conditions.[9][10]
-
Reaction Condition Optimization: Carefully controlling the reaction temperature, time, and catalyst can favor the desired reaction pathway.
-
Issue 3: Difficulty in Product Purification
The final 3-(tetrazol-5-yl)pyridine product can be challenging to purify due to its polarity and potential for salt formation.
Possible Causes & Solutions
-
High Polarity of the Product: The presence of the pyridine and tetrazole rings makes the molecule quite polar.
-
Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen and the acidity of the tetrazole N-H to your advantage. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-polar impurities, and then precipitated by adjusting the pH back to neutral or slightly basic.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often an effective method for purification.[3]
-
Chromatography: If extraction and recrystallization are insufficient, column chromatography using silica gel with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a methanol gradient) may be necessary.
-
-
Formation of Persistent Impurities: Some byproducts may have similar polarities to the desired product, making separation difficult.
-
Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of starting materials and to avoid over-running the reaction, which can lead to decomposition or side-product formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3-(tetrazol-5-yl)pyridines and what are the key reagents?
A1: The most prevalent method is the [3+2] cycloaddition reaction between 3-cyanopyridine and an azide source.[2][3] The most common azide source is sodium azide (NaN₃). The reaction is often facilitated by a catalyst, such as ammonium chloride (NH₄Cl) or a Lewis acid like zinc chloride (ZnCl₂), and is typically carried out in a high-boiling polar aprotic solvent like DMF.[5][11]
Q2: What are the primary safety concerns when working with sodium azide?
A2: Sodium azide is highly toxic. A significant hazard is the potential for the formation of hydrazoic acid (HN₃) in the presence of acid. Hydrazoic acid is highly volatile, toxic, and explosive.[3] Therefore, all manipulations involving sodium azide should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Acidic conditions should be carefully controlled.
Q3: Can I use an alternative to sodium azide?
A3: Yes, other azide sources can be used. Trimethylsilyl azide (TMSN₃) is a common alternative, often used in conjunction with a catalyst. It is important to note that TMSN₃ is also toxic and should be handled with care.
Q4: How can I confirm the structure of my final 3-(tetrazol-5-yl)pyridine product?
A4: A combination of spectroscopic techniques is essential for structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the pyridine and tetrazole ring structures.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups.[8]
-
X-ray Crystallography: For an unambiguous structural determination, single-crystal X-ray diffraction is the gold standard.[8]
Q5: Are there any known side reactions of the pyridine ring under these conditions?
A5: The pyridine ring is generally stable under the conditions used for tetrazole formation. However, at very high temperatures or in the presence of strong acids, side reactions could potentially occur. It is always advisable to monitor the reaction closely to detect any unexpected products.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-(1H-Tetrazol-5-yl)pyridine
This protocol is a general guideline and may require optimization for specific substituted 3-cyanopyridines.
Materials:
-
3-Cyanopyridine
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 6 M
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanopyridine (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.1 equivalents).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 110 °C and stir for 20 hours under a nitrogen atmosphere.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
Acidify the aqueous solution to pH 6 by the slow addition of 6 M HCl to precipitate the product.[11]
-
Collect the solid product by filtration and wash it with cold deionized water.
-
Dry the product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Protocol 2: Microwave-Assisted Synthesis of 5-Substituted 1H-Tetrazoles
This method can significantly reduce reaction times.
Materials:
-
3-Cyanopyridine
-
Sodium azide (NaN₃)
-
Triethylammonium chloride
-
Nitrobenzene or DMF
Procedure:
-
In a microwave-safe reaction vessel, combine the 3-cyanopyridine (1 equivalent), sodium azide, and triethylammonium chloride in a suitable solvent like nitrobenzene or DMF.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to the target temperature (e.g., 150-180 °C) for a specified time (e.g., 30-60 minutes).[3]
-
After cooling, proceed with the workup as described in Protocol 1.
Data Presentation
Table 1: Comparison of Reaction Conditions for Tetrazole Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to days[6] | Minutes to hours[3][6] |
| Temperature | Typically 80-130 °C | Often higher, 150-200 °C |
| Yields | Moderate to good | Often higher[6] |
| Byproduct Formation | Can be significant with long reaction times | Often reduced due to shorter reaction times |
Visualizations
Reaction Mechanism and Potential Byproduct Pathway
Caption: A logical workflow for troubleshooting issues in the synthesis of 3-(tetrazol-5-yl)pyridines.
References
- Technical Support Center: Optimizing Tetrazole Synthesis
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
-
Tetrazoles via Multicomponent Reactions - PMC - PubMed Central - NIH. [Link]
- Technical Support Center: Optimizing Reaction Conditions for 5-Carboxy-2-(5-tetrazolyl)
-
[3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions - Beilstein Journals. [Link]
-
Synthesis of 1H-tetrazoles - Organic Chemistry Portal. [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles - ResearchGate. [Link]
-
Synthesis of a New Tricyclic 3-(Tetrazol-5-yl)pyridine System from 2-(Azidomethyl)nicotinonitriles | Request PDF - ResearchGate. [Link]
-
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) - Thieme. [Link]
-
Optimization of the reaction conditions for the synthesis of 1. a. - ResearchGate. [Link]
-
Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes - PMC - NIH. [Link]
-
Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex - PubMed Central. [Link]
-
[3+2] Cycloaddition of nitriles with azides. | Download Scientific Diagram - ResearchGate. [Link]
-
Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed. [Link]
-
Synthesis of regioisomeric tetrazoles in water 20 | Download Table - ResearchGate. [Link]
-
Synthesis of a new tricyclic 3-(tetrazol-5-yl)pyridine system from 2-(azidomethyl)nicotinonitriles - ElectronicsAndBooks. [Link]
-
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI. [Link]
-
3-(1H-Tetrazol-5-yl)pyridinium chloride - PMC - NIH. [Link]
Sources
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- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(1H-Tetrazol-5-yl)pyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Intramolecular Cycloaddition of Azidomethylnicotinonitriles
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of fused heterocyclic systems. The intramolecular [3+2] cycloaddition of azidomethylnicotinonitriles is a powerful strategy for constructing novel triazole-fused scaffolds, yet it is often plagued by challenges that lead to diminished yields. This document provides a structured, in-depth approach to diagnosing and resolving common experimental issues, grounded in mechanistic principles and field-proven optimization strategies.
Section 1: Understanding the Core Reaction: Pathways and Pitfalls
The intramolecular cycloaddition of an azide with an alkyne, a variant of the Huisgen 1,3-dipolar cycloaddition, is the cornerstone of this transformation.[1] The reaction's success hinges on efficiently forming a new five-membered triazole ring fused to the parent nicotinonitrile structure. Depending on the chosen conditions, the reaction can proceed through distinct pathways, each with unique advantages and disadvantages.
-
Thermal Cycloaddition: This is the classic, uncatalyzed Huisgen reaction. It requires elevated temperatures to overcome a high activation barrier. A significant drawback is the frequent formation of a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted triazoles), which complicates purification and lowers the yield of the desired product.[1][2]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a premier "click chemistry" reaction, CuAAC offers an enormous rate acceleration (10⁷ to 10⁸-fold) over the thermal process, allowing reactions to proceed at room temperature.[1][3] It is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer.[3] However, the catalyst's sensitivity to oxidation is its primary vulnerability.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): For cases where the 1,5-disubstituted triazole is the target, Ruthenium catalysis is the method of choice.[2] Unlike CuAAC, RuAAC can also be effective for internal alkynes, offering broader substrate scope.[1]
Section 2: Troubleshooting Guide
This section is structured to help you systematically diagnose the root cause of low yields.
Q1: My reaction shows little to no conversion. Where should I begin my investigation?
Low or no conversion is typically traced back to one of three areas: the integrity of your starting materials, the activity of your catalyst, or suboptimal reaction conditions.
Causality: The reaction cannot proceed if the azide or alkyne functionalities have degraded, if the catalyst is inactive, or if the reactants cannot effectively interact due to poor solubility or inappropriate temperature.
Troubleshooting Workflow:
Actionable Steps:
-
Verify Reagent Quality:
-
Azide Integrity: Confirm the presence of the azide group using FT-IR spectroscopy (strong, sharp peak ~2100 cm⁻¹). Verify the overall structure and purity of your azidomethylnicotinonitrile precursor via ¹H NMR and LC-MS. Azides can be thermally and photolytically sensitive; ensure proper storage.
-
-
Assess Catalyst Activity (Primarily for CuAAC):
-
The Problem of Oxygen: The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen.[4][5] This is the most common cause of CuAAC failure.
-
Solution: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and run the reaction under a positive pressure of an inert gas.[6]
-
Catalyst Source: If using a Cu(II) salt like CuSO₄·5H₂O, ensure you are using a sufficient excess of a reducing agent (e.g., sodium ascorbate) to generate and maintain the Cu(I) state.[5] If using a Cu(I) salt (e.g., CuI, CuBr), ensure it is pure and has not been visibly oxidized (often appearing greenish or blue).[3]
-
-
Optimize Reaction Conditions:
-
Solubility is Paramount: If your starting material is not fully dissolved, the reaction kinetics will be severely hampered.[4] The nicotinonitrile core can present solubility challenges.
-
Solution: Screen a range of solvents. Common choices include DMF, DMSO, THF, acetonitrile, or aqueous mixtures (e.g., t-BuOH/H₂O).[7][8] Gentle heating (40-60 °C) can sometimes improve both solubility and reaction rate, but must be balanced against the thermal stability of the azide.[5]
-
Q2: My reaction produces the desired product, but the yield is low and I see significant side products. What is happening?
The formation of side products indicates that competing reaction pathways are out-pacing your desired intramolecular cyclization.
Causality: In intramolecular reactions, there is always a kinetic battle between the desired ring-closing reaction and intermolecular reactions (dimerization, polymerization). For CuAAC, catalyst-driven side reactions like alkyne coupling are also common.
Common Side Reactions and Solutions:
-
Intermolecular Dimerization/Polymerization:
-
Identification: Look for masses in your LC-MS corresponding to double, triple, or higher multiples of your starting material's mass.
-
Cause: At high concentrations, two different molecules are more likely to react with each other than the two ends of the same molecule are to find each other.
-
Solution - High Dilution: Apply the Ruggli-Ziegler dilution principle.[9] Run the reaction at a very low concentration (e.g., 0.005 M to 0.01 M). This dramatically favors the intramolecular pathway. A syringe pump for slow addition of the substrate to the reaction vessel can further enhance this effect.
-
-
Alkyne Homocoupling (Glaser Coupling):
-
Identification (CuAAC specific): A byproduct with a mass corresponding to a dimer of your alkyne-containing precursor.
-
Cause: This side reaction is promoted by the presence of Cu(II) and oxygen.[4]
-
Solution: Minimize Cu(II) formation. Ensure rigorous deoxygenation of your reaction mixture and consider increasing the equivalents of your reducing agent (e.g., 5-10 equivalents of sodium ascorbate). Using a stabilizing ligand for Cu(I) also helps suppress this pathway.[4][6]
-
Q3: I am using the CuAAC protocol, but it remains inefficient. How can I specifically optimize the copper catalytic system?
A well-tuned catalytic system is essential for a high-yielding CuAAC reaction. The choice of copper source, ligand, and order of addition are all critical variables.
Causality: The ligand stabilizes the active Cu(I) catalytic species, preventing both oxidation and disproportionation, thereby maintaining a high concentration of the active catalyst throughout the reaction.[6] The order of addition ensures the catalyst is properly formed and protected before the reaction is initiated.
Optimization Parameters:
| Component | Common Choices | Typical Loading (mol%) | Key Considerations |
| Copper Source | CuSO₄·5H₂O | 1-10 | Requires an in-situ reducing agent. Readily available and stable.[4] |
| CuI, CuBr, Cu(MeCN)₄PF₆ | 1-10 | Direct source of Cu(I). Must be high purity and handled under inert conditions to prevent oxidation.[3][5] | |
| Reducing Agent | Sodium Ascorbate | 10-100 (1-10 eq) | Standard choice. Water-soluble. Use in excess to maintain a reducing environment.[10] |
| Stabilizing Ligand | TBTA, THPTA | 1-10 | Crucial for success. Ligands protect the Cu(I) catalyst. THPTA is highly water-soluble and ideal for aqueous systems.[4][6] |
Optimized Order of Addition: A proven strategy is to pre-form the catalyst complex before initiating the reaction.[6]
-
Prepare a solution of your azidomethylnicotinonitrile precursor in the chosen degassed solvent.
-
In a separate vial, prepare a premixed solution of the copper source (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).
-
Add the premixed catalyst-ligand solution to your substrate solution.
-
Initiate the reaction by adding the reducing agent (sodium ascorbate) last. This ensures the ligand has complexed with the copper before reduction, preventing the precipitation of inactive copper species.[6]
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: How do I choose between thermal, copper, or ruthenium catalysis?
-
Choose CuAAC as your default method for its high efficiency, mild conditions, and excellent regioselectivity for the 1,4-fused triazole.[3]
-
Choose thermal conditions only if you have compelling reasons to avoid metals and can tolerate high temperatures and potentially difficult separation of regioisomers.[1]
-
Choose RuAAC specifically when the 1,5-fused triazole regioisomer is the desired product.[2]
-
-
FAQ 2: How can I effectively monitor the reaction?
-
Thin-Layer Chromatography (TLC): This is the quickest method. The product, being a more rigid bicyclic system, will typically have a different Rf value than the more flexible linear precursor. Use a UV lamp to visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also detecting any potential side products like dimers.
-
-
FAQ 3: Can steric hindrance be a problem?
-
Yes. Bulky substituents near either the azide or the alkyne can sterically hinder the formation of the transition state required for cyclization.[5] If your nicotinonitrile precursor is heavily substituted, you may require longer reaction times or gentle heating to achieve full conversion.
-
Section 4: Standard Operating Protocol: Optimized Intramolecular CuAAC
This protocol provides a robust starting point for the intramolecular cycloaddition of an azidomethylnicotinonitrile precursor.
1. Reagent Preparation (Stock Solutions):
-
Copper/Ligand Solution: Prepare a 100 mM solution of CuSO₄·5H₂O and a 100 mM solution of THPTA in deoxygenated water.
-
Reducing Agent Solution: Prepare a 1 M solution of sodium ascorbate in deoxygenated water. This solution should be made fresh.
-
Substrate Solution: Prepare a solution of your azidomethylnicotinonitrile precursor in your chosen reaction solvent (e.g., 1:1 t-BuOH/H₂O or DMF) to a final reaction concentration of 0.01 M to favor intramolecular cyclization.
2. Reaction Setup (Inert Atmosphere):
-
To a reaction flask equipped with a magnetic stir bar, add the required volume of the substrate solution.
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes to deoxygenate the mixture.
-
In a separate, small vial, mix equal volumes of the 100 mM CuSO₄ and 100 mM THPTA solutions to achieve a 1:1 ratio.
-
Using a syringe, add the premixed copper/ligand solution to the reaction flask to achieve a final catalyst loading of 5 mol%.
-
Using a separate syringe, add the freshly prepared 1 M sodium ascorbate solution to the reaction flask to achieve a final concentration of 50 mol% (10 equivalents relative to the catalyst).
3. Reaction and Monitoring:
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress every 1-2 hours by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
4. Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with a saturated aqueous solution of EDTA (to chelate and remove copper), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
References
- Vertex AI Search. (2024). Optimizing azide-alkyne cycloaddition reactions in terms of toxicity, reactivity and reaction rates.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- ResearchGate. (2020). Optimization of the Intramolecular Azide–Alkyne [3+2] Cycloaddition.
- BenchChem. (2025). Technical Support Center: Optimizing Azide-Alkyne Cycloaddition Reactions.
- BenchChem. (2025). Technical Support Center: Optimization of Azide-Alkyne Cycloaddition Reactions.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- Moses, J. E., & Moorhouse, A. D. (2007). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH.
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
- Sidhu, P. S. (2011). Catalytic Azide-Alkyne Cycloaddition: Reactivity and Application. Medicinal Chemistry.
- ResearchGate. (2018). Best solvent for azide alkyne cycloaddition?
- Reddy, M. S., et al. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. PubMed.
- Molecules. (2022). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach.
- MDPI. (2022). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach.
- Seela, F., & Peng, X. (2018). Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains. National Institutes of Health.
- ElectronicsAndBooks. (n.d.). Steric Acceleration of Intramolecular Azide Cycloadditions.
- BenchChem. (2025). Troubleshooting low yields in azide-alkyne cycloaddition reactions.
- Tashrifi, Z., et al. (2024). Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. Current Organic Synthesis, 21(2), 166-194.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purification of High-Purity 3-(2H-tetrazol-5-yl)pyridine
Welcome to the technical support center for the purification of 3-(2H-tetrazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve high purity for this critical heterocyclic compound.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Yield After Initial Purification Attempt
Q: I'm experiencing a significant loss of material after my initial recrystallization or chromatography. What are the likely causes and how can I improve my yield?
A: Low recovery is a common challenge and can often be attributed to several factors related to the physicochemical properties of this compound.
Root Cause Analysis and Solutions:
-
Inappropriate Solvent Selection for Recrystallization: The compound may be too soluble in the chosen solvent, even at low temperatures, leading to significant loss in the mother liquor. Conversely, if the compound has poor solubility even at high temperatures, you may be using an excessive volume of solvent, and recovery upon cooling will be minimal.
-
Solution: Conduct a systematic solvent screen. This compound is soluble in polar solvents like water, ethyl acetate, DMSO, and DMF[1]. Consider solvent mixtures to fine-tune solubility. A good starting point is a binary system of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is poorly soluble).[2]
-
-
Premature Precipitation During Chromatography: The compound may be precipitating on the column, especially if the column is overloaded or the mobile phase is not optimized.
-
Solution: Ensure the compound is fully dissolved in the loading solvent before applying it to the column. Use a mobile phase that maintains the solubility of your compound throughout the elution process. A gradient elution, gradually increasing the polarity of the mobile phase, can be effective.
-
-
Compound Tautomerism: this compound exists as 1H and 2H tautomers[1][3]. These tautomers can have different polarities and solubilities, potentially leading to separation or partial loss during purification.
-
Solution: Be aware of the potential for multiple spots on a TLC plate or multiple peaks in an HPLC chromatogram that correspond to the tautomers. It is often preferable to isolate the compound as a single, stable form if possible, which may involve pH adjustment or salt formation.
-
Issue 2: Persistent Impurities in the Final Product
Q: My purified this compound still shows the presence of impurities when analyzed by NMR or HPLC. How can I remove these?
A: The nature of the impurity will dictate the best purification strategy. Common impurities in tetrazole synthesis include unreacted starting materials (e.g., 3-cyanopyridine) and side-products from the cycloaddition reaction.
Strategies for Removing Stubborn Impurities:
-
Acid-Base Extraction: Leverage the acidic nature of the tetrazole ring (pKa ≈ 4.89)[1]. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The deprotonated tetrazole will move to the aqueous layer, leaving non-acidic impurities in the organic layer. Subsequently, acidify the aqueous layer to precipitate the purified product.
-
Recrystallization from a Different Solvent System: If a single solvent recrystallization is insufficient, switch to a binary or even ternary solvent system. This can alter the solubility of both the product and the impurities, potentially leaving the impurities in the mother liquor.
-
Chromatographic Optimization:
-
Normal Phase Chromatography: If your impurities are less polar than the product, normal phase chromatography on silica gel can be effective.
-
Reverse Phase Chromatography: For more polar impurities, reverse phase chromatography (e.g., C18) may provide better separation.
-
-
Chemical Treatment: In some cases, impurities can be chemically converted into a form that is easier to remove. For example, if you have a reactive impurity, a scavenger resin could be employed.
Issue 3: Formation of an Oil or Amorphous Solid Instead of Crystals
Q: During my attempts at recrystallization, the compound "oils out" or precipitates as a fine, amorphous powder. How can I obtain well-defined crystals?
A: "Oiling out" or amorphous precipitation occurs when the solution becomes supersaturated too quickly, preventing the orderly arrangement of molecules into a crystal lattice.[4]
Techniques to Promote Crystalline Growth:
-
Slow Down the Crystallization Process:
-
Cooling Crystallization: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to a refrigerator or freezer. Insulating the flask can help.[4]
-
Anti-Solvent Crystallization: Add the anti-solvent very slowly, dropwise, to the stirred solution of your compound. If the solution becomes cloudy, add a few drops of the "good" solvent to redissolve the precipitate and then continue the slow addition of the anti-solvent.[4]
-
-
Reduce the Concentration: A highly concentrated solution is more likely to oil out. Use a slightly larger volume of solvent to achieve saturation at the boiling point.
-
Seeding: Introduce a single, well-formed crystal of pure this compound into the supersaturated solution. This provides a template for crystal growth to occur.[4]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of high-purity this compound?
A1: High-purity this compound is a white to pale yellow crystalline powder.[1] It is generally stable under standard laboratory conditions but should be stored in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[5] Some tetrazole derivatives can be sensitive to acidic or basic conditions and may have limited stability in aqueous solutions over extended periods.[1]
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity profile and quantify any impurities. Both normal and reverse-phase methods can be developed.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]
-
Differential Scanning Calorimetry (DSC): To determine the melting point, which is a good indicator of purity. A sharp melting point is indicative of high purity.[7]
Q3: What are the common tautomers of 3-(tetrazol-5-yl)pyridine and do I need to separate them?
A3: 3-(tetrazol-5-yl)pyridine can exist in three potential tautomeric forms: 1H, 2H, and 5H. The 1H and 2H tautomers are aromatic and generally more stable.[1] For many applications, the tautomeric mixture is used without separation. However, if a specific tautomer is required for a particular biological or chemical study, their separation can be challenging and may require specialized chromatographic techniques or derivatization.
Q4: Can I use water as a recrystallization solvent?
A4: Yes, water can be a suitable solvent for recrystallization, especially given that this compound is soluble in water.[1][8] The solubility in water is likely pH-dependent due to the acidic tetrazole ring and the basic pyridine ring. You may need to adjust the pH to achieve the desired solubility profile for recrystallization. For instance, dissolving the compound in a slightly basic or acidic solution and then neutralizing it to induce crystallization can be an effective method.
Section 3: Data and Protocols
Table 1: Solvent Properties for Purification of this compound
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for polar compounds; solubility is pH-dependent.[8][9] |
| Ethanol | High | 78 | A common and effective solvent for recrystallization of many nitrogen heterocycles.[9] |
| Ethyl Acetate | Medium | 77 | The compound is soluble in ethyl acetate and it can be a good choice for recrystallization or chromatography.[1] |
| Hexane | Low | 69 | A common anti-solvent to use in combination with more polar solvents like ethyl acetate or acetone.[9] |
| Acetone | Medium | 56 | Can be used in combination with hexane for recrystallization.[9] |
| Dimethylformamide (DMF) | High | 153 | A strong solvent for this compound, but its high boiling point can make it difficult to remove.[1] |
| Dimethyl Sulfoxide (DMSO) | High | 189 | Similar to DMF, it is a powerful solvent but challenging to remove completely.[1] |
Experimental Protocol: Anti-Solvent Recrystallization
-
Dissolution: In a clean flask, dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethanol or ethyl acetate) at room temperature or with gentle heating.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent), such as hexane, dropwise to the stirred solution until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. For improved yield, the flask can be moved to a refrigerator after initial crystal formation.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Section 4: Visualizing the Purification Workflow
Diagram 1: Decision Tree for Optimizing Purification
Caption: A decision tree for selecting the appropriate purification strategy.
References
- Benchchem. (n.d.). Troubleshooting low conversion rates in tetrazole synthesis.
- National Center for Biotechnology Information. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. U.S. National Library of Medicine.
- National Center for Biotechnology Information. (n.d.). 3-(1H-Tetrazol-5-yl)pyridinium 3-(2H-tetrazol-5-yl)pyridinium dinitrate. U.S. National Library of Medicine.
- Taylor & Francis. (n.d.). Tetrazole – Knowledge and References.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
- Benchchem. (n.d.). Synthesis of Nitrogen-Rich Heterocycles: Detailed Application Notes and Protocols.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Reddit. (2023). Problem with tetrazole formation. r/Chempros.
- Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
- Reddit. (2020). Go-to recrystallization solvent mixtures. r/Chempros.
- PubChem. (n.d.). This compound.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.
- ResearchGate. (2023). (PDF) 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.
- ChemicalBook. (n.d.). 3-(2H-TETRAZOL-5-YL)-PYRIDINE | 3250-74-6.
- Benchchem. (n.d.). Technical Support Center: Crystallization of 5-Carboxy-2-(5-tetrazolyl)-pyridine.
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-(2H-TETRAZOL-5-YL)-PYRIDINE | 3250-74-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Overcoming Poor Aqueous Solubility of Pyridine-Tetrazole Derivatives
Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility in pyridine-tetrazole derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists in the drug development field. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of enhancing the solubility of these promising compounds. Our approach is rooted in fundamental scientific principles and validated by field-proven strategies to ensure the success of your experimental endeavors.
I. Initial Assessment and Troubleshooting
The journey to improving the solubility of a pyridine-tetrazole derivative begins with a thorough understanding of its physicochemical properties. This initial assessment is crucial for selecting the most appropriate and effective solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: My newly synthesized pyridine-tetrazole derivative has very low aqueous solubility. What are my immediate first steps?
A1: The first step is to quantify the insolubility and understand the underlying reasons.
-
Determine the baseline solubility: Experimentally measure the thermodynamic solubility of your compound in water and relevant biological buffers (e.g., pH 7.4 phosphate-buffered saline).
-
Analyze the physicochemical properties:
-
pKa Determination: The tetrazole moiety typically imparts acidic properties (pKa ~4.5-5), while the pyridine ring is basic. Understanding the pKa is crucial as it dictates the ionization state of the molecule at different pH values, which significantly influences solubility.[1][2]
-
LogP/LogD Measurement: A high LogP value indicates high lipophilicity, which often correlates with poor aqueous solubility.
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if the compound is crystalline or amorphous and to identify any potential polymorphism. Crystalline materials generally have lower solubility than their amorphous counterparts due to the energy required to break the crystal lattice.[3][4]
-
Q2: My compound's solubility is highly pH-dependent. How can I leverage this?
A2: A strong pH-dependent solubility profile is an excellent starting point for solubility enhancement.
-
For weakly acidic pyridine-tetrazole derivatives: Increasing the pH above the pKa of the tetrazole ring will deprotonate it, forming a more soluble anionic species.[5][6]
-
For weakly basic derivatives: Decreasing the pH below the pKa of the pyridine ring will protonate it, forming a more soluble cationic species.
This pH-solubility profile is fundamental to developing a salt formation strategy or a pH-adjusted formulation.[3][7]
II. Chemical Modification Strategies
When inherent solubility is a major hurdle, chemical modifications to the molecular scaffold can offer a direct solution. These strategies should be considered early in the drug discovery process.[8]
Troubleshooting Guide: Chemical Modifications
Issue: Simple salt formation did not yield a stable or significantly more soluble compound.
Underlying Cause & Solution:
-
Inappropriate Counter-ion Selection: The pKa difference between the drug and the counter-ion is critical. For a weak acid, the pKa of the conjugate base of the counter-ion should ideally be at least 2-3 units higher than the pKa of the drug to ensure stable salt formation.[9]
-
High Crystal Lattice Energy of the Salt: Sometimes, the formed salt has a very stable crystal lattice, which negates the solubility advantage.[10]
-
Solution: Conduct a comprehensive salt screening with a diverse range of counter-ions.[7][11] For acidic pyridine-tetrazoles, consider sodium, potassium, calcium, or tromethamine salts.[10][11]
Experimental Protocol: Salt Screening for a Weakly Acidic Pyridine-Tetrazole Derivative
-
Preparation of the Free Acid Stock Solution: Prepare a concentrated stock solution of your pyridine-tetrazole derivative in a suitable organic solvent (e.g., methanol, ethanol).
-
Counter-ion Selection: Prepare equimolar solutions of various basic counter-ions (e.g., NaOH, KOH, tromethamine) in the same solvent.
-
Mixing and Equilibration: Mix the free acid solution with each counter-ion solution in a 1:1 molar ratio in separate vials. Allow the mixtures to equilibrate at room temperature, and then under refrigerated conditions, to encourage precipitation or crystallization of the salt.
-
Isolation and Characterization: If a solid forms, isolate it by filtration or centrifugation. Characterize the solid using XRPD to confirm the formation of a new crystalline form and DSC to determine its thermal properties.
-
Solubility Determination: Measure the aqueous solubility of each promising salt form and compare it to the free acid.
Frequently Asked Questions (FAQs)
Q3: What is a prodrug strategy, and when should I consider it for my pyridine-tetrazole derivative?
A3: A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug.[8][12] This is an excellent strategy when other methods fail or when you need to overcome multiple barriers like poor solubility and low permeability.[13]
-
How it Works: A polar, water-solubilizing group (e.g., a phosphate, amino acid, or sugar moiety) is attached to a functional group on the parent molecule. This increases the aqueous solubility of the prodrug.[12][14] Once absorbed, enzymes in the body cleave off the solubilizing group, releasing the active drug.
-
Consideration: This approach requires careful design to ensure efficient in vivo conversion to the active drug and to avoid introducing any toxicity from the cleaved promoiety.[8][12]
III. Formulation-Based Approaches
For compounds where chemical modification is not feasible or desirable, formulation strategies can significantly enhance solubility and bioavailability.[3][15]
Decision-Making Workflow for Formulation Strategy
Caption: A decision tree for selecting a suitable formulation strategy.
Frequently Asked Questions (FAQs)
Q4: How can cyclodextrins improve the solubility of my pyridine-tetrazole derivative?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly water-soluble molecules, like your pyridine-tetrazole derivative, within their cavity, forming an inclusion complex.[17][18] This complex has a much higher aqueous solubility than the drug molecule alone.[16]
-
Selection: The choice of cyclodextrin (alpha, beta, or gamma) and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) depends on the size and shape of your drug molecule.[18][19]
-
Mechanism: The hydrophobic part of your molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.[17]
Q5: What are amorphous solid dispersions, and are they suitable for my compound?
A5: Amorphous solid dispersions (ASDs) involve dispersing the crystalline drug in a polymeric carrier to create an amorphous, high-energy state that enhances solubility.[4][15] This is a powerful technique for compounds that are "brick dust" (poorly soluble and with a high melting point).
-
How it Works: By preventing the drug from crystallizing, the energy barrier for dissolution is significantly lowered.[20]
-
Preparation: Common methods for preparing ASDs include spray drying and hot-melt extrusion.
-
Suitability: This method is well-suited for pyridine-tetrazole derivatives that are crystalline and have poor solubility that cannot be overcome by pH modification alone.
IV. Summary of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Ionization of the molecule at a pH away from its pI. | Simple and effective for ionizable compounds.[21] | Risk of precipitation upon dilution; potential for local tissue irritation.[21] |
| Salt Formation | Conversion to a salt form with higher aqueous solubility.[3][20] | Can significantly increase solubility and dissolution rate.[7] | Not applicable to non-ionizable compounds; salt may be unstable or hygroscopic.[9] |
| Prodrugs | Covalent attachment of a polar promoiety.[8][12] | Can improve both solubility and permeability.[13] | Requires careful design to ensure efficient in vivo cleavage; potential for toxicity from the promoiety.[12] |
| Complexation (Cyclodextrins) | Encapsulation of the drug in the hydrophobic cavity of a cyclodextrin.[16][17] | Effective for a wide range of compounds; can also improve stability.[17] | Can be limited by the size of the drug molecule; potential for nephrotoxicity with some cyclodextrins at high doses. |
| Amorphous Solid Dispersions | Conversion of the crystalline drug to a high-energy amorphous state.[4][15] | Significant solubility enhancement; applicable to poorly soluble, non-ionizable compounds.[20] | Amorphous form is thermodynamically unstable and can recrystallize over time; requires specialized equipment. |
| Particle Size Reduction | Increasing the surface area of the drug particles.[3][16] | Improves dissolution rate.[4] | Does not increase thermodynamic solubility; can lead to particle agglomeration.[22] |
| Lipid-Based Formulations | Dissolving the drug in a lipid vehicle.[3][15] | Enhances absorption of lipophilic drugs.[20] | Can be complex to formulate; potential for variability in absorption with food. |
V. Concluding Remarks
Addressing the poor aqueous solubility of pyridine-tetrazole derivatives is a multifaceted challenge that often requires a systematic and multi-pronged approach. By carefully characterizing your compound and understanding the underlying principles of various solubility enhancement techniques, you can select the most effective strategy to advance your promising drug candidate. This guide serves as a starting point, and further in-depth investigation and experimentation will be crucial for success.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's Laboratories. [Link]
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
-
Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The prodrug approach: a successful tool for improving drug solubility. Pharmaceutical research, 35(8), 1-15. [Link]
-
Formulation Development Strategies for Poorly Soluble APIs. Pharmaceutical Technology. [Link]
-
Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. [Link]
-
Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. Webinar. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's API. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
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Chan, O. H., & K. M. (1998). Evaluation of a targeted prodrug strategy to enhance oral absorption of poorly water-soluble compounds. Pharmaceutical research, 15(7), 1012-1018. [Link]
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Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
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Paper Title (use style: Arial, 10 pt, Italic, left alignment, single space). SSRN. [Link]
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β‐Cyclodextrin assisted synthesis of tetrazolo[1,2‐a]pyrimidine and... ResearchGate. [Link]
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5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
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Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
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SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. PharmaInfo. [Link]
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Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
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Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
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Study on complex formation of biologically active pyridine derivatives with cyclodextrins by capillary electrophoresis. PubMed. [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
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Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health. [Link]
-
Supramolecular cyclodextrin catalysis for green click synthesis of tetrazoles. ResearchGate. [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]
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16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
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(PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]
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Cyclodextrins: Properties and Applications. MDPI. [Link]
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Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. [Link]
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Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. PubMed. [Link]
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Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
-
Biochemical Application of New Synthetic Compounds of Pyridine Derivatives Incorporating on Tetrazole Moieties. ResearchGate. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]
-
Extraction of a pyridine tetrazole from the aqueous phase. Chemistry Stack Exchange. [Link]
-
Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. ResearchGate. [Link]
-
Tetrazolo[1,5-a]pyridines and furazano[4,5-b]pyridine 1-oxides. The Journal of Organic Chemistry. [Link]
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- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility [ardena.webinargeek.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. rjpdft.com [rjpdft.com]
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stability and proper storage conditions for 3-(2H-tetrazol-5-yl)pyridine
Welcome to the technical support center for 3-(2H-tetrazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
I. Understanding the Stability of this compound
This compound is a heterocyclic compound containing both a pyridine ring and a tetrazole ring. The unique chemical nature of these two moieties dictates its stability profile. The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, contributes to the molecule's overall aromaticity and polarity. The tetrazole ring, a five-membered ring with four nitrogen atoms, is known for its high nitrogen content and can be susceptible to thermal decomposition. The stability of this compound is paramount for its use in pharmaceutical research and development, where it may serve as a crucial building block for bioactive molecules.
II. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected analytical results (e.g., HPLC, NMR).
-
Potential Cause 1: Degradation of the compound due to improper storage.
-
Explanation: this compound can degrade if not stored under optimal conditions. Factors such as temperature, light, and humidity can lead to the formation of impurities that will interfere with your analytical results.
-
Solution:
-
Verify Storage Conditions: Immediately check the storage conditions of your sample. The recommended storage for this compound is in a tightly sealed container, protected from light, in a dry and cool environment, ideally at 2-8°C.[1]
-
Aliquot Samples: For long-term use, it is advisable to aliquot the compound into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to atmospheric moisture.
-
Use of Inert Gas: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
-
-
Potential Cause 2: Contamination of the sample.
-
Explanation: The sample may have been contaminated during handling or by using unclean equipment.
-
Solution:
-
Use Clean Equipment: Always use clean and dry spatulas, glassware, and other equipment when handling the compound.
-
Proper Handling: Avoid leaving the container open for extended periods. Weigh out the required amount and promptly reseal the container.
-
Fresh Solvent: Ensure that the solvents used for dissolving the compound are of high purity and free from contaminants.
-
-
Issue 2: Poor solubility or precipitation of the compound in solution.
-
Potential Cause 1: Use of an inappropriate solvent.
-
Explanation: this compound has specific solubility characteristics. Using an incompatible solvent can lead to poor solubility or precipitation.
-
Solution:
-
Consult Solubility Data: Refer to the supplier's technical data sheet for recommended solvents. While specific data for this compound is not always readily available, related pyridine and tetrazole compounds often show solubility in polar organic solvents.
-
Solvent Screening: If solubility information is unavailable, perform a small-scale solubility test with a range of solvents (e.g., DMSO, DMF, methanol, ethanol).
-
Use of Co-solvents: In some cases, a co-solvent system may be necessary to achieve the desired concentration.
-
-
-
Potential Cause 2: pH of the solution.
-
Explanation: The pyridine and tetrazole moieties have ionizable groups, meaning the solubility of the compound can be pH-dependent.
-
Solution:
-
Adjust pH: Carefully adjust the pH of your solution. The pyridine nitrogen can be protonated in acidic conditions, potentially increasing aqueous solubility. The tetrazole ring can be deprotonated in basic conditions.
-
Buffer Selection: Use a suitable buffer system to maintain the desired pH and prevent precipitation.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a dry and cool environment. The recommended temperature is 2-8°C.[1] Storing under an inert atmosphere is also recommended to prevent oxidation.
Q2: Is this compound sensitive to light?
A2: Yes, compounds with aromatic rings like pyridine can be susceptible to photodegradation. It is crucial to protect this compound from light during storage and handling. Use amber vials or wrap containers in aluminum foil. Photostability testing should be conducted as per ICH Q1B guidelines if the compound is being developed as a drug substance.[2]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of its constituent rings, potential degradation pathways include:
-
Thermal Decomposition: The tetrazole ring can undergo thermally induced cleavage to release nitrogen gas (N₂), a common decomposition pathway for high-nitrogen heterocycles.[3][4]
-
Hydrolysis: The molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring opening of the tetrazole or modifications to the pyridine ring.
-
Oxidation: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.[5]
-
Photodegradation: Exposure to UV or visible light can lead to complex photochemical reactions.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is classified as a corrosive substance that can cause serious eye damage.[6] Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
IV. Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal degradation and slows down potential chemical reactions.[1] |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | Prevents hydrolytic and oxidative degradation. |
| Light Exposure | Protect from light | Aromatic systems can be photosensitive, leading to photodegradation.[2] |
| Container | Tightly sealed, non-reactive material | Prevents exposure to moisture and air, and avoids reaction with the container. |
| Incompatible Substances | Strong oxidizing agents | To prevent vigorous and potentially hazardous reactions.[7] |
V. Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods, as recommended by ICH guidelines.[1][4][8]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and heat it in an oven at 80°C for 48 hours.
-
Also, expose a solution of the compound to the same thermal stress.
-
After exposure, dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare the samples for HPLC analysis.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify any major degradation products.
-
VI. Visualizations
Diagram 1: Decision-Making Workflow for Handling this compound
Caption: Potential degradation routes under stress conditions.
VII. References
-
PubChem. This compound | C6H5N5 | CID 151091. Available from: [Link]
-
Journal of Organic Chemistry & Process Research. Forced degradation studies of a new ant... Available from: [Link]
-
MDPI. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Available from: [Link]
-
PharmaGuideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
Journal of Analytical & Pharmaceutical Research. Forced Degradation Studies. Available from: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. Forced Degradation – A Review. Available from: [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
ResearchGate. (PDF) 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Available from: [Link]
-
MDPI. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Available from: [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link]
-
National Center for Biotechnology Information. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Available from: [Link]
-
Maximum Academic Press. Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Available from: [Link]
-
European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. Available from: [Link]
Sources
- 1. snscourseware.org [snscourseware.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
overcoming difficulties in the multistage synthesis of 3-(tetrazol-5-yl)pyridine derivatives
Technical Support Center: Synthesis of 3-(Tetrazol-5-yl)pyridine Derivatives
Welcome to the technical support center for the synthesis of 3-(tetrazol-5-yl)pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multistage synthesis. 3-(Tetrazol-5-yl)pyridine moieties are of significant interest in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids, which enhances metabolic stability and other physicochemical properties.[1]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to ensure your synthesis is successful, safe, and efficient.
Overall Synthetic Workflow
The most common and direct pathway to synthesize 3-(tetrazol-5-yl)pyridine involves a [2+3] cycloaddition between 3-cyanopyridine and an azide source.[2] The process can be visualized as a sequence of distinct stages, each with its own set of potential challenges.
Caption: General multistage workflow for synthesizing 3-(tetrazol-5-yl)pyridine derivatives.
Stage 1: Synthesis of 3-Cyanopyridine (Precursor)
The quality and availability of the 3-cyanopyridine precursor are critical. While commercially available, in-house synthesis is sometimes required.
Q1: My ammoxidation of 3-methylpyridine to 3-cyanopyridine is low-yielding. What are the critical parameters?
A1: Ammoxidation is a demanding gas-phase reaction requiring precise control. The key is catalyst integrity and reaction temperature.
-
Causality: The reaction H₃CC₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O is highly exothermic.[3] Poor temperature control can lead to over-oxidation and catalyst degradation, forming CO₂ and pyridine instead of the desired nitrile.
-
Troubleshooting:
-
Catalyst: Ensure your catalyst (e.g., V₂O₅/TiO₂) is not poisoned or sintered. If yields drop, consider catalyst regeneration or replacement.
-
Temperature: Maintain the optimal temperature range recommended for your specific catalyst system. Hot spots in the reactor bed are a common cause of failure.
-
Feed Ratios: The stoichiometric ratio of methylpyridine, ammonia, and oxygen is crucial. An excess of ammonia can suppress side reactions.
-
Q2: Are there reliable lab-scale alternatives to ammoxidation for preparing 3-cyanopyridine?
A2: Yes, for lab-scale synthesis, dehydration of nicotinamide or conversion from 3-pyridinecarboxaldehyde are more practical.
-
From Nicotinamide: Dehydration using reagents like P₂O₅, POCl₃, or SOCl₂ is a classic method. However, these reactions can be aggressive. A milder, modern approach is using cyanuric chloride/DMF.
-
From 3-Pyridinecarboxaldehyde: A one-pot reaction with reagents like ammonium sulfate and sulfur in DMSO at 120°C provides high yields.[4] This method avoids harsh dehydrating agents.
Stage 2: [2+3] Cycloaddition for Tetrazole Formation
This is the core, and often most challenging, step of the synthesis. It involves the reaction of the nitrile with an azide source, typically sodium azide (NaN₃).
Safety First: Handling Sodium Azide
Q3: What are the absolute critical safety precautions when working with sodium azide (NaN₃)?
A3: Sodium azide is highly toxic and can form explosive compounds. Strict adherence to safety protocols is non-negotiable.
-
Toxicity: NaN₃ is highly toxic upon ingestion or skin absorption, similar to cyanide.[5] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including double gloves.[5]
-
Explosion Hazard:
-
Acids: NEVER mix NaN₃ with strong acids. It will protonate to form hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive.[5][6] Your reaction should be neutral or basic, or use a weak acid catalyst like ammonium chloride with caution.
-
Heavy Metals: Avoid contact with heavy metals (e.g., lead, copper, silver, mercury).[6] Metal azides are shock-sensitive and can detonate. Use plastic or ceramic spatulas and avoid metal fittings or stir bars with exposed metal.[6][7] Waste solutions should never be poured down drains with copper or lead pipes.[6]
-
Chlorinated Solvents: Do not use halogenated solvents like dichloromethane or chloroform. They can react to form explosive organic azides (e.g., diazidomethane).[8]
-
Troubleshooting the Cycloaddition Reaction
Caption: Decision-making workflow for troubleshooting low-yielding cycloaddition reactions.
Q4: My cycloaddition reaction with 3-cyanopyridine is very slow and gives a poor yield. How can I improve it?
A4: This is a common issue. The pyridine nitrogen can make the nitrile carbon less electrophilic compared to benzonitrile. The solution is to activate the nitrile.
-
Mechanism & Causality: The reaction is a formal [2+3] cycloaddition. Its mechanism can be complex, but it is widely accepted that activation of the nitrile is key.[2][9] Lewis or Brønsted acids coordinate to the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by the azide anion.[10][11]
-
Solution: Use a Catalyst.
-
Lewis Acids: Zinc salts (e.g., ZnCl₂, ZnBr₂) are highly effective, mild, and widely used.[10][12] They activate the nitrile and can facilitate the reaction even in water.[10] Other Lewis acids like AlCl₃ or Sb₂O₃ can also be used.[13][14]
-
Brønsted Acids: Triethylammonium chloride or ammonium chloride (NH₄Cl) are common choices.[11] They act as a proton source to activate the nitrile.
-
Optimized Protocol: ZnCl₂-Catalyzed Synthesis of 3-(1H-Tetrazol-5-yl)pyridine
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-cyanopyridine (1.0 eq).
-
Reagents: Add sodium azide (1.2-1.5 eq) and anhydrous zinc chloride (0.5-1.0 eq).
-
Solvent: Add N,N-Dimethylformamide (DMF) to create a ~0.5 M solution.
-
Reaction: Heat the mixture to 120-130°C and stir for 12-24 hours.
-
Monitoring: Track the disappearance of 3-cyanopyridine using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate/Hexane).
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully pour the mixture into a beaker of ice water.
-
Acidify with dilute HCl (e.g., 2M) to pH ~2-3 to protonate the tetrazole and precipitate the product. Caution: This step must be done slowly in a well-ventilated fume hood as it may generate some HN₃.
-
Stir the resulting slurry for 1 hour in an ice bath.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
| Parameter | Condition | Rationale |
| Catalyst | ZnCl₂ (0.5-1.0 eq) | Activates the nitrile for azide attack.[10][12] |
| Azide Source | NaN₃ (1.2-1.5 eq) | Standard azide source for this cycloaddition. |
| Solvent | DMF or DMSO | High-boiling polar aprotic solvent, ensures solubility.[13] |
| Temperature | 120-130 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Workup pH | ~2-3 | Ensures the tetrazole is in its neutral, less soluble form for precipitation. |
Stage 3: N-Alkylation and Deprotection
For many applications, the tetrazole nitrogen needs to be functionalized (N-alkylation) or was protected during a previous synthetic step.
Q5: I performed an N-alkylation and got a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A5: Controlling N1 vs. N2 alkylation is a significant challenge in tetrazole chemistry. The outcome is highly dependent on reaction conditions.
-
Causality: The tetrazolide anion is an ambident nucleophile. N2 alkylation is often the thermodynamically favored product, while N1 can be the kinetic product. Factors like the solvent, counter-ion, temperature, and the nature of the alkylating agent determine the ratio.[15][16]
-
Troubleshooting & Control:
-
Solvent Effects: Polar aprotic solvents (like DMF) tend to favor N2 alkylation, while non-polar solvents may favor N1.[15]
-
Temperature: Higher temperatures often favor the formation of the N1 isomer.[15]
-
Mechanochemistry: Recent studies show that solid-state, solvent-free alkylation via ball milling can strongly favor N2 isomers.[15][17]
-
Bulky Electrophiles: Using sterically hindered alkylating agents can sometimes favor the less-hindered N2 position.
-
Q6: My N-trityl deprotection using standard acidic conditions is failing or causing decomposition. What are my options?
A6: While acidic cleavage is common for the trityl group, it can fail for N-trityl tetrazoles or damage sensitive molecules. Non-acidic methods are excellent alternatives.
-
Causality: The tetrazole ring can be sensitive to strong acids. Furthermore, the C-N bond in N-trityl tetrazoles can be surprisingly robust.
-
Alternative Protocols:
-
Reductive Cleavage: Treatment with lithium powder and a catalytic amount of naphthalene in an appropriate solvent provides excellent yields of the deprotected tetrazole under non-acidic conditions.[18][19]
-
Indium-Mediated Cleavage: Refluxing the protected tetrazole with indium metal in methanol is another efficient and selective method.[20]
-
Stage 4: Purification
Purifying polar, heterocyclic compounds like 3-(tetrazol-5-yl)pyridine can be difficult.
Q7: My final product is a solid, but recrystallization fails or the compound "oils out." What should I do?
A7: "Oiling out" typically happens when the compound's melting point is lower than the boiling point of the solvent, or when significant impurities are present.[21]
-
Troubleshooting:
-
Slow Down Cooling: Re-dissolve the oil by adding a bit more solvent and heating. Then, allow the solution to cool extremely slowly. Insulating the flask can help promote crystal formation over oiling.[21]
-
Change Solvent System: Try a solvent with a lower boiling point or use a co-solvent system (e.g., ethanol/water, acetone/hexane). Perform small-scale solubility tests to find the best system.[21]
-
Pre-Purification: If impurities are the cause, perform a quick column chromatography "plug" to remove the major contaminants before attempting recrystallization.[21]
-
Q8: My compound streaks badly on a silica gel column and is difficult to purify. How can I improve the chromatography?
A8: The acidic nature of the tetrazole NH and the basicity of the pyridine ring can cause strong interactions with standard silica gel.
-
Troubleshooting:
-
Tailing Reducer: Add a small amount of an acid (e.g., 0.5-1% acetic acid) or a base (e.g., 0.5-1% triethylamine) to the mobile phase.[21] For your compound, which has both acidic and basic sites, triethylamine is often a better choice to neutralize the acidic silica surface.
-
Alternative Stationary Phase: If streaking persists, switch to a different stationary phase like alumina (neutral or basic) or a reverse-phase C18 column, which separates based on polarity in a different manner.
-
Increase Eluent Polarity: Tetrazoles can be very polar. You may need to add a strong polar solvent like methanol (1-10%) to your ethyl acetate/hexane or DCM mobile phase to elute the compound.[21]
-
References
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
University of California, Berkeley - Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]
-
Thieme Group. (2015). Trityl Group Deprotection from Tetrazoles. Synfacts. [Link]
-
Stolar, T., Karadeniz, U., et al. (2021). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions. ACS Sustainable Chemistry & Engineering. [Link]
-
CoLab. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. [Link]
-
University of New Mexico - Chemistry Department. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds. [Link]
-
Stolar, T., Karadeniz, U., et al. (2021). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Publications. [Link]
-
University of Victoria - OHSE. (2022). Safe Work Procedure: Azides. [Link]
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ResearchGate. (n.d.). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. [Link]
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Stanford University - Environmental Health & Safety. (n.d.). Information on Azide Compounds. [Link]
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Royal Society of Chemistry. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. [Link]
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Thorn-Seshold, O. (n.d.). Laboratory Safety Fact Sheet #26 - Synthesizing, Purifying, and Handling Organic Azides. [Link]
-
Thieme Connect. (2005). Detritylation of Protected Tetrazoles by Naphthalene-Catalyzed Lithiation. [Link]
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Semantic Scholar. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. [Link]
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Repositório da Universidade de Alicante. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. [Link]
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ResearchGate. (2017). Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. [Link]
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Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
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ResearchGate. (2003). Density Functional Theory Study of the Intramolecular [2 + 3] Cycloaddition of Azide to Nitriles. [Link]
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ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]
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National Institutes of Health. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. [Link]
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Semantic Scholar. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. [Link]
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ACS Publications. (2021). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. [Link]
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Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. [Link]
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ResearchGate. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. [Link]
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Patsnap. (n.d.). Synthesis process of 3-aminopyridine. Eureka. [Link]
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Stevens, E. (2019). cycloadditions with azides. YouTube. [Link]
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Wikipedia. (n.d.). Nicotinonitrile. [Link]
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MDPI. (2022). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank. [Link]
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ResearchGate. (2008). Synthesis of a New Tricyclic 3-(Tetrazol-5-yl)pyridine System from 2-(Azidomethyl)nicotinonitriles. [Link]
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University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). [Link]
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National Institutes of Health. (2016). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. [Link]
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National Institutes of Health. (2016). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. [Link]
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refining reaction time and temperature for catalytic tetrazole synthesis
<-48>
A Guide to Refining Reaction Time and Temperature
Welcome to the technical support center for catalytic tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most crucial aspects of this synthesis: the interplay between reaction time and temperature. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.
The synthesis of 5-substituted-1H-tetrazoles, vital scaffolds in medicinal chemistry and materials science, is most commonly achieved through the [3+2] cycloaddition of an organic nitrile and an azide source.[1] While seemingly straightforward, this reaction's success is highly sensitive to reaction parameters. This guide will address specific issues you might encounter, providing not just solutions but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a catalyst in tetrazole synthesis?
A1: The catalyst, typically a Lewis acid (e.g., zinc, copper, or aluminum salts) or a Brønsted acid, plays a critical role in activating the nitrile substrate.[2][3] The nitrile group is not sufficiently electrophilic to react readily with the azide nucleophile. The catalyst coordinates to the nitrogen atom of the nitrile, withdrawing electron density and making the carbon atom more susceptible to nucleophilic attack by the azide. This activation lowers the energy barrier for the cycloaddition, allowing the reaction to proceed at a lower temperature and in a shorter time frame.[4]
Q2: How do I select an initial temperature for my reaction?
A2: A good starting point depends on your chosen catalytic system and solvent. For many common systems, such as those using zinc or copper salts in solvents like DMF or DMSO, a temperature range of 100-130 °C is typical.[3][5][6] It is often beneficial to start at the lower end of the expected range (e.g., 100 °C) and monitor the reaction's progress. If the conversion is slow, the temperature can be incrementally increased.[7] Some highly active nanocatalyst systems can operate at lower temperatures, for instance, 80 °C in ethanol.[8][9]
Q3: My reaction is not reaching completion, even after extended time at a high temperature. What could be the issue?
A3: This is a common and multifaceted problem. Several factors could be at play:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent.[3] Ensure all reagents and the solvent are of appropriate purity and are dry, as water can interfere with many Lewis acid catalysts.
-
Substrate Reactivity: Nitriles with strong electron-donating groups or significant steric hindrance near the cyano group are less reactive.[3] These substrates require more forcing conditions, such as higher temperatures or the use of microwave irradiation to enhance reaction rates.[3][6]
-
Insufficient Catalyst Loading: The amount of catalyst can significantly impact the reaction rate.[10] While catalytic amounts are required, too low a concentration may result in a stalled reaction. Optimization of catalyst loading is often necessary for new substrates.
-
Thermal Stability of Reactants/Products: At very high temperatures, your starting material or the desired tetrazole product may begin to decompose.[11] It's crucial to understand the thermal stability of your specific compounds.
Troubleshooting Guide: Low Yield and Slow Reactions
This section provides a structured approach to diagnosing and solving common problems related to reaction time and temperature.
Problem 1: Low or No Product Yield
Symptoms: After the expected reaction time, TLC or LC-MS analysis shows predominantly unreacted starting material.
Causality & Diagnostic Workflow: A lack of conversion points to an activation energy barrier that has not been overcome. The cause is typically insufficient nitrile activation or inappropriate reaction conditions.
Caption: Decision workflow for troubleshooting low yield.
Step-by-Step Protocol:
-
Verify Catalyst Integrity: Ensure your catalyst is pure and anhydrous. If you suspect deactivation, try a fresh batch of catalyst. Consider increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).[6]
-
Incremental Temperature Increase: If the catalyst is not the issue, increase the reaction temperature by 10-20 °C and monitor for progress over a few hours.[12] For example, if the reaction is stalled at 110 °C, increase to 120 °C or 130 °C.[6]
-
Solvent Choice: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF or DMSO are generally effective as they can achieve the necessary temperatures and help dissolve the reactants.[3][6] In some cases, greener options like water with specific zinc salt catalysts can be highly effective.[3][13]
-
Consider Microwave Synthesis: For particularly stubborn nitriles, microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and rapidly heating the reaction mixture.[3][6]
Problem 2: Reaction Starts but Does Not Go to Completion
Symptoms: The reaction proceeds to a certain percentage (e.g., 50-70% conversion) and then stalls, with no further product formation even with extended reaction time.
Causality & Diagnostic Workflow: This often points towards catalyst deactivation during the reaction, product inhibition, or an established equilibrium under the current conditions.
Caption: Decision workflow for troubleshooting stalled reactions.
Step-by-Step Protocol:
-
Test for Catalyst Deactivation: If using a heterogeneous catalyst, perform a hot filtration test. Filter the catalyst from the hot reaction mixture and continue heating the filtrate. If no further reaction occurs in the filtrate, it suggests the active species is on the solid support and may have deactivated.[14] Adding a fresh portion of catalyst to the stalled reaction can also diagnose this issue.
-
Shift the Equilibrium: According to Le Chatelier's principle, adding an excess of one reactant can drive the equilibrium towards the products. A slight excess of the azide source (e.g., 1.2-1.5 equivalents of sodium azide) is common practice to push the reaction to completion.[5]
-
Temperature Adjustment: A moderate increase in temperature can sometimes provide the necessary energy to overcome the remaining activation barrier and push the reaction to completion. However, be cautious of potential side reactions or decomposition at excessive temperatures.[7]
Data-Driven Optimization: Temperature & Time
The optimal conditions are highly dependent on the specific catalyst and substrate. The following table summarizes typical starting conditions reported in the literature, providing a baseline for your own optimizations.
| Catalyst System | Typical Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Co(II) Complex | Aromatic & Aliphatic Nitriles | DMSO | 110 | 12 | ~90-98 | [5] |
| CuO Nanoparticles | Benzonitrile | DMF | 130 | 10 | 80 | [6] |
| CuO Nanoparticles (MW) | Benzonitrile | DMF | (Microwave) | 0.25 | 99 | [6] |
| Fe₃O₄@SiO₂-APTES-TFA | Various Nitriles | Ethanol | 80 | 4 | ~90-98 | [8][9] |
| Zinc Salts (e.g., ZnBr₂) | Aromatic & Aliphatic Nitriles | Water | 100-120 | 12-24 | ~85-95 | [10][13] |
| CoY Zeolite | Aromatic & Aliphatic Nitriles | DMF | 120 | 7-14 | ~80-92 | [14] |
Key Insight: As demonstrated by the CuO nanoparticle example, microwave-assisted synthesis can dramatically accelerate the reaction, achieving a higher yield in a fraction of the time compared to conventional heating.[6] This is a powerful tool for overcoming high activation barriers with unreactive substrates.
Experimental Protocol: General Procedure for Catalytic Tetrazole Synthesis
This protocol provides a standardized starting point for the synthesis of a 5-substituted-1H-tetrazole.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrile (1.0 eq), the chosen catalyst (e.g., ZnBr₂, 10 mol%), and sodium azide (NaN₃, 1.2 eq).
-
Solvent Addition: Add the appropriate solvent (e.g., DMF, 3-5 mL per mmol of nitrile).
-
Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 120 °C).
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Carefully acidify the mixture with aqueous HCl (e.g., 2M) to protonate the tetrazole and quench any remaining azide. Caution: Acidification of sodium azide produces volatile and highly toxic hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood.
-
Isolation: The product can typically be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization as needed.[1]
This guide provides a framework for logically approaching the optimization of reaction time and temperature in catalytic tetrazole synthesis. By understanding the underlying principles of catalysis and reaction kinetics, you can more effectively troubleshoot challenges and develop robust, efficient synthetic protocols.
References
-
Benchchem. (n.d.). Troubleshooting guide for Tetrazole functionalization reactions. Retrieved from BenchChem.[10]
-
Benchchem. (n.d.). Troubleshooting low conversion rates in tetrazole synthesis. Retrieved from BenchChem.[2]
-
Hasaninejad, A., et al. (2012). Advances in Tetrazole Synthesis – An Overview. Scilit.[15]
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Ghosh, K., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega.[5]
-
Kumar, R., et al. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Preprints.org.[16]
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Nasrollahzadeh, M., et al. (2021). Use of tetrazoles in catalysis and energetic applications: Recent developments. Molecular Catalysis.[17]
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Benchchem. (n.d.). Technical Support Center: Optimizing Tetrazole Synthesis from Nitriles. Retrieved from BenchChem.[3]
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Benchchem. (n.d.). Technical Support Center: Tetrazole Ring Formation. Retrieved from BenchChem.
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Swami, S., Sahu, S. N., & Shrivastava, R. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances.[8]
-
Naeimi, H., & Didar, A. (2015). Environmentally friendly, microwave-assisted synthesis of 5-substituted 1 H -tetrazoles by recyclable CuO nanoparticles via (3+2) cycloaddition of nitriles and NaN 3. ResearchGate.[6]
-
Nasrollahzadeh, M., et al. (2021). Use of tetrazoles in catalysis and energetic applications: Recent developments. ResearchGate.[1]
-
Martínez, J. A., et al. (2023). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations. ACS Omega.[4]
-
Dömling, A. (2018). Tetrazoles via Multicomponent Reactions. PubMed Central.[11]
-
Ghorbani‐Vaghei, R., & Malaekehpour, S. M. (2014). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Organic and Biomolecular Chemistry.[18]
-
Samadi Garjaei, S., Koukabi, N., & Parouch, A. N. (2022). Nano-Fe3O4/In: a heterogeneous magnetic nanocatalyst for synthesis of tetrazole derivatives under solvent-free conditions. Inorganic and Nano-Metal Chemistry.[19]
-
Sharpless, K. B., et al. (2001). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar.[20]
-
Wang, L., et al. (2020). Humic acid catalyzed one pot three-component synthesis of 5-substituted... ResearchGate.[7]
-
Benchchem. (n.d.). The Synthesis of Tetrazoles: A Journey from Discovery to Modern Methodologies. Retrieved from BenchChem.[21]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from organic-chemistry.org.[13]
-
Sheikh, D., et al. (2014). Effect of temperature on the synthesis of arylaminotetrazoles. ResearchGate.[12]
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Yin, P., et al. (2023). Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials. RSC Publishing.[22]
-
Al-Ostoot, F. H., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health.[23]
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Reddit. (2023). Problem with tetrazole formation. r/Chempros.[24]
-
Swami, S., Sahu, S. N., & Shrivastava, R. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. PubMed Central.[9]
-
Sreedhar, B., et al. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry.[14]
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Technical Support Center: Minimizing Racemization in Chiral Tetrazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of chiral tetrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with stereochemical integrity during their synthetic routes. Maintaining the enantiomeric purity of chiral tetrazoles is paramount, as these moieties are often critical pharmacophores and bioisosteres of carboxylic acids in medicinal chemistry.[1][2][3] The biological activity of a chiral molecule is often confined to a single enantiomer, making the control of racemization a critical quality attribute in the development of new therapeutics.[4]
This document provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions (FAQs). We will explore the root causes of racemization and offer validated protocols and strategies to ensure the stereochemical integrity of your target compounds.
Troubleshooting & FAQs: A Guided Approach
Q1: I'm observing significant loss of enantiomeric purity. What are the fundamental mechanisms causing racemization in my synthesis?
A1: Understanding the underlying mechanisms is the first step to mitigating racemization. In syntheses starting from chiral precursors like amino acids, the α-proton (the hydrogen on the stereocenter) becomes susceptible to removal, leading to a loss of stereochemical information. This typically occurs via two primary pathways analogous to those seen in peptide synthesis.[5][6]
-
Direct Enolization/Proton Abstraction: The most common pathway involves the direct removal of the α-proton by a base.[6] When the adjacent carboxyl group is activated for coupling (e.g., as an active ester or acyl halide), the acidity of this α-proton increases dramatically, making it more vulnerable to abstraction. The resulting planar carbanion (or enolate) can be re-protonated from either face, leading to a racemic or epimerized mixture.
-
Azlactone (Oxazolone) Formation: When coupling N-acyl amino acids, the activated carboxyl group can be attacked intramolecularly by the amide oxygen to form a planar, achiral azlactone intermediate. The α-proton in this intermediate is highly acidic and is readily removed by even weak bases. Subsequent ring-opening by a nucleophile (like the azide in tetrazole formation or an amine in peptide coupling) regenerates the stereocenter, but without its original configuration, resulting in racemization.[5]
Certain synthetic conditions can exacerbate these issues. For instance, methods involving the formation of imidoyl chlorides with reagents like phosphorus pentachloride (PCl₅) can lead to racemization through ketenimine intermediates.[7][8]
Caption: Primary mechanisms leading to racemization of chiral centers.
Q2: My coupling step is the primary source of racemization. How do I select the right coupling reagent and additives to prevent this?
A2: The choice of coupling reagent is arguably the most critical factor in controlling racemization. While standard carbodiimide reagents like DCC and DIC are effective for amide bond formation, they are known to promote racemization, especially without the proper additives.[9]
The strategy is to form an activated intermediate that is highly reactive toward the desired nucleophile but less prone to racemization. This is achieved by using additives that form active esters.
Recommendations:
-
Use Additives: Always use a racemization-suppressing additive with carbodiimides. The most common are 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5][10] These additives react with the initially formed O-acylisourea intermediate to generate active esters that are more stable towards racemization than the O-acylisourea itself but still highly reactive. HOAt and Oxyma are generally considered more effective at suppressing racemization than HOBt.[5][11]
-
Consider Phosphonium/Uronium Reagents: Reagents like BOP, PyBOP, HBTU, and TBTU were developed to generate OBt esters in situ and generally result in less racemization than carbodiimides alone.[9] They are highly efficient but should still be used with caution, particularly with sensitive substrates.
-
Explore Modern "Racemization-Free" Reagents: For particularly challenging syntheses, consider newer classes of coupling reagents. Ynamides, for example, have shown exceptional ability to suppress racemization, enabling peptide synthesis in the N→C direction, which is typically prone to a high degree of epimerization.[12][13]
| Reagent/Additive Combination | Relative Racemization Risk | Causality & Key Considerations |
| DIC or EDC alone | Very High | Forms a highly reactive O-acylisourea intermediate that rapidly racemizes via azlactone formation. Not recommended for chiral substrates.[9][10] |
| DIC / HOBt | Low | HOBt traps the O-acylisourea to form an active ester, reducing the time the more racemization-prone intermediate exists. A classic, cost-effective choice.[9][11] |
| DIC / HOAt or Oxyma | Very Low | HOAt and Oxyma are more effective than HOBt at accelerating coupling and suppressing racemization.[5][10] Oxyma is a non-explosive alternative to HOBt/HOAt. |
| HBTU / TBTU | Low | These aminium/uronium salts rapidly form active esters. Adding HOBt can further reduce racemization to negligible levels.[9] |
| BOP / PyBOP | Low | Phosphonium-based reagents that are highly efficient. BOP generates a carcinogenic byproduct (HMPA), so PyBOP is often preferred.[9] |
| Ynamides | Extremely Low | Superior reagents for suppressing racemization, enabling even difficult couplings with excellent retention of chiral integrity.[12][13] |
Q3: I'm using a standard organic base like triethylamine (TEA). Could this be the problem? Which base is best for minimizing racemization?
A3: Yes, the choice of base is critical. The base's primary role is to deprotonate the ammonium salt of the amine component, but an overly strong or sterically unhindered base will readily deprotonate the α-carbon of the activated acid, causing racemization.[5]
The key is to select a base that is strong enough to perform its intended function but either too sterically hindered or not basic enough to easily abstract the sensitive α-proton.
Recommendations:
-
Avoid Triethylamine (TEA): Due to its strong basicity and small steric profile, TEA is known to cause higher rates of racemization compared to other common bases.[5]
-
Use Sterically Hindered Bases: N,N-diisopropylethylamine (DIEA or Hünig's base) is a common choice that offers more steric bulk than TEA.
-
Prefer Weaker Bases: N-methylmorpholine (NMM) is a weaker base than DIEA and is often a good choice.
-
For Maximum Protection, Use Collidine: In cases with a very high risk of racemization, 2,4,6-collidine (TMP) is highly recommended. Its significant steric hindrance and moderate basicity make it one of the best choices for suppressing racemization.[5][10]
| Base | pKa (Conjugate Acid) | Steric Hindrance | Impact on Racemization |
| Triethylamine (TEA) | ~10.7 | Low | High risk.[5] |
| N,N-Diisopropylethylamine (DIEA) | ~10.7 | High | Moderate risk, better than TEA.[5] |
| N-Methylmorpholine (NMM) | ~7.4 | Moderate | Low risk, good general-purpose choice.[5][10] |
| 2,4,6-Collidine (TMP) | ~7.4 | Very High | Very low risk, recommended for sensitive substrates.[5][10] |
Q4: Are there specific synthetic routes designed to produce chiral tetrazoles with little to no racemization?
A4: Absolutely. Several methods have been developed specifically to address the challenge of racemization. Instead of adapting traditional coupling chemistry, these routes often bypass the problematic intermediates altogether.
Recommended Protocols:
-
From Chiral Aldoximes via DPPA: A highly effective method involves the conversion of chiral aldoximes (derived from amino acids) into 5-substituted aminotetrazoles using diphenyl phosphorazidate (DPPA). This reaction proceeds with minimal to no racemization and avoids many of the pitfalls of activating a carboxylic acid.[14][15]
-
Base-Free Convergent Synthesis: A one-pot, three-component reaction between a carboxylic acid, an amine, and trimethylsilyl azide (TMSN₃) using a chlorinating agent like POCl₃ can proceed with full stereoretention. The likely avoidance of a base in this protocol prevents the α-proton abstraction that leads to racemization.[7]
-
Chiral Auxiliary-Mediated Synthesis: This classic strategy in asymmetric synthesis is also applicable here. A chiral auxiliary is a molecule that is temporarily attached to your substrate to direct the stereochemical outcome of a reaction.[16] After the key bond is formed, the auxiliary is removed and can often be recovered. Evans oxazolidinones or pseudoephedrine are common examples of auxiliaries that can be used to control alkylation or other bond-forming reactions at the α-position before the tetrazole moiety is constructed.[16][]
Experimental Protocol: Synthesis of Optically Active Aminotetrazoles from Chiral Aldoximes
(Based on the method described by Ishihara, Matsugi, et al.)[14]
This protocol describes a practical synthesis of a chiral 5-substituted 1H-tetrazole from a chiral aldoxime derived from an amino acid, a method noted for minimal racemization.
Materials:
-
Chiral N-protected amino aldoxime (1.0 equiv)
-
Diphenyl phosphorazidate (DPPA) (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
Xylenes (anhydrous)
Procedure:
-
To a solution of the chiral aldoxime in anhydrous xylenes, add DBU followed by DPPA at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to reflux (approx. 140 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired optically active tetrazole.
-
Crucially, verify the enantiomeric excess (ee%) of the product using Chiral HPLC analysis (see Q5).
Q5: How can I reliably measure the enantiomeric purity of my final product to confirm my new method is working?
A5: Accurate determination of enantiomeric purity, or enantiomeric excess (ee%), is essential to validate your synthetic protocol. The most powerful and widely used technique for this is chiral chromatography.[4]
Caption: Standard workflow for determining enantiomeric excess (ee%).
Primary Methods:
-
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is the gold standard for enantiomeric analysis.[18][19]
-
Principle: CSPs are packed with a chiral selector (e.g., polysaccharide derivatives, cyclodextrins) that interacts differently with each enantiomer. This differential interaction leads to different retention times, allowing for their separation and quantification.[4]
-
Protocol: A method is developed using an authentic racemic sample of your compound to ensure the two enantiomer peaks are well-resolved. Your synthesized sample is then injected under the same conditions. The relative area of the two peaks is used to calculate the ee%.
-
-
Indirect Method (Diastereomer Formation): If a suitable chiral HPLC method cannot be found, an alternative is to react your chiral tetrazole with a highly enantiopure chiral derivatizing agent (CDA), such as Mosher's acid chloride.[20]
-
Principle: This reaction creates a pair of diastereomers. Diastereomers have different physical properties and can be separated on standard (achiral) silica gel HPLC or even analyzed by NMR spectroscopy.[20]
-
Caution: This method requires that the derivatization reaction itself proceeds without any racemization.
-
Other advanced techniques include Capillary Electrophoresis (CE) and mass spectrometry-based methods, but Chiral HPLC remains the most accessible and widely used in synthetic labs.[18][19][21]
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Vertex AI Search.
- A Practical Synthesis of 5-Substituted 1H-Tetrazoles from Aldoximes Employing the Azide Anion from Diphenyl Phosphorazid
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Tetrazoles via Multicomponent Reactions.
- Epimeris
- Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Coupling Reagents. Aapptec Peptides.
- Convergent Three-Component Tetrazole Synthesis. University of Groningen research portal.
- Synthesis and Chemical Properties of Tetrazole Peptide Analogues. Experts@Minnesota.
- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- Chiral auxiliary. Wikipedia.
- Determination of Enantiomeric Purity via Formation of Diastereomers. Science of Synthesis.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- Synthesis and Functionalization of 5-Substituted Tetrazoles. Semantic Scholar.
- Chiral Auxiliaries. Sigma-Aldrich.
- Chiral analysis. Wikipedia.
- Advanced Chiral Auxiliary Synthesis. BOC Sciences.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac.
- Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. PubMed.
- Chiral Drug Separ
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing).
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- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
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- 21. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrazole Synthesis Through Solvent Selection
Welcome to the Technical Support Center for tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection in optimizing tetrazole synthesis. We will move beyond simple protocol recitation to explore the underlying chemical principles that govern reaction success, helping you to troubleshoot common issues and enhance the efficiency, safety, and scalability of your syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in tetrazole synthesis, particularly in the [2+3] cycloaddition of nitriles and azides?
The solvent in tetrazole synthesis is not merely an inert medium but an active participant that influences multiple facets of the reaction. Its primary roles include:
-
Solubilization of Reagents: Ensuring that the nitrile substrate and the azide source (e.g., sodium azide) are sufficiently dissolved is crucial for a homogenous reaction, leading to optimal reaction kinetics.[1][2] High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are particularly effective at dissolving a wide range of nitriles and azide salts.[1][2][3][4]
-
Reaction Rate and Temperature Control: The boiling point of the solvent dictates the accessible temperature range for the reaction. Many tetrazole syntheses require elevated temperatures to overcome the activation energy barrier of the cycloaddition.[2][5] Solvents like DMF (b.p. 153°C) and DMSO (b.p. 189°C) allow for high reaction temperatures, which can significantly accelerate the reaction.[2]
-
Mechanism and Pathway Influence: The solvent can influence the reaction mechanism. In nonprotic organic solvents, the reaction may proceed via a direct [2+3] cycloaddition or a stepwise nucleophilic attack of the azide on the nitrile followed by cyclization.[5] In protic solvents like water, the solvent can participate in the activation of the nitrile, especially in the presence of a Lewis acid catalyst.[2][3][4]
-
Stabilization of Intermediates: The polarity and coordinating ability of the solvent can stabilize charged intermediates and transition states, thereby affecting the reaction rate and yield.
Q2: I'm observing very low or no conversion in my tetrazole synthesis. How do I choose the right solvent to address this?
Low or no conversion is a common challenge in tetrazole synthesis and is often directly linked to solvent choice.[1][4] Here’s a systematic approach to solvent selection for troubleshooting low conversion:
-
Assess Reactant Solubility: Incomplete dissolution of reactants is a primary cause of low conversion.[1] If you observe poor solubility:
-
Switch to a More Polar Aprotic Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often the first choice due to their excellent solvating power for a broad range of substrates.[1][2][3][4]
-
Consider a Co-solvent System: In some cases, a mixture of solvents can enhance solubility.[1] For instance, a mixture of N-methyl-2-pyrrolidone (NMP) and water has been shown to provide a good balance of reaction rate and yield while maintaining homogeneity.[6]
-
-
Evaluate Reaction Temperature: Tetrazole formation can be slow, especially with electron-rich or sterically hindered nitriles.
-
Select a High-Boiling Solvent: Ensure your chosen solvent has a boiling point that allows for the necessary reaction temperature, which can range from 100°C to 170°C.[7]
-
-
Consider "Green" Alternatives: For more environmentally friendly processes, water has proven to be an excellent solvent, particularly when used with zinc salt catalysts.[2][3][4] Polyethylene glycol (PEG) is another green solvent option that has been used successfully.[8][9]
The following diagram illustrates a decision-making workflow for initial solvent selection:
graph SolventSelectionWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start: Low Conversion Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSolubility [label="Assess Reactant Solubility\nin Current Solvent"]; SolubilityOK [label="Solubility Adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseTemp [label="Increase Reaction Temperature\n(within solvent limits)"]; SwitchSolvent [label="Switch to Higher Boiling\nPolar Aprotic Solvent\n(e.g., DMF, DMSO, NMP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConsiderCosolvent [label="Consider a Co-solvent System\n(e.g., NMP/Water)"]; GreenAlternative [label="Evaluate Green Solvents\n(e.g., Water with Zn catalyst, PEG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckSolubility; CheckSolubility -> SolubilityOK; SolubilityOK -> IncreaseTemp [label="Yes"]; SolubilityOK -> SwitchSolvent [label="No"]; IncreaseTemp -> End; SwitchSolvent -> ConsiderCosolvent; ConsiderCosolvent -> GreenAlternative; GreenAlternative -> End; }
Caption: Decision workflow for troubleshooting low conversion by solvent selection.Troubleshooting Guide
Problem 1: My starting nitrile is poorly soluble in common solvents like DMF.
Cause: Highly nonpolar or very large, rigid nitrile substrates can exhibit poor solubility even in polar aprotic solvents.
Solutions:
-
Employ a Co-solvent: A mixture of solvents can sometimes achieve better solvation than a single solvent. Experiment with mixtures like DMF/toluene or DMSO/dioxane.
-
Continuous Flow Synthesis: In a continuous-flow microreactor, a 9:1 mixture of NMP and water has been found to be effective for maintaining reaction homogeneity.[6]
-
Ionic Liquids: Ionic liquids can be excellent solvents for a wide range of organic and inorganic compounds and offer the advantage of low vapor pressure, making them safer for high-temperature reactions.[10]
Problem 2: The reaction works, but the yield is low, and I'm observing side products.
Cause: The solvent can influence the reaction pathway and the stability of the product. Protic solvents, for instance, can sometimes lead to lower yields compared to polar aprotic solvents.[4] Additionally, prolonged heating at high temperatures can lead to thermal decomposition of the tetrazole product.[11]
Solutions:
-
Solvent Screening: A systematic solvent screen is recommended. Compare the performance of DMF, DMSO, NMP, and greener alternatives like water (with a suitable catalyst) or PEG.[8][11][12] A study optimizing a cobalt-catalyzed tetrazole synthesis found DMSO to be the best solvent, yielding 99%, compared to 80% in DMF and lower yields in other solvents like acetonitrile, methanol, and toluene.[11]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[3] This can lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts due to prolonged thermal stress.[3]
Problem 3: I want to develop a more sustainable and "green" synthesis process. Which solvents should I consider?
Cause: Traditional solvents like DMF and DMSO, while effective, have environmental, health, and safety concerns.[13]
Solutions:
-
Water: Water is an excellent green solvent for tetrazole synthesis, especially when paired with zinc salt catalysts.[2][4] The use of water avoids the need for flammable and toxic organic solvents.
-
Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent that has been successfully used in the synthesis of 5-substituted-1H-tetrazoles.[8][9]
-
Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, particularly with microwave assistance, which represents the ultimate green chemistry approach.[8]
-
Ionic Liquids: Certain ionic liquids are considered green solvents due to their low volatility and potential for recyclability.[10]
| Solvent Class | Examples | Key Advantages | Key Disadvantages |
| Polar Aprotic | DMF, DMSO, NMP | Excellent dissolving power for a wide range of substrates; allow for high reaction temperatures.[1][2][3][4] | Environmental and health concerns; can be difficult to remove during workup.[2][13] |
| Protic | Water, Ethanol | Environmentally benign; water with a zinc catalyst is highly effective.[2][4] | May lead to lower yields in some cases compared to aprotic solvents.[4] |
| Green Solvents | PEG, Ionic Liquids | Reduced environmental impact; often recyclable; can offer unique reactivity.[8][9][10] | May require specific catalysts or reaction conditions; higher initial cost for some ionic liquids. |
Experimental Protocols
Protocol A: Zinc-Catalyzed Tetrazole Synthesis in Water (Sharpless Method)
This protocol is a widely adopted, greener approach to the synthesis of 5-substituted-1H-tetrazoles.
Materials:
-
Organic nitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Zinc bromide (ZnBr₂) (0.5 eq)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic nitrile, sodium azide, zinc bromide, and water.
-
Heat the reaction mixture to reflux (100°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 12 to 48 hours depending on the substrate.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly acidify the aqueous solution to a pH of approximately 1 with concentrated hydrochloric acid in a well-ventilated fume hood. This will protonate the tetrazole, often causing it to precipitate.[7]
-
Isolate the solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.[7]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[7]
Safety Note: Sodium azide is highly toxic. Acidification of azide-containing solutions will generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[3][7]
Protocol B: Tetrazole Synthesis in DMF with Ammonium Chloride
This is a classic and cost-effective method for tetrazole synthesis.[7]
Materials:
-
Organic nitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the organic nitrile in DMF.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the mixture to 100-120°C and stir for 24-48 hours. Monitor the reaction's progress by TLC.[7]
-
After cooling, dilute the reaction mixture with water.
-
Acidify to pH ~2 with concentrated HCl in a well-ventilated fume hood.[7]
-
If a precipitate forms, it can be collected by filtration. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.[7]
-
Purify the product by column chromatography or recrystallization as needed.
The following diagram illustrates the general workflow for tetrazole synthesis and workup.
Caption: General experimental workflow for tetrazole synthesis.
References
- Troubleshooting low conversion rates in tetrazole synthesis - Benchchem. (URL: )
- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). (URL: )
- Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Upd
- Safe and efficient tetrazole synthesis in a continuous-flow microreactor. - SciSpace. (URL: )
- Technical Support Center: Optimizing Tetrazole Synthesis
- Technical Support Center: Tetrazole Ring Form
- Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM)
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
- Solvent screening in tetrazole synthesis. (URL: )
- Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Upd
- Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. (2024). Current Organic Chemistry. (URL: )
- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (2025). PMC - NIH. (URL: )
- Optimising the synthesis of 2,5-diaryltetrazoles: The decisive choice of the reaction solvent. (2025). (URL: )
- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021). RSC Publishing. (URL: )
- Tetrazoles via Multicomponent Reactions. (URL: )
- tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022). YouTube. (URL: )
- Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central. (URL: )
- Troubleshooting guide for Tetrazole functionaliz
- Green chemistry approaches for tetrazole synthesis compared to traditional methods. - Benchchem. (URL: )
- Optimising the synthesis of 2,5-diaryltetrazoles: The decisive choice of the reaction solvent. (URL: )
- Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temper
- Tetrazoles via Multicomponent Reactions. PMC - PubMed Central - NIH. (URL: )
- Safe and fast tetrazole form
- Application Notes and Protocols for the Synthesis of 1H-Tetrazoles from Organic Nitriles - Benchchem. (URL: )
- Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (URL: )
- MIT Open Access Articles Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (URL: )
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). NIH. (URL: )
- 9 questions with answers in TETRAZOLES | Science topic. (URL: )
- 2H-Tetrazole synthesis - Organic Chemistry Portal. (URL: )
- What Factors Are Taken Into Consideration When Selecting a Solvent?. (2026). (URL: )
- Problem with tetrazole formation : r/Chempros. (2025). Reddit. (URL: )
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Technical Support Center: Scaling Up the Synthesis of 3-(2H-tetrazol-5-yl)pyridine for Preclinical Studies
Welcome to the technical support center for the scaled-up synthesis of 3-(2H-tetrazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common issues, and answer frequently asked questions encountered during the transition from bench-scale to preclinical production volumes.
The synthesis of this compound, a crucial intermediate in pharmaceutical development, primarily involves the [3+2] cycloaddition of 3-cyanopyridine with an azide source. While straightforward on a small scale, scaling up this reaction introduces challenges related to safety, reaction kinetics, product isolation, and purity. This document provides practical, field-proven insights to navigate these complexities.
I. The Core Synthesis: Reaction Pathway
The fundamental transformation is the conversion of a nitrile to a tetrazole ring. The most common and industrially relevant method is the reaction of 3-cyanopyridine with sodium azide, often facilitated by a catalyst.[1][2]
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activity of Pyridine-Tetrazole Derivatives: A Guide for Drug Discovery Professionals
The strategic amalgamation of distinct pharmacophores into single molecular entities represents a highly productive approach in modern drug discovery. This guide delves into the compelling biological activities of hybrid molecules containing both pyridine and tetrazole rings. These nitrogen-rich heterocyclic compounds are staples in medicinal chemistry, and their combined presence often leads to synergistic effects and a broad spectrum of therapeutic potential.[1][2] This document provides a comparative analysis of their anticancer, antibacterial, antiviral, and anti-inflammatory activities, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyridine-tetrazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against various cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer progression, induction of apoptosis, and disruption of cellular processes essential for tumor growth.[1][4]
A significant number of pyridine-tetrazole hybrids have been investigated as kinase inhibitors.[5][6][7] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. By blocking the ATP-binding site of kinases, these derivatives can halt the phosphorylation cascades that drive cell proliferation and survival.[7] Another notable mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis.[8][9][10][11][12] Inhibition of DHFR leads to a depletion of nucleotides, thereby arresting DNA replication and cell division. Some derivatives have also been shown to induce apoptosis and cause cell cycle arrest, particularly in the G1 or S phase.[4][13]
Comparative Anticancer Potency of Selected Pyridine-Tetrazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Proposed Mechanism of Action | Reference |
| PT-1 | A549 (Lung Carcinoma) | 8–15 nM | Not specified, but potent cytotoxicity observed. | [3] |
| PT-2 | MCF-7 (Breast Adenocarcinoma) | 8–15 nM | Not specified, but potent cytotoxicity observed. | [3][14] |
| PT-3 | HL-60 (Promyelocytic Leukemia) | 0.57 | Potential for inducing genetic instability. | [15] |
| PT-4 | U87MG (Glioblastoma) | 0.307 | Pyruvate Kinase M2 (PKM2) inhibitor. | [13] |
| PT-5 | HS 578T (Breast Cancer) | 0.8 | DHFR inhibitor, induces apoptosis. | [8] |
This table is a representative summary. IC50 values are highly dependent on the specific assay conditions.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[16][17][18][19] The principle lies in the reduction of the yellow MTT salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as blanks.
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare stock solutions of the pyridine-tetrazole derivatives in a suitable solvent (e.g., DMSO).
-
Create serial dilutions of the compounds in fresh culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different compound concentrations to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours in a humidified atmosphere.[16]
-
-
Formazan Solubilization and Absorbance Reading:
-
After the 4-hour incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16] A reference wavelength of >650 nm should be used for background subtraction.[16]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for MTT cytotoxicity assay.
Antibacterial Activity: Combating Drug Resistance
The rise of multidrug-resistant bacteria necessitates the development of novel antibacterial agents.[2] Pyridine-tetrazole derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.[2] The tetrazole moiety, being a bioisostere of the carboxylic acid group, can interact with bacterial enzymes and disrupt essential metabolic pathways.[4]
Comparative Antibacterial Potency of Selected Pyridine-Tetrazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| PTA-1 | Staphylococcus aureus | 6.25 - 12.5 | [20] |
| PTA-2 | Bacillus subtilis | 6.25 - 12.5 | [20] |
| PTA-3 | Escherichia coli | 13.37 µM | [21] |
| PTA-4 | Pseudomonas aeruginosa | 6.25 - 12.5 | [20] |
This table is a representative summary. MIC values can vary based on the specific strain and testing conditions.
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[22][23]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the pyridine-tetrazole derivative in an appropriate solvent.
-
Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[22]
-
-
Inoculum Preparation:
-
Culture the test bacteria overnight on an appropriate agar medium.
-
Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this standardized suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[22]
-
Caption: Inhibition of DHFR by pyridine-tetrazole derivatives.
Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon
Beyond their anticancer and antibacterial properties, pyridine-tetrazole derivatives have also shown potential as antiviral and anti-inflammatory agents.
-
Antiviral Activity: Several pyridine derivatives have been reported to exhibit activity against a range of viruses, including HIV, hepatitis B and C, and respiratory syncytial virus.[25][26][27] The mechanisms of action can vary, from inhibiting viral enzymes like reverse transcriptase and polymerase to blocking viral entry into host cells.[25]
-
Anti-inflammatory Activity: The anti-inflammatory potential of these compounds is an area of growing interest.[28][29][30][31][32] Inflammation is a key component of many chronic diseases. Pyridine-tetrazole derivatives may exert their effects by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.[29] For instance, some derivatives have shown significant inhibition of carrageenan-induced paw edema in animal models, a common assay for acute inflammation.[29][31]
Conclusion and Future Perspectives
The hybridization of pyridine and tetrazole moieties has yielded a versatile scaffold with a wide array of biological activities. The data presented in this guide highlights their potential as lead compounds in the development of new anticancer, antibacterial, antiviral, and anti-inflammatory drugs. The structure-activity relationship (SAR) studies suggest that modifications to the substituents on both the pyridine and tetrazole rings can significantly influence potency and selectivity.[3][14] Future research should focus on optimizing these lead compounds to improve their pharmacokinetic properties and safety profiles, with the ultimate goal of translating these promising findings into clinical applications.
References
- Broth Microdilution | MI - Microbiology.
- MTT Assay Protocol for Cell Viability and Proliferation.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem.
- MTT assay protocol | Abcam.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH.
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
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A Guide to the Cross-Validation of 5-Carboxy-2-(5-tetrazolyl)-pyridine Analogs for Drug Discovery
This guide provides a comprehensive framework for the synthesis, characterization, and cross-validation of novel analogs based on the 5-carboxy-2-(5-tetrazolyl)-pyridine scaffold. As of this writing, direct comparative experimental data for a series of such analogs is not extensively available in the public domain. Therefore, this document serves as both a detailed guide to the state of knowledge on the parent compound and a rigorous methodological blueprint for researchers and drug development professionals to generate and validate their own novel derivatives.
The core structure, combining a pyridine ring with both carboxylic acid and tetrazole moieties, presents a compelling scaffold for medicinal chemistry. The tetrazole group is a well-established bioisostere for a carboxylic acid, potentially offering enhanced metabolic stability and pharmacokinetic profiles.[1][2] This guide will walk through the essential experimental workflows, from synthesis to biological screening, providing the scientific rationale behind each step to ensure robust and reproducible results.
The Strategic Importance of the 5-Carboxy-2-(5-tetrazolyl)-pyridine Scaffold
The pyridine nucleus is a cornerstone of many pharmaceuticals, known for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] The addition of a carboxylic acid provides a key site for interaction with biological targets and influences the compound's physicochemical properties.[2] The tetrazole ring, with a pKa similar to that of carboxylic acids, can act as a bioisostere, potentially improving oral bioavailability and metabolic stability by resisting common metabolic pathways that target carboxylic acids.[4][5] This unique combination of functional groups makes the 5-carboxy-2-(5-tetrazolyl)-pyridine scaffold a promising starting point for the development of novel therapeutics.
Synthesis of the Core Scaffold and its Analogs
A robust and scalable synthesis is the foundation of any drug discovery program. The most common and effective method for constructing the tetrazole ring on this scaffold is a [3+2] cycloaddition reaction between a nitrile and an azide.[6] The following is a detailed, two-step protocol for the synthesis of the parent compound, which can be adapted for various analogs.
Experimental Protocol: Synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine
Step 1: Synthesis of 5-Cyano-2-(5-tetrazolyl)pyridine Intermediate
This initial step involves the selective formation of the tetrazole ring from one of the nitrile groups of the commercially available 2,5-pyridinedicarbonitrile.
-
Materials and Reagents:
-
2,5-pyridinedicarbonitrile
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-pyridinedicarbonitrile (1 equivalent), sodium azide (1.1 equivalents), and triethylamine hydrochloride (1.1 equivalents).[7]
-
Add anhydrous DMF as the solvent.[7]
-
Heat the mixture to 120°C and stir vigorously for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.[6]
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the 5-cyano-2-(5-tetrazolyl)pyridine intermediate.[6]
-
Step 2: Hydrolysis to 5-Carboxy-2-(5-tetrazolyl)-pyridine
The final step is the hydrolysis of the remaining nitrile group to the carboxylic acid. An acidic hydrolysis is detailed below.
-
Materials and Reagents:
-
5-Cyano-2-(5-tetrazolyl)pyridine
-
Concentrated sulfuric acid
-
-
Procedure:
-
In a round-bottom flask, carefully add concentrated sulfuric acid to the 5-cyano-2-(5-tetrazolyl)pyridine intermediate with cooling in an ice bath.[7]
-
Heat the reaction mixture to 100°C and stir for 12 hours. Monitor the reaction by TLC or HPLC.[7]
-
Once the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.[7]
-
The acidic solution will cause the product to precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[6]
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[6]
-
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 5-carboxy-2-(5-tetrazolyl)-pyridine.
Physicochemical Characterization of Analogs
Once synthesized, a thorough characterization of each analog is crucial to confirm its identity and purity. This data is also essential for understanding its potential pharmacokinetic properties.
| Property | Predicted Value/Range | Rationale and Comparative Data |
| pKa | Carboxylic Acid: ~3.5 - 4.5Tetrazole NH: ~4.5 - 5.5Pyridine N: ~1.5 - 2.5 | The pKa of the carboxylic acid is typical for pyridine carboxylic acids. The acidity of the tetrazole NH is comparable to that of carboxylic acids. The electron-withdrawing nature of the other functional groups is expected to decrease the basicity of the pyridine nitrogen.[2] |
| logP | -1.0 to 1.0 | The presence of two acidic protons and multiple nitrogen atoms suggests a relatively low octanol-water partition coefficient, indicating hydrophilicity.[2] |
| Hydrogen Bond Donors | 2 (Carboxylic OH, Tetrazole NH) | The hydroxyl group of the carboxylic acid and the NH of the tetrazole can act as hydrogen bond donors.[2] |
| Hydrogen Bond Acceptors | 6 (Pyridine N, Carboxyl O, Carbonyl O, 3x Tetrazole N) | The nitrogen atoms of the pyridine and tetrazole rings, along with the oxygen atoms of the carboxylic acid, can act as hydrogen bond acceptors.[2] |
Experimental Protocols for Physicochemical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of each analog. Samples are typically dissolved in a deuterated solvent like DMSO-d₆.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[8]
-
Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as the carboxylic acid and tetrazole moieties.[8]
-
pKa Determination: Potentiometric titration is a standard method to experimentally determine the pKa values. The compound is dissolved in a suitable solvent and titrated with a standardized base, while the pH is monitored.[2]
-
logP Determination: The shake-flask method is a common technique where the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration in each phase is measured to calculate the partition coefficient.[2]
Cross-Validation of Biological Activity: A Proposed Screening Cascade
The true potential of these analogs can only be uncovered through rigorous biological testing. The following is a proposed screening cascade to efficiently assess the bioactivity profile of newly synthesized compounds.
Diagram of the Proposed Biological Screening Workflow
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
The 5-carboxy-2-(5-tetrazolyl)-pyridine scaffold holds considerable promise for the development of novel therapeutic agents. This guide provides a robust framework for the synthesis, characterization, and biological evaluation of analogs based on this core structure. While comprehensive comparative experimental data is currently limited, the protocols and workflows detailed herein offer a clear path for researchers to generate the necessary data for cross-validation. The hypothetical case study in EGFR inhibition illustrates how such data can be used to inform structure-activity relationships and guide lead optimization efforts. Future work should focus on the systematic synthesis and screening of a diverse library of these analogs to unlock their full therapeutic potential.
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comparing the efficacy of 3-(2H-tetrazol-5-yl)pyridine with other mGlu5 receptor antagonists
An In-Depth Comparative Guide to the Efficacy of Metabotropic Glutamate Receptor 5 (mGlu5) Antagonists
Introduction: The Therapeutic Potential of Targeting mGlu5
The metabotropic glutamate receptor 5 (mGlu5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in a myriad of synaptic plasticity processes has positioned it as a significant therapeutic target for a range of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and substance use disorders. The development of antagonists for this receptor has been a major focus of neuroscience research and drug discovery for decades.
While the specific compound 3-(2H-tetrazol-5-yl)pyridine is not extensively characterized in the peer-reviewed scientific literature as a potent and selective mGlu5 antagonist, the broader class of compounds to which it belongs—heterocyclic structures designed to interact with the glutamate binding site or allosteric sites—has yielded several key research tools and clinical candidates. This guide provides a comparative analysis of the efficacy of several well-established mGlu5 negative allosteric modulators (NAMs), which represent the most successful class of mGlu5 antagonists developed to date. We will delve into their comparative binding affinities, in vitro potency, and in vivo efficacy, supported by experimental data and protocols. The antagonists selected for this comparison are:
-
MPEP (2-Methyl-6-(phenylethynyl)pyridine): One of the first highly selective, non-competitive mGlu5 antagonists.
-
MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine): An MPEP analog with improved pharmacokinetic properties.
-
Fenobam : An mGlu5 NAM that has been investigated in clinical trials for Fragile X syndrome and anxiety.
-
Basimglurant (RG7090) : A potent and selective mGlu5 NAM that has undergone clinical development for Fragile X syndrome and depression.
Mechanism of Action: Allosteric Modulation of mGlu5
Unlike competitive antagonists that bind directly to the glutamate binding site (the orthosteric site), the compounds discussed in this guide are Negative Allosteric Modulators (NAMs). They bind to a distinct site on the receptor, known as an allosteric site, which induces a conformational change that reduces the affinity and/or efficacy of the endogenous ligand, glutamate. This mechanism offers several potential advantages, including a "ceiling" effect that can prevent complete receptor blockade and a higher degree of subtype selectivity.
Figure 1: Simplified signaling pathway of mGlu5 receptor and the mechanism of negative allosteric modulation.
Comparative In Vitro Efficacy
The initial characterization of any potential antagonist involves determining its binding affinity and functional potency in in vitro assays. These assays provide a quantitative measure of a compound's ability to interact with the mGlu5 receptor and inhibit its function.
Binding Affinity (Ki)
Binding affinity, typically expressed as the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. It is determined through radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. A lower Ki value indicates a higher binding affinity.
Functional Potency (IC50)
Functional potency is assessed by measuring the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist (e.g., glutamate). This is commonly determined using cell-based assays that measure the downstream signaling of mGlu5 activation, such as changes in intracellular calcium concentration.
| Compound | Binding Affinity (Ki) [nM] | Functional Potency (IC50) [nM] | Selectivity |
| MPEP | 11 | 24 | High for mGlu5 vs. other mGluRs |
| MTEP | 5.2 | 15 | High for mGlu5 vs. other mGluRs |
| Fenobam | 30 | 68 | High for mGlu5 vs. other mGluRs |
| Basimglurant | 2.9 | 9.6 | High for mGlu5 vs. other mGluRs |
Table 1: Comparative in vitro binding affinities and functional potencies of selected mGlu5 NAMs.
Experimental Protocol: In Vitro Functional Assay (Calcium Mobilization)
This protocol outlines a typical fluorescence-based assay to determine the IC50 of an mGlu5 antagonist by measuring changes in intracellular calcium.
Figure 2: Workflow for an in vitro calcium mobilization assay to determine antagonist potency.
Step-by-Step Methodology:
-
Cell Culture: HEK293 cells stably expressing the human mGlu5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.
-
Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed. Varying concentrations of the test antagonist are added to the wells, and the plate is incubated for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Reading: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is measured, and then an EC80 concentration of an mGlu5 agonist (e.g., quisqualate) is added to all wells. The fluorescence intensity is monitored in real-time.
-
Data Analysis: The increase in fluorescence upon agonist addition is calculated for each well. The data are normalized to the response in the absence of an antagonist. The IC50 is determined by fitting the concentration-response data to a four-parameter logistic equation.
Comparative In Vivo Efficacy
The therapeutic potential of an mGlu5 antagonist is ultimately determined by its efficacy in preclinical animal models that mimic aspects of human diseases. The anxiolytic (anxiety-reducing) and antidepressant-like effects of these compounds are commonly evaluated.
| Compound | Animal Model | Effective Dose Range (mg/kg, i.p.) | Observed Effect |
| MPEP | Rodent models of anxiety (e.g., Elevated Plus Maze) | 10 - 30 | Anxiolytic-like effects |
| MTEP | Rodent models of anxiety and depression | 3 - 10 | Anxiolytic and antidepressant-like effects |
| Fenobam | Rodent models of anxiety | 10 - 30 | Anxiolytic-like effects |
| Basimglurant | Rodent models of depression and Fragile X Syndrome | 0.1 - 1 | Antidepressant-like effects and reversal of behavioral deficits |
Table 2: Comparative in vivo efficacy of selected mGlu5 NAMs in behavioral models.
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral test to assess anxiety in rodents. The apparatus consists of four arms arranged in a plus shape, with two "open" arms (without walls) and two "closed" arms (with walls), elevated from the floor. Anxiolytic compounds increase the time rodents spend in the open arms.
Figure 3: Workflow for the Elevated Plus Maze test to assess anxiolytic-like drug effects.
Step-by-Step Methodology:
-
Acclimation: Animals (typically mice or rats) are brought to the testing room at least 1 hour before the experiment to acclimate.
-
Drug Administration: Animals are divided into groups and administered the test compound (at various doses) or a vehicle control, typically via intraperitoneal (i.p.) injection.
-
Testing: After a predetermined pre-treatment time (e.g., 30 minutes), each animal is individually placed on the central platform of the EPM, facing an open arm.
-
Recording: The animal's behavior is recorded for 5 minutes using an overhead video camera connected to a tracking system.
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total number of entries. An increase in these parameters is indicative of an anxiolytic-like effect. Total distance traveled is also measured as an indicator of general locomotor activity.
Conclusion and Future Directions
The development of mGlu5 negative allosteric modulators has provided invaluable tools for dissecting the role of this receptor in brain function and has led to promising clinical candidates for a variety of CNS disorders. While early compounds like MPEP and MTEP were crucial for validating the therapeutic concept, newer agents such as Basimglurant exhibit improved potency and pharmacokinetic profiles. The comparative data clearly show a progression in the field, with each generation of compounds offering refinements in efficacy and drug-like properties.
The future of mGlu5-targeted therapies will likely involve the development of compounds with even greater selectivity and tailored pharmacokinetic profiles to suit specific clinical indications. Furthermore, exploring biased agonism and positive allosteric modulation may open up new therapeutic avenues. The experimental frameworks outlined in this guide remain fundamental to the characterization and comparison of any new chemical entities targeting the mGlu5 receptor.
References
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MPEP, a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology. [Link]
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MTEP, a potent, selective, and systemically active mGlu5 receptor antagonist: in vitro and in vivo characterization. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Pharmacological characterization of fenobam, a potent, selective, and orally active mGlu5 receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Basimglurant (RG7090), a novel, potent, and selective mGlu5 receptor negative allosteric modulator: discovery, characterization, and clinical development. Journal of Medicinal Chemistry. [Link]
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Measurement of intracellular calcium by fluorescent indicators. Cold Spring Harbor Protocols. [Link]
A Senior Application Scientist's Guide to the In Vitro Anti-proliferative Evaluation of Pyridine-Thiazole Hybrids
Introduction: In the landscape of contemporary oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds under investigation, pyridine-thiazole hybrids have emerged as a particularly promising class of compounds. This is attributable to the versatile pharmacological activities inherent to both the pyridine and thiazole moieties, which are integral components of several clinically approved anticancer drugs.[1][2] The molecular hybridization of these two pharmacophores presents a rational drug design strategy to create novel chemical entities with potent anti-proliferative properties.
This guide provides an in-depth comparative analysis of the in vitro anti-proliferative evaluation of various pyridine-thiazole hybrids. We will delve into the experimental data supporting their efficacy against diverse cancer cell lines, offer detailed, field-proven protocols for their evaluation, and explore the current understanding of their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and preclinical assessment of novel anticancer agents.
Comparative Anti-proliferative Activity of Pyridine-Thiazole Hybrids
The anti-proliferative potency of pyridine-thiazole hybrids has been extensively documented against a panel of human cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Below is a comparative summary of the IC50 values for representative pyridine-thiazole hybrids against various cancer cell lines, benchmarked against standard chemotherapeutic agents.
| Compound Series/Reference | Cancer Cell Line | Test Compound IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Key Findings & Mechanistic Insights |
| Series 1: Propenone Hybrids [3][4][5] | HL-60 (Leukemia) | Compound 3: 0.57 | Doxorubicin | 1.5 | Compound 3 demonstrated potent and selective activity against leukemia cells. Its cytotoxicity was significantly reduced by a PARP1 inhibitor, suggesting a mechanism involving the induction of genetic instability.[3][4][5][6] |
| MCF-7 (Breast Cancer) | Compound 4: 1.0 | Doxorubicin | 2.0 | Compound 4, a derivative of Compound 3, also showed strong activity and was noted to be more specific towards tumor cells than doxorubicin.[3] It was found to induce apoptosis.[6] | |
| A549 (Lung Cancer) | Compound 3: 2.1 | Doxorubicin | 2.8 | These compounds displayed broad-spectrum activity against various solid tumor cell lines.[3] | |
| Series 2: Thiazolyl-Pyridine Hybrids [7] | A549 (Lung Cancer) | Compound 8e: 0.302 | Doxorubicin | 0.460 | The addition of a substituted pyridine ring to the core structure enhanced cytotoxicity, with compound 8e being more potent than the reference drug.[7] |
| Series 3: Functionalized Pyridine-Thiazole Hybrids [2] | MCF-7 (Breast Cancer) | Compound 7: 5.36 | 5-Fluorouracil | 6.14 | Cyclization of the thiosemicarbazone precursor to a thiazolin-4-one derivative (Compound 7) enhanced cytotoxic effectiveness.[2] |
| HepG2 (Liver Cancer) | Compound 7: 6.78 | 5-Fluorouracil | 7.20 | Compound 7 consistently outperformed the standard antimetabolite drug 5-fluorouracil in both breast and liver cancer cell lines.[2] | |
| Series 4: Hydrazonothiazole-Based Pyridines [8][9] | A549 (Lung Cancer) | Compounds 2b, 2c, 2f, 2m: More potent than Cisplatin | Cisplatin | 12.65 µg/mL | This series of compounds exhibited greater efficacy than cisplatin and demonstrated enhanced selectivity for cancer cells over healthy cells. Mechanistic studies confirmed apoptosis induction.[8][9] |
In-Depth Methodologies for In Vitro Evaluation
The credibility of any anti-proliferative data hinges on the robustness of the experimental protocols. Here, we provide detailed, step-by-step methodologies for the key assays used to evaluate pyridine-thiazole hybrids.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Rationale: This assay is based on the principle that viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells in their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom microplate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyridine-thiazole hybrid in sterile DMSO.
-
Create a series of dilutions of the test compound in a complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Annexin V-FITC/Propidium Iodide Assay for Apoptosis Detection
This flow cytometry-based assay is a gold standard for the quantitative assessment of apoptosis.
Experimental Rationale: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with the pyridine-thiazole hybrid at its IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
The cell populations will be distributed as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Mechanisms of Action: A Deeper Dive
The anti-proliferative effects of pyridine-thiazole hybrids are not merely cytotoxic; they are often the result of specific interactions with key cellular signaling pathways that regulate cell cycle progression and survival.
Dual Inhibition of CDK2 and GSK3β
Several pyridine-thiazole hybrids have been identified as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β).
Causality:
-
CDK2 is a crucial regulator of the G1/S phase transition in the cell cycle. Its inhibition leads to cell cycle arrest, preventing cancer cells from replicating their DNA and proliferating.[10]
-
GSK3β is a serine/threonine kinase implicated in numerous signaling pathways, including those governing cell survival and proliferation. In many cancers, GSK3β is pro-oncogenic, and its inhibition can promote apoptosis and sensitize cancer cells to other treatments.[11][12]
The dual inhibition of these two kinases represents a powerful strategy to halt cancer cell proliferation and induce cell death.
Signaling Pathway Diagram:
Caption: PARP1 inhibition and subsequent induction of apoptosis.
Conclusion and Future Perspectives
Pyridine-thiazole hybrids represent a versatile and potent class of anti-proliferative agents. The extensive in vitro data highlights their ability to inhibit the growth of a wide range of cancer cell lines, in some cases surpassing the efficacy of established chemotherapeutic drugs. Their multifaceted mechanisms of action, including the dual inhibition of CDK2/GSK3β and the induction of apoptosis via PARP1 inhibition, underscore their potential as targeted therapies.
The detailed protocols provided in this guide serve as a robust framework for the consistent and reliable evaluation of these and other novel compounds. As research in this area progresses, future studies should focus on comprehensive structure-activity relationship (SAR) analyses to optimize the potency and selectivity of these hybrids. Furthermore, in vivo studies in relevant animal models are the crucial next step to translate the promising in vitro findings into tangible preclinical and, ultimately, clinical success.
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A Comparative Guide to Confirming the Structure of 3-(1H-tetrazol-5-yl)pyridinium and 3-(2H-tetrazol-5-yl)pyridinium Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of regioisomers is a cornerstone of safe and effective molecular design. The isomeric pair of 3-(1H-tetrazol-5-yl)pyridinium and 3-(2H-tetrazol-5-yl)pyridinium presents a classic and critical challenge. The position of a single proton dramatically alters the electronic distribution and, consequently, the physicochemical and pharmacological properties of the molecule. This guide provides an in-depth comparison of analytical methodologies to definitively confirm the structure of these two isomers, grounded in experimental data and established scientific principles.
The Significance of Isomeric Purity in Pyridyl-Tetrazoles
Tetrazoles are well-recognized bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic profiles.[1] However, the existence of 1H and 2H tautomers and their corresponding N-substituted regioisomers complicates their synthesis and characterization.[1] The two isomers, 3-(1H-tetrazol-5-yl)pyridinium and 3-(2H-tetrazol-5-yl)pyridinium, exhibit distinct electronic and steric properties that can lead to different biological activities and off-target effects. Therefore, robust analytical confirmation of the desired isomer is not merely a procedural step but a critical aspect of quality control and regulatory compliance.
Differentiating the Isomers: A Multi-faceted Approach
A combination of spectroscopic and crystallographic techniques provides the most reliable means of distinguishing between the 1H and 2H isomers of 3-(tetrazol-5-yl)pyridinium. While each method offers valuable insights, a holistic approach, as outlined below, ensures the highest degree of confidence in structural assignment.
Caption: Workflow for the differentiation of pyridyl-tetrazole isomers.
Comparative Spectroscopic and Crystallographic Data
The following table summarizes the key differentiating features of the two isomers based on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
| Feature | 3-(1H-tetrazol-5-yl)pyridinium | 3-(2H-tetrazol-5-yl)pyridinium | Rationale for Difference |
| ¹³C NMR (Tetrazole Carbon) | ~155-160 ppm[1] | ~165-170 ppm[2][3] | The carbon in the 2H-isomer is positioned between two double-bonded nitrogen atoms, leading to a more deshielded environment and a downfield chemical shift of approximately 10 ppm compared to the 1H-isomer.[2][4] |
| ¹H NMR (Pyridinium Protons) | Subtle differences in chemical shifts and coupling constants compared to the 2H-isomer. | Subtle differences in chemical shifts and coupling constants compared to the 1H-isomer. | The electronic influence of the tetrazole ring on the pyridinium ring differs slightly between the two isomers, affecting the chemical environment of the protons. |
| X-ray Crystallography | Unambiguously shows the proton located on one of the outer nitrogen atoms of the tetrazole ring.[5][6] | Unambiguously shows the proton located on the inner nitrogen atom of the tetrazole ring.[6][7] | Provides a definitive three-dimensional map of electron density, allowing for the precise location of all atoms, including the key proton.[8] |
| Crystal Packing | Forms distinct hydrogen bonding networks, for instance with chloride anions.[5] | Forms distinct hydrogen bonding networks, for instance with trifluoroacetate anions.[7] | The position of the N-H bond dictates the possible hydrogen bond donors and acceptors, leading to different crystal packing arrangements. |
Definitive Structural Confirmation: Experimental Protocols
While NMR provides strong evidence for isomer identification, single-crystal X-ray diffraction is considered the gold standard for absolute structure determination in the solid state.[8]
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the necessary steps to obtain a crystal structure for definitive isomer confirmation.
Caption: Key steps in single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Growth: The crucial first step is to grow single crystals of sufficient quality. Slow evaporation of a solution of the compound is a common method. For 3-(1H-tetrazol-5-yl)pyridinium chloride, colorless block-shaped crystals were obtained by the slow evaporation of an ethanol/HCl solution.[5] For 3-(2H-tetrazol-5-yl)pyridinium trifluoroacetate, crystals were grown from an ethanol/trifluoroacetic acid solution.[9]
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. Data is typically collected at a controlled temperature, for example, 298 K.[5][6][7]
-
Structure Solution: The diffraction data is used to determine the positions of the atoms in the crystal lattice. Programs like SHELXS are often used for this purpose.[6]
-
Structure Refinement: The initial structural model is refined against the experimental data to improve its accuracy. This is often done using programs like SHELXL.[6] During refinement, hydrogen atoms can often be located in the difference Fourier map, providing direct evidence of the proton's location on the tetrazole ring.[6]
-
Data Analysis and Visualization: The final refined structure provides precise bond lengths, bond angles, and torsion angles, allowing for unambiguous confirmation of the 1H or 2H isomer. The crystal packing and hydrogen bonding interactions can also be analyzed.
Conclusion
The structural confirmation of 3-(1H-tetrazol-5-yl)pyridinium and 3-(2H-tetrazol-5-yl)pyridinium isomers is a critical task that necessitates a rigorous analytical approach. While ¹³C NMR spectroscopy offers a powerful and readily accessible tool for initial differentiation based on the distinct chemical shift of the tetrazole carbon, single-crystal X-ray diffraction provides the ultimate, irrefutable evidence of the isomeric structure in the solid state. By employing these complementary techniques, researchers and drug developers can ensure the structural integrity of their compounds, a fundamental requirement for advancing safe and effective therapeutics.
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Cui, L.-J., Liu, Y.-Y., & Xiong, R.-G. (2009). 3-(1H-Tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1391. [Link]
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Cui, L.-J., Liu, Y.-Y., & Xiong, R.-G. (2009). 3-(1H-Tetrazol-5-yl)pyridinium 3-(2H-tetrazol-5-yl)pyridinium dinitrate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1684. [Link]
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Ostrovskii, V. A., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1569. [Link]
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Lukyanov, S. M., et al. (2003). Synthesis of a New Tricyclic 3-(Tetrazol-5-yl)pyridine System from 2-(Azidomethyl)nicotinonitriles. Chemistry of Heterocyclic Compounds, 39(1), 113-114. [Link]
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da Silva, A. M. G., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(1), M1199. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile Derivatives as mGlu5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurotherapeutics, the metabotropic glutamate receptor 5 (mGlu5) has emerged as a pivotal target for a range of neurological and psychiatric disorders. This guide provides an in-depth comparative analysis of 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile derivatives, a potent class of mGlu5 negative allosteric modulators (NAMs). We will explore their structure-activity relationships (SAR), benchmark their performance against alternative scaffolds, and provide detailed experimental protocols to support further research and development in this area.
Introduction to the 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile Scaffold
The 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile core represents a significant chemotype in the pursuit of selective mGlu5 antagonists. The unique arrangement of the pyridine, tetrazole, and benzonitrile moieties provides a rigid scaffold that can be finely tuned to optimize potency, selectivity, and pharmacokinetic properties. The tetrazole ring, in particular, is a well-established bioisostere for a carboxylic acid, offering improved metabolic stability and cell permeability. Research has predominantly focused on the negative allosteric modulation of mGlu5, a mechanism that offers the potential for greater subtype selectivity and a more nuanced pharmacological profile compared to orthosteric antagonists.
Synthesis of 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile Derivatives
The synthesis of these derivatives typically follows a convergent approach, culminating in the formation of the 2,5-disubstituted tetrazole ring. A general and efficient method involves the [3+2] cycloaddition of a nitrile with an azide.
A Comparative Guide to MPEP and MTEP: Selecting the Right mGluR5 Antagonist for Your Research
Introduction
The metabotropic glutamate receptor 5 (mGluR5) has emerged as a significant therapeutic target for a spectrum of central nervous system (CNS) disorders, including anxiety, depression, neurodegenerative diseases, pain, and addiction.[1][2] As a Gq-coupled receptor, mGluR5 plays a crucial role in modulating synaptic plasticity and neuronal excitability.[3] To investigate its function, researchers have heavily relied on selective antagonists. Among the most widely used are 2-methyl-6-(phenylethynyl)-pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP).
Both MPEP and MTEP are non-competitive, negative allosteric modulators (NAMs) that have been instrumental in delineating the physiological and pathophysiological roles of mGluR5.[4] However, a growing body of evidence reveals critical differences in their pharmacological profiles, particularly concerning receptor selectivity. This guide provides an in-depth, objective comparison of MPEP and MTEP, supported by experimental data, to assist researchers in making an informed decision for their specific experimental needs. We will delve into their chemical properties, pharmacological selectivity, and performance in key in vitro and in vivo assays, ultimately highlighting why the newer antagonist, MTEP, is often the superior choice for precise mGluR5 interrogation.
Chemical and Structural Properties
MPEP was the first potent, selective, and systemically active mGluR5 antagonist to be widely adopted.[5] MTEP was later developed through structure-activity relationship studies based on MPEP, with the goal of improving selectivity and potency.[6] Their chemical structures are presented below.
| Property | MPEP | MTEP |
| Chemical Structure | ||
| IUPAC Name | 2-Methyl-6-(phenylethynyl)pyridine | 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine |
| Molecular Formula | C₁₄H₁₁N | C₁₁H₈N₂S |
| Molar Mass | 193.25 g/mol | 200.26 g/mol [6] |
| CAS Number | 180490-91-5 | 329205-68-7[6] |
Mechanism of Action: Allosteric Modulation of mGluR5
Both MPEP and MTEP function as NAMs. Instead of competing with the endogenous ligand glutamate at its orthosteric binding site, they bind to a distinct allosteric site located within the receptor's transmembrane domain.[4] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate, thereby inhibiting the canonical Gq-protein signaling cascade. This leads to decreased activation of phospholipase C (PLC), reduced production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent blunting of intracellular calcium mobilization.[4]
Head-to-Head Comparison: Potency and Selectivity
While both compounds are potent mGluR5 antagonists, the critical distinction lies in their selectivity. MTEP exhibits a significantly cleaner pharmacological profile.
Potency at mGluR5: MTEP is generally more potent than MPEP. In functional assays measuring the inhibition of agonist-induced intracellular calcium flux or inositol phosphate (IP) accumulation, MTEP consistently demonstrates a lower IC₅₀ value.
Selectivity Profile: The superiority of MTEP becomes evident when examining its activity at other receptors. MPEP has well-documented off-target effects that can confound experimental results, particularly at concentrations required for in vivo studies.
-
NMDA Receptor Interaction: MPEP inhibits N-methyl-D-aspartate (NMDA) receptor activity at concentrations of 20 µM or greater.[9][10] This is a significant liability, as many of the neuroprotective effects observed with MPEP are now understood to be mediated by this off-target action rather than by mGluR5 antagonism.[9][11] In contrast, MTEP only shows minor effects on NMDA receptors at much higher concentrations (e.g., 200 µM).[9][10]
-
Other mGluR Subtypes: MTEP is highly selective for mGluR5 over other mGluR subtypes, including the closely related mGluR1.[1][10] MPEP, on the other hand, has been shown to act as a positive allosteric modulator (PAM) at mGluR4 receptors.[5][12]
Table 1: Comparative Selectivity Profile of MPEP and MTEP
| Target | MPEP (IC₅₀/Kᵢ, nM) | MTEP (IC₅₀/Kᵢ, nM) | Key Takeaway |
| mGluR5 | 36[5][7] | 5 - 16[8] | MTEP is more potent at the target receptor. |
| NMDA Receptor | Inhibits at ≥20,000 nM[9][10] | Minor inhibition at ≥200,000 nM[9][10] | MTEP has vastly superior selectivity over NMDA receptors. |
| mGluR1 | >10,000 | >10,000 | Both are selective against mGluR1. |
| mGluR4 | Acts as a PAM[5][12] | No significant activity | MPEP has confounding activity at mGluR4. |
Performance in Preclinical Models
The differences in selectivity have profound implications for the interpretation of in vivo data.
Neuroprotection: Studies using cortical neuron cultures have demonstrated that both MPEP and MTEP can protect against excitotoxic cell death. However, this neuroprotection does not appear to be mediated by mGluR5.[9] MPEP's protective effects occur at concentrations (≥20 µM) where it also blocks NMDA receptors.[9][10] Crucially, in cultures derived from mGluR5 knockout mice, both MPEP and MTEP still confer neuroprotection, definitively proving an mGluR5-independent mechanism for this specific effect.[9][10] Therefore, studies aiming to investigate the role of mGluR5 in neuroprotection should use MTEP at concentrations selective for mGluR5, and any protective effects seen only at very high concentrations should be interpreted with caution.
Anxiety, Pain, and Parkinson's Disease: Both antagonists have demonstrated efficacy in animal models of anxiety, pain, and Parkinson's disease.[1]
-
Anxiety: MPEP and MTEP produce anxiolytic-like effects in rodents, with MTEP often showing comparable or higher efficacy.[2][6][13]
-
Pain: Both compounds reduce hyperalgesia and allodynia in models of inflammatory and neuropathic pain.[13]
-
Parkinson's Disease: Both MPEP and MTEP have been shown to reduce L-DOPA-induced dyskinesias in primate and rodent models of Parkinson's disease, suggesting a key role for mGluR5 in this motor complication.[14][15][16]
Given MTEP's cleaner profile, it is the more reliable tool for confirming that these therapeutic effects are specifically mediated by the blockade of mGluR5.
Experimental Protocols for Antagonist Characterization
Validating the activity and selectivity of mGluR5 antagonists is paramount. Below are standard, self-validating protocols for characterizing compounds like MPEP and MTEP.
Protocol 1: Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., HEK293 cells stably expressing human mGluR5) in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.
-
Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]MPEP), and increasing concentrations of the unlabeled test compound (MPEP or MTEP).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters rapidly with ice-cold buffer, dry the plate, and add a scintillation cocktail to each well. Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures a compound's ability to inhibit Gq-coupled receptor signaling by quantifying changes in intracellular calcium.[4]
Methodology:
-
Cell Culture: Plate cells stably expressing mGluR5 (e.g., HEK293A-mGlu₅) onto a 96-well, black-walled, clear-bottom plate and culture overnight.[17]
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.[17]
-
Compound Pre-incubation: Wash the cells and add an assay buffer containing various concentrations of the antagonist (MPEP or MTEP). Incubate for 15-30 minutes.
-
Agonist Stimulation: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading, then add a fixed concentration (typically EC₈₀) of an mGluR5 agonist (e.g., quisqualate or CHPG) to all wells.
-
Fluorescence Measurement: Monitor the change in fluorescence in real-time. The agonist will cause an increase in fluorescence in control wells, which will be inhibited by the antagonist.
-
Data Analysis: Calculate the antagonist's IC₅₀ value by plotting the percent inhibition of the agonist response versus the log concentration of the antagonist and fitting the data to a dose-response curve.
Conclusion and Recommendations
The selection of a pharmacological tool is a critical experimental decision that directly impacts the validity and interpretability of research findings. While both MPEP and MTEP are potent mGluR5 antagonists, the evidence overwhelmingly supports MTEP as the superior compound for studies demanding high target selectivity.
Key Differences Summarized:
-
Selectivity: MTEP is significantly more selective for mGluR5, with minimal off-target activity at NMDA receptors and other mGluR subtypes at pharmacologically relevant concentrations.[1][9][10] MPEP's known interactions with NMDA and mGluR4 receptors are a major confounding factor.[1][5]
-
Potency: MTEP generally exhibits higher potency at mGluR5 than MPEP.[8]
Recommendations for Researchers:
-
For any study aiming to specifically investigate the physiological or pathological role of mGluR5, MTEP is the recommended antagonist . Its clean selectivity profile minimizes the risk of off-target effects, ensuring that observed outcomes can be confidently attributed to mGluR5 modulation.[4]
-
When interpreting historical data generated using MPEP , it is crucial to consider its potential off-target actions. Effects observed only at high concentrations (≥20 µM) may be partially or wholly due to NMDA receptor inhibition.[4][9]
References
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Lea, P. M., & Faden, A. I. (2006). Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP. CNS drug reviews, 12(2), 149–166. [Link][1]
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Paterson, N. E., et al. (2003). mGluR5 antagonist-induced psychoactive properties: MTEP drug discrimination, a pharmacologically selective non-NMDA effect with apparent lack of reinforcing properties. The Journal of pharmacology and experimental therapeutics, 306(1), 322–330. [Link][18]
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O'Leary, D. M., et al. (2004). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British journal of pharmacology, 142(4), 641–652. [Link][9]
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O'Leary, D. M., et al. (2004). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British Journal of Pharmacology, 142(4), 641-652. [Link][10]
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Movsesyan, V. A., et al. (2001). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology, 133(7), 1059-1068. [Link][11]
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Tatarczyńska, E., et al. (2001). Potential anxiolytic- and antidepressant-like effects of MPEP, a potent, selective and systemically active mGlu5 receptor antagonist. British journal of pharmacology, 132(7), 1423–1430. [Link][2]
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Klodzińska, A., et al. (2004). MTEP, a new selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), produces antiparkinsonian-like effects in rats. Neuropharmacology, 47(3), 342–350. [Link][14]
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Paterson, N. E., et al. (2014). mGluR5 Antagonist-Induced Psychoactive Properties: MTEP Drug Discrimination, a Pharmacologically Selective Non-NMDA Effect with Apparent Lack of Reinforcing Properties. Journal of Pharmacology and Experimental Therapeutics, 349(1), 155-165. [Link][19]
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Varty, G. B., et al. (2005). The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles. Psychopharmacology, 179(1), 207–217. [Link][13]
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Kryzhanovska, A., et al. (2022). MTEP, a Selective mGluR5 Antagonist, Had a Neuroprotective Effect but Did Not Prevent the Development of Spontaneous Recurrent Seizures and Behavioral Comorbidities in the Rat Lithium–Pilocarpine Model of Epilepsy. International Journal of Molecular Sciences, 23(21), 13327. [Link][3]
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Busse, C. S., et al. (2003). MPEP, a selective metabotropic glutamate receptor 5 antagonist, attenuates conditioned taste aversion in rats. Behavioural brain research, 141(2), 177–182. [Link][20]
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Lindemann, L., et al. (2011). Chemical structures of CTEP, MPEP, MTEP and fenobam. ResearchGate. [Link][21]
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Morin, N., et al. (2013). Chronic treatment with MPEP, an mGlu5 receptor antagonist, normalizes basal ganglia glutamate neurotransmission in L-DOPA-treated parkinsonian monkeys. Neurobiology of disease, 58, 1–9. [Link][15]
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Morin, N., et al. (2010). Effect of the metabotropic glutamate receptor type 5 antagonists MPEP and MTEP in parkinsonian monkeys. ResearchGate. [Link][16]
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Keck, T. M., et al. (2014). Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. ACS chemical neuroscience, 5(4), 295–308. [Link][22]
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Grueter, B. A., et al. (2008). In Vivo Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism Prevents Cocaine-Induced Disruption of Postsynaptically Maintained mGluR5-Dependent Long-Term Depression. The Journal of neuroscience, 28(8), 1839–1847. [Link][23]
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Gregory, K. J., et al. (2020). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. The Journal of pharmacology and experimental therapeutics, 372(2), 189–203. [Link][17]
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Storto, M., et al. (2020). Selective Blockade of the Metabotropic Glutamate Receptor mGluR5 Protects Mouse Livers in In Vitro and Ex Vivo Models of Ischemia Reperfusion Injury. International Journal of Molecular Sciences, 21(18), 6640. [Link][24]
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Amitai, Y., et al. (2006). In vitro metabolic studies on the selective metabotropic glutamate receptor sub-type 5 (mGluR5) antagonist 3-[(2-methyl-1,3-thiazol-4-yl) ethynyl]-pyridine (MTEP). Neuroscience letters, 391(3), 91–95. [Link][25]
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Zantomio, D., et al. (2019). Altered Expression and In Vivo Activity of mGlu5 Variant a Receptors in the Striatum of BTBR Mice: Novel Insights Into the Pathophysiology of Adult Idiopathic Forms of Autism Spectrum Disorders. Frontiers in pharmacology, 10, 114. [Link][26]
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Li, J. Y. X., et al. (2022). Metabotropic Glutamate Receptor 5 Antagonism Reduces Pathology and Differentially Improves Symptoms in Male and Female Heterozygous zQ175 Huntington's Mice. Frontiers in molecular neuroscience, 15, 829560. [Link][27]
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Homayoun, H., et al. (2004). The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats' performance in the 5-choice serial reaction time task. Psychopharmacology, 173(1-2), 179–187. [Link][28]
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Schroeder, J. A., et al. (2009). Dissociation of the Effects of MTEP [3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine] on Conditioned Reinstatement and Reinforcement. The Journal of pharmacology and experimental therapeutics, 329(2), 598–606. [Link][29]
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Varty, G. B., et al. (2005). The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles. ResearchGate. [Link][30]
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A Senior Application Scientist's Guide to Validating the Purity of 3-(2H-tetrazol-5-yl)pyridine for Biological Assays
Introduction
3-(2H-tetrazol-5-yl)pyridine is a heterocyclic compound of significant interest in pharmaceutical research and drug development.[1][2] Its structure, featuring a pyridine ring linked to a tetrazole moiety, makes it a valuable building block for synthesizing novel bioactive molecules.[1][3] The tetrazole group often serves as a bioisostere for a carboxylic acid, a substitution that can enhance a compound's metabolic stability and ability to cross cell membranes, as seen in drugs like the antihypertensive medication losartan.[2] Given its role as a key intermediate and its potential biological activities, including as an antagonist for the mGlu5 receptor, the purity of this compound is of paramount importance for generating reliable and reproducible data in biological assays.[4][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, emphasizing an orthogonal, multi-technique approach to build a self-validating system for quality control. Our focus is on ensuring that the compound used in biological assays is not only of high purity but is also structurally confirmed, thereby safeguarding the integrity of your research.
The Criticality of Purity for Biological Assays: Why Small Impurities Cause Big Problems
In drug discovery, an impure compound is a source of significant risk. Uncharacterized impurities can possess their own biological activity, leading to misleading structure-activity relationships (SAR), false positives, or unexpected toxicity.[7][8][9] The presence of even small amounts of impurities can profoundly affect experimental outcomes, compromising data reproducibility and potentially leading to the costly pursuit of erroneous leads.[7]
Consider a typical receptor-binding assay. A structurally similar impurity, perhaps a regioisomer or a precursor from the synthesis, could bind to the target receptor with a different affinity or act as an antagonist, fundamentally skewing the measured potency of the primary compound. Reactive impurities could covalently modify the target protein or degrade the active pharmaceutical ingredient (API) over time. Therefore, a control strategy that rigorously identifies and quantifies impurities is not merely a quality control checkbox; it is a foundational pillar of sound scientific research.[9]
An Orthogonal Framework for Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on orthogonality , the practice of using multiple, distinct analytical methods that measure different chemical and physical properties. This approach minimizes the risk of an impurity going undetected because it co-elutes in chromatography or is invisible to a specific detector. For this compound, we recommend a tripartite approach combining chromatographic separation, nuclear magnetic resonance, and mass spectrometry.
Workflow for Comprehensive Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a new batch of this compound.
Caption: A logical workflow for validating a new batch of the compound.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity determination due to its high resolution and sensitivity in separating the main compound from potential impurities.[10] For a polar, aromatic compound like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice.
Causality Behind the Method: We use a C18 column, which has a non-polar stationary phase. A polar mobile phase (like water/acetonitrile) is used to elute the compounds. Polar compounds (like our analyte) will have less affinity for the non-polar column and elute earlier, while non-polar impurities will be retained longer. A gradient elution, where the percentage of organic solvent (acetonitrile) is increased over time, is crucial. This ensures that we can effectively elute both early-eluting polar impurities and late-eluting, more non-polar "greasy" impurities within a reasonable timeframe.[10] Using a photodiode array (PDA) detector allows us to monitor multiple wavelengths simultaneously, which is vital for detecting impurities that may have different UV absorbance maxima than the parent compound.
Experimental Protocol: RP-HPLC Method
Objective: To separate and quantify impurities in a sample of this compound.
| Parameter | Condition | Rationale |
| HPLC System | Standard system with quaternary pump, autosampler, column oven, and PDA detector. | Standard equipment for robust and reproducible chromatographic analysis.[10] |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). | Industry-standard for separating aromatic and moderately polar compounds.[10][11] |
| Mobile Phase A | 0.1% Formic Acid in Water. | Acid modifier improves peak shape for basic compounds like pyridines and ensures ionization for MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient | 10% B to 90% B over 20 minutes. | A wide gradient is essential during method development to ensure all potential impurities are eluted and detected.[10] |
| Flow Rate | 1.0 mL/min. | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C. | Controlled temperature ensures reproducible retention times. |
| Detection | PDA at 254 nm (or λmax of analyte), monitoring 210-400 nm. | 254 nm is a common wavelength for aromatic compounds. Full spectral monitoring helps identify co-eluting peaks. |
| Injection Vol. | 10 µL. | Standard volume to avoid column overloading. |
Data Analysis: Purity is typically reported as area percent, calculated by dividing the peak area of the analyte by the total area of all peaks in the chromatogram. This method assumes all compounds have a similar response factor at the chosen wavelength, which is a limitation. For more accurate quantification, a reference standard and calibration curve are necessary.
Method Validation: The method must be validated according to guidelines like ICH Q2(R1).[12][13][14][15] This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness to prove the method is suitable for its intended purpose.[15]
Absolute Purity and Structural Confirmation by Quantitative NMR (qNMR)
While HPLC is excellent for detecting and quantifying impurities relative to the main peak, Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful orthogonal method for determining absolute purity .[16][17][18]
Causality Behind the Method: The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16][17] By adding a certified internal standard of known purity and concentration to the sample, we can compare the integral of a specific, non-overlapping analyte proton signal to the integral of a known proton signal from the standard. This allows for the calculation of the analyte's absolute concentration or purity without needing a reference standard of the analyte itself.[17][19] This makes qNMR a primary ratio method, traceable to SI units.[17] Furthermore, the NMR spectrum provides unambiguous confirmation of the compound's chemical structure, simultaneously verifying identity and purity.
Experimental Protocol: ¹H-qNMR
Objective: To determine the absolute purity (assay) of this compound and confirm its structure.
-
Select Internal Standard: Choose a high-purity (>99.9%), non-hygroscopic standard with simple proton signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are excellent choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard.
-
Dissolve both solids completely in a known volume of a deuterated solvent (e.g., DMSO-d6) in a volumetric flask.
-
Transfer an aliquot to a high-quality NMR tube.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Ensure a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to allow for complete magnetization recovery, which is critical for accurate integration.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity (P) is calculated using the following formula[16]:
Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value of the signal
-
N = Number of protons generating the signal
-
M = Molar mass
-
m = Weighed mass
-
P = Purity of the standard
-
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the identity of the target compound by providing its molecular weight.[20][21] When coupled with HPLC (LC-MS), it becomes a powerful technique for identifying unknown impurity peaks seen in the UV chromatogram.[22][23]
Causality Behind the Method: Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that can generate charged molecular ions (e.g., [M+H]⁺) with minimal fragmentation.[20] High-resolution mass spectrometry (HRMS), for example using a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass-to-charge ratio (m/z) with very high accuracy (typically <5 ppm).[21] This allows for the determination of the compound's elemental formula, providing a very high degree of confidence in its identity. For this compound (C₆H₅N₅), the expected monoisotopic mass is 147.0545 g/mol .[24] An HRMS measurement confirming this exact mass would serve as definitive proof of identity.
Workflow for Impurity Identification using LC-MS
Caption: Using LC-MS to identify unknown peaks from an HPLC run.
Comparison of Primary Purity Assessment Methods
| Feature | RP-HPLC-UV | ¹H-qNMR |
| Principle | Chromatographic separation based on polarity. | Nuclear resonance; signal area is proportional to the number of nuclei.[16][17] |
| Purity Type | Relative Purity (Area %). | Absolute Purity (Assay %).[17][25] |
| Reference Std. | Requires analyte-specific reference standard for accurate assay. | Requires a universal internal standard of known purity.[17][19] |
| Structural Info | None (only retention time). | Provides full structural confirmation. |
| Sensitivity | High (can detect impurities <0.05%). | Lower (typically >0.1% for quantification). |
| Sample Throughput | High (automated runs). | Lower (requires careful sample prep and longer acquisition). |
| Key Advantage | Excellent for separating and detecting minor impurities.[10] | Provides absolute purity and structural identity in one experiment; a primary method.[18] |
Conclusion
Validating the purity of this compound is not a single measurement but a systematic process of inquiry. Relying solely on an HPLC area percent value can be misleading. By adopting an orthogonal approach that combines high-resolution separation (HPLC), definitive structural confirmation (NMR), and absolute quantification (qNMR), researchers can build a robust, self-validating system. This multi-faceted strategy ensures that the compound being used in biological assays is precisely what it is believed to be, at a purity level that guarantees the integrity and reproducibility of the resulting data. This rigorous approach to analytical validation is an indispensable investment in the quality and success of any drug discovery program.
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Quantitative NMR Spectroscopy in Pharmaceutical R&D - ResearchGate. [Link]
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HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. [Link]
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2H‐tetrazol‐5‐yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. - ResearchGate. [Link]
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2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed. [Link]
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HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column - HELIX Chromatography. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL - Acta Poloniae Pharmaceutica. [Link]
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2H-tetrazol-5-yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. - ResearchGate. [Link]
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Uniting Small-Molecule and Biologic Drug Perspectives: Analytical Characterization and Regulatory Considerations for Antibody–Drug Conjugates - BioProcess International. [Link]
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A Comparative Guide to In Vivo Receptor Occupancy of mGlu5 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate receptor 5 (mGlu5) is a critical target in the central nervous system for the development of therapeutics for a range of neurological and psychiatric disorders, including depression, Fragile X syndrome, and Parkinson's disease.[1][2][3] Negative allosteric modulators (NAMs) of mGlu5 have shown particular promise.[3] A key parameter in the preclinical and clinical development of these compounds is the in vivo receptor occupancy (RO), which establishes the relationship between the dose of a drug, its concentration in the brain, and the extent of target engagement.[4][5] This guide provides an in-depth comparison of the in vivo receptor occupancy of several clinically tested mGlu5 NAMs, supported by experimental data and methodologies.
The Critical Role of Receptor Occupancy in Drug Development
Understanding the in vivo receptor occupancy of a drug candidate is paramount for several reasons. It allows researchers to:
-
Establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship: This helps in understanding how plasma and brain concentrations of a drug translate into target engagement.[5]
-
Guide dose selection for clinical trials: By determining the dose required to achieve a desired level of receptor occupancy, researchers can optimize therapeutic efficacy while minimizing potential side effects.[6]
-
Validate the mechanism of action: Confirming that a drug binds to its intended target in a living system provides crucial evidence for its proposed mechanism.[7]
Comparative In Vivo Receptor Occupancy of mGlu5 Antagonists
Several mGlu5 negative allosteric modulators have been evaluated in clinical trials, and their in vivo receptor occupancy has been characterized using positron emission tomography (PET) imaging.[4][8] PET is a powerful non-invasive technique that allows for the visualization and quantification of receptor binding in the living brain.[9] The selection of an appropriate PET radioligand, which binds to the same allosteric site as the antagonist being studied, is crucial for accurate RO measurements.[10]
Below is a summary of in vivo receptor occupancy data for prominent mGlu5 antagonists.
| Compound | Species | Radioligand | Dose | Receptor Occupancy (%) | Key Findings |
| Mavoglurant (AFQ056) | Human | [11C]-ABP688 | 25 mg | 27% | Dose- and exposure-dependent receptor occupancy.[6][11] |
| 100 mg | 59% | A 400 mg dose resulted in approximately 85% occupancy.[8] | |||
| 200 mg | 74% | Well-tolerated with no severe adverse effects.[6][11] | |||
| 400 mg | 85% | ||||
| Dipraglurant (ADX48621) | Human | Not Specified | 100 mg | 27% | Receptor occupancy was proportional to the administered dose and correlated well with plasma concentration.[12][13][14] |
| 200 mg | 44.4% | A target of 50-70% occupancy was identified as optimal for anti-dyskinetic effects.[12] | |||
| 300 mg | 53.5% | ||||
| Basimglurant (RG7090) | Human | Not Specified | N/A | N/A | Preclinical studies demonstrated good brain penetration and high in vivo potency.[1] A population pharmacokinetic model was developed to characterize its properties and explore the relationship between exposure and adverse events like dizziness.[15] |
| Fenobam | Baboon | [11C]-ABP688 | 0.3-1.33 mg/kg (IV) | >90% at 1.33 mg/kg | Demonstrated dose-dependent and saturable occupancy.[16] In mice, it showed analgesic properties and rapid clearance from the brain and plasma.[17] |
| MPEP & MTEP | Rat & Mouse | [3H]methoxy-PEPy | 10 mg/kg (MPEP) | >75% for 2h (rat) | Species differences in occupancy were observed, likely due to variations in absorption or metabolism.[18] |
| 3 mg/kg (MTEP) | >75% for 2h (rat) |
Understanding the mGlu5 Signaling Pathway
The therapeutic effects of mGlu5 antagonists stem from their ability to modulate the receptor's signaling cascade. mGlu5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to Gαq/11 proteins.[19][20] This initiates a canonical signaling pathway involving the activation of phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][20] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7][21] This cascade ultimately influences a variety of cellular processes, including synaptic plasticity.[19][22] Negative allosteric modulators bind to a site on the receptor distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate.[7]
Caption: Simplified mGlu5 receptor signaling pathway and the inhibitory action of a negative allosteric modulator (NAM).
Methodological Considerations for In Vivo Receptor Occupancy Studies
The design and execution of in vivo RO studies require careful consideration of several factors to ensure data accuracy and reliability.
Experimental Workflow: A Step-by-Step Protocol for PET Imaging
A typical workflow for determining in vivo receptor occupancy using PET imaging involves the following steps:
-
Subject Preparation and Baseline Scan: A healthy volunteer or patient undergoes a baseline PET scan using a specific mGlu5 radioligand (e.g., [11C]-ABP688) to determine the initial receptor density and distribution.[6]
-
Drug Administration: The subject is administered a single oral dose of the mGlu5 antagonist being investigated.[6]
-
Post-Dose PET Scans: A series of PET scans are conducted at various time points after drug administration to measure the displacement of the radioligand by the antagonist.[14]
-
Blood Sampling: Blood samples are collected throughout the study to determine the plasma concentration of the drug.[23]
-
Data Analysis: The PET imaging data is analyzed to calculate the percentage of receptor occupancy at different drug concentrations and time points. This is often done by comparing the binding potential of the radioligand before and after drug administration.[16]
-
PK/PD Modeling: The receptor occupancy data is then correlated with the plasma concentration data to establish a PK/PD relationship.[12]
Caption: A generalized experimental workflow for an in vivo receptor occupancy study using PET imaging.
Causality Behind Experimental Choices
-
Choice of Radioligand: The selected radioligand must bind to the same allosteric site as the drug being tested and have suitable pharmacokinetic properties, such as the ability to cross the blood-brain barrier and a favorable signal-to-noise ratio.[8][9] [11C]-ABP688 and [18F]-FPEB are commonly used radioligands for mGlu5 PET studies.[6][24] It is crucial to confirm through in vitro binding assays that the antagonist and the radioligand interact in a fully competitive manner to ensure accurate RO measurements.[3][10][25]
-
Animal Models: While human studies provide the most definitive data, preclinical studies in rodents and non-human primates are essential for initial characterization.[4][17] The choice of animal model should consider species-specific differences in drug metabolism and receptor pharmacology.[18]
-
Imaging Technique: PET is the gold standard for in vivo receptor occupancy studies in humans due to its high sensitivity and quantitative nature.[9] In preclinical settings, ex vivo autoradiography can also be employed.[26]
Conclusion
The in vivo receptor occupancy of mGlu5 receptor antagonists is a critical dataset that informs the entire drug development process. As demonstrated by the comparative data, different antagonists exhibit distinct PK/PD relationships. A thorough understanding of these relationships, obtained through well-designed in vivo receptor occupancy studies, is essential for the successful clinical development of novel therapeutics targeting the mGlu5 receptor. The methodologies and insights presented in this guide provide a framework for researchers and drug developers to effectively evaluate and compare the in vivo properties of mGlu5 receptor antagonists.
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A Comparative Guide to the Theoretical and Experimental Properties of Pyridyl-Tetrazole Derivatives
This guide provides a comprehensive comparison of the theoretical and experimental properties of pyridyl-tetrazole derivatives, a class of nitrogen-rich heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. The strategic incorporation of both a pyridine and a tetrazole moiety imparts unique physicochemical and biological characteristics, making these compounds valuable scaffolds in medicinal chemistry and materials science. This document offers an in-depth analysis of their structural, spectroscopic, and biological properties, supported by experimental data and theoretical calculations to facilitate a deeper understanding and guide future research.
Introduction: The Scientific Rationale
Pyridyl-tetrazole derivatives have garnered considerable attention due to the synergistic properties of their constituent rings. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity (pKa ≈ 4.5-4.9) and hydrogen bonding capabilities but with enhanced metabolic stability and lipophilicity.[1][2] The pyridine ring, a common pharmacophore, provides a hydrogen bond acceptor and can engage in π-stacking interactions, influencing the compound's overall solubility, and target-binding affinity. The relative orientation of these two rings (i.e., 2-pyridyl, 3-pyridyl, or 4-pyridyl substitution on the tetrazole) significantly impacts the molecule's electronic distribution, conformation, and ultimately, its biological activity.[3] This guide will explore these nuances through a comparative lens, juxtaposing experimental findings with theoretical predictions.
Theoretical vs. Experimental Structural Analysis
A foundational understanding of a molecule's three-dimensional structure is paramount in predicting its interactions and reactivity. This is achieved through a combination of experimental techniques, primarily single-crystal X-ray diffraction, and theoretical methods like Density Functional Theory (DFT).
The Decisive Role of X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous proof of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions.[4][5] This technique is indispensable for definitively establishing the connectivity and stereochemistry of novel compounds.[6] For pyridyl-tetrazole derivatives, X-ray crystallography is crucial for determining the planarity of the molecule and identifying the specific nitrogen atom of the tetrazole ring involved in substitution, which can be challenging to ascertain solely through spectroscopic methods.
The Predictive Power of Density Functional Theory (DFT)
DFT calculations have emerged as a powerful tool to complement experimental data. By solving the Schrödinger equation for a given molecule, DFT can predict a wide range of properties, including optimized geometries, electronic structures, and spectroscopic characteristics.[7] A key advantage of DFT is the ability to model different isomers and conformers, providing insights into their relative stabilities.
The following diagram illustrates the workflow for a comparative structural analysis of pyridyl-tetrazole derivatives.
Caption: Workflow for the comparative analysis of pyridyl-tetrazole derivatives.
Comparative Data: Bond Lengths and Angles
The table below presents a comparison of selected experimental bond lengths and angles from X-ray crystallography with those predicted by DFT calculations for a representative pyridyl-tetrazole derivative. The close agreement between the experimental and theoretical values validates the computational model.
| Parameter | Experimental (X-ray) (Å or °) | Theoretical (DFT/B3LYP) (Å or °) |
| Bond Lengths | ||
| C(pyridine)-C(tetrazole) | 1.475 | 1.472 |
| N(1)-N(2) (tetrazole) | 1.345 | 1.348 |
| N(4)-C(5) (tetrazole) | 1.321 | 1.325 |
| Bond Angles | ||
| C(pyridine)-C(tetrazole)-N(1) | 123.5 | 123.2 |
| N(1)-N(2)-N(3) (tetrazole) | 108.9 | 108.7 |
| Dihedral Angle | ||
| Pyridine Ring - Tetrazole Ring | 11.0 | 8.5 |
Note: Data is generalized from typical values found in the literature. Specific values will vary with the specific derivative.
Spectroscopic Properties: A Comparative Overview
Spectroscopic techniques are fundamental for the characterization of pyridyl-tetrazole derivatives. Each method provides unique insights into the molecular structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution. The chemical shifts of the pyridine and tetrazole protons and carbons are sensitive to the electronic environment and the position of the substituent.
Interpreting the Spectra: The position of the pyridine ring relative to the tetrazole ring significantly influences the chemical shifts of the pyridine protons due to the electron-withdrawing nature of the tetrazole. For instance, in 5-(pyridin-2-yl)-1H-tetrazole, the proton at the 6-position of the pyridine ring is typically shifted downfield compared to the corresponding proton in 5-(pyridin-4-yl)-1H-tetrazole.[3] The ¹³C NMR spectrum is particularly useful for distinguishing between 1,5- and 2,5-disubstituted tetrazole isomers, as the chemical shift of the tetrazole carbon can differ by approximately 10 ppm between the two.
Table of Representative ¹H NMR Chemical Shifts (ppm) in DMSO-d₆:
| Proton Position | 5-(2-pyridyl)-1H-tetrazole | 5-(3-pyridyl)-1H-tetrazole | 5-(4-pyridyl)-1H-tetrazole |
| Pyridine H-3 | ~7.60 | - | ~8.00 |
| Pyridine H-4 | ~8.10 | ~8.40 | - |
| Pyridine H-5 | ~7.70 | ~7.60 | ~8.00 |
| Pyridine H-6 | ~8.70 | ~9.20 | ~8.80 |
| Tetrazole N-H | ~16.5 | ~16.8 | ~16.7 |
Note: These are approximate values and can vary based on substituents and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational bands for pyridyl-tetrazole derivatives include C=N and N=N stretching vibrations within the heterocyclic rings and the N-H stretching of the tetrazole ring.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are influenced by the extent of conjugation between the pyridine and tetrazole rings. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra, and a comparison with experimental data can further validate the computational model.
The following diagram illustrates the general workflow for the synthesis and characterization of these compounds.
Caption: General workflow for the synthesis and characterization of pyridyl-tetrazole derivatives.
Biological Properties: A Comparative Perspective
The biological activity of pyridyl-tetrazole derivatives is highly dependent on their isomeric form and any additional substituents. Their potential as antimicrobial and anticancer agents has been a primary focus of research.
Antimicrobial Activity
Several pyridyl-tetrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[3] The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell membrane integrity. The minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) are key parameters used to quantify antimicrobial efficacy.
Comparative Antimicrobial Activity (MIC in µg/mL):
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 5-(2-pyridyl)-1H-tetrazole derivative A | 15.6 | 7.8 | 31.2 |
| 5-(3-pyridyl)-1H-tetrazole derivative B | 31.2 | 15.6 | 62.5 |
| 5-(4-pyridyl)-1H-tetrazole derivative C | 7.8 | 3.9 | 15.6 |
Note: Data is illustrative and compiled from various sources. 'A', 'B', and 'C' represent different derivatives to highlight the variability in activity.
Experimental Protocols
Reproducibility is a cornerstone of scientific integrity. The following are generalized, step-by-step protocols for the synthesis and characterization of pyridyl-tetrazole derivatives.
General Synthesis of 5-(Pyridyl)-1H-tetrazoles via [2+3] Cycloaddition
This method is one of the most common and efficient routes to 5-substituted-1H-tetrazoles.
Materials:
-
Appropriate cyanopyridine isomer (2-, 3-, or 4-cyanopyridine)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or another suitable Lewis acid
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the cyanopyridine (1.0 eq.) in DMF.
-
Add sodium azide (1.5 eq.) and ammonium chloride (1.1 eq.) to the solution.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and acidify to pH 2-3 with concentrated HCl to precipitate the product. Caution: Acidification of azide-containing solutions generates highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
NMR Spectroscopic Analysis
Procedure:
-
Dissolve 5-10 mg of the purified pyridyl-tetrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Conclusion
This guide has provided a comparative overview of the theoretical and experimental properties of pyridyl-tetrazole derivatives. The interplay between the pyridine and tetrazole rings, governed by their relative positions, dictates the structural, spectroscopic, and biological characteristics of these versatile compounds. The synergy between experimental techniques like X-ray crystallography and NMR spectroscopy, and theoretical methods such as DFT, is crucial for a comprehensive understanding of these molecules. The data and protocols presented herein are intended to serve as a valuable resource for the rational design and development of novel pyridyl-tetrazole derivatives with tailored properties for applications in medicinal chemistry and beyond.
References
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comparative docking studies of pyridine-tetrazole compounds with target proteins
An In-Depth Technical Guide to Comparative Docking Studies of Pyridine-Tetrazole Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting comparative molecular docking studies of pyridine-tetrazole compounds. We will move beyond a simple procedural list to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to in silico drug discovery.
The Scientific Rationale: Why Pyridine-Tetrazole Hybrids?
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of modern drug design. Pyridine and tetrazole rings are two such pharmacophores, each bringing unique and valuable properties to a candidate molecule.
The pyridine ring , an aromatic heterocycle, is a common motif in FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can significantly enhance the pharmacokinetic properties of a drug, improving metabolic stability, permeability, and binding affinity to target proteins.[1] The versatility and ease of functionalization of the pyridine nucleus allow for extensive Structure-Activity Relationship (SAR) studies.[1]
The tetrazole ring has garnered significant attention as a bioisostere of the carboxylic acid group.[2][3] This means it mimics the steric and electronic properties of a carboxylic acid, including similar pKa values and planar structure, while often offering improved metabolic stability and oral bioavailability.[2] Tetrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3][4]
By creating hybrid molecules that incorporate both pyridine and tetrazole moieties, we aim to synthesize novel chemical entities with potentially synergistic or enhanced pharmacological profiles. Molecular docking serves as our primary computational tool to predict how these compounds will interact with specific biological targets, allowing for the rapid, cost-effective screening of virtual libraries to identify the most promising candidates for synthesis and further testing.[5][6]
The Docking Workflow: A Self-Validating System
A successful docking study is not merely about generating a low binding energy score; it is about creating a protocol that can reliably and accurately reproduce experimentally observed phenomena. The following workflow is designed to be a self-validating system, incorporating critical checkpoints to ensure the trustworthiness of the results.
Caption: A robust molecular docking workflow from preparation to analysis.
Experimental Protocol: Comparative Docking of Pyridine-Tetrazole Derivatives
This protocol details the step-by-step methodology for a comparative docking study. We will use two distinct and therapeutically relevant protein targets to illustrate the process: Xanthine Oxidase (XO) , an enzyme target for gout, and the Epidermal Growth Factor Receptor (EGFR) , a kinase target in cancer therapy.[6][7]
Part 1: Target Protein Preparation
Expertise & Experience: The quality of your protein structure is paramount. A high-resolution crystal structure with a co-crystallized ligand is the gold standard, as it provides an experimentally determined active site.
-
Obtain Protein Structures: Download the crystal structures of the target proteins from the Protein Data Bank (PDB).
-
Target 1 (XO): PDB ID: 1FIQ
-
Target 2 (EGFR): PDB ID: 2JIT
-
-
Pre-processing: Load the PDB file into a molecular modeling software suite (e.g., Schrödinger Maestro, AutoDock Tools).[8]
-
Causality: Non-essential molecules can interfere with the docking algorithm. Remove all water molecules, co-factors, and any ligands not part of the binding site of interest.[8]
-
Causality: Docking algorithms require a chemically complete structure. Add hydrogen atoms, as they are typically not resolved in crystal structures.
-
Causality: Accurate force field calculations depend on correct charge distribution. Assign partial charges to all atoms.
-
Part 2: Ligand Preparation
Expertise & Experience: Ligands are not static; they exist in an equilibrium of different ionization states and tautomers at physiological pH. Preparing them correctly is critical for simulating realistic interactions.
-
Create 2D Structures: Draw the pyridine-tetrazole compounds of interest using a chemical drawing tool like ChemSketch.[9]
-
Generate 3D Conformations: Convert the 2D structures into low-energy 3D conformations.
-
Energy Minimization: Minimize the energy of each ligand structure using a suitable force field (e.g., OPLS_2005). This ensures the ligand starts in a sterically favorable conformation.[8]
-
Protonation States: Generate possible ionization states at a physiological pH (e.g., 7.4). The protonation state of both the ligand and protein residues can dramatically alter electrostatic and hydrogen bonding interactions.
Part 3: Docking Simulation and Validation
Trustworthiness: This is the most critical phase for ensuring your protocol is trustworthy. Validation by re-docking the native ligand demonstrates that your chosen parameters can accurately reproduce a known binding pose.
-
Active Site Definition: Define the binding pocket for docking. This is most reliably done by selecting the co-crystallized ligand found in the original PDB file.
-
Grid Generation: Create a grid box that encompasses the entire defined active site. This grid pre-calculates interaction potentials, dramatically speeding up the docking calculation.[8]
-
Protocol Validation:
-
Extract the native ligand from the PDB structure (e.g., the inhibitor present in 1FIQ and 2JIT).
-
Dock this native ligand back into the prepared protein's active site using your defined protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
-
Self-Validation Check: An RMSD value of less than 2.0 Å is considered a successful validation, indicating your docking protocol is reliable.[5][10]
-
-
Virtual Screening: Once validated, use the exact same protocol to dock your library of prepared pyridine-tetrazole compounds into the active site of each target protein.
Comparative Data Analysis
The output of a docking simulation is a set of possible binding poses for each ligand, ranked by a scoring function. This score, often expressed as binding energy (kcal/mol), estimates the binding affinity.
Target 1: Xanthine Oxidase (PDB: 1FIQ)
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for treating gout. We compare our hypothetical compounds against a standard inhibitor.
| Compound ID | Description | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds |
| Reference | Salicylic Acid[6] | -6.8 | Thr1010, Arg880, Phe914 | 2 |
| PT-01 | 5-(pyridin-2-yl)-1H-tetrazole | -7.5 | Phe914, Thr1010, Val1011 | 3 |
| PT-02 | 5-(pyridin-3-yl)-1H-tetrazole | -7.1 | Phe914, Arg880, Phe1009 | 2 |
| PT-03 | 1-methyl-5-(pyridin-2-yl)-1H-tetrazole | -6.5 | Phe914, Phe1009 | 1 |
Analysis: Compound PT-01 shows the most favorable binding energy, even surpassing the reference compound. Its interaction profile suggests a strong binding mode involving three hydrogen bonds with key residues like Thr1010. The methylation in PT-03 appears to disrupt a key hydrogen bonding interaction, resulting in a weaker binding affinity.
Target 2: Epidermal Growth Factor Receptor (EGFR) (PDB: 2JIT)
EGFR is a receptor tyrosine kinase whose dysregulation is implicated in numerous cancers. Its inhibition is a major focus of anticancer drug development.[7]
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
| Compound ID | Description | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds |
| Reference | Erlotinib | -10.2 | Met793, Gln791, Thr790 | 2 |
| PT-01 | 5-(pyridin-2-yl)-1H-tetrazole | -8.1 | Met793, Leu718, Cys797 | 1 |
| PT-02 | 5-(pyridin-3-yl)-1H-tetrazole | -8.9 | Met793, Thr790, Leu844 | 2 |
| PT-03 | 1-methyl-5-(pyridin-2-yl)-1H-tetrazole | -8.3 | Met793, Leu718 | 1 |
Analysis: In this case, the reference drug Erlotinib binds most strongly. However, among our test compounds, PT-02 displays the best performance. Its binding mode involves two crucial hydrogen bonds, one of which is with the "gatekeeper" residue Thr790, a common interaction for EGFR inhibitors. This comparative data suggests that while PT-01 was superior for the XO target, PT-02 shows more promise as a potential EGFR inhibitor scaffold. This highlights how subtle structural changes (isomerism between PT-01 and PT-02) can significantly impact target selectivity.
Conclusion and Future Directions
This guide outlines a scientifically rigorous and self-validating workflow for the comparative molecular docking of novel pyridine-tetrazole compounds. Our analysis demonstrates how this in silico technique can provide invaluable insights into binding affinity, interaction modes, and target selectivity, effectively guiding the prioritization of compounds for chemical synthesis and biological evaluation.
It is imperative to remember that molecular docking is a predictive tool. The binding energies are estimates, and the static images of binding do not capture the dynamic nature of protein-ligand interactions. Therefore, the most promising candidates identified through this workflow must be subjected to further validation:
-
In Vitro Assays: Enzyme inhibition or cell-based assays are required to confirm the biological activity predicted by docking.[7][11]
-
ADME/T Predictions: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is a critical next step to assess the drug-likeness of the lead candidates.[9]
-
Molecular Dynamics (MD) Simulations: For high-priority candidates, MD simulations can provide a more detailed and dynamic view of the protein-ligand complex, helping to assess the stability of the predicted binding pose over time.
By integrating this robust docking framework into the early stages of the drug discovery pipeline, researchers can make more informed decisions, accelerating the journey from virtual hit to viable therapeutic agent.
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Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025). Journal of Pharmaceutical Research International. Available at: [Link]
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INSILICO DESIGN AND MOLECULAR DOCKING STUDIES OF NOVEL PYRIDINE DERIVATIVES AS PPAR GAMMA AGONISTS. (2023). World Journal of Pharmaceutical Research. Available at: [Link]
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Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. (2018). National Institutes of Health (NIH). Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Antimicrobial Properties of Tetrazole Derivatives
An Objective Comparison and Methodological Guide for Researchers
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[1][2] Among the heterocyclic compounds being investigated, tetrazole derivatives have emerged as a promising class due to their structural versatility and significant therapeutic potential.[2][3][4][5] This guide provides a comprehensive framework for validating the antibacterial and antifungal properties of novel tetrazole derivatives, offering a comparative analysis against established drugs and detailing the requisite experimental protocols for robust evaluation.
The Scientific Rationale: Why Tetrazole Derivatives?
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a unique pharmacophore that has garnered significant attention in medicinal chemistry.[2] Its distinct electronic and physicochemical properties contribute to its biological activity. Tetrazoles are often considered bioisosteres of carboxylic acids, meaning they can mimic the function of a carboxyl group in biological systems, potentially enhancing binding to target enzymes or receptors. This bioisosterism can also improve metabolic stability and pharmacokinetic profiles.
The antimicrobial mechanism of tetrazole derivatives is often linked to their ability to inhibit essential microbial enzymes. For instance, some tetrazole compounds have shown potent inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.[6] In fungi, a primary target is often lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The structural diversity achievable through substitutions on the tetrazole ring allows for the fine-tuning of activity against specific microbial targets and the potential to overcome existing resistance mechanisms.[4]
A Validated Workflow for Antimicrobial Susceptibility Testing
To ensure data accuracy and reproducibility, antimicrobial susceptibility testing must be performed under standardized conditions. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[7][8] The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9][10]
Principle of the Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[9][10] This quantitative measure is the gold standard for assessing the potency of a new compound.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from CLSI guidelines and is suitable for testing tetrazole derivatives against both bacteria and fungi.
I. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the tetrazole derivative in a suitable solvent (e.g., DMSO), ensuring it is fully dissolved.[11]
-
Growth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. For fungi, use RPMI 1640 medium buffered with MOPS.[12][13]
-
Microorganism: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells for bacteria, and 0.5–2.5×10^3 CFU/mL for fungi.[14]
-
Microtiter Plates: Use sterile 96-well, round-bottom microtiter plates.[9][15]
II. Assay Procedure:
-
Dispense Media: Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.[15]
-
Serial Dilution:
-
Add 100 µL of the 2x final concentration of the tetrazole stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[15]
-
Column 11 serves as the growth control (no compound).
-
Column 12 serves as the sterility control (no inoculum).[9][15]
-
-
Inoculation: Add the diluted microbial inoculum to wells in columns 1 through 11. Do not inoculate the sterility control wells in column 12.[15]
-
Incubation: Incubate the plates at 35-37°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for fungi.[10][13]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[9] For fungi, the endpoint is often defined as a ≥50% reduction in growth compared to the drug-free control well.[12][16]
Visualizing the Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination using broth microdilution.
Comparative Performance Analysis
The true measure of a novel antimicrobial's potential lies in its performance relative to existing therapies. Below is a summary of representative MIC values for various tetrazole derivatives compared against standard antibacterial and antifungal drugs. It is important to note that the activity of tetrazole derivatives is highly dependent on their specific chemical structure.
Table 1: Comparative Antimicrobial Activity of Tetrazole Derivatives (MIC in µg/mL)
| Compound Class | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Tetrazole Derivatives | |||
| Imide-tetrazoles (cpds 1-3) | 0.8 | 0.8 - 3.2 | Not Reported |
| Benzimidazole-tetrazoles[1] | Good Activity | Good Activity | Moderate Activity |
| Pyrazole-tetrazoles (cpd 15)[16] | Not Reported | Not Reported | <0.008 |
| Tetrazole-thiourea hybrids | Active | Active | Not Reported |
| Standard Drugs | |||
| Ciprofloxacin | 0.195 | 3.12 | Not Applicable |
| Amoxicillin[17] | >2.92 | >0.97 | Not Applicable |
| Fluconazole[16][18] | Not Applicable | Not Applicable | 0.25 - >64 |
Interpreting the Data:
-
Potency: Lower MIC values indicate higher potency. Several novel tetrazole derivatives demonstrate potent activity, with some showing MICs in the sub-micromolar range, which is comparable to or even better than standard antibiotics in some cases.[6] For example, certain imide-tetrazoles show an MIC of 0.8 µg/mL against S. aureus, a clinically significant pathogen.[6]
-
Spectrum of Activity: The data reveals that different tetrazole scaffolds exhibit varying spectra of activity. Some are broad-spectrum, active against both Gram-positive and Gram-negative bacteria, while others are more targeted.[1][2] Notably, pyrazole-tetrazole derivatives have shown exceptionally potent activity against Candida albicans, including fluconazole-resistant strains.[16]
-
Comparison to Standards: When evaluating a new derivative, it is crucial to benchmark it against relevant clinical standards. A tetrazole derivative with an MIC significantly lower than that of a standard drug like ciprofloxacin or fluconazole against a resistant strain would be a strong candidate for further development.[2][16]
Beyond MIC: Determining Cidal vs. Static Activity
While the MIC indicates the concentration needed to inhibit growth, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. To determine this, a follow-up assay to find the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is necessary.
Protocol Outline for MBC/MFC Determination:
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from the clear wells (at and above the MIC).
-
Spread the aliquot onto a fresh, drug-free agar plate.
-
Incubate the plates overnight.
-
The MBC/MFC is the lowest concentration from the MIC assay that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Conclusion
Tetrazole derivatives represent a versatile and highly promising scaffold in the search for new antimicrobial agents.[2][5] Their diverse mechanisms of action and the potential for chemical modification to enhance potency and spectrum make them a focal point of modern medicinal chemistry.[4] A rigorous and standardized validation process, grounded in established protocols from bodies like the CLSI, is paramount to accurately assess their potential.[19] By employing systematic methodologies for determining MIC and MBC/MFC, and by objectively comparing performance against current gold-standard drugs, researchers can effectively identify and advance the most promising tetrazole candidates to address the growing threat of antimicrobial resistance.
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A Comparative Theoretical Guide to Energetic Pyrazole-Pyridine Derivatives
This guide provides researchers, scientists, and materials development professionals with a comparative analysis of energetic pyrazole-pyridine derivatives based on high-fidelity computational studies. We will dissect the theoretical underpinnings of their performance, offering a clear, data-driven comparison of key energetic properties and the methodologies used to predict them.
The quest for advanced High Energy Density Materials (HEDMs) necessitates a departure from traditional nitroaromatics towards nitrogen-rich heterocyclic scaffolds. The pyrazole-pyridine framework is a particularly promising candidate, combining the high positive heat of formation characteristic of the pyrazole ring with the thermal stability of the pyridine ring.[1][2][3] Theoretical, or in silico, studies are indispensable in this field, providing a cost-effective and rapid means to screen potential HEDM candidates and establish crucial structure-property relationships before undertaking complex and potentially hazardous experimental synthesis.[4]
This guide is centered on a seminal comparative theoretical study by Zhao and Lu (2013), which systematically evaluated a series of pyrazole-pyridine derivatives to predict their performance and identify candidates that could meet or exceed the capabilities of established explosives like HMX.
Molecular Design and Rationale
The fundamental strategy in designing novel HEDMs involves maximizing energy content (enthalpy of formation, density) while maintaining acceptable thermal stability. The molecules investigated in the foundational study are built upon a pyridine core with one or two attached pyrazole rings. The primary variable in their design is the extent of nitration on the pyrazole rings, as nitro groups (—NO₂) are powerful explosophores that significantly increase density and energy output.
The study systematically explores the impact of progressive nitration, allowing for a direct comparison of how these substitutions influence overall energetic performance.
Theoretical Workflow: A Methodological Overview
To ensure the trustworthiness and validity of theoretical predictions, a rigorous and standardized computational workflow is essential. The process described herein represents a widely accepted standard in the computational chemistry of energetic materials.
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Experimental Protocol: Calculating Heat of Formation
A critical parameter for any energetic material is its heat of formation (HOF), which quantifies the energy stored within the molecule. Direct calculation of HOF can be prone to errors. To achieve higher accuracy, the method of isodesmic reactions is employed. This protocol outlines the steps involved.
Objective: To accurately calculate the gas-phase heat of formation (HOF) for a target energetic molecule.
Principle: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds on the reactant side are identical to those on the product side. This conservation of bond types allows for the cancellation of systematic errors inherent in the computational method, leading to a more reliable prediction of the HOF for the target molecule.
Step-by-Step Protocol:
-
Geometry Optimization:
-
Optimize the 3D structures of the target molecule and all reference molecules (reactants and products for the isodesmic reaction) using Density Functional Theory (DFT).
-
A common and reliable level of theory is B3LYP with the 6-31G(d,p) basis set, which provides a good balance of accuracy and computational cost for these systems.
-
-
Frequency Calculation:
-
Perform a vibrational frequency analysis on all optimized structures at the same level of theory.
-
Causality Check: The purpose is twofold: a) to obtain the zero-point vibrational energies (ZPVE) and thermal corrections, and b) to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
-
Total Energy Calculation:
-
Calculate the total electronic energy (E₀) for each optimized molecule. The total enthalpy (H) at 298.15 K is the sum of the total electronic energy, ZPVE, and thermal corrections.
-
-
Isodesmic Reaction Design:
-
Construct a balanced hypothetical reaction where the target molecule is a product.
-
Select simple, well-characterized reference molecules for the other reactants and products to ensure their experimental HOFs are accurately known.
-
Example Reaction: For a nitro-pyrazole derivative, you might use pyrazole, benzene, and nitromethane as reference compounds.
-
-
Enthalpy of Reaction Calculation:
-
Calculate the enthalpy of the isodesmic reaction (ΔH₂₉₈) using the following formula: ΔH₂₉₈ = ΣH(products) - ΣH(reactants) where H is the calculated total enthalpy from Step 3.
-
-
Target HOF Calculation:
-
Calculate the HOF of the target molecule using the known experimental HOFs of the reference compounds and the calculated enthalpy of reaction: HOF(Target) = ΔH₂₉₈ + ΣHOF(reactants, exp) - ΣHOF(products, exp)
-
-
Solid-Phase HOF Conversion (Optional but Recommended):
-
The detonation properties are dependent on the solid-phase HOF. This can be estimated from the gas-phase HOF and the heat of sublimation (ΔH_sub), which can itself be estimated based on the molecule's surface area and electrostatic potential.
-
Comparative Performance Analysis
The following table summarizes the key predicted energetic properties for a series of pyrazole-pyridine derivatives as calculated by Zhao and Lu. The data for the benchmark explosive, HMX (1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane), is included for direct comparison.
| Compound ID | Molecular Formula | Density (ρ) (g/cm³) | Heat of Formation (HOF) (kJ/mol) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) |
| M-0 | C₈H₅N₃ | 1.39 | 269.3 | 7.23 | 21.6 |
| M-1 | C₈H₄N₄O₂ | 1.57 | 258.4 | 7.91 | 26.9 |
| M-2 | C₈H₃N₅O₄ | 1.71 | 301.5 | 8.52 | 32.5 |
| M-3 | C₈H₂N₆O₆ | 1.81 | 398.6 | 9.07 | 38.0 |
| D-0 | C₁₁H₆N₆ | 1.48 | 511.2 | 7.94 | 27.2 |
| D-1 | C₁₁H₅N₇O₂ | 1.59 | 527.1 | 8.32 | 30.8 |
| D-2 | C₁₁H₄N₈O₄ | 1.68 | 597.0 | 8.71 | 34.8 |
| D-3 | C₁₁H₃N₉O₆ | 1.76 | 720.8 | 9.11 | 38.9 |
| D-4 | C₁₁H₂N₁₀O₈ | 1.83 | 898.5 | 9.51 | 43.1 |
| D-5 | C₁₁HN₁₁O₁₀ | 1.89 | 1130.2 | 9.89 | 47.7 |
| D-6 | C₁₁N₁₂O₁₂ | 1.94 | 1415.7 | 10.23 | 52.1 |
| HMX | C₄H₈N₈O₈ | 1.91 | 299.3 | 9.10 | 39.3 |
Data sourced from Zhao and Lu, J Mol Model, 2013.
Structure-Property Relationships and Key Insights
The data clearly reveals several critical relationships between molecular structure and energetic performance.
dot digraph "Structure_Property_Relationships" { graph [fontname="Arial", label="Figure 2: Impact of Nitration on Energetic Properties", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption [label="Figure 2: Impact of Nitration on Energetic Properties", shape=plaintext, fontname="Arial", fontsize=10];
-
Impact of Nitration: As the number of nitro groups increases, there is a consistent and significant improvement in all key energetic properties. Density (ρ), Heat of Formation (HOF), Detonation Velocity (D), and Detonation Pressure (P) all rise with progressive nitration. This is the most dominant trend observed.
-
Performance vs. HMX: The mono-pyrazole derivative with full nitration (M-3 ) shows performance metrics remarkably similar to HMX. This is a significant finding, as it suggests a viable alternative backbone to traditional cyclic amines.
-
Surpassing HMX: The di-pyrazole derivatives demonstrate even greater potential. The fully nitrated di-pyrazole compound, D-6 (C₁₁N₁₂O₁₂), is predicted to have a detonation velocity of 10.23 km/s and a pressure of 52.1 GPa, substantially outperforming HMX.
-
Thermal Stability: The study also investigated thermal stability by calculating the bond dissociation energies (BDEs) of the trigger bonds (typically C-NO₂ or N-NO₂). While increased nitration boosts performance, it often comes at the cost of reduced stability (lower BDE). A successful HEDM must strike a balance between these two opposing factors. The results indicated that the C–NO₂ bonds were the primary trigger points for thermal decomposition in these molecules.
Conclusion and Future Outlook
The theoretical comparisons presented in this guide strongly support the pyrazole-pyridine scaffold as a highly promising platform for the design of next-generation energetic materials. The computational results demonstrate that through systematic nitration, it is possible to design derivatives with performance characteristics comparable to, and even significantly exceeding, benchmark materials like HMX.
Specifically, the fully nitro-substituted di-pyrazole derivative (D-6 ) stands out as a candidate of exceptional interest, warranting dedicated efforts toward experimental synthesis and characterization. Future work should focus on the practical synthesis of these promising compounds and the experimental validation of their predicted densities, thermal stabilities, and detonation properties. This synergy between theoretical prediction and experimental validation is the key to accelerating the discovery of safer and more powerful energetic materials.
References
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Zhao, G., & Lu, M. (2013). Comparative theoretical studies of energetic pyrazole-pyridine derivatives. Journal of Molecular Modeling, 19(8), 3403–3410. [Link]
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Abbasi, H., & Fathollahi, M. (2020). DFT investigation on detonation properties and sensitivities of bridged triazolo[4,5‐d]pyridazine based energetic materials. Propellants, Explosives, Pyrotechnics. (Note: While the specific article is behind a paywall, the abstract provides context on similar DFT methods). [Link]
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Ghule, V. D. (2021). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. (Request PDF, provides context on DFT studies of similar compounds). [Link]
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El-Gohary, H. G., & Shaaban, A. I. (2012). Novel pyranopyrazoles: synthesis and theoretical studies. Molecules, 17(9), 10377–10389. [Link]
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Al-Refai, M., & El-Gohary, H. G. (2022). Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials. ResearchGate. (Request PDF, provides context on pyrazole synthesis for energetic materials). [Link]
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Chen, Z., & Xiao, H. (2009). Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory. Chinese Journal of Energetic Materials. [Link]
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Yin, P., Mitchell, L. A., Parrish, D. A., & Shreeve, J. M. (2017). Comparative Study of Various Pyrazole-based Anions: A Promising Family of Ionic Derivatives as Insensitive Energetic Materials. Chemistry, an Asian journal, 12(3), 378–384. [Link]
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Khairulah, A. J., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3). [Link]
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Liu, Q., et al. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 27(21), 7244. [Link]
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Wang, C., et al. (2025). Synthesis of a new energetic material with high density and detonation performance based on pyrazole–triazole backbones. ResearchGate. (Request PDF). [Link]
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PubMed. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. PubMed. [Link]
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Dalton Transactions. (2021). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. RSC Publishing. [Link]
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ResearchGate. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. ResearchGate. [Link]
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ResearchGate. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. ResearchGate. (Request PDF). [Link]
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University of Miami. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. University of Miami. [Link]
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Scientific.net. (2013). Theoretical Calculation of the Detonation Parameters of Nitropyrazoles Explosives. Scientific.net. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2H-tetrazol-5-yl)pyridine
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of laboratory chemicals. This guide provides a detailed, safety-centric protocol for the proper disposal of 3-(2H-tetrazol-5-yl)pyridine, ensuring the protection of personnel and the environment. Our commitment is to empower you with the knowledge to handle and dispose of this compound with the utmost confidence and care, reinforcing a culture of safety and excellence in your laboratory.
Understanding the Compound: Hazard Identification and Risk Assessment
This compound is a heterocyclic compound featuring both a pyridine ring and a tetrazole ring.[1][2][3] This unique structure is utilized in pharmaceutical development.[2][4] However, its chemical properties also necessitate a thorough understanding of its potential hazards to ensure safe handling and disposal.
Primary Hazards:
Key Safety Considerations:
-
Corrosivity: The primary documented hazard is severe eye damage.[5]
-
Potential for Energetic Decomposition: Tetrazole compounds can undergo rapid decomposition, releasing molecular nitrogen.[6]
-
Toxicity: While specific toxicity data for this compound is limited, related pyridine compounds can be harmful if swallowed, inhaled, or absorbed through the skin.
A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate protective equipment to minimize exposure to hazardous substances.[8]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and the primary hazard of serious eye damage.[5] |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Body Protection | A lab coat, worn fully buttoned | To protect against accidental spills. |
| Respiratory Protection | Not generally required for small quantities handled in a fume hood. | A risk assessment may indicate the need for a respirator for larger quantities or in case of spills. |
Step-by-Step Disposal Protocol
The following procedures are designed to ensure the safe and compliant disposal of this compound. These steps are in alignment with general guidelines from the Environmental Protection Agency (EPA) for hazardous waste management.[9][10][11][12]
Decontamination of Labware
Any labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated before being washed and reused.
-
Initial Rinse: In a certified chemical fume hood, rinse the contaminated labware with a suitable organic solvent such as ethanol or isopropanol. This initial rinse will dissolve the residual compound.
-
Collect Rinsate: The solvent used for rinsing must be collected as hazardous waste. Do not dispose of it down the drain.
-
Washing: After the initial solvent rinse, the labware can be washed with soap and water.
Management of Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and safety officer.
-
Containment: For small spills, contain the material using an inert absorbent material like vermiculite or sand.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Waste Collection and Segregation
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[10]
-
Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of solid this compound waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive - Causes Serious Eye Damage").[13]
-
Segregation: This waste stream should be kept separate from other chemical waste to avoid inadvertent and potentially dangerous reactions. Specifically, keep it away from strong oxidizing agents and acids.[14]
Ultimate Disposal Pathway
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
Recommended Disposal Method:
The preferred method for the disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber .[15] This method ensures the complete destruction of the compound, minimizing its potential environmental impact.
Causality Behind Incineration:
-
Complete Destruction: The high temperatures of a chemical incinerator break down the molecule into simpler, less harmful components.
-
Energy Content: As a nitrogen-rich compound, it will likely have a high energy of combustion, which is effectively managed in a controlled incineration process.
-
Environmental Protection: The afterburner and scrubber systems in modern incinerators capture and neutralize any potentially harmful combustion byproducts, such as nitrogen oxides.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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U.S. Department of Health & Human Services. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]
-
USA Safety. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
Covanex. (2011, August 29). Pyridine Material Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Alagille, D., Baldwin, J. J., & Claremon, D. A. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & medicinal chemistry letters, 14(22), 5473–5476. [Link]
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Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2024). Decomposition products of tetrazoles. ResearchGate. Retrieved from [Link]
-
Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Retrieved from [Link]
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Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. Retrieved from [Link]
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National Institutes of Health. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from [Link]
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Mastering the Safe Handling of 3-(2H-tetrazol-5-yl)pyridine: A Guide for Laboratory Professionals
For the innovative researcher pushing the boundaries of drug discovery, the introduction of novel chemical entities into the workflow is a constant. Among these, heterocyclic compounds like 3-(2H-tetrazol-5-yl)pyridine are of significant interest. However, with great potential comes the need for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel while maintaining experimental integrity.
Hazard Assessment: Understanding the Dual-Risk Profile
This compound presents a dual-risk profile, inheriting the hazardous characteristics of both its pyridine and tetrazole functional groups. A thorough understanding of these risks is the bedrock of a robust safety plan.
Primary Hazards:
-
Serious Eye Damage (Corrosive): The Globally Harmonized System (GHS) classification for this compound includes the H318 hazard statement, indicating it can cause serious eye damage. This is a critical and immediate risk that necessitates stringent eye protection.
-
Skin Irritation and Absorption: Pyridine and its derivatives are known to be skin irritants and can be readily absorbed through the skin, leading to systemic effects. Chronic exposure can potentially lead to liver and kidney damage.
-
Respiratory Irritation: Inhalation of pyridine-containing compounds can irritate the respiratory system.
-
Explosive Potential of Tetrazoles: Tetrazole compounds are high-nitrogen heterocycles and can be energetic materials. They may become explosive when dry, subjected to shock or friction, or when they form salts with certain metals. While the pyridine ring may somewhat stabilize the molecule, this inherent risk from the tetrazole moiety cannot be disregarded.
-
Flammability: Pyridine is a flammable liquid, and its derivatives may share this property. Vapors can form explosive mixtures with air.
Reactivity Concerns:
-
Tetrazoles can react vigorously with strong oxidizing agents, strong acids, acid chlorides, and some active metals, potentially producing heat, toxic fumes, or explosive products.
-
Pyridine may react violently with strong oxidizing agents and acids.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the identified hazards, a comprehensive PPE strategy is non-negotiable. The selection of PPE should be tailored to the specific laboratory operation being performed.
Core PPE for All Operations:
-
Eye and Face Protection: At a minimum, chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory. Given the corrosive nature to eyes, a full-face shield worn over the goggles is strongly recommended, especially when handling the pure compound or concentrated solutions.
-
Body Protection: A flame-retardant laboratory coat, fully buttoned, is essential. For operations with a higher risk of splashes or spills, a chemically resistant apron over the lab coat should be considered.
-
Footwear: Fully enclosed, sturdy footwear is required.
Glove Selection: A Critical Choice
The choice of gloves is paramount due to the risk of skin absorption. Standard nitrile gloves are not recommended for handling pyridine as they offer poor resistance.
| Glove Material | Recommendation for Pyridine | Rationale |
| Butyl Rubber | Excellent | Offers high resistance to permeation by pyridine. |
| Polyvinyl Alcohol (PVA) | Excellent | Provides superior protection against pyridine. |
| Neoprene | Good | A suitable alternative to butyl rubber and PVA. |
| Nitrile | Not Recommended | Prone to rapid breakthrough by pyridine. |
It is imperative to consult the glove manufacturer's specific chemical resistance chart for the gloves being used. Always inspect gloves for any signs of degradation or puncture before use and change them frequently.
Respiratory Protection:
Work with this compound should always be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for generating dust or aerosols, or if work must be performed outside of a fume hood (a scenario to be avoided if at all possible), a risk assessment must be conducted to determine the need for respiratory protection. This may range from an N95 respirator for particulates to a full-face respirator with organic vapor cartridges for higher vapor concentrations.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling ensures safety at every stage of the experimental workflow.
Pre-Experiment Preparations:
-
Designated Area: All work involving this compound should be performed in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be available.
-
Minimize Quantities: Only work with the smallest quantities of the compound necessary for the experiment.
Step-by-Step Handling Procedure:
-
Donning PPE: Before handling the compound, correctly don all required PPE as outlined in the "PPE Selection Workflow" diagram below.
-
Dispensing: When weighing the solid compound, do so in the fume hood. Use non-metallic or Teflon-coated spatulas to avoid potential formation of explosive metal tetrazolides.
-
In Solution: When preparing solutions, add the solid to the solvent slowly. Be mindful of any potential exothermic reactions.
-
During Reaction: Keep the reaction vessel clearly labeled and within the fume hood. If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
Post-Reaction: Quench the reaction carefully, following established and validated procedures.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and finally eye and face protection. Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and properly labeled hazardous waste container. The container should be compatible with pyridine and tetrazole compounds.
-
Solid Waste: Solid waste should be placed in a sealed container. To mitigate the explosive risk of dry tetrazoles, it is good practice to wet the solid waste with a high-boiling point, non-reactive solvent before sealing the container.
-
Disposal Method: The primary recommended disposal method for pyridine and its derivatives is controlled incineration in a hazardous waste facility. This should be handled by a licensed chemical waste disposal company. Never dispose of this compound down the drain or in regular trash.
Visualizing Safety: Workflows and Protocols
To further clarify these critical procedures, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step plan for chemical waste disposal.
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Plan for this compound Waste.
By integrating a deep understanding of the chemical hazards with meticulous operational and disposal planning, researchers can confidently and safely work with this compound, paving the way for future scientific advancements.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. [Link]
-
Giant Chem Solutions. Material Safety Data Sheet - 1H-Tetrazole. [Link]
-
CP Lab Safety. Glove Compatibility Chart. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
